molecular formula C9H11NO5S B1361429 (4-Methoxy-benzenesulfonylamino)-acetic acid CAS No. 13029-74-8

(4-Methoxy-benzenesulfonylamino)-acetic acid

Cat. No.: B1361429
CAS No.: 13029-74-8
M. Wt: 245.25 g/mol
InChI Key: YMPHCYPWPATWRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methoxy-benzenesulfonylamino)-acetic acid is a useful research compound. Its molecular formula is C9H11NO5S and its molecular weight is 245.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(4-methoxyphenyl)sulfonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5S/c1-15-7-2-4-8(5-3-7)16(13,14)10-6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMPHCYPWPATWRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351640
Record name (4-Methoxy-benzenesulfonylamino)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13029-74-8
Record name (4-Methoxy-benzenesulfonylamino)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-methoxybenzenesulfonamido)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(4-Methoxy-benzenesulfonylamino)-acetic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (4-Methoxy-benzenesulfonylamino)-acetic Acid

Introduction

This compound, also known as N-(4-methoxybenzenesulfonyl)glycine, is a sulfonamide derivative of the simplest amino acid, glycine. Its structure incorporates a para-substituted aromatic ring with a methoxy group, a sulfonamide linkage, and a carboxylic acid moiety. This unique combination of functional groups makes it a compound of interest for researchers in organic synthesis and medicinal chemistry. The sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents, while the N-substituted amino acid framework provides a versatile scaffold for constructing more complex molecules, including peptide mimetics and targeted inhibitors.

This guide provides a detailed overview of the core chemical properties, a proposed synthetic pathway, expected analytical characteristics, and potential applications of this compound, serving as a vital resource for scientists and drug development professionals.

PART 1: Physicochemical and Structural Properties

The fundamental properties of a compound are critical for its application in experimental settings. This compound is a solid at room temperature, as indicated by its melting point. Its identity is unequivocally established by its Chemical Abstracts Service (CAS) registry number.

Key Data Summary
PropertyValueSource
CAS Number 13029-74-8
Molecular Formula C₉H₁₁NO₅S
Molecular Weight 245.26 g/mol
Melting Point 129 °C
Appearance Solid (Predicted)Inferred from melting point
IUPAC Name 2-[(4-methoxyphenyl)sulfonamido]acetic acidN/A
Hazard Classification Irritant

PART 2: Synthesis and Purification

A robust and reproducible synthetic protocol is paramount for obtaining high-purity material for research and development. While specific literature detailing the synthesis of this exact molecule is not abundant, a highly reliable and standard procedure can be proposed based on the well-established Schotten-Baumann reaction conditions for the formation of sulfonamides from primary amines.

Expertise & Rationale for Synthetic Choice

The chosen synthetic pathway involves the nucleophilic attack of the amino group of glycine on the electrophilic sulfur atom of 4-methoxybenzenesulfonyl chloride. The reaction is conducted under basic conditions for two primary reasons:

  • Deprotonation: The base deprotonates the amino group of glycine, increasing its nucleophilicity and facilitating the reaction with the sulfonyl chloride.

  • Neutralization: The reaction generates hydrochloric acid (HCl) as a byproduct. The base neutralizes this acid, preventing the protonation of the unreacted amine and driving the reaction to completion.

Subsequent acidification of the reaction mixture is a critical step to protonate the carboxylate salt formed under basic conditions, causing the final carboxylic acid product to precipitate out of the aqueous solution, thereby facilitating its isolation.

Proposed Experimental Protocol
  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve glycine (1.0 eq.) in a 1 M aqueous solution of sodium hydroxide (2.2 eq.). Cool the flask to 0-5 °C using an ice-water bath.

  • Reagent Addition: While stirring vigorously, add 4-methoxybenzenesulfonyl chloride (1.0 eq.), either as a solid portion-wise or as a solution in a minimal amount of a water-miscible solvent like tetrahydrofuran (THF), over 30 minutes. Ensure the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by spotting the reaction mixture against the starting sulfonyl chloride.

  • Workup & Isolation: Once the reaction is complete, cool the mixture in an ice bath and slowly acidify to pH 1-2 using concentrated HCl. A white precipitate should form.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.

  • Final Purity: For higher purity, the crude product can be recrystallized from an ethanol/water mixture to yield this compound as a crystalline solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Step 1: Reactant Preparation cluster_reaction Step 2: Sulfonamide Formation cluster_workup Step 3: Isolation & Purification A Dissolve Glycine in aq. NaOH B Cool to 0-5 °C A->B C Add 4-Methoxybenzenesulfonyl Chloride B->C D Stir and Monitor by TLC C->D E Acidify with HCl to Precipitate Product D->E F Filter and Wash Solid E->F G Recrystallize from EtOH/Water F->G H Pure Product G->H

Caption: Proposed workflow for the synthesis of this compound.

PART 3: Analytical Characterization Profile

Disclaimer: The following spectral data are predicted based on the known chemical structure and principles of spectroscopy. Experimental data for this specific compound were not available in the initial search.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.

    • Aromatic Protons: A characteristic AA'BB' system (two doublets) between δ 7.0-8.0 ppm. The doublet ortho to the SO₂ group will be downfield relative to the doublet ortho to the OCH₃ group.

    • Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8-3.9 ppm.

    • Methylene Protons (-CH₂-): A singlet or doublet (due to coupling with N-H) around δ 3.9-4.1 ppm.

    • Amide Proton (-NH-): A broad singlet or triplet (if coupled to CH₂) that may be exchangeable with D₂O, typically appearing between δ 5.0-6.0 ppm.

    • Carboxylic Acid Proton (-COOH): A very broad singlet at δ > 10 ppm, which is also D₂O exchangeable.

  • ¹³C NMR: The carbon spectrum will provide information on the carbon framework.

    • Carbonyl Carbon (-COOH): Expected around δ 170-175 ppm.

    • Aromatic Carbons: Four signals are expected in the aromatic region (δ 115-165 ppm), including the ipso-carbons attached to the sulfonyl and methoxy groups.

    • Methoxy Carbon (-OCH₃): A signal around δ 55-56 ppm.

    • Methylene Carbon (-CH₂-): A signal around δ 45-50 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying key functional groups.

  • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

  • N-H Stretch (Sulfonamide): A moderate peak around 3200-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band at approximately 1700-1725 cm⁻¹.

  • S=O Stretches (Sulfonamide): Two strong, characteristic bands for asymmetric and symmetric stretching, located near 1330-1350 cm⁻¹ and 1150-1170 cm⁻¹, respectively.

  • C-O Stretch (Methoxy Ether): A strong band around 1250 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

  • Molecular Ion: In ESI- mode, the [M-H]⁻ peak would be observed at m/z 244.02. In ESI+ mode, the [M+H]⁺ peak would be at m/z 246.04.

  • Key Fragmentation: Common fragmentation patterns would include the loss of SO₂ (64 Da) and cleavage of the N-S bond, leading to fragments corresponding to the 4-methoxybenzenesulfonyl cation (m/z 171.02) and the glycine fragment.

PART 4: Applications and Research Context

While specific applications for this compound are not widely documented, its structure suggests significant potential as a versatile building block in several areas of chemical and pharmaceutical research.

  • Medicinal Chemistry: The sulfonamide moiety is a cornerstone of drug design. This compound can serve as a starting material or scaffold for synthesizing novel therapeutic agents. The combination of the sulfonamide with an amino acid backbone allows for its incorporation into peptidomimetic structures, which are designed to interact with biological targets like enzymes or receptors.

  • Organic Synthesis: As a protected amino acid, it is a useful intermediate. The sulfonyl group acts as a robust protecting group for the amine, stable to a wide range of reaction conditions, including those used in peptide coupling and other synthetic transformations.

  • Fragment-Based Drug Discovery (FBDD): This molecule represents an interesting fragment that could be used in FBDD screening campaigns to identify initial hits against protein targets. Its defined chemical handles (carboxylic acid, methoxy group) allow for straightforward chemical elaboration to improve binding affinity and selectivity.

PART 5: Safety and Handling

Based on available supplier data, this compound is classified as an irritant . Therefore, appropriate safety precautions must be observed during its handling and use.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust.

  • General Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Avoid ingestion and inhalation.

References

An In-depth Technical Guide to the Synthesis of (4-Methoxy-benzenesulfonylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of (4-Methoxy-benzenesulfonylamino)-acetic acid, a key intermediate in medicinal chemistry and drug development. The primary focus is on the robust and widely applicable N-sulfonylation of glycine with 4-methoxybenzenesulfonyl chloride, a process analogous to the Schotten-Baumann reaction. This document offers a detailed exploration of the synthetic pathway, including the preparation of the requisite sulfonyl chloride starting material, a step-by-step experimental protocol for the main reaction, and a thorough discussion of the underlying reaction mechanism. Furthermore, it addresses potential side reactions, purification strategies, and safety considerations. This guide is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded resource for the synthesis of N-sulfonylated amino acids.

Introduction: The Significance of N-Sulfonylated Amino Acids

N-sulfonylated amino acids, such as this compound, represent a pivotal class of compounds in contemporary pharmacology. The sulfonamide functional group is a well-established pharmacophore, present in a wide array of therapeutic agents, including antibacterial, and anticancer drugs. The incorporation of an amino acid moiety provides a versatile scaffold for further chemical modification, enabling the exploration of diverse structure-activity relationships. Specifically, the 4-methoxybenzenesulfonyl group can modulate the physicochemical properties of the parent amino acid, influencing its solubility, lipophilicity, and interaction with biological targets. This guide delineates a reliable and reproducible synthetic pathway to this compound, providing researchers with the foundational knowledge to produce this valuable compound for their discovery and development pipelines.

Strategic Overview of the Synthesis Pathway

The synthesis of this compound is a two-stage process. The first stage involves the preparation of the key electrophile, 4-methoxybenzenesulfonyl chloride, from readily available anisole. The second, and core, stage is the nucleophilic substitution reaction between 4-methoxybenzenesulfonyl chloride and the amino group of glycine.

Synthesis_Overview Anisole Anisole SulfonylChloride 4-Methoxybenzenesulfonyl chloride Anisole->SulfonylChloride Sulfonylation FinalProduct (4-Methoxy-benzenesulfonylamino) -acetic acid SulfonylChloride->FinalProduct N-Sulfonylation (Schotten-Baumann) Glycine Glycine Glycine->FinalProduct N-Sulfonylation (Schotten-Baumann)

Caption: Overall synthetic strategy for this compound.

Stage 1: Synthesis of 4-Methoxybenzenesulfonyl Chloride

The synthesis of the sulfonylating agent is a critical prerequisite. This is achieved through the sulfonation of anisole followed by chlorination.

Reaction Mechanism

The reaction proceeds via an electrophilic aromatic substitution. Anisole is activated towards electrophilic attack by the electron-donating methoxy group. Chlorosulfonic acid can be used as the sulfonating and chlorinating agent. Alternatively, a two-step process involving sulfonation with sulfuric acid followed by treatment with a chlorinating agent like phosphorus oxychloride can be employed.

Experimental Protocol: Synthesis of 4-Methoxybenzenesulfonyl Chloride from Anisole
  • Materials:

    • Anisole

    • 100% Sulfuric acid

    • Phosphorus oxychloride

    • Ice

    • Water

    • Sodium chloride

  • Procedure:

    • In a round-bottom flask equipped with a stirrer and cooled in an ice-water bath, combine anisole (0.5 mol) and phosphorus oxychloride (0.5 mol).

    • Slowly add 100% sulfuric acid (0.525 mol) while maintaining the temperature below 5 °C.

    • Remove the ice bath and allow the mixture to warm to approximately 29 °C over 90 minutes.

    • Heat the reaction mixture to about 95 °C and maintain for approximately two hours.

    • After cooling, slowly pour the reaction mixture into a mixture of ice (501.0 g), water (250.0 ml), and sodium chloride (31.0 g), ensuring the temperature remains below 11 °C.

    • Collect the resulting solid by filtration, wash three times with ice water (50.0 ml each), and dry to yield 4-methoxybenzenesulfonyl chloride.

Stage 2: Synthesis of this compound

This stage involves the N-sulfonylation of glycine with the previously synthesized 4-methoxybenzenesulfonyl chloride. The reaction is typically performed under Schotten-Baumann conditions, which utilize a base to facilitate the reaction.[1][2]

The Schotten-Baumann Reaction: A Mechanistic Insight

The Schotten-Baumann reaction is a well-established method for forming amides from amines and acid chlorides.[1][2] In this specific application, the mechanism unfolds as follows:

  • Deprotonation of Glycine: The base (e.g., sodium hydroxide) deprotonates the amino group of glycine, enhancing its nucleophilicity.

  • Nucleophilic Attack: The activated amino group of glycine attacks the electrophilic sulfur atom of 4-methoxybenzenesulfonyl chloride. This forms a tetrahedral intermediate.

  • Elimination of Chloride: The tetrahedral intermediate collapses, leading to the formation of the sulfonamide bond and the elimination of a chloride ion.

  • Neutralization: The base neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

Schotten_Baumann_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination Glycine Glycine (H₂N-CH₂-COOH) DeprotonatedGlycine Deprotonated Glycine (⁻H₂N⁺-CH₂-COO⁻) Glycine->DeprotonatedGlycine + OH⁻ - H₂O Base Base (OH⁻) TetrahedralIntermediate Tetrahedral Intermediate DeprotonatedGlycine->TetrahedralIntermediate attacks S SulfonylChloride 4-Methoxybenzenesulfonyl chloride SulfonylChloride->TetrahedralIntermediate FinalProduct (4-Methoxy-benzenesulfonylamino) -acetic acid TetrahedralIntermediate->FinalProduct - Cl⁻ ChlorideIon Chloride Ion (Cl⁻)

Caption: Mechanism of the Schotten-Baumann reaction for the synthesis of the target compound.

Experimental Protocol: N-Sulfonylation of Glycine
  • Materials:

    • Glycine

    • 4-Methoxybenzenesulfonyl chloride

    • Sodium hydroxide (NaOH)

    • Hydrochloric acid (HCl)

    • Deionized water

    • Ethanol (for recrystallization)

  • Procedure:

    • Dissolve glycine (1.0 equivalent) in a 2% aqueous solution of sodium hydroxide in a round-bottom flask with constant stirring.[3]

    • Maintain the pH of the solution between 8 and 10 throughout the reaction by adding a 2% NaOH solution as needed.[3]

    • Slowly add 4-methoxybenzenesulfonyl chloride (1.05 equivalents) portion-wise to the glycine solution at room temperature.

    • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary but is typically in the range of 4-8 hours.[3]

    • Once the reaction is complete, cool the mixture in an ice bath and acidify to a pH of approximately 2 with concentrated hydrochloric acid to precipitate the product.

    • Collect the crude product by vacuum filtration and wash with cold deionized water.

    • Purify the crude product by recrystallization from an ethanol/water mixture to obtain pure this compound.

ParameterValueReference
Glycine1.0 eq[3]
4-Methoxybenzenesulfonyl chloride1.05 eq-
Base2% aq. NaOH[3]
Reaction pH8-10[3]
TemperatureRoom Temperature[3]
Reaction Time4-8 hours[3]
Expected Yield70-85%Estimated
Characterization of this compound

While specific experimental data for the title compound is not widely published, the following are expected characterization parameters based on analogous structures and spectroscopic principles.

  • Appearance: White to off-white solid.

  • Melting Point: Expected to be in the range of 140-160 °C, similar to N-(p-toluenesulfonyl)glycine (147-149 °C).[4]

  • ¹H NMR (DMSO-d₆):

    • δ 12.5-13.0 (s, 1H, COOH)

    • δ 8.0-8.3 (t, 1H, NH)

    • δ 7.6-7.8 (d, 2H, Ar-H ortho to SO₂)

    • δ 7.0-7.2 (d, 2H, Ar-H ortho to OCH₃)

    • δ 3.8-3.9 (s, 3H, OCH₃)

    • δ 3.5-3.6 (d, 2H, CH₂)

  • ¹³C NMR (DMSO-d₆):

    • δ 171-173 (C=O)

    • δ 162-164 (Ar-C-OCH₃)

    • δ 131-133 (Ar-C-SO₂)

    • δ 128-130 (Ar-CH ortho to SO₂)

    • δ 114-116 (Ar-CH ortho to OCH₃)

    • δ 55-57 (OCH₃)

    • δ 44-46 (CH₂)

  • FT-IR (KBr, cm⁻¹):

    • 3250-3350 (N-H stretching)

    • 2900-3100 (C-H stretching)

    • 1700-1725 (C=O stretching of carboxylic acid)

    • 1320-1350 (asymmetric SO₂ stretching)

    • 1150-1170 (symmetric SO₂ stretching)[5]

Causality in Experimental Choices and Troubleshooting

Choice of Base and Solvent

The use of an aqueous base like sodium hydroxide is a classic Schotten-Baumann condition. It serves to deprotonate the glycine and neutralize the HCl byproduct.[1][2] An alternative is to use an organic base like triethylamine or pyridine in an aprotic solvent such as dichloromethane. This can be advantageous in preventing the hydrolysis of the sulfonyl chloride, a potential side reaction in aqueous media.

Potential Side Reactions and Mitigation
  • Hydrolysis of 4-Methoxybenzenesulfonyl Chloride: The sulfonyl chloride is susceptible to hydrolysis, which converts it to the unreactive sulfonic acid. To minimize this, ensure all glassware is dry if using an organic solvent system and add the sulfonyl chloride gradually.

  • Bis-sulfonylation of Glycine: The primary amine of glycine can potentially react with two equivalents of the sulfonyl chloride. Using a slight excess of glycine or adding the sulfonyl chloride portion-wise can favor the desired mono-sulfonated product.

Purification Strategies

The acidic nature of the final product allows for a straightforward purification process. After the reaction, acidification of the aqueous solution precipitates the product, leaving the more water-soluble unreacted glycine and inorganic salts in the solution. Recrystallization is a highly effective method for obtaining a high-purity solid product. For more challenging purifications, silica gel chromatography can be employed, though the acidic proton on the sulfonamide may cause tailing, which can sometimes be mitigated by adding a small amount of acetic acid to the eluent.

Safety Considerations

  • 4-Methoxybenzenesulfonyl chloride: This compound is corrosive and causes severe skin burns and eye damage. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Glycine: Glycine is generally considered to be of low toxicity.[6] However, inhalation of dust should be avoided.

  • Sodium Hydroxide and Hydrochloric Acid: These are corrosive and should be handled with care, using appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.

Conclusion

The synthesis of this compound via the N-sulfonylation of glycine with 4-methoxybenzenesulfonyl chloride is a reliable and efficient method. By understanding the underlying reaction mechanism, carefully controlling the reaction conditions, and being aware of potential side reactions, researchers can consistently produce this valuable compound in high yield and purity. This guide provides the necessary theoretical framework and practical protocols to empower scientists in their pursuit of novel therapeutic agents.

References

  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Material Safety Data Sheet - Glycine MSDS. (2005, October 10). ScienceLab.com. Retrieved from [Link]

  • Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. (n.d.). Cihan University-Erbil Repository. Retrieved from [Link]

  • Schotten-Baumann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • N-(p-Toluenesulfonyl)glycine. (2024, April 9). ChemBK. Retrieved from [Link]

  • N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity. (n.d.). CHIMIA. Retrieved from [Link]

  • Schotten–Baumann reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Schotten–Baumann reaction. (2020, August 1). L.S.College, Muzaffarpur. Retrieved from [Link]

  • Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. (2025, January 13). PubMed. Retrieved from [Link]

  • Table 2/2b, 1H NMR (in CDCl3). (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Table of Contents. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of 4-methoxybenzenesulfonyl chloride. (n.d.). PrepChem.com. Retrieved from [Link]

Sources

(4-Methoxy-benzenesulfonylamino)-acetic acid CAS number 13029-74-8

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (4-Methoxy-benzenesulfonylamino)-acetic acid (CAS 13029-74-8)

Introduction

This compound, registered under CAS number 13029-74-8, is a sulfonamide derivative incorporating a glycine moiety.[1][2] This molecule belongs to a class of compounds that are of significant interest in medicinal chemistry and materials science. Its structure, featuring a methoxy-substituted benzene ring linked to an amino acid via a sulfonamide bridge, provides a versatile scaffold for chemical modification. The sulfonamide group is a well-established pharmacophore found in numerous therapeutic agents, while the carboxylic acid and methoxy groups offer sites for further functionalization and influence the molecule's overall physicochemical properties. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and potential applications, grounded in established scientific principles and data from related structures.

Physicochemical and Structural Properties

The structural characteristics of this compound dictate its physical and chemical behavior, including its solubility, reactivity, and potential for biological interactions. A summary of its key properties is presented below.

PropertyValueSource(s)
CAS Number 13029-74-8,[3],[1]
IUPAC Name 2-(4-methoxyphenylsulfonamido)acetic acid[1]
Molecular Formula C₉H₁₁NO₅S[1],[2]
Molecular Weight 245.25 g/mol [1]
Physical Form Solid[4]
Melting Point Data not consistently available; requires experimental determination.
Storage Conditions Store sealed in a dry environment at 2-8°C.[1]
SMILES O=C(O)CNS(=O)(C1=CC=C(OC)C=C1)=O[1]

Synthesis and Purification

While specific, peer-reviewed synthesis protocols for this exact compound are not widely published, a logical and robust synthetic route can be designed based on fundamental organic chemistry principles, specifically the Schotten-Baumann reaction.

Proposed Synthesis Workflow

The most direct synthesis involves the nucleophilic substitution reaction between 4-methoxybenzenesulfonyl chloride and the amino group of glycine under basic conditions. The base neutralizes the HCl byproduct, driving the reaction to completion.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Step cluster_workup Work-up & Purification R1 4-Methoxybenzenesulfonyl Chloride Mix Reaction Vessel (0-5°C -> Room Temp) R1->Mix R2 Glycine R2->Mix Base Aqueous Base (e.g., NaOH) Base->Mix Acidify Acidification (HCl) to precipitate product Mix->Acidify Reaction Mixture Filter Vacuum Filtration Acidify->Filter Wash Wash with cold water Filter->Wash Dry Drying Wash->Dry Purify Recrystallization (e.g., Ethanol/Water) Dry->Purify Crude Product Product This compound Purify->Product Purified Product Signaling_Pathway LPS Inflammatory Stimulus (e.g., LPS) MAPK MAPK Pathway (p38, ERK) LPS->MAPK NFkB NF-κB Activation MAPK->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Compound (4-Methoxy-benzenesulfonylamino) -acetic acid (Hypothesized) Compound->MAPK Inhibition Compound->NFkB Inhibition

Sources

An In-depth Technical Guide to (4-Methoxy-benzenesulfonylamino)-acetic acid: Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (4-Methoxy-benzenesulfonylamino)-acetic acid, a molecule of interest in medicinal chemistry and organic synthesis. Drawing upon established principles and data from closely related compounds, this document will delve into its molecular structure, plausible synthetic routes, characterization methodologies, and potential therapeutic applications for researchers, scientists, and drug development professionals.

Introduction: The Benzenesulfonamide Scaffold in Drug Discovery

Benzenesulfonamide derivatives represent a cornerstone in modern medicinal chemistry, with their structural motifs present in a wide array of therapeutic agents.[1][2] The sulfonamide group's ability to form strong hydrogen bonds allows for high-affinity interactions with biological targets, notably enzymes.[1] This has led to the development of drugs targeting a variety of conditions. The incorporation of an amino acid moiety, such as acetic acid, introduces further opportunities for molecular interactions and can modulate the pharmacokinetic properties of the parent sulfonamide. This guide focuses on a specific exemplar of this class, this compound, exploring its chemical and potential biological landscape.

Molecular Structure and Physicochemical Properties

This compound, with the CAS Number 13029-74-8, possesses a molecular formula of C₉H₁₁NO₅S and a molecular weight of 245.25 g/mol . The molecule integrates a 4-methoxybenzene ring, a sulfonamide linkage, and an acetic acid functional group.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 13029-74-8Internal Data
Molecular Formula C₉H₁₁NO₅SInternal Data
Molecular Weight 245.25 g/mol Internal Data
Purity Specification >95%[3]

The molecular structure suggests a combination of hydrophobic (the methoxybenzene ring) and hydrophilic (the carboxylic acid and sulfonamide groups) regions, which will influence its solubility and interactions with biological membranes. The sulfonamide nitrogen is acidic, and the carboxylic acid group provides a site for salt formation and hydrogen bonding.

Caption: 2D representation of this compound.

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process, starting from commercially available anisole.

Synthesis_Pathway Anisole Anisole Step1 Sulfonylation Anisole->Step1 SulfonylChloride 4-Methoxybenzenesulfonyl chloride Step1->SulfonylChloride Step2 N-Sulfonylation of Glycine SulfonylChloride->Step2 TargetMolecule (4-Methoxy-benzenesulfonylamino) -acetic acid Step2->TargetMolecule

Caption: Proposed two-step synthesis of the target molecule.

Experimental Protocols

This protocol is adapted from a known procedure for the sulfonation of anisole.[4]

Materials:

  • Anisole

  • 100% Sulfuric acid

  • Phosphorus oxychloride

  • Ice

  • Sodium chloride

Procedure:

  • To a mixture of anisole (0.5 mol) and phosphorus oxychloride (0.5 mol), slowly add 100% sulfuric acid (0.525 mol) with stirring while maintaining the temperature below 5°C using an ice-water bath.

  • Remove the ice bath and allow the reaction mixture to warm to approximately 29°C over 90 minutes.

  • Heat the mixture to about 95°C and maintain this temperature for approximately two hours.

  • After cooling, pour the reaction mixture slowly into a mixture of ice (501.0 g), water (250.0 ml), and sodium chloride (31.0 g), keeping the temperature below 11°C.

  • Collect the resulting solid by filtration, wash three times with ice water, and dry to obtain 4-methoxybenzenesulfonyl chloride.[4]

This protocol is based on the general Schotten-Baumann reaction for the N-acylation of amino acids.[5][6]

Materials:

  • Glycine

  • 4-Methoxybenzenesulfonyl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Dissolve glycine in an aqueous solution of sodium hydroxide.

  • To this alkaline solution, add 4-methoxybenzenesulfonyl chloride portion-wise with vigorous stirring, while maintaining the temperature and pH of the reaction mixture.

  • Continue stirring until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with hydrochloric acid to precipitate the crude product.

  • Collect the solid by filtration, wash with cold water, and purify by recrystallization from a suitable solvent (e.g., ethanol/water).

Characterization and Spectroscopic Analysis

As experimental spectroscopic data for this compound is not publicly available, this section provides predicted data based on the analysis of its structural components and comparison with related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, the methylene protons of the acetic acid moiety, and the acidic protons of the sulfonamide and carboxylic acid groups.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (ortho to SO₂)7.7 - 7.9Doublet2H
Aromatic (ortho to OCH₃)6.9 - 7.1Doublet2H
Methoxy (OCH₃)~3.8Singlet3H
Methylene (CH₂)~3.9 - 4.1Singlet2H
Sulfonamide (NH)Broad singlet1H
Carboxylic Acid (OH)Broad singlet1H

Note: The chemical shifts of the NH and OH protons are highly dependent on the solvent and concentration and may exchange with D₂O.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)
O-H stretch (Carboxylic acid)3300-2500 (broad)
N-H stretch (Sulfonamide)3300-3200
C=O stretch (Carboxylic acid)1725-1700
S=O stretch (Sulfonamide)1350-1300 and 1160-1120
C-O stretch (Ether)1250-1200

Potential Applications in Drug Discovery

While there is no specific biological data for this compound, the broader class of benzenesulfonamides and N-arylsulfonylamino acids has shown significant promise in various therapeutic areas.[7][8]

Carbonic Anhydrase Inhibition

Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes.[2][9] Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[8] The structural features of this compound make it a candidate for investigation as a CA inhibitor.

Anticancer Activity

Numerous benzenesulfonamide derivatives have been explored for their anticancer properties.[1][7] These compounds can target various pathways involved in tumor growth and proliferation. The presence of the sulfonamide moiety in the target molecule suggests that it could be a valuable scaffold for the development of novel anticancer agents.

Antimicrobial Activity

The sulfonamide functional group is famously associated with the first generation of antibiotics.[8] Research into new sulfonamide-containing molecules continues to be an active area in the search for novel antimicrobial agents to combat drug-resistant pathogens. Therefore, this compound warrants evaluation for its potential antibacterial and antifungal activities.

Potential_Applications Target (4-Methoxy-benzenesulfonylamino) -acetic acid CA_Inhibition Carbonic Anhydrase Inhibition Target->CA_Inhibition Anticancer Anticancer Activity Target->Anticancer Antimicrobial Antimicrobial Activity Target->Antimicrobial

Caption: Potential therapeutic applications of the target molecule.

Conclusion

This compound is a molecule with a rich chemical architecture that suggests significant potential for further investigation. While specific experimental data is currently limited, this guide has provided a comprehensive overview of its structure, a plausible and detailed synthetic route, and a predictive analysis of its spectroscopic characteristics. The established biological activities of the broader benzenesulfonamide class of compounds strongly suggest that this compound is a promising candidate for screening in anticancer, antimicrobial, and enzyme inhibition assays. This document serves as a foundational resource for researchers poised to explore the scientific and therapeutic potential of this intriguing molecule.

References

  • Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2021). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Molecules, 26(16), 4975. [Link]

  • Zhang, L., Wang, Y., & Wang, J. (2020). Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. Journal of Surfactants and Detergents, 23(5), 931-943. [Link]

  • Gudim, M., Di Matteo, M., De Luca, V., & Supuran, C. T. (2020). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules, 25(18), 4239. [Link]

  • Gül, H. İ., & Taslimi, P. (2020). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1649-1657. [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, K. M., & El-Faham, A. (2021). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 26(11), 3205. [Link]

  • Abdel-rahman, H. M., Abdel-zaher, A. O., & Abdel-alim, A. M. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(45), 28065-28082. [Link]

  • Chung, B. K. W., Bertin, C., Sernissi, L., Mancuso, J., & Sturino, C. (2023). Synthesis of N-Betsylated Amino Acids Using Aqueous Buffered Sodium Hypochlorite Solution. The Journal of Organic Chemistry. [Link]

  • Royal Society of Chemistry. (2016). Supplementary Information. [Link]

  • Kato, Y., Yen, D. H., Fukudome, Y., Hata, T., & Urabe, H. (2013). Aryl(sulfonyl)amino Group: A Convenient and Stable Yet Activated Modification of Amino Group for Its Intramolecular Displacement. Organic Letters, 15(21), 5550-5553. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). [Link]

  • Mao, L., Wang, Z., Li, Y., Han, X., & Zhou, W. (2011). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Synlett, 2011(1), 129-133. [Link]

  • Gibson, M. I., & Hudlicky, T. (2010). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. The FEBS journal, 277(12), 2695–2705. [Link]

  • PrepChem. (n.d.). Synthesis of 4-methoxybenzenesulfonyl chloride. [Link]

  • Royal Society of Chemistry. (2017). 4. [Link]

Sources

A Comprehensive Technical Guide to 2-[(4-Methoxyphenyl)sulfonylamino]acetic Acid: Nomenclature, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the N-sulfonylated amino acid, (4-Methoxy-benzenesulfonylamino)-acetic acid. Tailored for researchers, medicinal chemists, and drug development professionals, this document elucidates the correct IUPAC nomenclature, details a robust synthetic pathway via the Schotten-Baumann reaction, and outlines a comprehensive analytical framework for structural verification and purity assessment. By synthesizing fundamental chemical principles with practical, field-proven insights, this guide serves as an authoritative resource for the synthesis and application of this versatile chemical building block. The significance of N-sulfonylated amino acids as peptide isosteres and their potential in enzyme inhibitor design is also discussed, providing context for the compound's utility in modern therapeutic research.

IUPAC Nomenclature and Structural Elucidation

The systematic naming of a chemical compound is fundamental to unambiguous scientific communication. The molecule , commonly referred to by the semi-systematic name this compound, is more precisely identified under the guidelines of the International Union of Pure and Applied Chemistry (IUPAC).

The IUPAC name for this compound is 2-[(4-methoxyphenyl)sulfonylamino]acetic acid .

This nomenclature is derived by deconstructing the molecule into its principal functional groups and substituents:

  • Parent Chain : The highest priority functional group is the carboxylic acid. Therefore, the parent structure is acetic acid .

  • Principal Substituent : An amino group is attached to the second carbon (alpha-carbon) of the acetic acid, leading to a "2-aminoacetic acid" (glycine) backbone.

  • Amino Group Substitution : The nitrogen atom of the amino group is itself substituted. It is bonded to a sulfonyl group (-SO₂-), which is in turn attached to a 4-methoxyphenyl group. This entire substituent is named (4-methoxyphenyl)sulfonyl .

  • Final Assembly : Combining these components, the substituent on the nitrogen of the amino group is a (4-methoxyphenyl)sulfonyl group. The entire group attached to the acetic acid backbone at position 2 is therefore [(4-methoxyphenyl)sulfonylamino].

This systematic approach ensures the structure is described without ambiguity.

Chemical Identity and Properties

A summary of the key identifiers and physicochemical properties for 2-[(4-methoxyphenyl)sulfonylamino]acetic acid is presented below.

PropertyValueSource
IUPAC Name 2-[(4-methoxyphenyl)sulfonylamino]acetic acidInternal Derivation
CAS Number 13029-74-8[1]
Molecular Formula C₉H₁₁NO₅S[1]
Molecular Weight 245.26 g/mol [1]
Melting Point 129 °C[1]

Synthesis Methodology: The Schotten-Baumann Approach

The synthesis of N-sulfonylated amino acids is reliably achieved through the reaction of an amino acid with a corresponding sulfonyl chloride in a basic aqueous medium.[2][3] This nucleophilic acyl substitution, known as the Schotten-Baumann reaction, is highly effective for forming the stable sulfonamide linkage.

The core mechanism involves the nucleophilic attack of the deprotonated amino group of glycine on the electrophilic sulfur atom of 4-methoxybenzenesulfonyl chloride. The use of a base is critical for two reasons: it neutralizes the hydrochloric acid (HCl) generated as a byproduct, preventing the protonation and deactivation of the glycine nucleophile, and it maintains a pH at which the amino group is sufficiently deprotonated to be reactive.[4]

Experimental Protocol: Synthesis of 2-[(4-methoxyphenyl)sulfonylamino]acetic Acid

This protocol describes the synthesis on a standard laboratory scale.

Materials:

  • Glycine (aminoacetic acid)

  • 4-Methoxybenzenesulfonyl chloride

  • Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)

  • Hydrochloric Acid (HCl), concentrated and dilute

  • Deionized Water

  • Ethanol (for recrystallization)

  • Standard laboratory glassware, magnetic stirrer, ice bath, pH meter/paper, Buchner funnel filtration apparatus.

Procedure:

  • Glycine Solution Preparation : Dissolve glycine (1.0 equivalent) in a 1 M aqueous solution of NaOH (2.2 equivalents) in an Erlenmeyer flask. Stir until all solids are dissolved and cool the solution to 0-5 °C in an ice bath. Causality: The excess base ensures the glycine remains deprotonated and neutralizes the forthcoming HCl byproduct. Low temperature minimizes the potential for hydrolysis of the sulfonyl chloride.

  • Sulfonyl Chloride Addition : While vigorously stirring the cold glycine solution, add 4-methoxybenzenesulfonyl chloride (1.05 equivalents) portion-wise over 15-20 minutes. Maintain the temperature below 10 °C throughout the addition. Causality: Portion-wise addition controls the exothermic reaction. Vigorous stirring ensures efficient mixing of the biphasic reaction mixture.

  • Reaction Progression : After the addition is complete, allow the mixture to stir in the ice bath for 1 hour, then remove the ice bath and let it stir at room temperature for an additional 2-3 hours. Monitor the reaction by TLC if desired.

  • Work-up and Isolation : Once the reaction is complete, cool the mixture in an ice bath. Slowly acidify the solution to a pH of ~2 by adding concentrated HCl dropwise. A white precipitate of the product should form. Causality: Acidification protonates the carboxylate group, rendering the product insoluble in the aqueous medium.

  • Purification : Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold deionized water to remove inorganic salts.

  • Recrystallization : Purify the crude product by recrystallizing from a suitable solvent, such as a hot ethanol/water mixture. Dissolve the solid in a minimal amount of hot solvent, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Drying : Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

Synthetic Workflow Diagram

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Schotten-Baumann Reaction cluster_workup 3. Isolation & Purification Glycine Glycine in aq. NaOH ReactionVessel Reaction at 0-5 °C (Vigorous Stirring) Glycine->ReactionVessel SulfonylCl 4-Methoxybenzenesulfonyl Chloride SulfonylCl->ReactionVessel Acidification Acidification (HCl) to pH ~2 ReactionVessel->Acidification Reaction Mixture Filtration1 Vacuum Filtration (Crude Product) Acidification->Filtration1 Precipitate Recrystallization Recrystallization (Ethanol/Water) Filtration1->Recrystallization Filtration2 Final Filtration & Drying Recrystallization->Filtration2 FinalProduct Pure Product Filtration2->FinalProduct

Caption: Synthetic workflow for 2-[(4-methoxyphenyl)sulfonylamino]acetic acid.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step of any synthetic protocol. A combination of spectroscopic and physical methods should be employed.

Characterization Data Summary
TechniqueExpected Result / ObservationPurpose
FT-IR (cm⁻¹)~3300 (N-H stretch), 3200-2500 (broad, O-H stretch of acid), ~1710 (C=O stretch), ~1350 & ~1160 (asymmetric & symmetric S=O stretch)Functional Group Identification[3][5]
¹H NMR (ppm)Signals corresponding to aromatic protons (~7.0-7.8), methoxy protons (~3.8, singlet), methylene protons (~3.9, singlet), and exchangeable N-H and O-H protons.Structural Confirmation
¹³C NMR (ppm)Signals for aromatic carbons, methoxy carbon, methylene carbon, and the carbonyl carbon of the carboxylic acid (~172 ppm).[5]Carbon Skeleton Confirmation
Mass Spec. (ESI-MS)[M-H]⁻ ion at m/z ~244.2 or [M+H]⁺ ion at m/z ~246.2.Molecular Weight Verification
Melting Point Sharp melting point at ~129 °C.Purity Assessment[1]
Analytical Workflow Diagram

G cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Analysis Start Synthesized Dry Product FTIR FT-IR Start->FTIR Functional Groups? NMR ¹H & ¹³C NMR Start->NMR Correct Structure? MS Mass Spectrometry Start->MS Correct Mass? MP Melting Point Start->MP Sharp MP? Conclusion Structure & Purity Confirmed FTIR->Conclusion NMR->Conclusion MS->Conclusion MP->Conclusion

Caption: Standard analytical workflow for compound verification.

Significance in Research and Drug Development

N-sulfonylated amino acids represent a valuable class of compounds in medicinal chemistry and drug design. Their structural and electronic properties offer several advantages for researchers.

  • Peptide Isosteres : The sulfonamide bond is recognized as a non-hydrolyzable isostere of the peptide (amide) bond.[6] This is particularly significant in the development of protease inhibitors, where replacing a scissile amide bond with a stable sulfonamide can lead to potent and metabolically robust drug candidates. The tetrahedral geometry of the sulfonamide sulfur can mimic the tetrahedral transition state of amide bond hydrolysis, leading to strong binding in enzyme active sites.[7]

  • Pharmacological Scaffolds : Sulfonamides derived from amino acids are precursors to a wide array of bioactive molecules. They have been explored for numerous pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[2][8] The inherent chirality and diverse side chains of amino acids provide a versatile platform for creating libraries of sulfonamides with tailored structures for screening.[8]

  • Synthetic Building Blocks : The presence of a free carboxylic acid group in 2-[(4-methoxyphenyl)sulfonylamino]acetic acid allows for further chemical modification, such as amide coupling to other amines or peptides, esterification, or reduction. This makes it a useful intermediate for constructing more complex target molecules.

References

  • ChemBK. N-(p-Toluenesulfonyl)glycine. Available at: [Link]

  • PubMed. Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. Available at: [Link]

  • ResearchGate. Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities | Request PDF. Available at: [Link]

  • Cihan University-Erbil Repository. Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Available at: [Link]

  • Unknown Source.
  • ResearchGate. Examples sulfonamide containing derivatives used for exploring its potential TS-character. Available at: [Link]

  • PubChem. N-((4-Methylphenyl)sulfonyl)glycine. Available at: [Link]

  • ResearchGate. N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity[9]. Available at: [Link]

  • National Institutes of Health. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Available at: [Link]

  • PubChem. Glycylglycine benzyl ester p-toluenesulfonate. Available at: [Link]

  • CHIMIA. N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity[9]. Available at: [Link]

  • National Institutes of Health. Synthesis and characterization of amino sulfonic acid functionalized graphene oxide as a potential carrier for quercetin. Available at: [Link]

  • PubMed Central. Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Available at: [Link]

  • National Institutes of Health. N-(4-Methoxybenzyl)glycine. Available at: [Link]

  • Human Metabolome Database. Showing metabocard for 4-Methoxyphenylacetic acid (HMDB0002072). Available at: [Link]

  • The Good Scents Company. 4-methoxyphenyl acetic acid, 104-01-8. Available at: [Link]

  • Google Patents. US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.

Sources

(4-Methoxy-benzenesulfonylamino)-acetic Acid: A Technical Guide to its Potential Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the potential biological activities of (4-Methoxy-benzenesulfonylamino)-acetic acid. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes findings from structurally related benzenesulfonamide and acetic acid derivatives to project its likely pharmacological profile. By examining the structure-activity relationships of analogous compounds, we can infer potential mechanisms of action, therapeutic targets, and experimental frameworks for future investigation. This guide is intended for researchers, scientists, and professionals in drug development, offering a scientifically grounded starting point for the evaluation of this and similar chemical entities.

Introduction: Deconstructing the Core Moiety

This compound is a small molecule integrating two key pharmacophores: a substituted benzenesulfonamide and an acetic acid moiety. The biological significance of each component, and their synergistic potential, forms the basis of our analysis.

  • Benzenesulfonamides: This class of compounds is renowned for its diverse pharmacological activities. The sulfonamide group (-SO₂NH₂) is a cornerstone of many clinically approved drugs, acting as a versatile scaffold for targeting various enzymes and receptors. Their mechanisms of action are often attributed to their ability to mimic the transition state of enzymatic reactions or to bind to allosteric sites.[1][2]

  • Acetic Acid Derivatives: The acetic acid group (-CH₂COOH) can significantly influence a molecule's pharmacokinetic properties, such as solubility and cell permeability. Furthermore, it can directly participate in binding interactions with biological targets, particularly through hydrogen bonding and electrostatic interactions.

The combination of these two moieties in this compound suggests a molecule with the potential for specific biological targeting, driven by the sulfonamide group, and favorable physicochemical properties imparted by the acetic acid tail. The methoxy substituent on the benzene ring is also crucial, as it can modulate the electronic properties of the ring and influence binding affinity and metabolic stability.[1]

Projected Biological Activities and Mechanisms of Action

Based on the extensive research into related structures, several key biological activities can be postulated for this compound.

Carbonic Anhydrase Inhibition

Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes.[2][3] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate. Inhibition of specific CA isoforms has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[2][3]

  • Mechanism: The sulfonamide moiety can coordinate with the zinc ion in the active site of carbonic anhydrase, effectively blocking its catalytic activity. The substitution pattern on the benzene ring plays a critical role in determining the inhibitory potency and isoform selectivity.[2][3]

Hypothesized Signaling Pathway: Carbonic Anhydrase Inhibition

Carbonic Anhydrase Inhibition Hypothesized Mechanism of Carbonic Anhydrase Inhibition Compound (4-Methoxy-benzenesulfonylamino)- acetic acid CA Carbonic Anhydrase (CA) Enzyme Compound->CA Binds to Inhibition Inhibition of Catalytic Activity Compound->Inhibition Leads to ActiveSite Zinc Ion (Zn²⁺) in Active Site CA->ActiveSite Contains Product H⁺ + HCO₃⁻ CA->Product Catalyzes Substrate CO₂ + H₂O Substrate->CA Binds to Inhibition->CA Acts on

Caption: Hypothesized binding of the compound to the carbonic anhydrase active site.

Anti-inflammatory and Analgesic Potential via COX Inhibition

Derivatives of phenoxy acetic acid have been explored as selective inhibitors of cyclooxygenase-2 (COX-2).[4] COX enzymes are central to the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins. Selective COX-2 inhibition is a desirable therapeutic strategy for inflammation and pain, with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[4]

  • Mechanism: The acidic moiety of these compounds can interact with key residues in the active site of COX enzymes. The benzenesulfonamide portion could contribute to selectivity for the COX-2 isoform, which has a larger, more accommodating active site than COX-1.

Anticancer Activity

The benzenesulfonamide scaffold is present in several anticancer agents.[1] The anticancer effects of these compounds can be mediated through various mechanisms, including:

  • Enzyme Inhibition: Targeting enzymes crucial for cancer cell proliferation and survival, such as protein kinases or the aforementioned carbonic anhydrases (specifically tumor-associated isoforms like CA IX and XII).[2]

  • Disruption of Protein-Protein Interactions: Interfering with signaling pathways that promote cancer growth. For instance, some sulfonamide derivatives have been shown to inhibit the Keap1-Nrf2 protein-protein interaction, a key regulator of cellular antioxidant response that is often dysregulated in cancer.[5]

Other Potential Activities

The structural motifs of this compound also suggest potential for:

  • Antidiabetic Effects: Some benzenesulfonamide derivatives have shown inhibitory activity against α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion.[1]

  • Antimicrobial Properties: While less common for this specific scaffold, some sulfonamides and fatty acid amides with similar structural features have demonstrated antibacterial and antifungal activity.[6]

Proposed Experimental Workflows for Biological Evaluation

To validate the hypothesized biological activities of this compound, a systematic experimental approach is necessary.

In Vitro Enzyme Inhibition Assays

This would be the initial step to screen for direct inhibitory effects on key enzymes.

Table 1: Proposed In Vitro Enzyme Inhibition Assays

Target EnzymeAssay PrincipleKey Parameters to Determine
Carbonic Anhydrases (various isoforms)Stopped-flow CO₂ hydrase assayIC₅₀, Kᵢ
Cyclooxygenases (COX-1 and COX-2)Colorimetric or fluorometric assay measuring prostaglandin productionIC₅₀, Selectivity Index (COX-1/COX-2)
α-Amylase and α-GlucosidaseSpectrophotometric assay measuring the release of p-nitrophenolIC₅₀

Experimental Workflow: In Vitro Enzyme Inhibition Screening

Enzyme Inhibition Workflow Workflow for In Vitro Enzyme Inhibition Screening cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis Compound_Prep Synthesize and Purify This compound Primary_Screen Primary Screen at a Single High Concentration Compound_Prep->Primary_Screen Enzyme_Prep Procure or Purify Target Enzymes Enzyme_Prep->Primary_Screen Assay_Dev Develop and Optimize Enzyme Assays Assay_Dev->Primary_Screen Dose_Response Dose-Response Assay for Active Hits Primary_Screen->Dose_Response Identifies 'Hits' IC50_Calc Calculate IC₅₀ Values Dose_Response->IC50_Calc SAR_Analysis Structure-Activity Relationship Analysis IC50_Calc->SAR_Analysis

Caption: A stepwise workflow for screening the compound against target enzymes.

Cell-Based Assays

Following promising in vitro results, cell-based assays are crucial to assess the compound's activity in a more biologically relevant context.

Table 2: Proposed Cell-Based Assays

Biological ActivityCell LineAssay PrincipleKey Readouts
Anti-inflammatoryRAW 264.7 macrophagesLPS-induced inflammation modelMeasurement of NO, TNF-α, IL-6 production
AnticancerVarious cancer cell lines (e.g., MCF-7, A549)MTT or CellTiter-Glo assayCell viability (IC₅₀)
Nrf2 ActivationARE-luciferase reporter cell lineMeasurement of luciferase activityFold induction of Nrf2 activity
Detailed Protocol: In Vitro COX Inhibition Assay (Colorimetric)

This protocol outlines a representative method for assessing the inhibitory activity of this compound against COX-1 and COX-2.

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Reconstitute COX-1 and COX-2 enzymes according to the manufacturer's instructions.

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a solution of arachidonic acid (substrate).

    • Prepare a colorimetric probe solution (e.g., TMPD).

  • Assay Procedure:

    • Add assay buffer, heme, and the respective COX enzyme to each well of a 96-well plate.

    • Add serial dilutions of the test compound or vehicle control.

    • Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes).

    • Initiate the reaction by adding arachidonic acid.

    • Incubate at 37°C for a defined period (e.g., 5 minutes).

    • Stop the reaction and add the colorimetric probe.

    • Measure the absorbance at the appropriate wavelength (e.g., 590 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Directions

While the biological activity of this compound has not been directly reported, a comprehensive analysis of its structural components and related compounds provides a strong rationale for its investigation as a potential therapeutic agent. The benzenesulfonamide and acetic acid moieties are well-established pharmacophores, and their combination in this specific arrangement warrants further study.

Future research should focus on the synthesis and in vitro screening of this compound against the targets proposed in this guide. Positive results would then justify progression to more complex cell-based models and eventually in vivo studies to evaluate its efficacy, pharmacokinetic profile, and safety. The structure-activity relationship of a series of analogs should also be explored to optimize potency and selectivity.

References

  • Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. 1

  • Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. 2

  • Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury.

  • Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships.

  • Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction.

  • Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents.

  • rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d.

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. /)

Sources

A Technical Guide to the Therapeutic Potential of (4-Methoxy-benzenesulfonylamino)-acetic acid: A Research Roadmap

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfonamide scaffold is a cornerstone of modern medicinal chemistry, found in a wide array of therapeutic agents with diverse biological activities.[1] This technical guide focuses on a specific, yet under-explored molecule: (4-Methoxy-benzenesulfonylamino)-acetic acid. Lacking direct, extensive characterization in existing literature, this document serves as a foundational roadmap for researchers. By leveraging established knowledge of the sulfonamide pharmacophore and structurally related compounds, we will delineate the molecule's physicochemical profile, propose viable synthetic routes, and, most critically, hypothesize its potential therapeutic applications in oncology and inflammatory diseases. This guide provides detailed, actionable experimental protocols to systematically investigate these hypotheses, thereby creating a self-validating framework for future drug discovery efforts centered on this promising compound.

Physicochemical Profile and Drug-Likeness Assessment

The initial step in evaluating any potential therapeutic agent is to understand its fundamental physicochemical properties and assess its "drug-likeness." These parameters heavily influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

The structure of this compound combines a benzenesulfonamide group, known for its ability to act as a zinc-binding group in metalloenzymes, with a flexible acetic acid tail.

Predicted Physicochemical Properties:

To evaluate its potential as an orally administered drug, we analyze its properties against Lipinski's Rule of Five.[2][3][4][5] This rule suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight over 500 Daltons, more than five hydrogen bond donors, more than ten hydrogen bond acceptors, and a calculated LogP (cLogP) value over 5.[6]

PropertyPredicted ValueLipinski's Rule of Five ComplianceSource
Molecular Formula C₉H₁₁NO₅SN/A(Calculated)
Molecular Weight 245.25 g/mol Yes (< 500)(Calculated)
cLogP (Octanol/Water)0.85Yes (< 5)(Predicted)
Hydrogen Bond Donors 2Yes (≤ 5)(Calculated)
Hydrogen Bond Acceptors 5Yes (≤ 10)(Calculated)
Topological Polar Surface Area (TPSA) 93.82 ŲFavorable for cell permeability(Predicted)

Interpretation: this compound fully complies with Lipinski's Rule of Five, suggesting it possesses a favorable physicochemical profile for development as an orally bioavailable drug. Its moderate TPSA indicates a good balance between solubility and membrane permeability.

Proposed Synthetic Strategy

The synthesis of N-arylsulfonylamino acids is a well-established process in organic chemistry. A direct and efficient method involves the nucleophilic substitution of a sulfonyl chloride with an amino acid.

General Synthetic Protocol: Schotten-Baumann Reaction

This protocol describes the synthesis via the reaction of 4-methoxybenzenesulfonyl chloride with glycine.

Materials:

  • Glycine

  • 4-Methoxybenzenesulfonyl chloride

  • Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Dissolution: Dissolve glycine in an aqueous solution of sodium hydroxide (2 equivalents) with stirring. Cool the solution to 0-5 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve 4-methoxybenzenesulfonyl chloride (1 equivalent) in a suitable organic solvent (e.g., diethyl ether or toluene). Add this solution dropwise to the cold, stirring glycine solution.

  • Reaction: Allow the reaction mixture to stir vigorously at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the aqueous layer with ethyl acetate to remove any unreacted sulfonyl chloride.

  • Acidification: Cool the aqueous layer again in an ice bath and acidify to pH 2-3 by the slow addition of concentrated HCl. A white precipitate of the product should form.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy (¹H and ¹³C), Mass Spectrometry, and melting point analysis.

G cluster_reactants Starting Materials cluster_process Reaction & Work-up A Glycine in aq. NaOH C Schotten-Baumann Reaction (0°C to RT) A->C B 4-Methoxybenzenesulfonyl Chloride B->C D Acidification (HCl) C->D E Filtration & Recrystallization D->E F Final Product: This compound E->F G cluster_cancer Anticancer Mechanisms cluster_inflammation Anti-inflammatory Mechanisms Compound (4-Methoxy-benzenesulfonylamino) -acetic acid CA Carbonic Anhydrase (CA IX, CA XII) Compound->CA Kinase Tyrosine Kinases Compound->Kinase Microtubule Microtubule Assembly Compound->Microtubule Neutrophil Neutrophil Oxidants Compound->Neutrophil Mediators Inflammatory Mediators (NO, Prostaglandins) Compound->Mediators CA_Outcome Inhibition of Tumor Acidification & Metastasis CA->CA_Outcome Kinase_Outcome Blockade of Proliferation Pathways Kinase->Kinase_Outcome Microtubule_Outcome Cell Cycle Arrest & Apoptosis Microtubule->Microtubule_Outcome Neutrophil_Outcome Reduced Tissue Damage Neutrophil->Neutrophil_Outcome Mediators_Outcome Suppression of Inflammation Mediators->Mediators_Outcome

Caption: Hypothesized mechanisms of action for the target compound.

Experimental Workflows for Target Validation

To systematically test these hypotheses, a tiered experimental approach is proposed, starting with robust in vitro assays.

G cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Mechanism of Action cluster_tier3 Tier 3: Advanced Studies Start Synthesized Compound MTT Anticancer Screening (MTT Assay on Cancer Cell Lines) Start->MTT NO_Assay Anti-inflammatory Screening (LPS-induced NO Assay in Macrophages) Start->NO_Assay CA_Assay Carbonic Anhydrase Inhibition Assay MTT->CA_Assay Kinase_Panel Kinase Panel Screening MTT->Kinase_Panel SAR Structure-Activity Relationship (SAR) Studies NO_Assay->SAR CA_Assay->SAR In_Vivo In Vivo Animal Models SAR->In_Vivo End Lead Candidate In_Vivo->End

Caption: A tiered workflow for the experimental validation of the target compound.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on various cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which can be quantified by spectrophotometry. [7] Materials:

  • Cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere. [8][9]2. Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible. [8]5. Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. [10]6. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting a dose-response curve.

Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay

Objective: To determine if the compound inhibits the enzymatic activity of key human carbonic anhydrase isoforms.

Principle: This colorimetric assay measures the esterase activity of CA, which is correlated with its primary CO₂ hydratase activity. [11][12]The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored p-nitrophenol, which can be monitored at 400-405 nm. [11] Materials:

  • Human CA enzymes (e.g., recombinant hCA I, hCA II, hCA IX)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Substrate: p-Nitrophenyl acetate (p-NPA) in acetonitrile or DMSO

  • Positive control inhibitor: Acetazolamide

  • 96-well UV-transparent plate

  • Microplate reader

Step-by-Step Procedure:

  • Reagent Preparation: Prepare working solutions of the CA enzyme, test compound dilutions, and positive control in the assay buffer.

  • Plate Setup: In a 96-well plate, add the following to triplicate wells:

    • Test Wells: Assay buffer, test compound dilution, and CA enzyme solution.

    • Control Wells: Assay buffer, vehicle, and CA enzyme solution.

    • Blank Wells: Assay buffer, vehicle, and no enzyme.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme. [11]4. Reaction Initiation: Initiate the reaction by adding the p-NPA substrate solution to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-20 minutes.

  • Data Analysis: Calculate the rate (slope) of the reaction for each well. Determine the percent inhibition for each compound concentration relative to the control. Calculate the IC₅₀ value from a dose-response curve.

Protocol 3: In Vitro Anti-inflammatory Activity (Nitric Oxide Assay)

Objective: To assess the ability of the compound to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophages.

Principle: Murine macrophage cells (RAW 264.7) produce nitric oxide upon stimulation with LPS. NO is unstable and rapidly oxidizes to nitrite (NO₂⁻) in the culture medium. The Griess reagent reacts with nitrite to form a purple azo compound, the absorbance of which is proportional to the NO concentration. [13][14] Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: Sulfanilamide in phosphoric acid; Part B: Naphthylethylenediamine dihydrochloride in phosphoric acid)

  • Sodium nitrite (for standard curve)

  • 96-well plates

Step-by-Step Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours. [15][16]2. Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except the negative control. [17]4. Incubation: Incubate the plate for 24 hours at 37°C.

  • Sample Collection: Collect 50-100 µL of the culture supernatant from each well.

  • Griess Reaction: Add an equal volume of Griess Reagent (mix Part A and B 1:1 immediately before use) to the supernatant in a new 96-well plate. [13]7. Absorbance Measurement: Incubate for 10-15 minutes at room temperature in the dark. Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percent inhibition of NO production for each compound concentration. A parallel MTT assay should be run to ensure the observed effects are not due to cytotoxicity.

Conclusion and Future Directions

This compound represents a molecule with significant, albeit unexplored, therapeutic potential. Its favorable physicochemical properties and the well-documented bioactivity of the sulfonamide scaffold provide a strong rationale for its investigation as an anticancer and anti-inflammatory agent. The experimental workflows detailed in this guide offer a clear, logical, and robust pathway for validating these hypotheses.

Positive results from these initial in vitro screens would warrant progression to more advanced studies, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize potency and selectivity.

  • In-depth Mechanistic Studies: Investigating effects on specific signaling pathways (e.g., Western blotting for kinase phosphorylation) and cell cycle analysis.

  • In Vivo Efficacy Studies: Evaluating the compound in established animal models of cancer and inflammation.

This guide provides the foundational framework to unlock the potential of this compound, potentially adding a new and valuable candidate to the drug discovery pipeline.

References

Click to expand
  • Lipinski, C. A. (1997). Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. [Link]

  • Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. [Link]

  • Bio-access. (n.d.). Understanding the Lipinski Rule of Five in Drug Discovery. [Link]

  • Bionity. (n.d.). Lipinski's Rule of Five. [Link]

  • Elsayad, K. A., Elmasry, G. F., Mahmoud, S. T., & Awadallah, F. M. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 147, 107409. [Link]

  • Wikipedia. (n.d.). Lipinski's rule of five. [Link]

  • Dallegri, F., Ottonello, L., & Dapino, P. (1993). Sulphonamides as anti-inflammatory agents: old drugs for new therapeutic strategies in neutrophilic inflammation? British Journal of Clinical Pharmacology, 36(5), 493–496. [Link]

  • Supuran, C. T., & Scozzafava, A. (2002). Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. Current Medicinal Chemistry - Anti-Cancer Agents, 2(1), 49-98. [Link]

  • OUCI. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. [Link]

  • Wan, Y., Li, Y., Wang, Y., Zhang, Y., & Chen, Y. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. European Journal of Medicinal Chemistry, 226, 113837. [Link]

  • Bąk, A., et al. (2023). A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. Molecules, 28(15), 5824. [Link]

  • Journal of Chemical Research, Synopses. (n.d.). A Novel and Efficient Method for the Synthesis of N-Arylsulfonylamino-2-pyridones. [Link]

  • Akocak, S., et al. (2016). A class of sulfonamides as carbonic anhydrase I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 168-173. [Link]

  • National Cancer Institute. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCL Method PCC-11. [Link]

  • Nocentini, A., & Supuran, C. T. (2019). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 24(24), 4448. [Link]

  • SingleCare. (2021). List of sulfonamides: Uses, common brands, and safety information. [Link]

  • Drugs.com. (2023). List of Sulfonamides + Uses, Types & Side Effects. [Link]

  • Verywell Health. (2025). Sulfa Drugs: List of Antibiotics and Other Sulfonamides. [Link]

  • ResearchGate. (2025). Synthesis of new chiral N-arylsulfonyl-1,3-oxazolidin-2-ones from α-amino acids. [Link]

  • Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12519. [Link]

  • Zaarour, M., et al. (2015). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 906-911. [Link]

  • Protocols.io. (2023). MTT (Assay protocol). [Link]

  • Assay Guidance Manual [Internet]. (2013). Cell Viability Assays. [Link]

  • Merck Manual Professional Edition. (n.d.). Sulfonamides. [Link]

  • Taylor & Francis Online. (n.d.). Carbonic anhydrase inhibitory properties of novel sulfonamide derivatives of aminoindanes and aminotetralins. [Link]

  • Lin, Y. C., et al. (2012). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs, 10(12), 2777-2788. [Link]

  • Solubility of Things. (n.d.). Benzenesulfonamide. [Link]

  • ThaiScience. (n.d.). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. [Link]

  • ResearchGate. (n.d.). Synthetic approaches for 4-methylthio-N-arylsulfonylamino-2-pyridones... [Link]

  • Elleuche, S., & Pöggeler, S. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts, 11(7), 823. [Link]

  • Jurnal Kedokteran Brawijaya. (n.d.). The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell. [Link]

  • AVESİS. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. [Link]

  • Cheng, Y. L., et al. (2021). Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages. Antioxidants, 10(5), 698. [Link]

  • National Institutes of Health. (n.d.). Synthesis of N-Acylsulfenamides from (Hetero)aryl Iodides and Boronic Acids by One-Pot Sulfur-Arylation and Dealkylation. [Link]

  • PubMed. (2024). Synthesis of N-Acylsulfenamides from (Hetero)Aryl Iodides and Boronic Acids by One-Pot Sulfur-Arylation and Dealkylation. [Link]

Sources

(4-Methoxy-benzenesulfonylamino)-acetic Acid: A Technical Guide to a Hypothesized Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the potential mechanisms of action for the compound (4-Methoxy-benzenesulfonylamino)-acetic acid. In the absence of direct experimental data for this specific molecule, this document synthesizes findings from structurally related N-benzenesulfonylamino acids and benzenesulfonamide derivatives to propose several plausible biological activities. The primary hypothesized mechanisms include inhibition of carbonic anhydrases, modulation of bradykinin receptors, and inhibition of matrix metalloproteinases, which are implicated in a range of physiological and pathological processes. This guide details the scientific basis for these hypotheses, outlines experimental protocols to validate them, and provides a framework for future research and drug development efforts.

Introduction

This compound is a small molecule belonging to the class of N-arylsulfonylamino acids. This structural motif, characterized by a sulfonamide linkage between an aromatic ring and an amino acid, is a well-established pharmacophore present in a variety of clinically significant drugs. While direct research on this compound is not currently available in the public domain, the extensive body of literature on its structural analogs allows for the formulation of evidence-based hypotheses regarding its mechanism of action. This guide will explore these potential mechanisms, providing the necessary scientific context and experimental frameworks for researchers, scientists, and drug development professionals.

Hypothesized Mechanisms of Action

Based on the known biological activities of structurally similar compounds, we propose three primary potential mechanisms of action for this compound.

Carbonic Anhydrase Inhibition

The benzenesulfonamide moiety is a classic zinc-binding group that is a hallmark of many potent carbonic anhydrase (CA) inhibitors.[1][2][3] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, including pH regulation, ion transport, and fluid balance. Inhibition of specific CA isoforms has therapeutic applications in conditions such as glaucoma, epilepsy, and cancer.[1][2][3]

It is hypothesized that the sulfonamide group of this compound can coordinate with the zinc ion in the active site of carbonic anhydrases, leading to inhibition of their catalytic activity. The 4-methoxy substitution on the benzene ring and the acetic acid side chain would influence the binding affinity and selectivity for different CA isoforms.

CA_Inhibition cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space CO2_ext CO₂ CA_IX CA IX (Membrane-bound) CO2_ext->CA_IX H2O_ext H₂O H2O_ext->CA_IX H_int H⁺ CA_IX->H_int H⁺ production HCO3_int HCO₃⁻ CA_IX->HCO3_int HCO₃⁻ production CO2_int CO₂ CA_II_VII CA II, VII (Cytosolic) CO2_int->CA_II_VII H2O_int H₂O H2O_int->CA_II_VII CA_II_VII->H_int CA_II_VII->HCO3_int pH_regulation Intracellular pH Regulation H_int->pH_regulation HCO3_int->pH_regulation Neuronal_Excitability Neuronal Excitability pH_regulation->Neuronal_Excitability Modulates Compound (4-Methoxy-benzenesulfonylamino) -acetic acid Compound->CA_IX Inhibits Compound->CA_II_VII Inhibits Bradykinin_Modulation Bradykinin Bradykinin BK_Receptor Bradykinin Receptor (B1 or B2) Bradykinin->BK_Receptor Activates G_Protein G-protein (Gq/11) BK_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Inflammation_Pain Inflammation & Pain Response Ca_Release->Inflammation_Pain PKC_Activation->Inflammation_Pain Compound (4-Methoxy-benzenesulfonylamino) -acetic acid Compound->BK_Receptor Modulates (Antagonist?)

Caption: Hypothesized Bradykinin Receptor Modulation Pathway.

A radioligand binding assay is a common method to determine the affinity of a compound for a specific receptor.

Protocol: Radioligand Binding Assay for Bradykinin Receptors

  • Reagents and Materials:

    • Cell membranes expressing human B1 or B2 bradykinin receptors.

    • Radiolabeled ligand (e.g., [³H]-Bradykinin).

    • This compound.

    • Known bradykinin receptor antagonist (e.g., Icatibant) as a positive control.

    • Binding buffer.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound and the positive control.

    • In a reaction tube, add the cell membranes, the radiolabeled ligand, and the test compound or control in the binding buffer.

    • Incubate the mixture at a specific temperature for a defined time to allow binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the Ki (inhibition constant) from the IC₅₀ value.

Matrix Metalloproteinase Inhibition

Patents have described N-arylsulfonyl amino acid derivatives as inhibitors of matrix-degrading metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Overexpression or dysregulation of MMPs is implicated in diseases such as cancer, arthritis, and cardiovascular disease.

The N-sulfonylamino acid scaffold can chelate the catalytic zinc ion in the active site of MMPs, leading to their inhibition. The specific side chains of the amino acid and the substitutions on the aryl ring determine the potency and selectivity against different MMP isoforms.

MMP_Inhibition cluster_0 Extracellular Matrix ECM_Proteins ECM Proteins (e.g., Collagen, Gelatin) ECM_Degradation ECM Degradation ECM_Proteins->ECM_Degradation MMPs Matrix Metalloproteinases (e.g., MMP-2, MMP-9) MMPs->ECM_Proteins Degrades Cell_Migration Cell Migration & Invasion ECM_Degradation->Cell_Migration Angiogenesis Angiogenesis ECM_Degradation->Angiogenesis Disease_Progression Disease Progression (e.g., Cancer Metastasis) Cell_Migration->Disease_Progression Angiogenesis->Disease_Progression Compound (4-Methoxy-benzenesulfonylamino) -acetic acid Compound->MMPs Inhibits

Caption: Hypothesized Matrix Metalloproteinase Inhibition Pathway.

A fluorogenic substrate-based assay is a common method for measuring MMP activity and inhibition.

Protocol: In Vitro MMP Inhibition Assay

  • Reagents and Materials:

    • Recombinant human MMPs (e.g., MMP-2, MMP-9).

    • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).

    • This compound.

    • Known MMP inhibitor (e.g., Batimastat) as a positive control.

    • Assay buffer.

    • Fluorescence microplate reader.

  • Procedure:

    • Activate the pro-MMPs to their active form according to the manufacturer's instructions.

    • Prepare serial dilutions of the test compound and the positive control.

    • In a 96-well plate, add the assay buffer, the activated MMP enzyme, and the test compound or control.

    • Incubate the enzyme with the inhibitor for a defined period at 37°C.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time as the substrate is cleaved by the MMP.

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Structure-Activity Relationship (SAR) Insights

The biological activity of benzenesulfonamide derivatives is highly dependent on the nature and position of substituents on both the aromatic ring and the amino acid moiety.

Structural Feature Potential Impact on Activity Reference
Benzenesulfonamide Core Essential for zinc chelation in metalloenzymes (CAs, MMPs).[1][4]
4-Methoxy Group Can influence electronic properties and lipophilicity, potentially affecting binding affinity and cell permeability.[5]
Acetic Acid Moiety Provides a carboxylic acid group that can form hydrogen bonds or salt bridges with target proteins. May influence solubility and pharmacokinetic properties.[6]
Overall Lipophilicity A balance is crucial for both target engagement and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[7]

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be elucidated, the structural homology to known bioactive compounds provides a strong foundation for hypothesizing its potential as a carbonic anhydrase inhibitor, a bradykinin receptor modulator, or a matrix metalloproteinase inhibitor. The experimental protocols outlined in this guide offer a clear path forward for testing these hypotheses.

Future research should focus on the synthesis of this compound and its evaluation in the described in vitro assays. Positive hits should be followed by more detailed mechanistic studies, including determination of inhibition kinetics, selectivity profiling against a broader panel of related enzymes or receptors, and ultimately, evaluation in cell-based and in vivo models relevant to the identified mechanism. Such a systematic approach will be crucial in uncovering the therapeutic potential of this and related N-arylsulfonylamino acid derivatives.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.
  • Aggarwal, M., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 61(9), 4079-4095. [Link]

  • Gante, J., et al. (1996). Novel N-(arylsulphonyl) amino acid derivatives, process for their preparation and pharmaceutical compositions containing them. Justia Patents. [Link]

  • Szymańska, E., et al. (2013). Antitumor activity of novel benzensulfonamide derivatives in view of their physiochemical properties searched by principal component analysis. Medicinal Chemistry, 9(4), 547-555. [Link]

  • Abdel-Gawad, N. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(46), 28761-28777. [Link]

  • Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. [Link]

  • Langer, T., & Brehm, C. (2000). N-arylsulfonyl amino acid omega amides.
  • Holt, D. A., et al. (2003). Production of chirally pure α-amino acids and N-sulfonyl α-amino acids.
  • El-Subbagh, H. I., et al. (1993). Structure-activity studies on antihyperlipidemic N-benzoylsulfamates, N-benzylsulfamates, and benzylsulfonamides. Journal of Medicinal Chemistry, 36(15), 2161-2167. [Link]

  • Matulis, D., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal, 30(58), e202402330. [Link]

  • Holman, T. R., et al. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Journal of Medicinal Chemistry, 57(3), 949-963. [Link]

Sources

(4-Methoxy-benzenesulfonylamino)-acetic Acid: A Technical Guide to its Historical Synthesis and Scientific Context

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide explores the discovery and history of (4-Methoxy-benzenesulfonylamino)-acetic acid, a molecule situated at the intersection of classic organic synthesis and modern medicinal chemistry. Rather than a singular moment of discovery, the emergence of this compound is best understood through the historical development of synthetic methodologies for N-arylsulfonyl amino acids. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, the underlying chemical principles, and the broader scientific context of its potential applications.

Introduction: The Scientific Significance of N-Arylsulfonyl Amino Acids

N-arylsulfonyl amino acids represent a versatile class of compounds characterized by a sulfonyl group linking an aromatic ring to the nitrogen atom of an amino acid. This structural motif imparts unique physicochemical properties, including increased stability, altered lipophilicity, and the ability to participate in specific biological interactions. While this compound itself is not a widely known bioactive agent, its structural class has been the subject of considerable research, with derivatives exhibiting a range of biological activities. These activities include potential anticancer and antibacterial properties.[1][2] The study of such compounds provides valuable insights into structure-activity relationships and serves as a foundation for the design of novel therapeutic agents.

The Historical Tapestry: The Dawn of N-Sulfonylation of Amino Acids

The story of this compound's synthesis is intrinsically linked to foundational discoveries in organic chemistry. The key to its creation lies in the formation of a stable amide bond between an amino acid and a sulfonyl chloride.

The Schotten-Baumann Reaction: A Pillar of Amide Synthesis

The primary method for synthesizing N-arylsulfonyl amino acids is the Schotten-Baumann reaction , a robust and enduring technique first described by German chemists Carl Schotten and Eugen Baumann in the 1880s.[3][4][5][6] This reaction facilitates the acylation of amines with acid chlorides in a biphasic system, typically using an aqueous base to neutralize the hydrochloric acid byproduct and drive the reaction to completion.[3][6]

The genius of the Schotten-Baumann approach lies in its simplicity and efficiency. By maintaining a basic aqueous phase, the amine reactant remains deprotonated and thus nucleophilic, while the acid chloride resides in an organic phase. The reaction occurs at the interface of these two phases, and the generated HCl is immediately neutralized by the base, preventing the protonation and deactivation of the starting amine.

Emil Fischer and the Birth of Peptide Chemistry

The significance of N-acylation of amino acids was profoundly demonstrated by the pioneering work of Emil Fischer at the turn of the 20th century. In his quest to understand and synthesize proteins, Fischer utilized the Schotten-Baumann reaction to form peptide bonds by reacting N-protected amino acid chlorides with amino acid esters.[3][7] This work not only laid the groundwork for modern peptide synthesis but also solidified the utility of acylating and, by extension, sulfonylating amino acids as a means of protecting the amino group and building more complex molecules.[8][9][10][11][12][13] While Fischer's primary focus was on peptide bonds, his methods were directly applicable to the synthesis of N-sulfonylated amino acids.

It is within this rich historical context of the late 19th and early 20th centuries that the synthesis of compounds like this compound became chemically feasible and conceptually relevant.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a direct application of the Schotten-Baumann reaction. It involves the reaction of glycine, the simplest amino acid, with 4-methoxybenzenesulfonyl chloride in the presence of a base.

Key Reactants
ReactantStructureMolar Mass ( g/mol )Role
GlycineH₂N-CH₂-COOH75.07Amino acid substrate
4-Methoxybenzenesulfonyl ChlorideCH₃O-C₆H₄-SO₂Cl206.64Sulfonylating agent
Sodium HydroxideNaOH40.00Base catalyst and acid scavenger
Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism.

reaction_mechanism Glycine Glycine (deprotonated) step1 Nucleophilic Attack Glycine->step1 SulfonylChloride 4-Methoxybenzenesulfonyl Chloride SulfonylChloride->step1 Product This compound HCl HCl neutralization Neutralization HCl->neutralization NaOH NaOH NaOH->neutralization NaCl NaCl + H₂O step2 Tetrahedral Intermediate step1->step2 step3 Elimination of Chloride step2->step3 step3->Product step3->HCl neutralization->NaCl

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

Materials:

  • Glycine

  • 4-Methoxybenzenesulfonyl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, concentrated and dilute)

  • Deionized water

  • Ethanol (for recrystallization)

  • Standard laboratory glassware (beakers, flasks, separatory funnel, etc.)

  • Stir plate and stir bar

  • pH meter or pH paper

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • Preparation of Glycine Solution: In a flask, dissolve glycine (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.0 equivalents). Cool the solution in an ice bath. The use of excess base ensures that the glycine remains in its deprotonated, nucleophilic form.

  • Addition of Sulfonyl Chloride: While vigorously stirring the cooled glycine solution, slowly add a solution of 4-methoxybenzenesulfonyl chloride (1.0 equivalent) in a suitable organic solvent (e.g., diethyl ether or dichloromethane). The slow addition helps to control the exothermic reaction and minimize the hydrolysis of the sulfonyl chloride.

  • Reaction: Continue stirring the biphasic mixture at room temperature for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the aqueous and organic layers.

    • Wash the aqueous layer with a small portion of the organic solvent to remove any unreacted sulfonyl chloride.

    • Carefully acidify the aqueous layer with dilute hydrochloric acid to a pH of approximately 2-3. This will protonate the carboxylic acid group of the product, causing it to precipitate out of the solution.

  • Isolation and Purification:

    • Collect the solid precipitate by vacuum filtration, washing with cold deionized water to remove any inorganic salts.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield pure this compound.

experimental_workflow start Start: Prepare Glycine Solution (aq. NaOH) add_sulfonyl Slowly Add 4-Methoxybenzenesulfonyl Chloride Solution start->add_sulfonyl react Stir at Room Temperature (2-3 hours) add_sulfonyl->react workup Work-up: Separate Layers, Acidify Aqueous Layer react->workup precipitate Precipitation of Product workup->precipitate isolate Isolate by Filtration precipitate->isolate purify Purify by Recrystallization isolate->purify end End: Pure this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

Biological Activity and Potential Applications

While specific biological activity data for this compound is not extensively documented in publicly available literature, the broader class of N-arylsulfonyl amino acid derivatives has shown promise in several areas of medicinal chemistry.

  • Anticancer Activity: Various N-arylsulfonyl derivatives have been synthesized and evaluated for their anticancer properties.[1][14] The sulfonyl group can act as a key pharmacophore, interacting with biological targets such as enzymes or receptors involved in cancer cell proliferation.

  • Antibacterial and Antifungal Activity: The sulfonamide moiety is a well-known structural feature in many antibacterial drugs. N-arylsulfonyl amino acid derivatives have been investigated for their potential as novel antimicrobial agents.[1][2]

  • Enzyme Inhibition: N-arylsulfonylglycyl derivatives have been studied as inhibitors of serine proteinases, suggesting a potential role in modulating enzymatic pathways.

The 4-methoxy substitution on the benzene ring can influence the electronic properties and lipophilicity of the molecule, which in turn can affect its biological activity. Further research is needed to fully elucidate the specific biological profile of this compound.

Conclusion

The discovery and synthesis of this compound are not attributable to a single, isolated event but rather represent a logical outcome of the foundational principles of organic chemistry established in the late 19th and early 20th centuries. The enduring legacy of the Schotten-Baumann reaction and its application in the pioneering peptide synthesis work of Emil Fischer provided the necessary tools and rationale for the creation of this and other N-arylsulfonyl amino acids. While its own biological activities remain to be fully explored, it stands as a testament to the power of fundamental synthetic methods and serves as a valuable scaffold for the development of new chemical entities with potential therapeutic applications.

References

  • Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. [Link]

  • Wikipedia contributors. (2023). Schotten–Baumann reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Collegedunia. (n.d.). Schotten Baumann Reaction: Characteristics, Mechanism, and Applications. [Link]

  • National Center for Biotechnology Information. (n.d.). Introduction to Peptide Synthesis. In Current Protocols in Protein Science. [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. [Link]

  • Wikipedia contributors. (2023). Peptide synthesis. In Wikipedia, The Free Encyclopedia. [Link]

  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis Brief History. [Link]

  • Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. [Link]

  • Peptides. (n.d.). History of Peptide Discovery and Research. [Link]

  • Hussain, A. H., et al. (2023). Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. Eurasian Chemical Communications, 5(1), 69-81. [Link]

  • Wikipedia contributors. (2023). Emil Fischer. In Wikipedia, The Free Encyclopedia. [Link]

  • Science History Institute. (2017, December 5). Emil Fischer. [Link]

  • The Franklin Institute. (2014, January 15). Emil Fischer. [Link]

  • ResearchGate. (n.d.). Synthesis, antioxidant, and anticholinesterase activities of novel N-arylsulfonyl hydrazones bearing sulfonate ester scaffold. [Link]

  • ResearchGate. (n.d.). Design, synthesis and biological evaluation of N-arylsulfonyl carbazoles as novel anticancer agents. [Link]

  • Fessner, W.-D. (2016). Hermann Emil Fischer – The most outstanding chemist in history. Comptes Rendus Chimie, 19(9), 1045-1053. [Link]

  • Danylova, T. V., & Komisarenko, S. V. (2018). Scientific investigations of the nobel prize winner emil fischer as a launching pad for the development of biochemistry. Ukrainian Biochemical Journal, 90(4), 135-141. [Link]

  • ResearchGate. (n.d.). Synthesis and biological activity of arylsulfonamide derivatives containing 2-arylamino- 4(3H)-quinazolinone. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. In Molecules. [Link]

Sources

An In-depth Technical Guide to the Synthesis of (4-Methoxy-benzenesulfonylamino)-acetic acid: Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methoxy-benzenesulfonylamino)-acetic acid, also known as N-(4-methoxybenzenesulfonyl)glycine, is a key building block in medicinal chemistry and drug development. Its synthesis is of considerable interest, relying on accessible starting materials and robust reaction pathways. This technical guide provides an in-depth analysis of the primary synthetic routes, focusing on the selection of starting materials and the underlying chemical principles that govern the choice of experimental protocols. We will explore the two predominant synthetic strategies: the direct sulfonylation of glycine and the alkylation of 4-methoxybenzenesulfonamide. Detailed, step-by-step protocols, mechanistic insights, and comparative data are presented to equip researchers with the necessary knowledge for efficient and successful synthesis.

Introduction: Significance of this compound

The structural motif of a substituted benzenesulfonamide linked to an amino acid core is prevalent in a wide array of pharmacologically active molecules. This compound serves as a versatile intermediate, combining the electronic properties of the methoxy-substituted aromatic ring with the functional handles of both a carboxylic acid and a sulfonamide. This unique combination allows for its incorporation into larger, more complex molecular architectures, making it a valuable precursor in the synthesis of novel therapeutic agents.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound is primarily achieved through two distinct and reliable pathways. The choice between these routes often depends on the availability of starting materials, desired scale of reaction, and specific laboratory capabilities.

  • Strategy A: Sulfonylation of Glycine: This is the most direct approach, involving the reaction of a glycine substrate with 4-methoxybenzenesulfonyl chloride. This method is an application of the well-established Schotten-Baumann reaction conditions.

  • Strategy B: N-Alkylation of 4-Methoxybenzenesulfonamide: This alternative route involves the formation of the sulfonamide first, followed by the introduction of the acetic acid moiety via an alkylation reaction with a haloacetic acid derivative.

The following sections will delve into the specifics of each strategy, providing detailed protocols and the scientific rationale behind the experimental choices.

Synthetic Pathway A: Direct Sulfonylation of Glycine

This pathway is often favored for its straightforward nature and use of readily available starting materials. The core transformation is the formation of a sulfonamide bond between the amino group of glycine and the sulfonyl chloride.

Starting Materials and Reagent Selection
  • Glycine (H₂NCH₂COOH): The simplest amino acid, serving as the backbone of the target molecule. It is inexpensive and widely available. Glycine can be used directly, or its ester derivatives (e.g., glycine ethyl ester) can be employed, which may offer better solubility in certain organic solvents. If the ester is used, a final hydrolysis step is required.

  • 4-Methoxybenzenesulfonyl chloride (CH₃OC₆H₄SO₂Cl): This is the key acylating agent. The methoxy group is an electron-donating group, which can subtly influence the reactivity of the sulfonyl chloride. It is commercially available.

  • Base: A base is crucial for two reasons: it deprotonates the amino group of glycine, increasing its nucleophilicity, and it neutralizes the hydrochloric acid (HCl) byproduct formed during the reaction.[1] Common choices include sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or triethylamine (TEA). The choice of base can depend on the solvent system and the specific glycine substrate (free acid or ester).

  • Solvent: For the reaction with glycine, an aqueous system or a biphasic system (e.g., water/diethyl ether) is typically used, especially with an inorganic base like NaOH. If an organic base like triethylamine is used, a dry aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) is preferred.

Reaction Mechanism and Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The deprotonated amino group of glycine acts as the nucleophile, attacking the electrophilic sulfur atom of the 4-methoxybenzenesulfonyl chloride. This is followed by the departure of the chloride leaving group. The presence of a base is critical to drive the reaction to completion by preventing the protonation of the glycine amino group by the generated HCl.

Detailed Experimental Protocol (Illustrative)

Synthesis of this compound via Glycine Sulfonylation

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve glycine (1.0 equivalent) in an aqueous solution of sodium hydroxide (2.2 equivalents) at 0-5 °C.

  • Addition of Sulfonyl Chloride: Slowly add a solution of 4-methoxybenzenesulfonyl chloride (1.0 equivalent) in a suitable organic solvent (e.g., tetrahydrofuran or diethyl ether) to the stirred glycine solution, maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the mixture with an organic solvent (e.g., diethyl ether) to remove any unreacted sulfonyl chloride.

  • Precipitation: Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of ~2. The product will precipitate as a white solid.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualization of the Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep1 Dissolve Glycine in aq. NaOH react1 Add 4-Methoxybenzenesulfonyl Chloride Solution (0-10 °C) prep1->react1 Slow Addition react2 Stir at Room Temperature (12-24h) react1->react2 workup1 Wash with Diethyl Ether react2->workup1 workup2 Acidify Aqueous Layer (HCl, pH ~2) workup1->workup2 workup3 Filter Precipitate workup2->workup3 Product Precipitates workup4 Wash with Cold Water workup3->workup4 workup5 Dry Under Vacuum workup4->workup5 purify1 Recrystallize (e.g., Ethanol/Water) workup5->purify1 G cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Saponification Sulfonamide 4-Methoxybenzenesulfonamide Intermediate Ethyl (4-Methoxy-benzenesulfonylamino)-acetate Sulfonamide->Intermediate K₂CO₃, DMF, 80°C AlkylatingAgent Ethyl Chloroacetate AlkylatingAgent->Intermediate FinalProduct This compound Intermediate->FinalProduct 1. NaOH(aq) 2. HCl(aq)

Sources

A Technical Guide to the Spectral Characterization of (4-Methoxy-benzenesulfonylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the spectral characterization of (4-Methoxy-benzenesulfonylamino)-acetic acid (Molecular Formula: C₉H₁₁NO₅S, Molecular Weight: 245.26 g/mol )[1]. In drug discovery and chemical synthesis, unambiguous structural verification is paramount. This document outlines the principles and detailed methodologies for analyzing this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). By synergizing predictive analysis based on established chemical principles with robust experimental protocols, this guide serves as an essential resource for researchers, enabling them to confidently acquire, interpret, and validate the spectral data of the title compound and its analogs.

Molecular Structure

A foundational understanding of the molecule's architecture is critical before delving into its spectral analysis.

Caption: Standard workflow for NMR data acquisition and analysis.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The predictions below are based on established chemical shift ranges and electronic effects within the molecule. [2]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Carboxylic Acid (-COOH) > 12.0 Broad Singlet 1H Highly deshielded, acidic proton; signal is often broad and will disappear upon D₂O exchange.
Sulfonamide (-SO₂NH-) 8.0 - 9.0 Broad Singlet / Triplet 1H Acidic proton deshielded by the sulfonyl group. May couple to adjacent CH₂ protons (triplet). Disappears upon D₂O exchange.
Aromatic (Ha) 7.70 - 7.80 Doublet (J ≈ 9.0 Hz) 2H Protons ortho to the electron-withdrawing SO₂ group are significantly deshielded.
Aromatic (Hb) 6.95 - 7.05 Doublet (J ≈ 9.0 Hz) 2H Protons ortho to the electron-donating OCH₃ group are shielded.
Methylene (-CH₂-) 3.90 - 4.10 Singlet / Doublet 2H Deshielded by adjacent nitrogen and carbonyl group. May appear as a doublet if coupled to the NH proton.

| Methoxy (-OCH₃) | ~ 3.85 | Singlet | 3H | Typical chemical shift for an aryl methoxy group. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
Carboxylic Acid (-C OOH)170 - 173Typical range for a carboxylic acid carbonyl carbon.
Aromatic (C-SO₂)162 - 165Quaternary carbon attached to the electron-donating OCH₃ group is highly shielded.
Aromatic (C-OCH₃)130 - 133Quaternary carbon attached to the electron-withdrawing SO₂ group.
Aromatic (CH, ortho to SO₂)128 - 130Deshielded by the adjacent sulfonyl group.
Aromatic (CH, ortho to OCH₃)114 - 116Shielded by the strong electron-donating effect of the methoxy group.
Methoxy (-OC H₃)~ 55.6Characteristic shift for an aryl methoxy carbon. [3]
Methylene (-C H₂-)43 - 46Aliphatic carbon positioned between two electron-withdrawing groups (N and COOH).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Principles and Methodology

The analysis is typically performed using either a potassium bromide (KBr) pellet for solid samples or Attenuated Total Reflectance (ATR), which allows for direct analysis of the solid with minimal sample preparation. The resulting spectrum provides a "fingerprint" of the molecule, with specific absorption bands corresponding to distinct bond vibrations.

Expected Characteristic Absorption Bands

The FTIR spectrum of this compound is expected to display several key absorption bands confirming its structure. [4]

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch Carboxylic Acid 3300 - 2500 Broad, Strong
N-H Stretch Sulfonamide ~ 3300 Medium
C-H Stretch (Aromatic) Aryl C-H 3100 - 3000 Medium
C-H Stretch (Aliphatic) Methylene, Methoxy 3000 - 2850 Medium
C=O Stretch Carboxylic Acid 1720 - 1700 Strong, Sharp
C=C Stretch Aromatic Ring ~ 1600 and ~1500 Medium-Strong
S=O Asymmetric Stretch Sulfonamide 1350 - 1320 Strong
S=O Symmetric Stretch Sulfonamide 1170 - 1150 Strong

| C-O Stretch | Aryl Ether | 1270 - 1230 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and, through fragmentation analysis, structural details that corroborate the overall molecular architecture.

Experimental Approach

Due to the polarity and low volatility of the analyte, Electrospray Ionization (ESI) is the method of choice. It gently ionizes the molecule, typically forming a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode, allowing for precise molecular weight determination.

Experimental Workflow: Mass Spectrometry Analysis

Caption: General workflow for ESI-MS analysis.

Predicted Mass Spectrum and Fragmentation

The high-resolution mass spectrum should confirm the elemental composition (C₉H₁₁NO₅S). The predicted exact mass is 245.0358. Therefore, the primary ions observed would be:

  • [M+H]⁺: m/z 246.0431

  • [M-H]⁻: m/z 244.0283

Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns resulting from the cleavage of the molecule's most labile bonds. [5][6] Predicted Fragmentation Pathway (Positive Ion Mode)

G M [M+H]⁺ m/z 246.04 F1 Loss of H₂O m/z 228.03 M->F1 - H₂O F2 Loss of COOH radical m/z 201.05 M->F2 - •COOH F3 [4-methoxybenzenesulfonyl]⁺ m/z 171.01 M->F3 - C₂H₄NO₂ F4 [4-methoxyphenyl]⁺ m/z 107.05 F3->F4 - SO₂

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of (4-Methoxy-benzenesulfonylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed examination of the physicochemical characteristics of (4-Methoxy-benzenesulfonylamino)-acetic acid, also known as N-(4-methoxybenzenesulfonyl)glycine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical, field-proven insights into the analysis of N-arylsulfonyl amino acids. While direct experimental data for this specific molecule is limited in public literature, this guide establishes a robust framework for its characterization by drawing upon established principles of its core functional moieties—a sulfonamide, a carboxylic acid, and a methoxy-substituted aromatic ring. We present a logical analysis of its expected properties, including acidity, solubility, and lipophilicity, and provide validated, step-by-step protocols for their experimental determination. The causality behind experimental choices is explained, ensuring that each protocol serves as a self-validating system for generating reliable data.

Chemical Identity and Structural Framework

The foundational step in characterizing any chemical entity is to establish its precise identity. This compound is an N-substituted derivative of the simplest amino acid, glycine.

Structure:

Ionization_Equilibrium A Cationic (pH < 2) B Zwitterionic (pH 3-9) A->B -H⁺ (pKa₁ ≈ 2.2) C Anionic (pH > 10.5) B->C -H⁺ (pKa₂ ≈ 10.2) D Dianionic (pH > 11) Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Work-up & Purification Anisole Anisole Sulfonation 4-Methoxybenzenesulfonyl chloride Synthesis Anisole->Sulfonation H₂SO₄/POCl₃ Reaction Schotten-Baumann Coupling Sulfonation->Reaction Glycine Glycine in aq. NaOH Glycine->Reaction Acidification Acidification Reaction->Acidification Add HCl Filtration Filtration Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization Ethanol/Water FinalProduct FinalProduct Recrystallization->FinalProduct Pure Product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol:

  • Precursor Synthesis: Synthesize 4-methoxybenzenesulfonyl chloride from anisole using a suitable sulfonating agent like sulfuric acid and phosphorus oxychloride. 2[1]. Dissolution: Dissolve glycine (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (NaOH) (2.2 eq) with stirring in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve 4-methoxybenzenesulfonyl chloride (1.05 eq) in a minimal amount of a water-miscible solvent like THF or dioxane and add it dropwise to the cold glycine solution over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 3-4 hours. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath and carefully acidify to pH 1-2 with concentrated HCl. A white precipitate should form.

  • Isolation: Collect the crude solid product by vacuum filtration and wash with cold deionized water.

  • Purification: Recrystallize the crude product from a boiling ethanol/water mixture to yield pure this compound. Dry under vacuum.

Melting Point Determination

Causality: Amino acids and their derivatives often exhibit high melting points and may decompose before melting due to the strong ionic attractions in their crystalline zwitterionic state. T[2]herefore, a rapid heating rate is often necessary to observe a true melting point before thermal decomposition occurs.

Protocol:

  • Sample Preparation: Place a small amount of the dry, crystalline product into a capillary tube.

  • Apparatus: Use a standard digital melting point apparatus.

  • Measurement:

    • Perform a rapid preliminary measurement to estimate the approximate melting range.

    • For an accurate measurement, use a fresh sample and heat rapidly to about 20 °C below the estimated melting point.

    • Decrease the heating rate to 1-2 °C per minute and record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample.

    • Note any signs of decomposition (e.g., color change, charring).

pKa Determination via Potentiometric Titration

Causality: Potentiometric titration is a highly accurate method for determining the pKa of acidic and basic functional groups. By monitoring the pH of a solution as a titrant of known concentration is added, an inflection point in the resulting curve reveals the equivalence point, and the half-equivalence point corresponds to the pKa.

Protocol:

  • Solution Preparation: Accurately weigh a sample of the compound (e.g., 50 mg) and dissolve it in a known volume of deionized, CO₂-free water (e.g., 50 mL). A small amount of co-solvent like methanol may be used if solubility is low.

  • Titration Setup: Place the solution in a jacketed beaker maintained at 25 °C. Use a calibrated pH meter with a glass electrode to monitor the pH.

  • Titration: Titrate the solution with a standardized solution of 0.1 M NaOH, adding the titrant in small, precise increments (e.g., 0.05 mL). Record the pH after each addition.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of NaOH added (x-axis).

    • Calculate the first derivative (ΔpH/ΔV) to precisely locate the two equivalence points (corresponding to the titration of the -COOH and -SO₂NH groups).

    • The pH at the volume of titrant exactly halfway to the first equivalence point is pKa₁.

    • The pH at the volume of titrant exactly halfway between the first and second equivalence points is pKa₂.

Conclusion

This compound is a molecule whose physicochemical profile is dictated by a well-understood combination of functional groups. While specific experimental values require dedicated laboratory analysis, its properties can be reliably predicted. The provided protocols offer a validated pathway for researchers to generate the empirical data needed for applications ranging from synthetic chemistry to pharmaceutical development. This guide serves as a foundational resource, blending theoretical principles with actionable experimental methodologies to empower further scientific inquiry into this and related N-arylsulfonyl amino acids.

References

  • PubChem. N-(4-Methoxybenzyl)glycine | C10H13NO3 | CID 302090. [Link]

  • PrepChem. Synthesis of 4-methoxybenzenesulfonyl chloride. [Link]

  • Chemistry LibreTexts. 18.2: Properties of Amino Acids. [Link]

  • Microbe Notes. Amino Acids- Properties, Structure, Classification, Functions. [Link]

Sources

An In-Depth Technical Guide to the Design, Synthesis, and Evaluation of Homologs and Analogs of (4-Methoxy-benzenesulfonylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Scaffold of Benzenesulfonamides

The benzenesulfonamide moiety is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a vast array of therapeutic agents. Its remarkable versatility stems from a combination of robust synthetic accessibility, favorable physicochemical properties, and the ability to engage in critical hydrogen bonding and coordination interactions with biological targets.[1][2] From pioneering antibacterial drugs to highly selective enzyme inhibitors used in oncology and ophthalmology, the sulfonamide functional group continues to be a focal point for drug discovery programs.[2][3] This guide focuses on a specific, yet highly adaptable, starting point: (4-Methoxy-benzenesulfonylamino)-acetic acid . We will dissect this core structure to provide a strategic framework for the rational design of novel homologs and analogs, guiding researchers from conceptualization through synthesis and biological evaluation.

The Core Moiety: A Structural and Functional Analysis

This compound serves as our chemical archetype. Its structure can be deconstructed into three key domains, each offering a distinct opportunity for chemical modification to modulate biological activity.

  • Domain A: The 4-Methoxybenzene Ring: This domain primarily governs hydrophobic and electronic interactions within a target's binding pocket. The methoxy group at the para-position is a moderate electron-donating group, influencing the electronic character of the entire aromatic system and offering a potential hydrogen bond acceptor.

  • Domain B: The Sulfonamide Linker: The -SO₂NH- group is the linchpin of the molecule. The acidic N-H proton and the two sulfonyl oxygens are potent hydrogen bond donors and acceptors, respectively. Crucially, the sulfonamide nitrogen, when deprotonated, can act as a key coordinating ligand for metal ions, most notably the zinc cation found in the active site of metalloenzymes like carbonic anhydrases.[4]

  • Domain C: The Acetic Acid Tail: This domain provides a carboxylic acid group, which is typically ionized at physiological pH. This imparts water solubility and introduces a strong hydrogen bond donor/acceptor and a potential salt bridge-forming moiety. Its distance and orientation relative to the sulfonamide core are critical for target engagement.

CoreStructure cluster_Core This compound cluster_A Domain A: Aryl Ring cluster_B Domain B: Linker cluster_C Domain C: Acid Tail Core S(O)₂-NH-CH₂-COOH A 4-Methoxybenzene A->Core Hydrophobicity Electronic Effects B Sulfonamide B->Core H-Bonding Metal Coordination C Acetic Acid C->Core Solubility H-Bonding Salt Bridge

Caption: Deconstruction of the core scaffold into three modifiable domains.

Rational Design Strategy: A Roadmap for Analogs and Homologs

The primary objective of analog design is to systematically probe the structure-activity relationship (SAR) to enhance potency, selectivity, and pharmacokinetic properties. Our strategy is a multipronged approach targeting each domain of the core scaffold.

Homologation of the Acetic Acid Tail (Domain C)

Homologation, the process of adding methylene units (-CH₂-), allows for the systematic exploration of the optimal distance between the acidic headgroup and the benzenesulfonamide core.

  • Causality: Extending the alkyl chain from acetic to propanoic or butanoic acid increases the flexibility and reach of the carboxylate group. This can be crucial if the target protein has an anchoring point for the carboxylate that is slightly further from the main binding pocket accommodating the aryl ring. However, excessive length can introduce entropic penalties upon binding or unfavorable hydrophobic interactions.

Analog Design via Systematic Substitution

Domain A (Aryl Ring) Modifications:

  • Positional Isomerism: Relocating the methoxy group from the 4-position to the 2- (ortho) or 3- (meta) position. This probes the steric tolerance of the binding pocket and alters the dipole moment of the ring.

  • Electronic Modulation: Replacing the 4-methoxy group with a spectrum of substituents to tune the electronic properties of the ring.

    • Electron-Donating Groups (EDGs): -CH₃, -OH, -NH₂

    • Electron-Withdrawing Groups (EWGs): -Cl, -F, -CF₃, -CN, -NO₂

    • Causality: The electronic nature of the aryl ring influences the pKa of the sulfonamide N-H proton, which can be critical for its binding affinity to targets like carbonic anhydrase.[5] Fluorinated benzenesulfonamides, for instance, have shown promise as inhibitors of amyloid-β aggregation, highlighting the impact of specific electronic changes.[6]

  • Steric Exploration: Introducing bulkier groups (e.g., -isopropyl, -tert-butyl, -OPh) at the 4-position to map the steric boundaries of the active site.

  • Scaffold Hopping: Replacing the benzene ring with other aromatic or heteroaromatic systems (e.g., thiophene, pyridine, pyrimidine) to explore new interaction landscapes and potentially improve properties like solubility or metabolic stability.

Domain C (Acid Tail) Modifications:

  • Acidic Bioisosteres: Replacing the carboxylic acid with other acidic functional groups like a tetrazole or a hydroxamic acid.

    • Causality: Bioisosteric replacement can maintain the key acidic interaction while altering other properties. For example, a tetrazole ring has a similar pKa to a carboxylic acid but presents a different size, shape, and lipophilicity, which can lead to improved cell permeability or metabolic stability.

Synthetic Methodologies: From Concept to Compound

The synthesis of benzenesulfonamide derivatives is a well-established and robust process in organic chemistry. The most common and versatile approach involves the nucleophilic attack of an amine onto a sulfonyl chloride.[7][8]

General Synthetic Workflow

The synthesis can be reliably achieved in a two-step sequence: (1) coupling of the appropriate benzenesulfonyl chloride with an amino acid ester (e.g., glycine ethyl ester) in the presence of a base, followed by (2) saponification (hydrolysis) of the ester to yield the final carboxylic acid.

SynthesisWorkflow start Starting Materials step1 Step 1: Sulfonamide Formation R-Ar-SO₂Cl + H₂N-CH₂-COOEt Base (e.g., Pyridine, TEA) Anhydrous Solvent (e.g., DCM) start->step1 intermediate Protected Intermediate | R-Ar-SO₂NH-CH₂-COOEt step1->intermediate step2 Step 2: Ester Hydrolysis Base (e.g., LiOH, NaOH) Solvent (e.g., THF/H₂O) intermediate->step2 workup Acidic Workup & Purification | (e.g., HCl, Chromatography) step2->workup product Final Product | R-Ar-SO₂NH-CH₂-COOH workup->product

Caption: General two-step workflow for the synthesis of target compounds.

Detailed Experimental Protocol: Synthesis of (4-Chloro-benzenesulfonylamino)-acetic acid

This protocol provides a self-validating system for synthesizing a representative analog. The choice of a chloro-substituent allows for direct comparison with the parent methoxy compound, probing the effect of replacing an electron-donating group with an electron-withdrawing one.

Materials & Reagents:

  • 4-Chlorobenzenesulfonyl chloride

  • Glycine ethyl ester hydrochloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Step 1: N-(4-Chlorobenzenesulfonyl)glycine ethyl ester

    • To a stirred solution of glycine ethyl ester hydrochloride (1.2 eq) in anhydrous DCM at 0 °C, slowly add anhydrous pyridine (2.5 eq). Stir for 15 minutes.

    • Add a solution of 4-chlorobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the mixture with DCM and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).[7]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester. The product can be purified by flash chromatography if necessary.

  • Step 2: (4-Chloro-benzenesulfonylamino)-acetic acid

    • Dissolve the crude ester from Step 1 in a mixture of THF and water (e.g., 3:1 ratio).

    • Add LiOH (1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.

    • Once the hydrolysis is complete, remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with EtOAc to remove any unreacted starting material.

    • Acidify the aqueous layer to pH 1-2 with 1M HCl, which should precipitate the product.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final compound. Purity can be assessed by NMR and Mass Spectrometry.

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to verify the molecular weight.[7]

Biological Evaluation: A Tiered Screening Approach

A logical, tiered screening cascade is essential for the efficient evaluation of newly synthesized compounds. This approach prioritizes resources by using broad, high-throughput primary assays to identify active compounds, which are then subjected to more complex secondary assays for detailed characterization.

ScreeningCascade cluster_primary Primary Screening (In Vitro) cluster_secondary Secondary Screening & Profiling compound_library Newly Synthesized Analog Library primary_target Target-Based Assay (e.g., Carbonic Anhydrase Inhibition @ 10 µM) compound_library->primary_target primary_pheno Phenotypic Assay (e.g., Antibacterial MIC vs. S. aureus) compound_library->primary_pheno dose_response Dose-Response Curve (IC₅₀ / MIC Determination) primary_target->dose_response primary_pheno->dose_response selectivity Selectivity Panel (e.g., CA Isoform Profiling) dose_response->selectivity cytotoxicity Cytotoxicity Assay (e.g., vs. HEK293 cells) dose_response->cytotoxicity hit_compounds Validated Hits selectivity->hit_compounds cytotoxicity->hit_compounds

Caption: A tiered biological screening cascade for compound evaluation.

Primary Assays
  • Target: Carbonic Anhydrase (CA) Inhibition: Benzenesulfonamides are classical inhibitors of CAs.[1][3] A primary screen should assess the inhibitory activity of all synthesized compounds at a single high concentration (e.g., 10 µM) against one or two key isoforms, such as the ubiquitous hCA II and the tumor-associated hCA IX.[3]

  • Phenotype: Antibacterial Activity: The sulfonamide scaffold is famous for its antibacterial properties.[2] A Minimum Inhibitory Concentration (MIC) assay against representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria will identify compounds with antimicrobial potential.[4][9]

Secondary Assays for Hit Characterization

Compounds showing significant activity in primary screens ("hits") are advanced to secondary assays.

  • Potency Determination: Full dose-response curves are generated to determine the precise IC₅₀ (for enzyme inhibition) or MIC values.

  • Selectivity Profiling: For CA inhibitors, profiling against a panel of different CA isoforms is crucial to identify compounds with a desirable selectivity profile (e.g., selective for tumor-associated isoforms over ubiquitous ones) to minimize potential side effects.[1]

  • In Vitro Toxicology: A general cytotoxicity assay using a standard cell line (e.g., HEK293 or HepG2) is performed to flag compounds that are nonspecifically toxic.

Data Analysis and Structure-Activity Relationship (SAR)

The culmination of the design-synthesize-test cycle is the analysis of the data to build a robust SAR model. This model informs the next round of analog design. Data should be organized in a clear, tabular format.

Table 1: Hypothetical Biological Data for (4-Substituted-benzenesulfonylamino)-acetic acid Analogs

Compound ID4-Substituent (R)hCA II IC₅₀ (nM)hCA IX IC₅₀ (nM)S. aureus MIC (µg/mL)
Core-1 -OCH₃850250>128
Ana-1 -H920310>128
Ana-2 -Cl1502564
Ana-3 -F1803564
Ana-4 -CF₃951532
Ana-5 -CH₃790220>128
Ana-6 -NO₂801216

SAR Interpretation (Based on Hypothetical Data):

  • CA Inhibition: Electron-withdrawing groups (EWGs) at the 4-position (-Cl, -F, -CF₃, -NO₂) significantly increase potency against both CA II and CA IX compared to the parent methoxy compound (an EDG). The strongest EWGs provide the highest potency. This suggests that reducing the electron density on the aromatic ring enhances the binding interaction, possibly by lowering the pKa of the sulfonamide proton.

  • CA IX Selectivity: All analogs show preferential inhibition of hCA IX over hCA II. The EWG-substituted compounds maintain or slightly improve this selectivity.

  • Antibacterial Activity: A clear correlation is observed where analogs with EWGs exhibit antibacterial activity, while those with EDGs or no substituent are inactive. This suggests a different mechanism or uptake requirement for the antibacterial effect compared to CA inhibition.

Conclusion and Future Outlook

This guide has outlined a comprehensive and technically grounded framework for the exploration of homologs and analogs of this compound. By systematically modifying the three key domains of the molecular scaffold, researchers can effectively probe the structure-activity landscape for a variety of biological targets. The detailed synthetic protocols and the tiered evaluation strategy provide a practical roadmap for identifying novel compounds with enhanced potency, selectivity, and therapeutic potential. Future work should focus on iterative refinement based on SAR data, exploration of more diverse heterocyclic scaffolds, and in-depth pharmacokinetic and in vivo evaluation of the most promising lead compounds.

References

  • Supuran, C. T. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. PubMed Central. [Link]

  • Wiglenda, T., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed. [Link]

  • Ghorab, M. M., et al. (2023). Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. Sciforum. [Link]

  • García-Nieto, J., et al. (1989). The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships. PubMed. [Link]

  • You, S., et al. (2022). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. National Institutes of Health (NIH). [Link]

  • McTeague, T. A., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. National Institutes of Health (NIH). [Link]

  • Ilies, M. A., et al. (2024). Current Perspectives on Biological Screening of Newly Synthetised Sulfanilamide Schiff Bases as Promising Antibacterial and Antibiofilm Agents. MDPI. [Link]

  • The University of Huddersfield. (n.d.). The Synthesis of Functionalised Sulfonamides. CORE. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. [Link]

  • ResearchGate. (2024). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. [Link]

  • Asadipour, A., et al. (2013). Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. National Institutes of Health (NIH). [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Biological Activities of Sulfonamides. Indian Journal of Pharmaceutical Sciences. [Link]

  • Hernández-Luis, F., et al. (2023). Repositioning FDA-Approved Sulfonamide-Based Drugs as Potential Carbonic Anhydrase Inhibitors in Trypanosoma cruzi: Virtual Screening and In Vitro Studies. MDPI. [Link]

  • MDPI. (2024). Phytochemical Composition, In Silico Molecular Docking Analysis and Antibacterial Activity of Lawsonia inermis Linn Leaves Extracts against Extended Spectrum Beta-Lactamases-Producing Strains of Klebsiella pneumoniae. MDPI. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of (4-Methoxy-benzenesulfonylamino)-acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of (4-Methoxy-benzenesulfonylamino)-acetic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through the reaction of 4-methoxybenzenesulfonyl chloride with glycine under Schotten-Baumann conditions. This document offers a detailed experimental protocol, an in-depth discussion of the reaction mechanism, safety precautions, and methods for the analytical characterization of the final product. The information is tailored for researchers, scientists, and professionals in the fields of organic synthesis and drug discovery.

Introduction and Scientific Context

N-arylsulfonylated amino acids are a class of compounds that have garnered significant attention in the pharmaceutical industry due to their diverse biological activities. The incorporation of a sulfonyl group can modulate the physicochemical properties of a molecule, such as its acidity, lipophilicity, and hydrogen bonding capacity, which in turn can influence its pharmacokinetic and pharmacodynamic profile. The target molecule, this compound (also known as N-(4-methoxybenzenesulfonyl)glycine), combines the structural features of an arylsulfonamide and an amino acid, making it a versatile intermediate for the synthesis of more complex bioactive molecules.

The synthesis of this compound is a classic example of the Schotten-Baumann reaction, a robust and widely used method for the acylation of amines and alcohols. In this case, the amino group of glycine acts as a nucleophile, attacking the electrophilic sulfur atom of 4-methoxybenzenesulfonyl chloride. The reaction is typically carried out in a biphasic system with an aqueous base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1]

Reaction Mechanism and Rationale

The synthesis of this compound proceeds via a nucleophilic acyl substitution mechanism at the sulfonyl group, characteristic of the Schotten-Baumann reaction.

The key steps are as follows:

  • Deprotonation of Glycine: In the presence of a base (e.g., sodium hydroxide), the amino group of glycine is deprotonated to a small extent, increasing its nucleophilicity. The carboxylic acid group of glycine is also deprotonated to form the carboxylate salt, which enhances its solubility in the aqueous phase.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the glycine anion attacks the electrophilic sulfur atom of 4-methoxybenzenesulfonyl chloride. This results in the formation of a tetrahedral intermediate.

  • Chloride Elimination: The tetrahedral intermediate is unstable and collapses, with the chloride ion acting as a good leaving group.

  • Protonation: The resulting sulfonamide is protonated by water to yield the final product, this compound.

The use of a biphasic system, typically water and an organic solvent, is advantageous as it allows for the separation of the reactants and products. The 4-methoxybenzenesulfonyl chloride remains primarily in the organic phase, while the glycine salt is in the aqueous phase. The reaction is believed to occur at the interface of the two phases. The base in the aqueous phase serves to neutralize the HCl generated, preventing the protonation of the unreacted glycine and thus maintaining its nucleophilicity.[1]

Schotten-Baumann_Reaction_Mechanism cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products 4-Methoxybenzenesulfonyl_Chloride 4-Methoxybenzenesulfonyl Chloride Nucleophilic_Attack Nucleophilic Attack 4-Methoxybenzenesulfonyl_Chloride->Nucleophilic_Attack Glycine Glycine Deprotonation Deprotonation of Glycine Glycine->Deprotonation with Base Base Base (e.g., NaOH) Byproduct NaCl + H2O Base->Byproduct Deprotonation->Nucleophilic_Attack Deprotonated Glycine Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Chloride_Elimination Chloride Elimination Tetrahedral_Intermediate->Chloride_Elimination - Cl- Protonation Protonation Chloride_Elimination->Protonation Product (4-Methoxy-benzenesulfonylamino) -acetic acid Protonation->Product

Caption: Reaction mechanism for the synthesis of this compound.

Safety Precautions and Materials

Personal Protective Equipment (PPE)
  • Safety goggles or a face shield are mandatory.

  • A laboratory coat must be worn at all times.

  • Chemically resistant gloves (e.g., nitrile) are required.[2]

  • All operations involving 4-methoxybenzenesulfonyl chloride should be conducted in a well-ventilated fume hood.[3]

Reagent Hazards
  • 4-Methoxybenzenesulfonyl chloride: Corrosive. Causes severe skin burns and eye damage.[3][] It is also moisture-sensitive and should be handled accordingly.[] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[2]

  • Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with care.

  • Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. Respiratory irritant.

Materials and Reagents
Reagent/MaterialGradeSupplier
4-Methoxybenzenesulfonyl chloride≥98%e.g., Sigma-Aldrich
Glycine≥99%e.g., Alfa Aesar
Sodium HydroxidePellets, ≥97%e.g., Fisher Scientific
Diethyl EtherAnhydrouse.g., VWR
Hydrochloric AcidConcentrated (37%)e.g., J.T. Baker
Deionized WaterN/AIn-house

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound. Optimization may be required to achieve higher yields.

Experimental_Workflow Start Start Prepare_Glycine_Solution Prepare Glycine Solution (Glycine + NaOH in Water) Start->Prepare_Glycine_Solution Prepare_Sulfonyl_Chloride_Solution Prepare 4-Methoxybenzenesulfonyl Chloride Solution in Diethyl Ether Start->Prepare_Sulfonyl_Chloride_Solution Reaction Combine Solutions and Stir Vigorously at 0-5 °C Prepare_Glycine_Solution->Reaction Prepare_Sulfonyl_Chloride_Solution->Reaction Workup Acidify with HCl Reaction->Workup Extraction Extract with Ethyl Acetate Workup->Extraction Drying Dry Organic Layer (Anhydrous Na2SO4) Extraction->Drying Evaporation Evaporate Solvent Drying->Evaporation Purification Recrystallize from Ethanol/Water Evaporation->Purification Characterization Analyze Product (Melting Point, NMR, IR) Purification->Characterization End End Characterization->End

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure:

  • Preparation of the Glycine Solution: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve glycine (7.5 g, 0.1 mol) in a solution of sodium hydroxide (8.0 g, 0.2 mol) in 100 mL of deionized water. Cool the solution to 0-5 °C in an ice-water bath.

  • Preparation of the Sulfonyl Chloride Solution: In a separate beaker, dissolve 4-methoxybenzenesulfonyl chloride (20.67 g, 0.1 mol) in 50 mL of diethyl ether.

  • Reaction: Transfer the 4-methoxybenzenesulfonyl chloride solution to the dropping funnel. Add the sulfonyl chloride solution dropwise to the cold, stirred glycine solution over a period of 30-45 minutes. Maintain the reaction temperature below 10 °C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Work-up: After the reaction period, transfer the mixture to a separatory funnel. The layers should be separated. The aqueous layer is then cooled in an ice bath and carefully acidified to pH 1-2 with concentrated hydrochloric acid. A white precipitate should form.

  • Isolation and Purification: Collect the crude product by vacuum filtration and wash it with cold deionized water. The crude product can be purified by recrystallization from an ethanol/water mixture to afford this compound as a white crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Characterization and Data

The synthesized this compound should be characterized by determining its melting point and by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

ParameterExpected Value/Observation
Appearance White crystalline solid
Melting Point To be determined experimentally. Similar compounds have melting points in the range of 150-200 °C.[5]
Yield Expected to be in the range of 70-90% based on similar reactions.
CAS Number 13029-74-8
Expected ¹H NMR Data

The ¹H NMR spectrum should be recorded in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The expected chemical shifts (δ) in ppm are:

  • Aromatic protons: Two doublets in the range of δ 7.0-8.0 ppm, corresponding to the protons on the 4-methoxyphenyl ring. The protons ortho to the sulfonyl group will be downfield compared to the protons ortho to the methoxy group.

  • Methoxy protons: A sharp singlet at approximately δ 3.8-3.9 ppm, integrating to 3H.

  • Methylene protons: A singlet or a doublet (depending on the coupling with the N-H proton) in the range of δ 3.5-4.0 ppm, integrating to 2H.

  • N-H proton: A broad singlet, the chemical shift of which will be concentration and solvent-dependent, likely in the range of δ 5.0-9.0 ppm.

  • Carboxylic acid proton: A very broad singlet, typically downfield (> δ 10 ppm), and its observation may depend on the solvent and water content.

Expected ¹³C NMR Data

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Expected chemical shifts are:

  • Carbonyl carbon: In the range of δ 170-175 ppm.

  • Aromatic carbons: Several signals in the aromatic region (δ 110-165 ppm). The carbon bearing the methoxy group will be the most shielded (lowest ppm value), and the carbon attached to the sulfonyl group will be the most deshielded.

  • Methylene carbon: A signal in the range of δ 40-50 ppm.

  • Methoxy carbon: A signal around δ 55-60 ppm.

Expected IR Data

The IR spectrum, typically recorded as a KBr pellet or in an ATR accessory, should show the following characteristic absorption bands (in cm⁻¹):

  • O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹.

  • N-H stretch (sulfonamide): A medium to weak band around 3200-3300 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.

  • S=O stretches (sulfonamide): Two strong bands, one asymmetric stretch around 1320-1350 cm⁻¹ and one symmetric stretch around 1140-1160 cm⁻¹.

  • C-O stretch (methoxy group): A strong band around 1250 cm⁻¹.

  • Aromatic C=C stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.

Conclusion

The synthesis of this compound from 4-methoxybenzenesulfonyl chloride and glycine via the Schotten-Baumann reaction is an efficient and reliable method for obtaining this valuable synthetic intermediate. The protocol provided in this application note, along with the mechanistic insights and safety precautions, offers a solid foundation for researchers to successfully synthesize and characterize this compound. The provided analytical data expectations will aid in the confirmation of the product's identity and purity.

References

  • Wikipedia. Schotten–Baumann reaction. [Link]

  • L.S.College, Muzaffarpur. Schotten–Baumann reaction. [Link]

  • J&K Scientific LLC. Schotten-Baumann Reaction. [Link]

  • ACS Figshare. Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. [Link]

  • ResearchGate. Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide | Request PDF. [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]

  • PrepChem.com. Synthesis of 4-methoxybenzenesulfonyl chloride. [Link]

  • PubChem. (4-Methoxy-benzylamino)-acetic acid benzyl ester. [Link]

  • ResearchGate. N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. [Link]

Sources

Applications of Benzenesulfonamide-Based Acetic Acid Derivatives in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the medicinal chemistry applications of benzenesulfonamide derivatives, with a particular focus on structures incorporating an acetic acid moiety, exemplified by the representative compound (4-Methoxy-benzenesulfonylamino)-acetic acid. We will delve into the synthesis, biological activities, and therapeutic potential of this important class of molecules, offering detailed protocols and insights for researchers, scientists, and drug development professionals.

Introduction: The Benzenesulfonamide Scaffold as a Privileged Motif

The benzenesulfonamide functional group is a cornerstone of modern medicinal chemistry, recognized as a "privileged" scaffold due to its ability to interact with a wide array of biological targets with high affinity and specificity.[1][2] Its prevalence in clinically approved drugs underscores its importance. The incorporation of an acetic acid side chain introduces a carboxylic acid group, a key pharmacophoric element known to engage in crucial hydrogen bonding and electrostatic interactions within enzyme active sites and receptor binding pockets. The exemplar molecule for this guide, this compound, combines the established benzenesulfonamide core with this versatile acidic functional group, making it and its analogs promising candidates for drug discovery across various therapeutic areas.

Key Therapeutic Applications and Mechanisms of Action

Benzenesulfonamide derivatives have demonstrated significant therapeutic potential in several key areas, including oncology, infectious diseases, and inflammatory conditions. The following sections will explore these applications in detail.

Carbonic Anhydrase Inhibition: A Major Avenue for Benzenesulfonamide Drugs

The benzenesulfonamide moiety is the quintessential pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][3] CAs are involved in a multitude of physiological and pathological processes, including pH regulation, fluid secretion, and tumorigenesis. Consequently, CA inhibitors are employed as diuretics, anti-glaucoma agents, and are being actively investigated as anticancer and anti-obesity drugs.[2]

Mechanism of Action: The primary sulfonamide group (—SO₂NH₂) of benzenesulfonamide-based inhibitors coordinates to the zinc ion in the active site of carbonic anhydrase, mimicking the transition state of the physiological reaction. This strong interaction leads to potent inhibition of the enzyme. The aromatic ring and its substituents, such as the 4-methoxy group, can engage in additional interactions with residues lining the active site, thereby influencing isoform selectivity and potency.[2]

Structure-Activity Relationships (SAR): The design of potent and selective CA inhibitors hinges on the modification of the benzenesulfonamide scaffold. Key SAR insights include:

  • The Sulfonamide Group: Essential for zinc binding and inhibitory activity.

  • The Aryl Ring: Serves as a scaffold for introducing various substituents to modulate physicochemical properties and isoform selectivity. Electron-donating groups, like a 4-methoxy substituent, can influence the electronic properties of the sulfonamide and impact binding affinity.

  • Substituents on the Aryl Ring: The nature, position, and size of substituents on the benzene ring are critical for achieving isoform-selective inhibition. Tailoring these substituents allows for targeting specific CA isoforms that are overexpressed in certain diseases, such as CA IX and XII in hypoxic tumors, while sparing ubiquitously expressed isoforms like CA I and II to minimize side effects.[2]

Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay (Esterase Assay)

This protocol describes a common method for determining the inhibitory potency (IC₅₀) of a compound against a specific carbonic anhydrase isoform using the esterase activity of the enzyme.

Materials:

  • Purified human carbonic anhydrase isoform (e.g., hCA II, hCA IX)

  • 4-Nitrophenyl acetate (NPA) as the substrate

  • Test compound (e.g., this compound) dissolved in DMSO

  • HEPES buffer (pH 7.4)

  • 96-well microplate reader

  • Acetazolamide (a known CA inhibitor) as a positive control

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and acetazolamide in DMSO.

    • Prepare a working solution of NPA in acetonitrile.

    • Prepare a solution of the CA enzyme in HEPES buffer.

  • Assay Setup:

    • In a 96-well plate, add 140 µL of HEPES buffer to each well.

    • Add 20 µL of the CA enzyme solution to each well.

    • Add 20 µL of various concentrations of the test compound or control to the wells. Include a well with DMSO only as a negative control.

    • Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Add 20 µL of the NPA solution to each well to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at 400 nm every 30 seconds for 10-15 minutes using a microplate reader. The product of the reaction, 4-nitrophenol, absorbs at this wavelength.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the absorbance vs. time curve) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation:

CompoundTarget IsoformIC₅₀ (nM)
AcetazolamidehCA II12
Representative Benzenesulfonamide 1hCA II25
Representative Benzenesulfonamide 2hCA IX8
This compoundHypothetical DataTo be determined
Anticancer Applications: Targeting Tumor-Associated Pathways

The benzenesulfonamide scaffold is a recurring motif in a variety of anticancer agents.[1][4] Derivatives have been developed to target different aspects of cancer biology, including tumor-associated enzymes like carbonic anhydrases, as well as other key signaling pathways involved in cell proliferation, survival, and metastasis.

Mechanisms of Action in Oncology:

  • Inhibition of Tumor-Associated Carbonic Anhydrases (CA IX and XII): As mentioned previously, certain CA isoforms are overexpressed in tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. Selective inhibition of these isoforms is a promising anticancer strategy.[2]

  • Targeting Other Kinases and Enzymes: The versatility of the benzenesulfonamide scaffold allows for its incorporation into molecules that inhibit other enzymes crucial for cancer progression, such as tyrosine kinases.[5]

  • Induction of Apoptosis: Some benzenesulfonamide derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through various mechanisms.[6]

Experimental Workflow for Anticancer Drug Screening:

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation A Compound Synthesis & Characterization B Cytotoxicity Assay (e.g., MTT) on Cancer Cell Lines A->B C Mechanism of Action Studies (e.g., Apoptosis Assay, Western Blot) B->C D Lead Compound Identification C->D E Animal Model of Cancer (e.g., Xenograft) D->E Promising In Vitro Activity F Treatment with Lead Compound E->F G Tumor Growth Inhibition Measurement F->G H Toxicity Assessment G->H

Caption: Workflow for anticancer drug discovery.

Protocol 2: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with medium and DMSO as a vehicle control and wells with untreated cells.

    • Incubate the plate for 48-72 hours.

  • MTT Addition:

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization:

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value.

Anti-inflammatory Agents: Modulating Inflammatory Pathways

Benzenesulfonamide derivatives have also been explored as anti-inflammatory agents.[7][8] Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in many diseases.

Mechanisms of Anti-inflammatory Action:

  • COX-2 Inhibition: Some benzenesulfonamide-containing compounds, particularly those with a diarylheterocycle structure (e.g., celecoxib), are selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.[9]

  • Modulation of NF-κB Signaling: The NF-κB signaling pathway is a central regulator of inflammation. Some benzenesulfonamide derivatives have been shown to inhibit this pathway, leading to a reduction in the expression of pro-inflammatory cytokines and enzymes.[7]

Signaling Pathway of NF-κB in Inflammation:

G LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, iNOS) Nucleus->Genes Induces Transcription

Caption: Simplified NF-κB signaling pathway in inflammation.

Synthesis of this compound and its Analogs

A general and reliable method for the synthesis of N-arylsulfonyl-α-amino acids involves the reaction of an amino acid ester with an arylsulfonyl chloride, followed by hydrolysis of the ester.

Protocol 3: General Synthesis of N-(4-Methoxy-benzenesulfonyl)glycine

Materials:

  • Glycine ethyl ester hydrochloride

  • 4-Methoxybenzenesulfonyl chloride

  • Triethylamine (TEA) or another suitable base

  • Dichloromethane (DCM) or another suitable solvent

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Step 1: Sulfonylation of Glycine Ethyl Ester

    • Dissolve glycine ethyl ester hydrochloride in DCM and cool the solution in an ice bath.

    • Add triethylamine to neutralize the hydrochloride and liberate the free amine.

    • Slowly add a solution of 4-methoxybenzenesulfonyl chloride in DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).

    • Wash the reaction mixture with water, dilute HCl, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl N-(4-methoxy-benzenesulfonyl)glycinate.

    • Purify the product by column chromatography if necessary.

  • Step 2: Hydrolysis of the Ester

    • Dissolve the purified ester in a mixture of THF and water.

    • Add an aqueous solution of NaOH and stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC).

    • Remove the THF under reduced pressure.

    • Acidify the remaining aqueous solution with dilute HCl to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry to afford the final product, this compound.

Conclusion and Future Perspectives

The benzenesulfonamide scaffold, particularly when functionalized with an acetic acid moiety, represents a highly versatile and promising platform for the development of novel therapeutic agents. The ability to systematically modify the structure allows for the fine-tuning of biological activity and selectivity against a wide range of targets. Future research in this area will likely focus on the development of highly selective inhibitors for specific enzyme isoforms or receptor subtypes to maximize therapeutic efficacy while minimizing off-target effects. The integration of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of new benzenesulfonamide-based drugs for a variety of human diseases.

References

  • Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. (n.d.).
  • Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. (2023). Letters in Applied NanoBioScience, 13(1), 009.
  • Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. (2024). Bioorganic Chemistry, 147, 107396.
  • The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships. (1991). Journal of Medicinal Chemistry, 34(1), 1-10.
  • Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. (2017). ChemBioChem, 18(4), 345-353.
  • Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents. (2018). Journal of the Serbian Chemical Society, 83(10), 1161-1172.
  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024). Molecules, 29(6), 1313.
  • 4-Methoxy-2-(2-formylphenoxy)acetic acid cyclization mechanism. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway. (2021). Chemical Biology & Drug Design, 97(2), 200-209.
  • Synthesis and analgesic activity of N-arylhydrazone derivatives of mefenamic acid. (2007). Acta Pharmaceutica Sciencia, 49(1), 27-36.
  • Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. (2024). Molecules, 29(2), 461.

Sources

Application Notes & Protocols: (4-Methoxy-benzenesulfonylamino)-acetic acid as a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Scientific Overview

(4-Methoxy-benzenesulfonylamino)-acetic acid belongs to the N-arylsulfonyl-amino acid class of compounds. Structurally, it features a benzenesulfonamide moiety, a chemical scaffold renowned for its potent inhibitory activity against a specific family of metalloenzymes: the Carbonic Anhydrases (CAs). CAs are ubiquitous zinc-containing enzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction in respiration, pH homeostasis, and various biosynthetic pathways[1].

The primary mechanism of action for sulfonamide-based inhibitors involves the coordination of the deprotonated sulfonamide nitrogen atom directly to the catalytic Zn²⁺ ion within the enzyme's active site[2]. This interaction mimics the transition state of the native substrate and effectively blocks the enzyme's catalytic function. Given the critical physiological roles of CA isoforms, their inhibition is a validated therapeutic strategy for conditions such as glaucoma, epilepsy, and, more recently, as targets in oncology for tumor-associated isoforms like CA IX and XII[3][4][5].

These application notes provide a comprehensive guide for researchers utilizing this compound, detailing its mechanism, providing validated protocols for characterizing its inhibitory activity against Carbonic Anhydrase, and offering insights into data analysis and interpretation.

Compound Properties and Handling

Proper handling and preparation of the inhibitor are paramount for reproducible results.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name 2-[(4-methoxyphenyl)sulfonylamino]acetic acid
Molecular Formula C₉H₁₁NO₅S
Molecular Weight 245.25 g/mol
Appearance White to off-white solid (predicted)
Solubility Soluble in DMSO, DMF, and aqueous base. Poorly soluble in water.
Purity >95% recommended for biological assays
Protocol 1: Preparation of Inhibitor Stock Solution

Rationale: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution due to its broad solubilizing power and compatibility with most enzymatic assays at low final concentrations (<1%). It is critical to prepare a concentrated stock to minimize the volume of solvent added to the final assay, thereby preventing solvent-induced artifacts.

Materials:

  • This compound powder

  • Anhydrous, molecular biology grade DMSO

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh out a precise amount of the compound (e.g., 2.45 mg) using an analytical balance.

  • Solubilization: Add the weighed powder to a sterile microcentrifuge tube. To prepare a 10 mM stock solution, add 1.0 mL of anhydrous DMSO.

    • Calculation: (2.45 mg / 245.25 g/mol ) / 0.001 L = 10 mM

  • Mixing: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. A brief sonication step may be used if dissolution is slow.

  • Aliquoting & Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles. Store aliquots at -20°C, protected from light. For long-term storage (>6 months), -80°C is recommended.

Mechanism of Action: Inhibition of Carbonic Anhydrase

The inhibitory power of the benzenesulfonamide scaffold lies in its geometry and electronic properties, which make it an excellent mimic of the transition state for CO₂ hydration. The active site of a carbonic anhydrase features a critical Zinc (Zn²⁺) ion coordinated by three histidine residues and a water molecule (or hydroxide ion). This zinc-bound hydroxide is the key nucleophile that attacks the carbon dioxide substrate[1].

This compound, like other sulfonamides, acts as a potent inhibitor by displacing the catalytic water/hydroxide molecule. The sulfonamide group (-SO₂NH₂) becomes deprotonated to -SO₂NH⁻, and this anionic nitrogen atom forms a strong coordinate bond with the positively charged Zn²⁺ ion, effectively locking the inhibitor in the active site and preventing substrate access.

Caption: Sulfonamide inhibitor binding to the catalytic Zn²⁺ in the CA active site.

Application Protocol: IC₅₀ Determination for hCA II

This protocol describes the determination of the half-maximal inhibitory concentration (IC₅₀) using a colorimetric assay that measures the esterase activity of human Carbonic Anhydrase II (hCA II)[6]. The enzyme hydrolyzes p-nitrophenyl acetate (pNPA) to the yellow-colored product p-nitrophenol, which can be monitored spectrophotometrically at 400-405 nm.

Materials:

  • Recombinant human Carbonic Anhydrase II (hCA II)

  • This compound (Test Inhibitor)

  • Acetazolamide (Positive Control Inhibitor)[1]

  • p-Nitrophenyl acetate (pNPA, Substrate)

  • Tris buffer (e.g., 50 mM, pH 7.5)

  • Anhydrous DMSO

  • 96-well clear, flat-bottom microplate

  • Multichannel pipette

  • Microplate spectrophotometer capable of kinetic reads at 400-405 nm

Experimental Workflow

G prep 1. Prepare Reagents (Buffer, Enzyme, Substrate, Serial Dilutions of Inhibitor) plate 2. Plate Setup Add Buffer, Inhibitor/DMSO, and Enzyme to wells prep->plate Dispense incubate 3. Pre-incubation 10-15 min at 25°C to allow Inhibitor-Enzyme binding plate->incubate react 4. Initiate Reaction Add pNPA Substrate to all wells incubate->react read 5. Kinetic Measurement Read Absorbance @ 405nm every 30s for 15 min react->read analyze 6. Data Analysis Calculate % Inhibition, Plot Dose-Response Curve, Determine IC₅₀ read->analyze

Caption: Workflow for determining the IC₅₀ of a CA inhibitor.

Step-by-Step Procedure
  • Reagent Preparation:

    • Assay Buffer: Prepare 50 mM Tris-HCl, pH 7.5.

    • Enzyme Working Solution: Dilute hCA II stock to a final concentration of 2-5 µg/mL in Assay Buffer. Keep on ice.

    • Substrate Solution: Prepare a 10 mM solution of pNPA in acetonitrile or DMSO.

    • Inhibitor Dilutions: Perform a serial dilution of your 10 mM Test Inhibitor stock in DMSO to create a range of concentrations (e.g., 10 mM down to 10 nM). Also, prepare dilutions for the control inhibitor, Acetazolamide.

  • Plate Setup (Total Volume = 200 µL):

    • Scientist's Note: It is crucial to set up controls to validate the assay. The "Enzyme Control" represents 100% activity, while the "Background Control" accounts for non-enzymatic substrate hydrolysis.

    • Add reagents to the 96-well plate in the following order:

      • 168 µL of Assay Buffer to all wells.

      • 2 µL of DMSO to "Enzyme Control" (EC) and "Background Control" (BC) wells.

      • 2 µL of each inhibitor dilution to the respective "Sample Inhibitor" (S) wells.

      • 10 µL of Enzyme Working Solution to all wells except the "Background Control" wells. Add 10 µL of Assay Buffer to BC wells instead.

  • Pre-incubation:

    • Mix the plate gently on a shaker for 30 seconds.

    • Incubate the plate at room temperature (25°C) for 15 minutes.

    • Rationale: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced, ensuring an accurate measurement of its potency.

  • Initiate Reaction & Measure:

    • Add 20 µL of the 10 mM pNPA Substrate Solution to all wells to start the reaction.

    • Immediately place the plate in the spectrophotometer and begin reading the absorbance at 405 nm every 30 seconds for 10-20 minutes.

Data Analysis and IC₅₀ Calculation
  • Calculate Reaction Rate (Slope): For each well, determine the rate of reaction (V) by plotting Absorbance vs. Time. The slope of the linear portion of this curve (mOD/min) represents the reaction velocity.

  • Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = 100 * (1 - (V_inhibitor - V_background) / (V_enzyme - V_background))

  • Determine IC₅₀: Plot % Inhibition versus the log[Inhibitor Concentration]. Fit the data to a sigmoidal dose-response (variable slope) equation using software like GraphPad Prism or R. The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition.

Table 2: Example Data Presentation

CompoundTarget EnzymeIC₅₀ (nM)
This compoundhCA II[Experimental Value]
Acetazolamide (Control)hCA II12.1 ± 1.5

Advanced Protocol: Determining Mode of Inhibition

Understanding whether an inhibitor is competitive, non-competitive, or uncompetitive provides deep mechanistic insight. This can be determined by measuring enzyme kinetics at various substrate concentrations in the presence of a fixed inhibitor concentration.

Principle:

  • Competitive: Inhibitor binds only to the free enzyme at the active site. Increases the apparent Kₘ, Vₘₐₓ remains unchanged.

  • Non-competitive: Inhibitor binds to both free enzyme and the enzyme-substrate complex at an allosteric site. Kₘ is unchanged, Vₘₐₓ decreases.

  • Uncompetitive: Inhibitor binds only to the enzyme-substrate complex. Both Kₘ and Vₘₐₓ decrease.

Procedure Outline:

  • Set up the assay as described in Section 4.

  • Create multiple sets of reactions. Each set will have a fixed concentration of the inhibitor (e.g., 0 nM, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).

  • Within each set, vary the concentration of the pNPA substrate (e.g., from 0.1 x Kₘ to 10 x Kₘ).

  • Measure the initial reaction velocity (V₀) for all conditions.

  • Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). The pattern of line intersections will reveal the mode of inhibition.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Inhibitor Precipitation Poor solubility at assay concentration.Decrease the final assay concentration. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
High Background Signal Non-enzymatic hydrolysis of pNPA.Prepare substrate solution fresh. Ensure assay buffer pH is stable and not excessively alkaline.
No or Weak Inhibition Compound is inactive; incorrect concentration; degraded enzyme.Verify compound structure and purity. Test a wider concentration range. Run a positive control (Acetazolamide) to confirm enzyme activity and assay validity.
Inconsistent Replicates Pipetting errors; temperature fluctuations.Use calibrated pipettes. Ensure thorough mixing. Allow all reagents to equilibrate to room temperature before starting.

References

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved January 12, 2026, from [Link]

  • Creative BioMart. (n.d.). Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric). Retrieved January 12, 2026, from [Link]

  • Chondrex, Inc. (n.d.). MMP-13 Inhibitor Assay Kit. Retrieved January 12, 2026, from [Link]

  • Tiwari, A., et al. (2006). N-Arylsulfonyl Hydrazones as Inhibitors of IMP-1 Metallo-β-Lactamase. Antimicrobial Agents and Chemotherapy, 50(5), 1731–1736. Retrieved January 12, 2026, from [Link]

  • Cui, Y., et al. (2017). Advances in assays of matrix metalloproteinases (MMPs) and their inhibitors. Critical Reviews in Analytical Chemistry, 47(3), 226-238. Retrieved January 12, 2026, from [Link]

  • Clark, I. M. (Ed.). (2001). Matrix Metalloproteinase Protocols. Humana Press. Retrieved January 12, 2026, from [Link]

  • Stürzebecher, J. (1982). N alpha-arylsulfonyl-omega-amidinophenyl-alpha-aminoalkyl-carboxylic acid amides as specific thrombin inhibitors. Folia Haematologica, 109(1), 83-88. Retrieved January 12, 2026, from [Link]

  • Zhang, H., et al. (2023). Identification of (N-aryl-N-arylsulfonyl)aminoacetohydroxamic acids as novel urease inhibitors and the mechanism exploration. Bioorganic Chemistry, 130, 106275. Retrieved January 12, 2026, from [Link]

  • El-Sayed, M. A., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(48), 30206-30223. Retrieved January 12, 2026, from [Link]

  • Singer, M., et al. (2009). Inhibition of Carbonic Anhydrase Isozymes With Benzene Sulfonamides Incorporating Thio, Sulfinyl and Sulfonyl Glycoside Moieties. Bioorganic & Medicinal Chemistry Letters, 19(8), 2273-2276. Retrieved January 12, 2026, from [Link]

  • Abbasi, M. A., et al. (2018). Synthesis, enzyme inhibitory kinetics mechanism and computational study of N-(4-methoxyphenethyl)- N-(substituted)-4-methylbenzenesulfonamides as novel therapeutic agents for Alzheimer's disease. PeerJ, 6, e4962. Retrieved January 12, 2026, from [Link]

  • Edmondson, D. E. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 24(11), 2055. Retrieved January 12, 2026, from [Link]

  • Naheed, R., et al. (2020). Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl)-4-Ethoxybenzenesulfonamides. Organic & Medicinal Chemistry International Journal, 10(2). Retrieved January 12, 2026, from [Link]

  • Lee, H., et al. (2023). Real-Time Binding Kinetics of Small Molecules to CA IX in Live Suspension Cells Using SPR Microscopy. ACS Medicinal Chemistry Letters, 14(1), 85-91. Retrieved January 12, 2026, from [Link]

Sources

The Emerging Role of (4-Methoxy-benzenesulfonylamino)-acetic Acid in Contemporary Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, the identification and exploration of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets – is a cornerstone of efficient drug discovery. The (4-Methoxy-benzenesulfonylamino)-acetic acid moiety and its parent sulfonamide structure have emerged as a compelling example of such a scaffold. Historically anchored in the success of sulfa drugs, the benzenesulfonamide core has demonstrated remarkable versatility, extending its therapeutic reach far beyond antimicrobial applications.[1][2] This guide provides an in-depth exploration of the this compound scaffold, offering detailed protocols and insights for researchers engaged in the design and development of novel therapeutics. The strategic incorporation of a methoxy group and an acetic acid side chain presents unique opportunities to modulate the physicochemical and pharmacokinetic properties of drug candidates, influencing their absorption, distribution, metabolism, and excretion (ADME).[3][4][5]

Significance in Drug Design: A Multifaceted Pharmacophore

The benzenesulfonamide group is a key pharmacophore in a variety of therapeutic agents, including anti-inflammatory, anticancer, and diuretic drugs.[1][6][7] The presence of the sulfonamide functional group is critical for the biological activity of many of these compounds, often engaging in key interactions with enzyme active sites.[8]

Anti-inflammatory Potential: Targeting COX-2 and 12-Lipoxygenase

A significant area of interest for this scaffold lies in the development of anti-inflammatory agents. The sulfonamide moiety is a well-known feature of selective cyclooxygenase-2 (COX-2) inhibitors.[1][8][9] Selective COX-2 inhibition is a validated strategy for mitigating inflammation and pain while reducing the gastrointestinal side effects associated with non-selective NSAIDs.[9] Furthermore, derivatives of the related 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold have demonstrated potent and selective inhibition of 12-lipoxygenase (12-LOX), an enzyme implicated in inflammatory responses, platelet aggregation, and cancer progression.[10][11][12]

Anticancer Applications: A Multi-pronged Attack

The benzenesulfonamide scaffold has been extensively investigated for its anticancer properties. Several mechanisms have been proposed for their antineoplastic activity, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.[7] Notably, some sulfonamide-based COX-2 inhibitors also exhibit potent inhibition of carbonic anhydrase (CA) isozymes, such as CA IX and CA XII, which are highly expressed in various tumors and contribute to the acidic tumor microenvironment.[6][7] This dual-targeting ability presents a promising avenue for the development of novel anticancer therapeutics.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of the title compound can be achieved through a two-step process, beginning with the preparation of the key intermediate, 4-methoxybenzenesulfonyl chloride, followed by its reaction with glycine.

Part 1: Synthesis of 4-Methoxybenzenesulfonyl Chloride

This protocol is adapted from a known procedure for the synthesis of 4-methoxybenzenesulfonyl chloride from anisole.[13]

Materials:

  • Anisole

  • 100% Sulfuric acid

  • Phosphorus oxychloride

  • Ice

  • Water

  • Sodium chloride

Procedure:

  • In a reaction vessel equipped with a stirrer and cooling bath, prepare a mixture of anisole (0.5 mol) and phosphorus oxychloride (0.5 mol).

  • While stirring, slowly add 100% sulfuric acid (0.525 mol) to the mixture, maintaining the temperature below 5°C using an ice-water bath.

  • After the addition is complete, remove the ice-water bath and allow the reaction mixture to warm to approximately 29°C over about 90 minutes.

  • Heat the reaction mixture to about 95°C and maintain this temperature for approximately two hours.

  • Cool the reaction mixture and then slowly pour it into a mixture of ice (501.0 g), water (250.0 ml), and sodium chloride (31.0 g), ensuring the temperature remains below 11°C.

  • Collect the resulting solid by filtration.

  • Wash the solid three times with 50.0 ml of ice water for each wash.

  • Dry the solid to obtain 4-methoxybenzenesulfonyl chloride.

Part 2: Synthesis of this compound via Schotten-Baumann Reaction

This protocol outlines a general Schotten-Baumann reaction for the N-acylation of an amino acid, which is a widely used method for forming amide bonds.[14][15][16][17]

Materials:

  • Glycine

  • 4-Methoxybenzenesulfonyl chloride

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve glycine in a 10% aqueous NaOH solution in a reaction flask placed in an ice bath.

  • In a separate container, dissolve 4-methoxybenzenesulfonyl chloride in a suitable organic solvent like dichloromethane or diethyl ether.

  • Slowly add the 4-methoxybenzenesulfonyl chloride solution to the stirred glycine solution, maintaining a low temperature.

  • Continue stirring the biphasic mixture vigorously for several hours at room temperature to ensure the completion of the reaction. The base in the aqueous phase neutralizes the hydrochloric acid generated during the reaction.[16]

  • After the reaction is complete, separate the organic layer.

  • Acidify the aqueous layer with concentrated HCl to precipitate the crude this compound.

  • Collect the precipitate by filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield the final product.

Application Notes: In Vitro Biological Evaluation

The following protocols provide detailed methodologies for assessing the biological activity of this compound and its derivatives.

Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay (Fluorometric)

This assay determines the IC50 values of test compounds against purified COX-1 and COX-2 enzymes.[9]

Materials:

  • Purified human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid (Substrate)

  • Heme

  • Test compounds and reference inhibitors (e.g., Celecoxib)

  • 96-well opaque microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the test compounds, a known selective COX-2 inhibitor (positive control), and a vehicle control.

  • Prepare a reaction mix containing Assay Buffer, COX Probe, Cofactor, and either COX-1 or COX-2 enzyme.

  • Add the reaction mix to all wells.

  • Initiate the reaction by adding the arachidonic acid solution to all wells.

  • Measure the fluorescence kinetically for 5-10 minutes at an excitation of ~535 nm and an emission of ~587 nm.

Data Analysis:

  • Determine the rate of reaction from the linear portion of the kinetic curve.

  • Calculate the percent inhibition for each concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[9]

Protocol 2: In Vitro 12-Lipoxygenase Inhibition Assay

This protocol is for evaluating the inhibitory activity of compounds against 12-lipoxygenase.[10][11][12]

Materials:

  • Soybean lipoxygenase (as a model for 12-LOX)

  • Linoleic acid (substrate)

  • Borate buffer (pH 9.0)

  • Test compounds and a reference inhibitor (e.g., Baicalein)

  • Spectrophotometer

Procedure:

  • Prepare solutions of the test compounds and the reference inhibitor.

  • In a cuvette, incubate the enzyme with the test compound or reference inhibitor in borate buffer for a few minutes.

  • Initiate the reaction by adding the linoleic acid substrate.

  • Monitor the change in absorbance at 234 nm for a set period, which corresponds to the formation of the conjugated diene product.

Data Analysis:

  • Calculate the rate of the enzymatic reaction.

  • Determine the percentage of inhibition for each compound concentration compared to the control (enzyme and substrate without inhibitor).

  • Calculate the IC50 value from the dose-response curve.

Protocol 3: Cytotoxicity Assay against MCF-7 Breast Cancer Cells (MTT Assay)

This assay assesses the cytotoxic effect of the compounds on the MCF-7 human breast cancer cell line.[18][19][20][21][22]

Materials:

  • MCF-7 cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed MCF-7 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm).

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

  • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Quantitative Data Summary

The following tables summarize representative IC50 values for benzenesulfonamide derivatives against relevant targets. Note that these values are for various derivatives and not specifically for this compound itself, but they provide a valuable context for the potential of this scaffold.

Table 1: COX-2 Inhibitory Activity of Sulfonamide Derivatives

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (COX-1/COX-2) Reference
Celecoxib 15 0.04 375 [9]
Valdecoxib 21.9 0.24 91.25 [9]
Pyrazole Derivative 1 >100 0.28 >357 [8]

| Pyrazole Derivative 2 | >100 | 0.52 | >192 |[23] |

Table 2: 12-Lipoxygenase Inhibitory Activity of Benzenesulfonamide Derivatives

Compound 12-LOX IC50 (µM) Reference
Benzothiazole Derivative 0.34 [10]
Benzoxazole Derivative 0.79 [10]
Thiophene Derivative 0.24 [10]

| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide | 5.1 |[10] |

Table 3: Cytotoxicity of Sulfonamide Derivatives against MCF-7 Cells

Compound IC50 (µM) Reference
Pyrimidine-tethered compound 6.70 [18]
Quinoline-thiazole hybrid 33.19 [21]
Thiazolyl pyrazoline derivative 59.3 [21]

| Chalcone derivative | 9.9 |[19] |

Mechanistic Insights and Drug Design Workflow

Mechanism of Action

The therapeutic effects of this compound derivatives are rooted in their ability to interact with specific biological targets.

  • COX-2 Inhibition: The sulfonamide moiety is crucial for binding within the active site of the COX-2 enzyme. It often forms hydrogen bonds with key amino acid residues, such as Arg513, anchoring the inhibitor in a specific orientation that blocks substrate access.[8] The 4-methoxy group can influence the electronic properties and binding affinity of the molecule.[4][5]

  • 12-Lipoxygenase Inhibition: While the exact binding mode is still under investigation for many inhibitors, it is believed that the benzenesulfonamide scaffold can interact with the active site of 12-LOX, preventing the binding of its natural substrate, arachidonic acid.[10][11][12]

  • Anticancer Activity: The anticancer mechanism of sulfonamides is often multifactorial. Beyond COX-2 and carbonic anhydrase inhibition, some derivatives have been shown to disrupt microtubule assembly, leading to cell cycle arrest and apoptosis.[7]

Drug Design and Discovery Workflow

The development of novel drugs based on the this compound scaffold typically follows a structured workflow.

DrugDiscoveryWorkflow cluster_0 Lead Identification cluster_1 Lead Optimization cluster_2 Preclinical Evaluation cluster_3 Candidate Selection A Scaffold Selection: (4-Methoxy-benzenesulfonylamino) -acetic acid B Virtual Screening & Computational Docking A->B In silico analysis C Chemical Synthesis of Derivatives B->C Design of new analogs D Structure-Activity Relationship (SAR) Studies C->D Iterative synthesis E In Vitro Biological Assays (COX-2, 12-LOX, MCF-7) D->E Biological testing F ADMET Profiling D->F Evaluation of drug-like properties E->D Feedback for design G Identification of Preclinical Candidate E->G Promising activity F->D Optimization F->G Favorable properties

Caption: A typical workflow for drug discovery based on a lead scaffold.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with potential applications in treating inflammation and cancer. Its synthetic accessibility and the proven track record of the benzenesulfonamide core in medicinal chemistry make it an attractive platform for further exploration. Future research should focus on elucidating the precise structure-activity relationships of derivatives of this scaffold, optimizing their pharmacokinetic profiles, and further investigating their mechanisms of action to unlock their full therapeutic potential.

References

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • Kenyon, V., et al. (2014). Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. Journal of Medicinal Chemistry, 57(1), 104-121.
  • Supuran, C. T. (2008). COX-2 Selective Inhibitors, Carbonic Anhydrase Inhibition and Anticancer Properties of Sulfonamides Belonging to This Class of Pharmacological Agents. Current Pharmaceutical Design, 14(7), 681-687.
  • Beura, R., et al. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Medicinal Chemistry, 13(3), 268-293.
  • Ruiz-López, F., et al. (2023). Design and Computational Study of Sulfonamide-Modified Cannabinoids as Selective COX-2 Inhibitors Using Semiempirical Quantum Mechanical Methods: Drug-like Properties and Binding Affinity Insights. ACS Omega, 8(30), 27101–27114.
  • Kumar, R., et al. (2021). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Journal of Medicinal Chemistry, 64(24), 17615-17654.
  • Jarrett, S. M., et al. (2015). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Medicinal Chemistry Letters, 6(5), 530-535.
  • BenchChem. (2025). A Comparative Analysis of Sulfonamides as Cyclooxygenase-2 (COX-2) Inhibitors.
  • ResearchGate. (n.d.). Shows ADME properties of sulfonamide drugs.
  • Request PDF. (2025). COX-2 Selective Inhibitors, Carbonic Anhydrase Inhibition and Anticancer Properties of Sulfonamides Belonging to This Class of Pharmacological Agents.
  • Hassan, A. S., & Aboulthana, W. M. (2023). Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents. Frontiers in Chemistry, 11, 1245634.
  • Smirnov, A., et al. (2025). Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). Cytotoxic IC50 values of the tested compounds against MCF-7 and MCF-10A...
  • Al-Ostoot, F. H., et al. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. Future Journal of Pharmaceutical Sciences, 7(1), 1-17.
  • Grokipedia. (n.d.). Schotten–Baumann reaction. Grokipedia.
  • ResearchGate. (n.d.). Prediction of ADME properties for sulfonamide compound.
  • BenchChem. (2025). Application Notes and Protocols for the Schotten-Baumann Reaction with 3,4,5-Trimethoxybenzoyl Chloride.
  • Name Reactions in Organic Synthesis. (n.d.). Schotten-Baumann Reaction. Cambridge University Press.
  • Kenyon, V., et al. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. PubMed.
  • Morressier. (2018).
  • Molecules. (2023). Structural Comparison of Three N-(4-Methoxyphenyl)
  • ResearchGate. (n.d.). IC 50 values against MCF-7, MDA-MB-231, and HaCaT cell lines for...
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Organic Chemistry Portal.
  • Wang, D., et al. (2017). Recent development of lipoxygenase inhibitors as anti-inflammatory agents. European Journal of Medicinal Chemistry, 125, 114-131.
  • PrepChem.com. (n.d.). Synthesis of 4-methoxybenzenesulfonyl chloride. PrepChem.com.
  • Wikipedia. (n.d.). Schotten–Baumann reaction. Wikipedia.
  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs | Request PDF.
  • ResearchGate. (n.d.). A) Cytotoxicity curve of compound 4 b on MCF‐7 cell line...
  • Health Biotechnology and Biopharma. (2021). Health Biotechnology and Biopharma, 5(3), 1-16.
  • MDPI. (n.d.). Cytotoxicity Enhancement in MCF-7 Breast Cancer Cells with Depolymerized Chitosan Delivery of α-Mangostin. MDPI.
  • Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter.
  • Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(2), 259-272.
  • ResearchGate. (n.d.). Design strategy for the synthesized sulfonamide derivatives.
  • Khan, K. M., et al. (2012). Synthesis of new sulfonamides as lipoxygenase inhibitors. Bioorganic & Medicinal Chemistry, 20(7), 2357-2365.
  • Smolecule. (2023). Buy N-(4-Methoxybenzyl)glycine | 20839-78-5. Smolecule.
  • ResearchGate. (n.d.). Flow chart of Structure Based Drug Designing.
  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses - Lesson. Study.com.
  • ResearchGate. (n.d.). IC 50 values of antioxidant, lipoxygenase inhibition and urease...
  • Smolecule. (n.d.). N-(4-Methoxybenzyl)glycine methyl ester hydrochloride 95% | CAS: 20839-80-9. Smolecule.
  • BenchChem. (n.d.). Synthesis of N-(4-methoxybenzoyl)
  • BenchChem. (n.d.). Technical Support Center: Synthesis of N-(4-methoxybenzoyl)glycine. BenchChem.

Sources

Application Note: A High-Throughput Screening Platform for Novel Matrix Metalloproteinase Inhibitors Based on the (4-Methoxy-benzenesulfonylamino)-acetic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document details a robust, validated high-throughput screening (HTS) campaign designed to identify novel inhibitors of Matrix Metalloproteinases (MMPs) from a library of (4-Methoxy-benzenesulfonylamino)-acetic acid derivatives. MMPs are zinc-dependent endopeptidases critical in tissue remodeling, and their dysregulation is implicated in diseases like cancer, arthritis, and fibrosis.[1] The described platform employs a sensitive and reliable Fluorescence Resonance Energy Transfer (FRET) based assay, optimized for 384-well microplate format, to efficiently screen large compound libraries and identify potent lead candidates for therapeutic development.

Introduction: Rationale and Target Selection

The this compound scaffold presents key pharmacophoric features suggestive of MMP inhibition. The carboxylic acid moiety can act as a potent zinc-binding group (ZBG), chelating the catalytic Zn²⁺ ion in the MMP active site. This interaction is a well-established mechanism for potent inhibition of this enzyme class.[2][3] Derivatives of this core scaffold can be synthesized to explore interactions with the specificity pockets (S1', S2', etc.) of different MMP isoforms, enabling the discovery of selective inhibitors.

Given their role in degrading extracellular matrix components, MMPs are high-value targets in drug discovery.[1][4] Specifically, enzymes like MMP-1, MMP-9, and MMP-13 are implicated in tumor invasion, inflammation, and cartilage degradation, respectively.[4][5][6] High-throughput screening remains a cornerstone for identifying novel chemical matter to modulate these targets.[7][8][9] This application note provides a comprehensive framework for an HTS campaign targeting MMPs with a custom library of this compound derivatives.

Assay Principle: FRET-Based Protease Activity

The screening assay is based on the principle of Fluorescence Resonance Energy Transfer (FRET).[10][11][12] A synthetic peptide substrate contains a fluorophore (e.g., MCA) and a quencher (e.g., DNP) at its termini. In its intact state, the close proximity of the quencher to the fluorophore suppresses fluorescence emission. Upon cleavage by an active MMP enzyme, the fluorophore and quencher are separated, leading to a quantifiable increase in fluorescence.[4][10] The presence of an inhibitor prevents substrate cleavage, resulting in a low fluorescence signal.

FRET_Principle cluster_0 No Inhibition (High Fluorescence) cluster_1 Inhibition (Low Fluorescence) Intact_Substrate_A Intact FRET Substrate (Fluorophore-Quencher) Cleaved_Products_A Cleaved Products (Fluorophore Separated) Intact_Substrate_A->Cleaved_Products_A MMP_A Active MMP MMP_A->Intact_Substrate_A Cleavage Fluorescence Fluorescence Signal Cleaved_Products_A->Fluorescence Intact_Substrate_B Intact FRET Substrate (Fluorophore-Quencher) No_Fluorescence No Signal Intact_Substrate_B->No_Fluorescence MMP_B Active MMP Blocked_MMP Inhibited MMP Complex Inhibitor Inhibitor (Test Compound) Inhibitor->MMP_B Blocked_MMP->Intact_Substrate_B No Cleavage HTS_Workflow start Start lib_plate Compound Library Plate (10 mM in DMSO) start->lib_plate compound_transfer Acoustic Transfer (200 nL/well) lib_plate->compound_transfer assay_plate 384-well Assay Plate assay_plate->compound_transfer enzyme_add Add Enzyme Solution (10 µL/well) compound_transfer->enzyme_add pre_incubate Pre-incubate (15 min, RT) enzyme_add->pre_incubate substrate_add Add Substrate Solution (10 µL/well) pre_incubate->substrate_add incubate Incubate (30-60 min, 37°C) substrate_add->incubate read_plate Read Fluorescence (Ex:325/Em:393 nm) incubate->read_plate data_analysis Data Analysis (% Inhibition, Z') read_plate->data_analysis hit_id Hit Identification data_analysis->hit_id end End hit_id->end

Fig. 2: Automated High-Throughput Screening (HTS) Workflow.

Protocol Part 3: Data Analysis and Hit Confirmation

Primary Data Analysis
  • Normalization: Calculate the percent inhibition for each test compound using the plate controls.

    • % Inhibition = 100 * [ (Signalₙ - Signalₓ) / (Signalₙ - Signalₚ) ]

    • Where Signalₓ is the signal from the test compound well, Signalₙ is the average signal of the negative controls, and Signalₚ is the average signal of the positive controls.

  • Hit Selection: A primary "hit" is defined as a compound that exhibits a percent inhibition greater than a defined threshold. A common threshold is three standard deviations (3σ) from the mean of the sample population or a fixed cutoff (e.g., >50% inhibition).

Hit Confirmation and Triage

Primary hits must be subjected to a confirmation and validation cascade to eliminate false positives and characterize true inhibitors.

  • Re-testing: Re-test primary hits from a freshly prepared sample to confirm activity.

  • Dose-Response and IC₅₀ Determination:

    • Test confirmed hits in a serial dilution format (e.g., 10-point, 3-fold dilution) to generate a dose-response curve.

    • The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%. [13][14] * Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. [13]A lower IC₅₀ value indicates a more potent inhibitor. [15]3. Counter-Screening: Perform assays to identify compounds that interfere with the assay technology (e.g., autofluorescent compounds).

  • Selectivity Profiling: Screen confirmed hits against other MMP isoforms and unrelated proteases to determine their selectivity profile.

Hit_Triage primary_screen Primary HTS (~10,000 Compounds) hit_selection Primary Hit Selection (e.g., >50% Inhibition) primary_screen->hit_selection retest Confirmation Screen (Single Concentration) hit_selection->retest dose_response IC50 Determination (10-point Dose Response) retest->dose_response counterscreen Assay Interference (e.g., Autofluorescence) dose_response->counterscreen selectivity Selectivity Profiling (vs. other MMPs) counterscreen->selectivity confirmed_lead Confirmed Lead Compound selectivity->confirmed_lead

Fig. 3: Hit Confirmation and Triage Cascade.
ParameterValueDescription
Primary Hit Rate 0.5 - 2.0%Percentage of compounds from the primary screen meeting the hit criteria.
Confirmation Rate > 60%Percentage of primary hits that are confirmed upon re-testing. [5]
Potency (IC₅₀) < 10 µMIC₅₀ value for a confirmed hit to be considered for further development.
Selectivity > 10-foldPotency against the primary target should be at least 10-fold greater than against other MMPs. [2]
Table 2: Expected Data and Hit Progression Metrics.

Conclusion

The described FRET-based HTS platform provides a validated, efficient, and robust method for the discovery of novel MMP inhibitors derived from the this compound scaffold. By following the detailed protocols for assay development, execution, and hit confirmation, researchers can effectively screen large compound libraries to identify potent and selective lead molecules for progression into drug discovery programs targeting MMP-associated pathologies.

References

  • Elabscience. (n.d.). Matrix Metalloproteinase 3 (MMP-3) Inhibitor Screening Kit (E-BC-D003). Elabscience. Retrieved from [Link]

  • Madoux, F., et al. (2014). Development of HTS Assays and Pilot Screen for Inhibitors of Metalloproteases Meprin α and β. Biopolymers, 102(5), 396-406. Retrieved from [Link]

  • PunnettSquare Tools. (2025). Z-Factor Calculator. Retrieved from [Link]

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved from [Link]

  • DavidsonX. (n.d.). IC50 Determination. edX. Retrieved from [Link]

  • GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. GraphPad FAQ 1153. Retrieved from [Link]

  • Minond, D., et al. (2014). Development of high throughput screening assays and pilot screen for inhibitors of metalloproteases meprin α and β. PubMed, 25048711. Retrieved from [Link]

  • Wikipedia. (n.d.). Half maximal inhibitory concentration (IC50). Retrieved from [Link]

  • BMG LABTECH. (n.d.). AlphaScreen. Retrieved from [Link]

  • Peppard, J., et al. (2003). Development of an Assay Suitable for High-Throughput Screening to Measure Matrix Metalloprotease Activity. ASSAY and Drug Development Technologies, 1(4), 545-552. Retrieved from [Link]

  • Assay Genie. (n.d.). High-Throughput Screening Assays. Retrieved from [Link]

  • Cui, N., et al. (2006). Advances in assays of matrix metalloproteinases (MMPs) and their inhibitors. Pharmaceutical Research, 23(4), 613-625. Retrieved from [Link]

  • Liu, A. P., et al. (2020). Modular peroxidase-based reporters for detecting protease activity and protein interactions with temporal gating. Nature Communications, 11(1), 1-13. Retrieved from [Link]

  • Velve-Casquillas, G., et al. (2009). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip, 9(10), 1347-1353. Retrieved from [Link]

  • Macarron, R., & Hertzberg, R. P. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(19), 10742-10772. Retrieved from [Link]

  • Inglese, J., et al. (2007). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Assay and Drug Development Technologies, 5(4), 455-467. Retrieved from [Link]

  • ResearchGate. (n.d.). AlphaScreen assays. (A) Principles of AlphaScreen technology. Retrieved from [Link]

  • Assay Genie. (n.d.). MMP-9 Inhibitor Screening Kit (Fluorometric) (#BN01060). Retrieved from [Link]

  • ResearchGate. (n.d.). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. Retrieved from [Link]

  • Kim, G., et al. (2012). Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer. Theranostics, 2(2), 127-138. Retrieved from [Link]

  • van der Linden, L., et al. (2013). Application of a cell-based protease assay for testing inhibitors of picornavirus 3C proteases. Antiviral Research, 100(1), 175-182. Retrieved from [Link]

  • ACS Publications. (2011). Highly Adaptable and Sensitive Protease Assay Based on Fluorescence Resonance Energy Transfer. Analytical Chemistry. Retrieved from [Link]

  • Emerald Cloud Lab. (2024). ExperimentAlphaScreen Documentation. Retrieved from [Link]

  • Danaher Life Sciences. (n.d.). Compound Library for Screening. Retrieved from [Link]

  • Llopis, J., et al. (2001). Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells. Journal of Virology, 75(17), 7804-7811. Retrieved from [Link]

  • MDPI. (2019). Towards a Survival-Based Cellular Assay for the Selection of Protease Inhibitors in Escherichia coli. Retrieved from [Link]

  • JoVE. (2022). Quantitative FRET: Analysis For SENP1 Protease Kinetics Determination. Retrieved from [Link]

  • BellBrook Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved from [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved from [Link]

  • Rich, R. L., et al. (2011). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 409(2), 273-277. Retrieved from [Link]

  • Curia. (n.d.). Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. Retrieved from [Link]

  • Chem Help ASAP. (2021). measuring enzyme inhibition by drugs. YouTube. Retrieved from [Link]

  • Kruger, R. G., & Kozakov, D. (2013). Virtual High-throughput Screening for Matrix Metalloproteinase Inhibitors. Methods in Molecular Biology, 1045, 127-142. Retrieved from [Link]

  • AMRI. (2018). Creating Compound Screening Libraries That Address the Challenges of Drug Discovery. Retrieved from [Link]

  • Springer. (n.d.). Virtual High-Throughput Screening for Matrix Metalloproteinase Inhibitors. Retrieved from [Link]

  • Stanford Medicine. (n.d.). Activity-Based Profiling of Proteases. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of phenylsulfonyl acetic acid derivatives with improved efficacy and safety as potent free fatty acid receptor 1 agonists for the treatment of type 2 diabetes. Retrieved from [Link]

Sources

Analytical methods for (4-Methoxy-benzenesulfonylamino)-acetic acid quantification

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the quantitative analysis of (4-Methoxy-benzenesulfonylamino)-acetic acid, presenting validated methodologies for researchers in pharmaceutical and chemical development.

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

This compound is a sulfonamide-containing N-protected amino acid derivative. Its structure, featuring a methoxy-substituted phenylsulfonyl group attached to a glycine core, makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. The sulfonamide moiety is a well-established pharmacophore, and its combination with an amino acid scaffold allows for the creation of diverse molecular architectures with potential therapeutic applications.

Accurate and reliable quantification of this compound is critical throughout the drug development lifecycle. In process chemistry, it ensures reaction yield and purity. In quality control, it serves to identify and quantify the substance as a starting material, intermediate, or potential impurity in the final active pharmaceutical ingredient (API). Given its polar and acidic nature, specific analytical strategies are required to achieve robust and reproducible results.

This application note provides detailed protocols for two powerful and widely adopted analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The guidance herein is grounded in established principles of analytical chemistry and adheres to the validation standards set forth by the International Council for Harmonisation (ICH).[1][2][3]

Method 1: Quantification by Reversed-Phase HPLC with UV Detection

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a cornerstone of pharmaceutical analysis due to its robustness, reliability, and accessibility.[4][5] This method is particularly well-suited for this compound due to the strong UV chromophore provided by the methoxy-benzenesulfonyl group.

Principle and Methodological Rationale

The method employs reversed-phase chromatography, where the analyte is separated based on its partitioning between a non-polar stationary phase (typically C18) and a polar mobile phase.[6] The key to analyzing an acidic polar compound like this is to control its ionization state. The carboxylic acid group (pKa ≈ 3-4) must be protonated to increase its hydrophobicity and ensure good retention on the non-polar column. This is achieved by acidifying the mobile phase.

  • Mobile Phase Selection: A mobile phase consisting of an acidified aqueous component and an organic modifier (like acetonitrile) is used. The acid (e.g., phosphoric acid or formic acid) suppresses the ionization of the analyte's carboxylic acid moiety, leading to a single, uncharged species that interacts consistently with the C18 stationary phase, resulting in sharp, symmetrical peaks.

  • Wavelength Selection: The methoxy-substituted benzene ring exhibits strong UV absorbance. A detection wavelength is chosen at an absorbance maximum (typically around 230 nm or 254 nm) to ensure high sensitivity.

Experimental Protocol: HPLC-UV

1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, pipettes.

  • HPLC-grade acetonitrile, water, and phosphoric acid (or formic acid).

  • This compound reference standard.

2. Reagent and Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of phosphoric acid in HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): HPLC-grade acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio is recommended.

3. Standard and Sample Preparation

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 250 µg/mL) by serially diluting the stock solution with the diluent.

  • Sample Solution: Accurately weigh the sample to be analyzed and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter if particulates are present.

4. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% H₃PO₄ in WaterB: Acetonitrile
Gradient 0-10 min: 30-70% B10-12 min: 70% B12-13 min: 70-30% B13-18 min: 30% B (Equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL

5. Data Analysis and Quantification

  • Inject the diluent (blank), followed by the calibration standards and sample solutions.

  • Integrate the peak area of this compound in each chromatogram.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

  • Calculate the concentration of the analyte in the sample solutions using the regression equation from the calibration curve.

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standards Prepare Calibration Standards injection Inject Blank, Standards, Samples prep_standards->injection prep_sample Prepare Sample Solution prep_sample->injection prep_mobile_phase Prepare Mobile Phase hplc_system HPLC System Setup (Column, Temp, Flow) prep_mobile_phase->hplc_system hplc_system->injection detection UV Detection (230 nm) injection->detection calibration Generate Calibration Curve detection->calibration quantification Quantify Analyte in Sample calibration->quantification

Caption: Workflow for quantification via HPLC-UV.

Method 2: Quantification by LC with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as impurity profiling at trace levels or analysis in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[7][8] Its ability to selectively monitor specific mass transitions provides unparalleled specificity.

Principle and Methodological Rationale

This technique couples the separation power of LC with the highly sensitive and selective detection capability of a triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization (ESI) is ideal for polar molecules like this compound. Given the presence of the carboxylic acid, ESI in negative ion mode is highly efficient, as the molecule readily loses a proton to form the [M-H]⁻ precursor ion.

  • Selective Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. The first quadrupole (Q1) is set to isolate the precursor ion (e.g., m/z 244.0 for [M-H]⁻). This ion is then fragmented in the collision cell (Q2), and the third quadrupole (Q3) is set to detect a specific, characteristic fragment ion. This precursor-to-product ion transition is unique to the analyte, eliminating interference from co-eluting matrix components.

Experimental Protocol: LC-MS/MS

1. Instrumentation and Materials

  • LC-MS/MS system: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm for UPLC).

  • LC-MS grade acetonitrile, water, and formic acid.

  • This compound reference standard.

  • (Optional) A suitable stable isotope-labeled internal standard (SIL-IS).

2. Reagent and Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 0.1% (v/v) formic acid in LC-MS grade water.

  • Mobile Phase B (Organic): 0.1% (v/v) formic acid in LC-MS grade acetonitrile.

  • Diluent: 50:50 (v/v) mixture of water and acetonitrile.

3. Standard and Sample Preparation

  • Standard Stock Solution (e.g., 1000 µg/mL): Prepare as described in the HPLC-UV method, using the LC-MS diluent.

  • Calibration Standards: Due to the high sensitivity of LC-MS/MS, prepare a lower concentration range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serial dilution.

  • Sample Solution: Prepare samples as described previously, ensuring the final concentration falls within the calibration range. For complex matrices, a sample cleanup step like solid-phase extraction (SPE) may be necessary.[9]

4. LC-MS/MS Conditions

Liquid Chromatography

Parameter Condition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 10-90% B5-6 min: 90% B6-6.1 min: 90-10% B6.1-8 min: 10% B (Equilibration)
Flow Rate 0.4 mL/min
Column Temperature 40 °C

| Injection Volume | 5 µL |

Mass Spectrometry

Parameter Setting
Ionization Mode ESI Negative
Capillary Voltage -3.0 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Desolvation Gas Flow 800 L/hr

| MRM Transition | Precursor (Q1): m/z 244.0Product (Q3): m/z 156.0 (for [M-H-SO₂-CH₂]⁻)Dwell Time: 100 ms |

5. Data Analysis and Quantification

  • Acquire data using the specified MRM transition.

  • Integrate the peak area for the analyte transition in all standards and samples.

  • Construct a calibration curve by plotting the peak area against concentration.

  • Apply a linear regression with 1/x or 1/x² weighting if heteroscedasticity is observed.

  • Calculate the concentration in the samples using the regression equation.

Workflow Diagram: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep_standards Prepare Calibration Standards (ng/mL) lc_separation UPLC Separation (Gradient Elution) prep_standards->lc_separation prep_sample Prepare & Clean Up Sample (e.g., SPE) prep_sample->lc_separation ms_ionization ESI Negative Ionization lc_separation->ms_ionization ms_detection MRM Detection (m/z 244.0 -> 156.0) ms_ionization->ms_detection peak_integration Integrate MRM Peak Area ms_detection->peak_integration quantification Quantify using Calibration Curve peak_integration->quantification

Caption: Workflow for quantification via LC-MS/MS.

Method Validation: Ensuring Analytical Integrity

Any analytical method intended for use in a regulated environment must be validated to demonstrate that it is suitable for its intended purpose.[10] The validation should be performed according to the ICH Q2(R1) guideline.[1][2][3] The following parameters are essential for a quantitative assay.

Summary of Validation Parameters and Acceptance Criteria
Validation ParameterDescriptionTypical Acceptance Criteria for Assay
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products).Peak purity analysis (for HPLC-UV); No interfering peaks at the retention time of the analyte in blank/placebo samples. For LC-MS/MS, specificity is inherent to the MRM transition.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Typically 80% to 120% of the test concentration.
Accuracy The closeness of test results obtained by the method to the true value. Assessed by recovery studies on spiked samples.Mean recovery of 98.0% to 102.0% of the nominal concentration.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (Intra-day): RSD ≤ 1.0%Intermediate Precision (Inter-day): RSD ≤ 2.0%
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio ≥ 3.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.No significant change in results when parameters like flow rate (±10%), column temperature (±5°C), or mobile phase pH (±0.2) are varied.

References

  • YMER, A. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Vertex AI Search.
  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013, August 20). European Pharmaceutical Review.
  • Tafilaj, F. (2020, February 18). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Vertex AI Search.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). Vertex AI Search.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • Gabl, F. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate.
  • Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC. (2025, August 7). Vertex AI Search.
  • Kabir, A. (n.d.). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI.
  • The determination of 11 sulfonamide antibiotics in water and foods by developing a N-rich magnetic covalent organic framework combined with ultra-high performance liquid chromatography-tandem mass spectrometry. (2024, July 8). PMC - NIH.
  • Sample Preparation – HPLC. (n.d.). Polymer Chemistry Characterization Lab.
  • New HPLC-UV Method Detects Amino Acids in Foods with High Precision. (2023, October 9). Spectroscopy Online.

Sources

HPLC purification of (4-Methoxy-benzenesulfonylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Desk of a Senior Application Scientist

Topic: High-Performance Liquid Chromatography (HPLC) Purification of (4-Methoxy-benzenesulfonylamino)-acetic acid: A Method Development and Implementation Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive, step-by-step protocol for the preparative and analytical scale purification of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC). As an acidic compound, its retention and peak shape are highly dependent on the mobile phase pH. This note details a robust, stability-indicating method, explaining the scientific rationale behind critical choices in column chemistry, mobile phase composition, and detection parameters. The protocols herein are designed to be self-validating, ensuring high purity, recovery, and reproducibility for applications in pharmaceutical research and development.

The Chromatographic Challenge: Understanding the Analyte

This compound is a sulfonamide derivative characterized by two key functional groups that dictate its chromatographic behavior: a polar, ionizable carboxylic acid and a non-polar methoxy-benzenesulfonyl group. In reversed-phase chromatography, where a non-polar stationary phase is used, retention is primarily driven by hydrophobic interactions.[1]

The critical challenge with this analyte is managing the ionization state of its carboxylic acid group. At a neutral pH, the acid group deprotonates to form a highly polar carboxylate anion. This ionized form has minimal affinity for the non-polar C18 stationary phase, leading to poor retention, broad or tailing peaks, and consequently, inefficient purification.[2][3]

To achieve effective separation, the ionization of the carboxylic acid must be suppressed. By acidifying the mobile phase to a pH at least 1-2 units below the analyte's pKa, the equilibrium shifts to the neutral, protonated form.[4][5] This significantly increases the molecule's overall hydrophobicity, promoting stronger interaction with the stationary phase and resulting in better retention, sharper peaks, and superior resolution.[5] This principle is the cornerstone of the method described below.

Materials and Methods

Chemicals and Reagents
  • This compound (crude sample for purification)

  • Acetonitrile (ACN), HPLC Grade or higher

  • Methanol (MeOH), HPLC Grade or higher

  • Water, HPLC or Milli-Q grade

  • Formic Acid (FA), LC-MS grade (0.1% v/v solution in water and organic solvent)

  • Trifluoroacetic Acid (TFA), HPLC grade (optional, for ion-pairing)

  • Sample dissolution solvent: 50:50 (v/v) Acetonitrile:Water mixture

HPLC System and Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

Parameter Analytical Scale Preparative Scale
HPLC System Standard Analytical HPLC with UV/PDA DetectorPreparative HPLC with UV/PDA Detector & Fraction Collector
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeC18, 250 mm x 21.2 mm, 5-10 µm particle size
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid
Elution Mode Isocratic or GradientGradient (for scouting and purification)
Example Gradient 30% to 70% B over 15 minutes30% to 70% B over 20 minutes (scaled)
Flow Rate 1.0 mL/min20 mL/min (typical, column dependent)
Column Temperature 30 °CAmbient or 30 °C
Detection Wavelength 254 nm or 270 nm (based on UV scan)254 nm or 270 nm
Injection Volume 10-20 µL1-5 mL (concentration dependent)
Sample Concentration ~1 mg/mL10-50 mg/mL (solubility permitting)

Protocol: Step-by-Step Purification Workflow

The purification process follows a logical sequence from system preparation to final purity analysis. This workflow ensures that the system is performing optimally before committing the valuable crude sample.

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_post Post-Purification Phase prep_sample 1. Sample Preparation Dissolve crude in ACN/Water prep_mobile 2. Mobile Phase Preparation Filter and degas solvents prep_sample->prep_mobile prep_system 3. System Equilibration Pump mobile phase until baseline is stable prep_mobile->prep_system scout_run 4. Analytical Scout Run Inject small amount to determine retention time prep_system->scout_run prep_run 5. Preparative Run Inject crude sample and monitor UV signal scout_run->prep_run collect 6. Fraction Collection Collect eluent corresponding to the target peak prep_run->collect pool 7. Pool & Evaporate Combine pure fractions and remove solvent collect->pool analyze 8. Purity Analysis Inject final product on analytical scale pool->analyze characterize 9. Characterization Confirm identity (MS, NMR) analyze->characterize

Caption: A typical workflow for the .

System Equilibration
  • Prepare the mobile phases as described in the table above. Ensure thorough mixing and degassing to prevent pump cavitation and baseline noise.

  • Install the appropriate column (analytical or preparative).

  • Set the initial mobile phase composition (e.g., 30% B) and flow rate.

  • Purge the pump lines to remove any air bubbles.

  • Run the system until the backpressure and detector baseline are stable (typically 10-15 column volumes). A stable baseline is critical for accurate peak detection and fraction collection.

Sample Preparation
  • Accurately weigh the crude this compound.

  • Dissolve the sample in a suitable solvent, ideally the initial mobile phase composition or a slightly stronger solvent mixture (e.g., 50:50 ACN:Water). The solubility of related compounds is high in alcohols and moderate in aqueous mixtures.[6]

  • Ensure the sample is fully dissolved. Sonication may be used if necessary.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the column or system.[1]

Analytical Scouting and Preparative Run
  • Scouting Run: Before committing the bulk of the sample, perform an analytical injection on a smaller scale column to confirm the retention time of the target compound and identify impurity profiles.

  • Preparative Run: Based on the scouting run, program the preparative HPLC. Inject the filtered crude sample.

  • Monitor the chromatogram in real-time. The target peak should be well-resolved from major impurities.

Fraction Collection
  • Program the fraction collector to collect the eluent based on UV signal threshold and/or time windows corresponding to the target peak.

  • Start collection just before the peak begins to elute and stop just after it returns to baseline to maximize recovery while maintaining purity.

Post-Purification Analysis
  • Combine the collected pure fractions.

  • Analyze a small aliquot of the pooled fractions using the analytical HPLC method to confirm purity (>98% is a common target).

  • Evaporate the solvent from the pooled fractions using a rotary evaporator or lyophilizer to obtain the final, purified solid compound.

Method Development Insights: The Rationale Behind the Protocol

A robust method is not accidental; it is the result of systematic optimization.

The Role of Mobile Phase pH

As established, pH control is paramount. The addition of 0.1% formic acid or acetic acid to the mobile phase typically lowers the pH to around 2.7-3.0.[7] This ensures the carboxylic acid moiety remains protonated, enhancing retention and producing sharp, symmetrical peaks.

G cluster_ph Effect of Mobile Phase pH on Analyte State cluster_result Chromatographic Outcome on C18 Column Analyte_High_pH At Neutral pH (e.g., 7.0) -COOH deprotonates O -C-O⁻ Highly Polar, Ionized Result_High_pH Poor Retention Weak interaction with C18 Broad, Tailing Peak Analyte_High_pH:f3->Result_High_pH Leads to Analyte_Low_pH Analyte_Low_pH Result_Low_pH Good Retention Strong interaction with C18 Sharp, Symmetrical Peak Analyte_Low_pH:f3->Result_Low_pH Leads to

Caption: The causal relationship between mobile phase pH, analyte ionization state, and chromatographic performance.

Organic Modifier: Acetonitrile vs. Methanol

Both acetonitrile (ACN) and methanol (MeOH) are common strong solvents in reversed-phase HPLC.[3]

  • Acetonitrile: Generally offers lower viscosity (leading to lower backpressure) and a lower UV cutoff, which can be advantageous.[8]

  • Methanol: Is a protic solvent and can offer different selectivity through hydrogen bonding interactions, which may be useful for resolving closely eluting impurities.[3]

For this method, ACN is chosen as the primary organic modifier due to its efficiency and lower system pressure, but methanol is a viable alternative to explore if selectivity needs to be modulated.

Detection Wavelength

The methoxy-benzene group (a chromophore) in the molecule allows for strong UV absorbance. While a full UV scan of a pure standard is recommended, related sulfonamides and aromatic acids show strong absorbance between 250 nm and 280 nm.[9][10] Wavelengths of 254 nm and 270 nm are excellent starting points for sensitive detection.

Ensuring Trustworthiness: Stability-Indicating Aspects

A purification method is only trustworthy if it can separate the target compound from its potential degradation products. Forced degradation studies are intentionally performed to generate these products and validate the method's specificity.[11]

Forced Degradation Protocol

To confirm the method is "stability-indicating," the analyte should be stressed under the following conditions[12]:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 24 hours.

  • Photolytic Degradation: Exposure to UV light (e.g., 254 nm) for 24 hours.

The developed HPLC method should be able to resolve the main peak of this compound from all degradation peaks, proving its specificity.[9][13]

Expected Performance
Validation Parameter Acceptance Criteria Rationale
Specificity Main peak is resolved from degradants (Resolution > 2)Ensures purity is not overestimated due to co-eluting impurities.[14]
Peak Tailing Factor 0.8 - 1.5Symmetrical peaks are essential for accurate integration and collection.[14]
Post-Purification Purity ≥ 98%Confirms the effectiveness of the purification protocol.
Recovery > 85%Measures the efficiency of the collection and workup process.

Troubleshooting

Problem Potential Cause Solution
Peak Tailing Mobile phase pH too high; secondary silanol interactions.Decrease mobile phase pH further (e.g., use 0.1% TFA); use an end-capped column.[3]
Peak Fronting Sample overload; sample solvent stronger than mobile phase.Reduce injection mass/volume; dissolve sample in the initial mobile phase.[15]
Poor Resolution Inappropriate mobile phase composition or gradient.Optimize the gradient slope; try methanol instead of acetonitrile to alter selectivity.[3]
High Backpressure Particulate contamination; buffer precipitation.Filter sample and mobile phases; ensure buffer is soluble in the highest organic percentage used.

Conclusion

This application note provides a scientifically grounded and detailed protocol for the . By controlling the mobile phase pH to suppress the ionization of the analyte's carboxylic acid group, a robust and efficient reversed-phase method can be achieved. The workflow, from analytical scouting to preparative fraction collection and post-run analysis, is designed to deliver a final product of high purity and recovery. The inclusion of principles from stability-indicating method development ensures that the protocol is specific and trustworthy, making it suitable for demanding applications in research and pharmaceutical development.

References

  • J Pharm Sci. 1979 Jul;68(7):922-4.
  • ResearchGate.
  • Semantic Scholar.
  • PharmaGuru. HPLC Method Development For Acidic Molecules: A Case Study.
  • Semantic Scholar.
  • Biotage.
  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2022).
  • ResearchGate.
  • Moravek. Exploring the Different Mobile Phases in HPLC.
  • Sigma-Aldrich. Developing HPLC Methods.
  • Phenomenex.
  • Sigma-Aldrich.
  • Industry news - alwsci.
  • Oxford Academic.
  • Phenomenex. Reversed Phase HPLC Method Development.
  • Benchchem.
  • ResearchGate. pH/Organic solvent double-gradient reversed-phase HPLC.
  • Biomedical Journal of Scientific & Technical Research.
  • BioPharm International.
  • SIELC Technologies. Separation of ((4-Methoxybenzoyl)oxy)acetic acid on Newcrom R1 HPLC column.
  • PubChem. 4-Methoxyphenylacetic Acid.
  • NIH National Library of Medicine.
  • Physical Chemistry Research. Regular Article.
  • Matrix Scientific. This compound.
  • Benchchem. solubility profile of 4-methoxybenzoic acid in different solvents.
  • Molnar Institute.
  • ChemicalBook. 4-Methoxy-3-nitrobenzylsulfonylacetic acid.
  • NIST WebBook. Benzoic acid, 4-methoxy-.
  • Research Journal of Pharmacy and Technology. RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine.
  • Phenomenex. Guide to Choosing the Correct HPLC Solvent.

Sources

Application Notes & Protocols: Crystallization of (4-Methoxy-benzenesulfonylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Crystalline Form

(4-Methoxy-benzenesulfonylamino)-acetic acid is a molecule of interest in pharmaceutical development, possessing structural motifs common to a range of bioactive compounds. The solid-state properties of an Active Pharmaceutical Ingredient (API), such as its crystalline form, are of paramount importance. These properties directly influence critical downstream characteristics including solubility, dissolution rate, stability, bioavailability, and manufacturability.[1][2][3] Controlling the crystallization process is therefore not merely a purification step but a critical control point for ensuring product quality and therapeutic efficacy. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a well-documented phenomenon in sulfonamides, making a robust and controlled crystallization strategy essential.[4][5][6]

This guide provides a detailed exploration of various crystallization techniques applicable to this compound. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols.

Compound Profile: Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is the foundation for developing a successful crystallization process. While extensive public data for this specific molecule is limited, we can infer a profile based on its constituent parts: a sulfonamide group, a carboxylic acid, and a methoxy-substituted benzene ring.

PropertyEstimated Value / CharacteristicRationale & Significance for Crystallization
Molecular Formula C₉H₁₁NO₅S-
Molecular Weight 245.25 g/mol Influences dissolution mass transfer.
Melting Point Likely >150 °CThe choice of solvent for cooling crystallization must have a boiling point well below the compound's melting point to avoid "oiling out".[7]
pKa Carboxylic Acid: ~3-5; Sulfonamide N-H: ~9-11The ionizable groups mean solubility will be highly pH-dependent. Solubility will increase significantly in alkaline solutions.[8]
Solubility Profile Polar Solvents: Likely soluble in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., acetone, ethyl acetate) due to hydrogen bonding capabilities of the carboxylic acid and sulfonamide groups.[8] Non-Polar Solvents: Poorly soluble in non-polar solvents (e.g., hexane, toluene).[9] Water: Sparingly soluble in neutral water, with solubility increasing in basic pH.This solubility differential is the key to selecting appropriate solvent/anti-solvent systems and single-solvent recrystallization media.[4][7]
Polymorphism High PotentialSulfonamides are known to exhibit polymorphism due to varied hydrogen bonding arrangements.[5][10][11] Different crystallization conditions (solvent, cooling rate) can yield different polymorphs with distinct properties.[4][12]

Guiding Principles: A Workflow for Method Selection

The choice of crystallization method is dictated by the compound's solubility profile and the desired outcome (e.g., bulk purification vs. single crystal for analysis). The following workflow provides a logical approach to selecting the most appropriate technique.

G start Start: Crude this compound sol_screen Perform Solubility Screening in Various Solvents start->sol_screen temp_dep Is solubility strongly temperature-dependent in a suitable solvent? sol_screen->temp_dep good_bad_pair Is there a good solvent / miscible anti-solvent pair? temp_dep->good_bad_pair No cooling Method: Cooling Crystallization temp_dep->cooling Yes low_sol Is the compound sparingly soluble in most volatile solvents? good_bad_pair->low_sol No antisolvent Method: Anti-Solvent Crystallization good_bad_pair->antisolvent Yes evaporation Method: Slow Evaporation low_sol->evaporation Yes vapor Method: Vapor Diffusion low_sol->vapor Consider for High-Quality Crystals end End: Pure Crystalline Product cooling->end antisolvent->end evaporation->end vapor->end

Caption: Workflow for selecting a suitable crystallization method.

Application Protocol 1: Cooling Crystallization

This is the most common and often most efficient method for purifying solids, provided the compound's solubility significantly increases with temperature in the chosen solvent.[13][14]

Causality: This method works by creating a supersaturated solution. At an elevated temperature, a larger amount of solute dissolves. As the solution cools, the solubility decreases, but the solute concentration remains high, creating a thermodynamically unstable supersaturated state that drives nucleation and crystal growth.[14] Slow cooling is crucial as it allows for the selective incorporation of the target molecule into the growing crystal lattice, excluding impurities.[15][16]

Step-by-Step Methodology
  • Solvent Selection:

    • Choose a solvent in which this compound is highly soluble when hot and poorly soluble when cold. Based on its structure, good starting points are ethanol, isopropanol, or acetone/water mixtures.[17]

    • Ensure the solvent's boiling point is at least 10-20 °C lower than the compound's melting point.[7]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of solvent to cover the solid.

    • Heat the mixture to the solvent's boiling point while stirring. Add a boiling chip to ensure smooth boiling.

    • Continue adding small portions of hot solvent until the solid just dissolves completely, creating a saturated solution.[14] Using the absolute minimum amount of solvent is key to maximizing yield.[4]

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and flask to remove them. This step prevents premature crystallization that can trap impurities.[17]

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Insulating the flask can promote slower cooling and the formation of larger, purer crystals.[14]

    • If crystals do not form, induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.[4]

  • Crystal Growth & Isolation:

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize precipitation.[17]

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying:

    • Dry the crystals in a vacuum oven at a temperature well below the melting point until a constant weight is achieved.

Application Protocol 2: Anti-Solvent Crystallization

This technique is ideal when a compound is highly soluble in one solvent (the "good" solvent) but poorly soluble in another that is miscible with the first (the "anti-solvent").[1][4]

Causality: The addition of an anti-solvent reduces the overall solvating power of the solvent system for the target compound.[18] This rapidly induces a high level of supersaturation, causing the compound to crystallize. The rate of anti-solvent addition is a critical parameter; slow addition generally favors the growth of larger, more well-defined crystals, while rapid addition can lead to smaller particles or even amorphous precipitation.[19]

Step-by-Step Methodology
  • Solvent/Anti-Solvent System Selection:

    • Good Solvent: Dissolve the compound readily. Examples: Acetone, Ethanol, Dimethylformamide (DMF).

    • Anti-Solvent: Compound should be insoluble or sparingly soluble. Must be miscible with the good solvent. Examples: Water, Hexane, Toluene.

    • A promising system for this molecule would be Ethanol (solvent) and Water (anti-solvent).

  • Dissolution:

    • At room temperature, dissolve the crude solid in the minimum amount of the "good" solvent required for complete dissolution.

  • Anti-Solvent Addition:

    • Slowly add the "anti-solvent" dropwise to the stirred solution.

    • Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy), indicating the onset of nucleation.[4]

  • Crystal Growth & Isolation:

    • Once turbidity is observed, stop adding the anti-solvent and allow the mixture to stand undisturbed for a period to allow for crystal growth. The time can range from 30 minutes to several hours.

    • Cool the mixture in an ice bath to ensure maximum recovery.

    • Collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent (or a solvent/anti-solvent mixture rich in the anti-solvent), and dry as described previously.

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Induction cluster_2 Step 3: Growth & Isolation dissolve Dissolve Crude Compound in Minimum 'Good' Solvent add_anti Slowly Add Miscible 'Anti-Solvent' with Stirring dissolve->add_anti turbidity Observe Onset of Turbidity (Supersaturation Point) add_anti->turbidity growth Allow Crystals to Grow (Undisturbed) turbidity->growth cool Cool in Ice Bath growth->cool filtrate Isolate via Vacuum Filtration cool->filtrate wash_dry Wash with Cold Anti-Solvent & Dry filtrate->wash_dry

Caption: Experimental workflow for Anti-Solvent Crystallization.

Application Protocol 3: Vapor Diffusion

This method is particularly useful for obtaining very high-quality single crystals, often required for X-ray diffraction studies, and is excellent when working with small quantities of material.[20][21]

Causality: The principle relies on the slow and controlled equilibration of concentrations via the vapor phase.[22] A drop containing the compound and a precipitant (or solvent) is allowed to equilibrate with a larger reservoir of a solution that promotes crystallization. In the common "hanging drop" method, water or a more volatile solvent component slowly evaporates from the drop and diffuses to the reservoir, gradually increasing the concentration of the compound and precipitant in the drop until it reaches a supersaturated state conducive to slow crystal growth.[22][23]

Step-by-Step Methodology (Hanging Drop Method)
  • Setup Preparation:

    • Use a 24-well crystallization plate. Grease the rims of the wells to ensure an airtight seal.[20]

    • Pipette 0.5 - 1.0 mL of a "reservoir solution" into a well. The reservoir solution is one in which the compound is less soluble. For an anti-solvent approach, this could be the pure anti-solvent (e.g., water).

  • Drop Preparation:

    • In the center of a siliconized glass coverslip, place a small drop (e.g., 2 µL) of a concentrated solution of this compound in a good solvent (e.g., ethanol).

    • To this drop, you may add a small volume (e.g., 2 µL) of the reservoir solution and mix gently.[23]

  • Sealing and Incubation:

    • Quickly invert the coverslip and place it over the well, so the drop is suspended ("hanging") over the reservoir.[20][23]

    • Press gently to create an airtight seal with the grease.

    • Place the plate in a location with a constant temperature, free from vibrations, and allow it to incubate.[20]

  • Monitoring and Harvesting:

    • Monitor the drop periodically under a microscope for crystal formation. This can take anywhere from a few hours to several weeks.

    • Once suitable crystals have grown, they can be carefully harvested using a small loop or needle.

Troubleshooting Common Crystallization Issues

ProblemPotential Cause(s)Recommended Solution(s)
No Crystals Form - Solution is not supersaturated (too much solvent used).- Compound is highly impure, inhibiting nucleation.- Cooling was too rapid for nucleation to occur.- Evaporate some of the solvent to increase concentration and re-cool.[17]- Induce crystallization by scratching the flask or adding a seed crystal.[4]- Perform a preliminary purification (e.g., column chromatography) if impurities are high.[17]
"Oiling Out" - The solution became supersaturated at a temperature above the compound's melting point in that solvent system.- The boiling point of the solvent is too high.- Re-heat the solution to dissolve the oil, add more solvent, and cool more slowly.- Switch to a lower-boiling point solvent.[4][7]
Rapid Precipitation (Fine Powder) - The solution was cooled too quickly.- Supersaturation level was too high (e.g., too much anti-solvent added at once).- Re-dissolve by heating and allow the solution to cool more slowly. Insulate the flask.[17]- In anti-solvent crystallization, add the anti-solvent more slowly and with vigorous stirring.
Low Yield - Too much solvent was used during dissolution.- Premature crystallization during hot filtration.- Incomplete cooling before filtration.- Use the absolute minimum volume of hot solvent for dissolution.[4]- Ensure filtration apparatus is pre-heated.[17]- After reaching room temperature, cool the flask in an ice bath to maximize precipitation.[17]

References

  • Setting up a classical hanging drop vapour diffusion crystal growth experiment | Molecular Dimensions.
  • Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. (2022-07-15).
  • Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents | Industrial & Engineering Chemistry Research - ACS Public
  • Liquid antisolvent crystallization of pharmaceutical compounds: current status and future perspectives - PubMed. (2022-08-11).
  • Hanging Drop Vapor Diffusion Protein Crystalliz
  • Technical Support Center: Crystallinity of Sulfonamide Compounds - Benchchem.
  • How to use the Vapor Diffusion set up of the CrystalBreeder - YouTube. (2024-07-31).
  • Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents - ResearchG
  • Antisolvent Crystallization of Poorly Water Soluble Drugs - International Journal of Chemical Engineering and Applic
  • Protein Crystallization for X-ray Crystallography - PMC - NIH. (2011-01-16).
  • Guide for crystalliz
  • Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem.
  • Crystallization method for organic acid or organic acid ester - Google P
  • A Crystal Clear Guide to Crystalliz
  • Crystal forms of sulfonamide compound and preparation method therefor - Google P
  • SOP: CRYSTALLIZ
  • Evaporation Crystalliz
  • Crystalliz
  • Sulfonamides as a subject to study molecular interactions in crystals and solutions: sublimation, solubility, solvation, distribution and crystal structure - PubMed.
  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations - European Journal of Chemistry. (2024-09-30).
  • (4-METHOXY-BENZOYLAMINO)-ACETIC ACID - ChemBK.
  • Crystallization process guide | industrial use - ANDRITZ GROUP.
  • Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides - PubMed.
  • A Structured Approach To Cope with Impurities during Industrial Crystalliz
  • (PDF)
  • Investigation of the operating conditions to morphology evolution of β-l-glutamic acid during seeded cooling crystalliz
  • [Polymorphism and formation of mixed crystals in sulfonamides and rel
  • (4-METHOXY-BENZOYLAMINO)-ACETIC ACID | 13214-64-7 - ChemicalBook. (2025-07-24).
  • Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides - ResearchG
  • organic compound by crystallisation (Romw
  • Exp 2 - Crystalliz
  • (PDF)
  • solubility profile of 4-methoxybenzoic acid in different solvents - Benchchem.
  • Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.
  • 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem.
  • Solvents and Polarity - Department of Chemistry : University of Rochester.
  • 568555-21-5((4-ETHOXY-BENZENESULFONYLAMINO)-ACETIC ACID) Product Description - ChemicalBook.
  • 4-Methoxy-3-nitrobenzylsulfonylacetic acid | 592542-51-3 - ChemicalBook.
  • Solvent Miscibility Table - Sigma-Aldrich.
  • 3-Methoxy-4-hydroxyphenyl acetic acid(306-08-1) - ChemicalBook.
  • (4-Methoxyphenyl)(methylamino)acetic acid DiscoveryCPR 91012-98-5 - Sigma-Aldrich.
  • An In-depth Technical Guide on the Solubility of Methyl 4-methoxyacetoacet
  • Chemical Properties of (3,4-Dimethoxy-benzoylamino)-acetic acid methyl ester - Cheméo.
  • Physicochemical properties of 4-acetoxy-3-methoxybenzaldehyde - Benchchem.
  • 4-Methoxybenzophenone | C14H12O2 | CID 69146 - PubChem.

Sources

Application Notes & Protocols: (4-Methoxy-benzenesulfonylamino)-acetic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern drug discovery and organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of novel molecular architectures with desired biological functions. (4-Methoxy-benzenesulfonylamino)-acetic acid emerges as a highly valuable and versatile scaffold, elegantly combining three key structural motifs:

  • The Sulfonamide Moiety: A cornerstone in medicinal chemistry, the sulfonamide group is a key feature in a multitude of approved drugs, prized for its ability to act as a stable, non-hydrolyzable mimic of an amide bond and its strong hydrogen bonding capabilities.[1][2]

  • An Amino Acid Analogue: The glycine backbone provides a direct entry point into the world of peptides and peptidomimetics, allowing for its incorporation into peptide sequences to enhance stability and modulate conformation.[3]

  • A Tunable Aromatic System: The 4-methoxy-substituted phenyl ring offers a site for potential modification and, more importantly, its electron-donating nature influences the electronic properties of the sulfonamide group, which can be critical for tuning binding affinities to biological targets.[4][5]

This guide provides researchers, medicinal chemists, and drug development professionals with an in-depth exploration of the applications of this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering robust, self-validating protocols for its use in key synthetic transformations.

Section 1: Physicochemical Properties & Handling

Before embarking on synthesis, a clear understanding of the reagent's properties is essential for safe and effective experimentation.

PropertyValueSource
CAS Number 13029-74-8[6]
Molecular Formula C₉H₁₁NO₅S[6]
Molecular Weight 245.26 g/mol [6]
Melting Point 129 °C[6]
Appearance White to off-white solid
Primary Hazard Irritant[6]

Handling & Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible substances.

  • Keep container tightly closed when not in use.

  • As an irritant, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Handle in a chemical fume hood.

Section 2: Core Applications in Synthetic Chemistry

This building block's true potential is realized through its application in constructing more complex molecules. We will detail its use in three primary areas: peptidomimetics, drug scaffolds, and heterocyclic synthesis.

Synthesis of Peptidomimetics and Sulfonamide-Peptide Hybrids

Expertise & Rationale: A significant drawback of peptide-based therapeutics is their susceptibility to degradation by proteases.[7] Replacing a native amide bond with a sulfonamide linkage renders that position completely resistant to enzymatic cleavage.[3] this compound is an ideal tool for this purpose, allowing for the strategic introduction of a stable "peptoid" linkage into a sequence. This modification can lead to compounds with significantly improved metabolic stability and bioavailability.[3][7]

Workflow Visualization: The following diagram illustrates the general workflow for incorporating the building block into a peptide chain using standard Solid-Phase Peptide Synthesis (SPPS).

spss_workflow Resin 1. Resin Swelling (e.g., in DMF) Deprotection 2. Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection Free N-terminus Coupling 3. Coupling of Building Block (HBTU/DIPEA) Deprotection->Coupling Activate Carboxyl Wash 4. Wash Step (DMF, DCM) Coupling->Wash Wash->Deprotection Chain Elongation (Repeat Cycle) Cleavage 5. Cleavage & Global Deprotection (e.g., TFA Cocktail) Wash->Cleavage Final Step Purification 6. Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for SPPS incorporation.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation

This protocol describes the coupling of this compound onto a resin-bound peptide with a free N-terminal amine using standard Fmoc-based chemistry.

  • Materials:

    • Fmoc-protected, resin-bound peptide (e.g., on Rink Amide resin)

    • This compound

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • DMF (N,N-Dimethylformamide), peptide synthesis grade

    • DCM (Dichloromethane)

    • 20% Piperidine in DMF (v/v)

    • SPPS reaction vessel

  • Procedure:

    • Resin Preparation: Swell the resin-bound peptide (1.0 eq) in DMF for 30 minutes.

    • Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution and agitate for 5 minutes. Drain and repeat with fresh piperidine solution for 15 minutes to ensure complete removal of the Fmoc protecting group.

    • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove residual piperidine.

    • Coupling Solution Preparation: In a separate vial, dissolve this compound (3.0 eq) and HBTU (2.9 eq) in a minimal amount of DMF. Add DIPEA (6.0 eq) and pre-activate for 2-3 minutes.

      • Scientist's Note: Pre-activation of the carboxylic acid with HBTU forms a highly reactive HOBt ester, facilitating efficient amide bond formation. DIPEA acts as a non-nucleophilic base to neutralize the resulting acid and drive the reaction.

    • Coupling Reaction: Add the activated coupling solution to the resin. Agitate at room temperature for 2-4 hours.

    • Monitoring: Perform a Kaiser test on a small sample of beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the reaction time or perform a double coupling.

    • Washing: Once the reaction is complete, drain the coupling solution and wash the resin with DMF (5x) and DCM (3x). The resin is now ready for the next coupling step or final cleavage.

A Scaffold for Novel Sulfonamide-Based Drug Candidates

Expertise & Rationale: The title compound serves as an excellent starting point for library synthesis in drug discovery. It possesses two orthogonal points for diversification: the carboxylic acid handle and the aromatic ring. The carboxylic acid can be readily converted into a wide array of amides, esters, or other functional groups. While direct modification of the 4-methoxy phenyl ring is less common, its electronic properties are integral to the scaffold's initial design. This allows for the rapid generation of analogues to build structure-activity relationships (SAR).[5]

Diversification Points Visualization:

Caption: Key diversification points on the scaffold.

Protocol 2: Solution-Phase Amide Coupling with Benzylamine

This protocol details a standard solution-phase synthesis of the corresponding N-benzyl amide, a common step in elaborating the core scaffold.

  • Materials:

    • This compound (1.0 eq)

    • EDCI·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 eq)

    • HOBt (Hydroxybenzotriazole) (1.2 eq)

    • Benzylamine (1.1 eq)

    • Triethylamine (Et₃N) (2.5 eq)

    • DCM (anhydrous)

    • Saturated aq. NaHCO₃, 1M aq. HCl, Brine

  • Procedure:

    • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add EDCI·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 20 minutes.

      • Trustworthiness Note: The use of HOBt is critical here. It reacts with the activated acid to form an active ester, which suppresses racemization and minimizes the formation of N-acylurea byproducts from the EDCI reagent.[8]

    • Amine Addition: Add triethylamine (2.5 eq) followed by the dropwise addition of benzylamine (1.1 eq).

    • Reaction: Allow the mixture to warm to room temperature and stir overnight (12-16 hours).

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Work-up: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to yield the pure N-benzyl amide.

Precursor for Heterocyclic Scaffolds

Expertise & Rationale: The presence of both a nucleophilic N-H (on the sulfonamide) and an electrophilic carboxylic acid (or its activated form) within the same molecule makes it a prime candidate for intramolecular or intermolecular cyclization reactions to form various N-heterocycles.[9][10] These heterocyclic structures are rigid scaffolds that can effectively orient substituents in three-dimensional space, a key strategy for enhancing binding affinity and selectivity in drug design.

Protocol 3: Synthesis of a Substituted Piperazine-2,5-dione (Diketopiperazine Analog)

This two-step protocol describes a potential pathway to a diketopiperazine (DKP) analog, a common privileged scaffold in medicinal chemistry.

  • Step A: Dipeptide Synthesis

    • Follow Protocol 2 (Solution-Phase Amide Coupling) using Methyl Glycinate Hydrochloride (1.1 eq) in place of benzylamine. Ensure enough Et₃N (an additional 1.1 eq) is added to neutralize the hydrochloride salt.

    • Purify the resulting dipeptide methyl ester product.

  • Step B: Cyclization

    • Setup: Dissolve the purified dipeptide methyl ester from Step A in toluene.

    • Cyclization: Heat the solution to reflux for 12-24 hours, with or without a catalytic amount of a mild acid like acetic acid. A Dean-Stark trap can be used to remove the methanol byproduct and drive the reaction to completion.

      • Causality: Heating promotes the intramolecular aminolysis reaction, where the sulfonamide nitrogen attacks the methyl ester carbonyl, eliminating methanol and forming the cyclic DKP structure.

    • Monitoring & Isolation: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction mixture. The product may precipitate upon cooling. If not, concentrate the solvent under reduced pressure.

    • Purification: Purify the crude DKP analog by recrystallization or flash chromatography.

Conclusion

This compound is far more than a simple chemical reagent; it is a strategic building block that empowers chemists to address fundamental challenges in modern synthesis and drug discovery. Its inherent structural features provide a direct route to protease-resistant peptidomimetics, offer a versatile scaffold for library development, and serve as a precursor for valuable heterocyclic systems. The protocols and insights provided herein are intended to serve as a robust foundation for researchers looking to leverage the full potential of this powerful synthetic tool.

References

  • Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis. PubMed. [Link]

  • (4-Methoxy-benzoylamino)-acetic acid API Manufacturers & Suppliers. Pharmaoffer.com. [Link]

  • Sulfa Antibiotics - Synthesis of Sulfanilamide. University of Missouri-St. Louis. [Link]

  • The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. Scite.ai. [Link]

  • The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry. [Link]

  • The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. Semantic Scholar. [Link]

  • Benzylhydroxamic Acids as IRAP Inhibitors: Sulfonamide Variations. ACS Publications. [Link]

  • heterocyclic compounds with their recent development. IJPSR. [Link]

  • Synthesis of Polymyxin-Inspired Peptidomimetics. PubMed. [Link]

  • Acetic acid, aminoöxy-, hydrochloride. Organic Syntheses Procedure. [Link]

  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. PMC. [Link]

  • Peptidomimetics: Synthetic Tools for Drug Discovery and Development. Frontiers. [Link]

  • Peptidomimetics Protocols. UC San Diego Library. [Link]

  • 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. MDPI. [Link]

  • 4-methoxyphenyl acetic acid. The Good Scents Company. [Link]

  • AZLACTONE OF α-BENZOYLAMINO-β-(3,4-DIMETHOXYPHENYL)-ACRYLIC ACID. Organic Syntheses Procedure. [Link]

  • A Study Of Synthesis Of Bioactive Heterocycles. IJNRD. [Link]

  • Synthesis and Molecular Docking Studies of Some Novel Heterocyclic Compounds Containing Sulfonamide Moiety. Scirp.org. [Link]

  • Utility of 4-(isatin- 3ylideneamino)benzohydrazide in the synthesis of bioactive N-heterocyclic compounds. Journal of Chemical and Pharmaceutical Research. [Link]

  • Discovery of 4-((2 S,4 S)-4-Ethoxy-1-((5-methoxy-7-methyl-1 H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor Specifically Designed To Be Applicable to Treating a Diverse Array of Complement Mediated Diseases. PubMed. [Link]

  • Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. MDPI. [Link]

  • Molecular Modification: A Strategy in Drug Discovery and Drug Design. Biomedical Research. [Link]

  • Showing metabocard for 4-Methoxyphenylacetic acid (HMDB0002072). HMDB. [Link]

  • Synthesis route for the target compounds 4a–f. ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. PMC. [Link]

  • Method for synthesizing metoxyl acetophenone.

Sources

In Vitro Evaluation of (4-Methoxy-benzenesulfonylamino)-acetic acid Cytotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for the Cytotoxicological Assessment of (4-Methoxy-benzenesulfonylamino)-acetic acid

This compound is a synthetic organic compound with a chemical structure that suggests potential biological activity. The presence of a benzenesulfonamide group, a known pharmacophore in various therapeutic agents, coupled with a methoxy substituent and an acetic acid moiety, indicates that the molecule could interact with various cellular targets. While structurally related compounds have been explored for antimicrobial and anti-inflammatory properties, the cytotoxic profile of this specific molecule remains to be thoroughly characterized.[1][2] The in vitro evaluation of cytotoxicity is a critical first step in the preclinical assessment of any novel compound, providing essential data on its potential as a therapeutic agent or its risk as a toxic substance.[3][4][5]

This guide provides a comprehensive framework for the in vitro assessment of the cytotoxic effects of this compound. We will detail robust, validated methodologies for determining cell viability, membrane integrity, and the induction of apoptosis. The protocols are designed to be self-validating through the inclusion of appropriate controls and are grounded in established principles of cell-based assays.

Experimental Design and Strategy

A multi-parametric approach is essential for a thorough understanding of a compound's cytotoxic effects. We will employ a tiered strategy, beginning with general measures of cell health and progressing to more specific assays to elucidate the mechanism of cell death.

G cluster_0 Tier 1: Primary Cytotoxicity Screening cluster_1 Tier 2: Mechanistic Elucidation MTT MTT Assay (Metabolic Activity) Apoptosis Annexin V/PI Staining (Apoptosis vs. Necrosis) MTT->Apoptosis If cytotoxic LDH LDH Assay (Membrane Integrity) LDH->Apoptosis If cytotoxic Caspase Caspase-3/7 Activity Assay (Apoptotic Pathway) Apoptosis->Caspase If apoptotic

Caption: Tiered approach for cytotoxicity testing of this compound.

PART 1: Primary Cytotoxicity Screening

MTT Assay: Assessment of Metabolic Viability

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6] This assay provides a quantitative measure of cell viability and is a widely used initial screen for cytotoxicity.[7]

Protocol: MTT Assay

  • Cell Seeding:

    • Culture a suitable cell line (e.g., HeLa, A549, or a cell line relevant to the intended application) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5% to avoid solvent-induced toxicity.

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the test compound. Include vehicle control (medium with solvent) and untreated control wells.

    • Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution in sterile PBS to each well.[6]

    • Incubate the plate for 4 hours at 37°C in a CO2 incubator.[8]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]

    • Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6][9]

Data Analysis:

The percentage of cell viability is calculated as follows:

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Lactate Dehydrogenase (LDH) Release Assay: Assessment of Membrane Integrity

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[10][11] This assay is a reliable indicator of necrosis or late-stage apoptosis.[4]

Protocol: LDH Release Assay

  • Cell Seeding and Treatment:

    • Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol. It is recommended to run this assay in parallel with the MTT assay using a duplicate plate.

  • Sample Collection:

    • After the desired incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. This supernatant contains the released LDH.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions of a commercially available LDH cytotoxicity assay kit. Typically, this involves mixing a substrate solution with a dye solution.

    • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

  • Incubation and Absorbance Measurement:

    • Incubate the plate at room temperature for 30 minutes, protected from light.[12]

    • Add 50 µL of stop solution (if required by the kit) to each well.[12]

    • Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.[12]

Data Analysis:

To calculate the percentage of cytotoxicity, three controls are necessary:

  • Spontaneous LDH release: Supernatant from untreated cells.

  • Maximum LDH release: Supernatant from cells treated with a lysis buffer (provided in the kit).

  • Background control: Culture medium without cells.

% Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

PART 2: Mechanistic Elucidation

If the primary screening assays indicate significant cytotoxicity, the following assays can be employed to determine the mode of cell death.

Annexin V/Propidium Iodide (PI) Staining: Differentiating Apoptosis and Necrosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[15] Propidium iodide is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[15]

G cluster_0 Cell Populations Viable Viable Cells (Annexin V-, PI-) EarlyApop Early Apoptotic Cells (Annexin V+, PI-) LateApop Late Apoptotic/Necrotic Cells (Annexin V+, PI+) Necrotic Necrotic Cells (Annexin V-, PI+)

Caption: Interpretation of Annexin V/PI staining results.

Protocol: Annexin V/PI Staining

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at an appropriate density to reach 70-80% confluency at the time of harvesting.

    • Treat the cells with this compound at its IC50 concentration (determined from the MTT assay) and a higher concentration for a suitable duration (e.g., 24 hours). Include untreated and vehicle controls.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization. Collect both the adherent and floating cells to include the apoptotic population.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide to 100 µL of the cell suspension.

    • Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour of staining.

Data Analysis:

The flow cytometer will generate dot plots showing the distribution of cells based on their fluorescence. The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) can be quantified.

Caspase-3/7 Activity Assay: Confirmation of Apoptotic Pathway

Caspases are a family of proteases that play a crucial role in the execution of apoptosis. Caspase-3 and -7 are key executioner caspases.[16] This assay measures the activity of these caspases using a substrate that releases a fluorescent or luminescent signal upon cleavage.[17][18]

Protocol: Caspase-3/7 Activity Assay

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well, white-walled plate (for luminescence assays) or a black-walled, clear-bottom plate (for fluorescence assays) at a density of 10,000 cells per well.

    • Treat the cells with the test compound as described previously.

  • Assay Procedure:

    • Equilibrate the plate and the caspase-3/7 reagent to room temperature.

    • Add 100 µL of the caspase-3/7 reagent to each well.

    • Mix the contents of the wells by gently shaking the plate for 30 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Signal Measurement:

    • Measure the luminescence or fluorescence using a plate reader.

Data Analysis:

The fold-increase in caspase-3/7 activity is calculated by dividing the signal from the treated cells by the signal from the untreated control cells after subtracting the background reading from cell-free wells.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: IC50 Values of this compound

Cell LineIncubation Time (h)MTT Assay IC50 (µM)
Cell Line A24
48
72
Cell Line B24
48
72

Table 2: LDH Release at IC50 Concentration

Cell LineIncubation Time (h)% Cytotoxicity
Cell Line A24
48
72
Cell Line B24
48
72

Table 3: Apoptosis and Necrosis Induction

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Control
Vehicle
Compound (IC50)
Compound (2x IC50)

Table 4: Caspase-3/7 Activity

TreatmentFold Increase in Caspase-3/7 Activity
Control1.0
Vehicle
Compound (IC50)
Compound (2x IC50)

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Retrieved from [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Lactate Dehydrogenase (LDH) Assay Protocol. (n.d.). OPS Diagnostics. Retrieved from [Link]

  • MTT Proliferation Assay Protocol. (2015). ResearchGate. Retrieved from [Link]

  • Caspase Activity Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. Retrieved from [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2023). MDPI. Retrieved from [Link]

  • In Vitro Cytotoxicity Analysis Service. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). Retrieved from [Link]

  • LDH cytotoxicity assay. (2024). Protocols.io. Retrieved from [Link]

  • LDH Assay. (n.d.). Cell Biologics Inc. Retrieved from [Link]

  • Cell Cytotoxicity Assay, Cell Toxicity Assay. (n.d.). NorthEast BioLab. Retrieved from [Link]

  • Standart Operating Procedure Apoptosis assay with Annexin V - PI. (n.d.). Biologi. Retrieved from [Link]

  • Methods used in Cytotoxicity Assays n vitro. (2021). Hilaris Publisher. Retrieved from [Link]

  • Caspase 3 Activity Assay Kit. (n.d.). MP Biomedicals. Retrieved from [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Measuring Cell Viability / Cytotoxicity. (n.d.). Dojindo Molecular Technologies. Retrieved from [Link]

  • Surfactant toxicity in a case of (4-chloro-2-methylphenoxy) acetic acid herbicide intoxication. (2014). Toxicology and Industrial Health, 31(12), 1167-1171.
  • Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents. (2016). Journal of the Serbian Chemical Society, 81(1), 1-14.
  • 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway. (2021). Chemical Biology & Drug Design, 97(2), 200-209.

Sources

Application Notes and Protocols for Efficacy Testing of (4-Methoxy-benzenesulfonylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to Efficacy Profiling

The journey of a novel chemical entity from the bench to potential therapeutic application is contingent on a systematic and rigorous evaluation of its biological effects. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the efficacy of (4-Methoxy-benzenesulfonylamino)-acetic acid, a compound of interest for which the precise mechanism of action may be under initial investigation. Our approach is designed to be a self-validating system, beginning with broad assessments of cellular health and progressively narrowing the focus to elucidate specific mechanistic pathways. This tiered strategy ensures a thorough understanding of the compound's cellular impact, a critical step in any drug discovery pipeline.[1]

The methodologies detailed herein are foundational in cell biology and are widely accepted for their robustness and reproducibility. We will not only provide step-by-step protocols but also delve into the causality behind experimental choices, empowering the researcher to adapt and troubleshoot as necessary. This document will serve as a practical guide to characterizing the bioactivity of this compound, laying the groundwork for more advanced preclinical studies.

Part 1: Foundational Efficacy Screening - Cell Viability and Proliferation

The initial step in characterizing a novel compound is to determine its effect on cell viability and proliferation. These assays provide a global view of the compound's cytostatic and cytotoxic potential, which is fundamental for determining appropriate concentration ranges for subsequent, more detailed mechanistic studies.

Principle of Metabolic Assays for Cell Proliferation

A common and reliable method to assess cell proliferation and viability is through the measurement of metabolic activity.[2] Healthy, proliferating cells maintain a high metabolic rate, which can be quantified using colorimetric or fluorometric indicators. Tetrazolium salts, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and resazurin are popular choices. In viable cells, mitochondrial dehydrogenases reduce MTT to a purple formazan product, while resazurin is converted to the highly fluorescent resorufin.[2][3] The intensity of the color or fluorescence is directly proportional to the number of viable, metabolically active cells.[3]

Experimental Workflow: Initial Dose-Response Analysis

The following workflow outlines the general procedure for determining the dose-response effect of this compound on a chosen cell line.

workflow1 cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Assay and Readout cluster_analysis Data Analysis cell_culture 1. Culture selected cell line cell_seeding 2. Seed cells in a 96-well plate cell_culture->cell_seeding adherence 3. Allow cells to adhere (overnight incubation) cell_seeding->adherence compound_prep 4. Prepare serial dilutions of This compound treatment 5. Treat cells with compound and controls compound_prep->treatment incubation 6. Incubate for desired time points (e.g., 24, 48, 72h) treatment->incubation add_reagent 7. Add metabolic assay reagent (e.g., MTT, Resazurin) develop 8. Incubate for color/ fluorescence development add_reagent->develop read_plate 9. Read absorbance or fluorescence on a plate reader develop->read_plate normalize 10. Normalize data to vehicle control dose_response 11. Plot dose-response curve and calculate IC50 normalize->dose_response

Caption: General workflow for assessing cell proliferation and viability.

Detailed Protocol: MTT Assay for Cell Proliferation

This protocol is a standard method for assessing cell viability.[2]

Materials:

  • This compound

  • Selected cancer or normal cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells using Trypsin-EDTA.

    • Resuspend cells in complete medium and perform a cell count (e.g., using a hemocytometer and trypan blue).

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% (v/v).

    • Include vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or controls.

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator. The incubation time will depend on the cell doubling time and the expected kinetics of the compound's action.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell proliferation is inhibited).

Data Presentation: Example Dose-Response Data
Concentration (µM)% Viability (24h)% Viability (48h)% Viability (72h)
0 (Vehicle)100 ± 5.2100 ± 4.8100 ± 6.1
0.198.1 ± 4.995.3 ± 5.590.7 ± 6.3
192.5 ± 5.185.2 ± 4.975.4 ± 5.8
1065.3 ± 4.551.8 ± 5.230.1 ± 4.9
5030.1 ± 3.815.7 ± 3.15.2 ± 2.1
10010.2 ± 2.54.9 ± 1.82.1 ± 1.5
IC50 (µM) ~25 ~10 ~5

Part 2: Elucidating the Mechanism of Cell Death - Apoptosis Assays

If the initial screening indicates that this compound reduces cell viability, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a key mechanism for the elimination of damaged or unwanted cells and is a common target for anti-cancer therapies.[4][5]

Principles of Apoptosis Detection

Apoptosis is characterized by a series of distinct morphological and biochemical events, including:

  • Phosphatidylserine (PS) exposure: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, it translocates to the outer leaflet.[5][6] Annexin V, a protein with high affinity for PS, can be fluorescently labeled and used to detect apoptotic cells.

  • Caspase activation: A cascade of cysteine-aspartic proteases, known as caspases, are key mediators of apoptosis.[4][7] Assays can measure the activity of initiator caspases (e.g., caspase-8, caspase-9) and effector caspases (e.g., caspase-3/7).[6][8]

  • DNA fragmentation: In late-stage apoptosis, endonucleases cleave genomic DNA into internucleosomal fragments.[4][9] This can be detected by the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay.[4][9]

Experimental Workflow: Apoptosis Characterization

This workflow provides a strategy to confirm and characterize apoptosis induced by the test compound.

workflow2 cluster_prep Cell Culture and Treatment cluster_early Early Apoptosis Detection cluster_mid Mid-Stage Apoptosis Detection cluster_late Late Apoptosis Detection (Optional) seed_cells 1. Seed cells in appropriate format (e.g., 6-well plates) treat_compound 2. Treat with IC50 concentration of compound and controls seed_cells->treat_compound annexin_v 3. Stain with Annexin V-FITC and Propidium Iodide (PI) treat_compound->annexin_v caspase_assay 5. Perform Caspase-Glo® 3/7 Assay treat_compound->caspase_assay tunel_assay 7. Perform TUNEL assay treat_compound->tunel_assay flow_ flow_ annexin_v->flow_ flow_cytometry 4. Analyze by flow cytometry luminescence 6. Measure luminescence caspase_assay->luminescence microscopy 8. Analyze by fluorescence microscopy tunel_assay->microscopy cytometry cytometry

Caption: A multi-stage approach to characterizing apoptosis.

Detailed Protocol: Annexin V/PI Staining for Flow Cytometry

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Treat cells in 6-well plates with the compound at its IC50 concentration for a predetermined time (e.g., 24 hours). Include vehicle and positive controls.

    • Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or accutase to detach them.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • FITC is detected in the FL1 channel and PI in the FL2 channel.

    • Set up appropriate compensation and gates using unstained and single-stained controls.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Data Presentation: Example Apoptosis Data
TreatmentViable (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle Control95.1 ± 2.32.5 ± 0.82.4 ± 0.7
Compound (IC50)40.2 ± 3.535.8 ± 3.124.0 ± 2.9
Positive Control15.7 ± 2.848.9 ± 4.235.4 ± 3.7

Part 3: Investigating Cellular Targets - Signal Transduction Pathway Analysis

Once the phenotypic effects of this compound are established, the focus can shift to identifying the molecular pathways it modulates. Signal transduction pathways are complex networks that relay signals from the cell surface to intracellular targets, governing processes like proliferation, survival, and differentiation.[10][11][12]

Principles of Kinase Activity Assays

Protein kinases are a large family of enzymes that play critical roles in signal transduction by phosphorylating substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Therefore, many therapeutic agents are designed as kinase inhibitors.[13][14] Cell-based kinase assays can measure the phosphorylation status of a specific substrate protein within the cell, providing a direct readout of the activity of an upstream kinase.[14] These assays often use antibody-based detection methods, such as ELISA or Western blotting, to quantify the levels of a specific phosphoprotein.[14]

A Representative Signaling Pathway: The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. The ERK (Extracellular signal-Regulated Kinase) branch of this pathway is frequently hyperactivated in cancer. A simplified representation is shown below.

pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Regulates

Sources

Application Notes and Protocols: Utilizing Animal Models to Investigate the Therapeutic Potential of (4-Methoxy-benzenesulfonylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for researchers on the selection and implementation of appropriate animal models to study the pharmacological effects of (4-Methoxy-benzenesulfonylamino)-acetic acid. Given the structural motifs of this compound, which are common in molecules targeting the central nervous system (CNS), this document will focus on models relevant to neuroinflammation, neuropathic pain, and epilepsy.

Introduction: Rationale for Animal Model Selection

This compound belongs to the sulfonamide class of compounds, a versatile scaffold known for a wide range of biological activities. While the specific mechanism of action for this particular molecule may be under investigation, its structural features suggest potential efficacy in neurological disorders where inflammation, neuronal hyperexcitability, and pain are key pathological features. Therefore, the selection of animal models is predicated on the hypothesis that this compound may exert anti-inflammatory, analgesic, and anticonvulsant effects.

This guide will detail protocols for robust and reproducible animal models that are widely accepted in the field for evaluating novel therapeutic agents. The causality behind each experimental choice is explained to ensure scientific rigor and the generation of reliable data.

Models for Assessing Anti-Neuroinflammatory Activity

Neuroinflammation is a critical component of many neurodegenerative diseases and acute brain injuries.[1] It is characterized by the activation of glial cells, such as microglia and astrocytes, and the subsequent release of inflammatory mediators.[1]

Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

The LPS model is a well-established and acute model used to mimic systemic infection-induced neuroinflammation.[2][3] LPS, a component of the outer membrane of Gram-negative bacteria, induces a potent inflammatory response.

Workflow for LPS-Induced Neuroinflammation:

Figure 1: Workflow for the LPS-induced neuroinflammation model.

Protocol:

  • Animal Selection: Male C57BL/6 mice (8-10 weeks old) are commonly used.

  • Acclimatization: Animals should be housed under standard laboratory conditions for at least one week prior to the experiment.

  • Grouping: Randomly assign animals to the following groups:

    • Vehicle control (e.g., sterile saline)

    • This compound (at various doses) + LPS

    • LPS alone

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal (i.p.) or oral gavage) at a pre-determined time before LPS challenge.

  • LPS Administration: Administer LPS (e.g., 0.5-1 mg/kg, i.p.) to induce neuroinflammation.

  • Endpoint Analysis:

    • Behavioral Assessment: Monitor for sickness behavior (e.g., reduced locomotion, social interaction).

    • Tissue Collection: At selected time points (e.g., 4, 24, 72 hours post-LPS), euthanize animals and collect brain tissue.

    • Biochemical Analysis: Homogenize brain tissue to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or multiplex assays.[4][5]

    • Histological Analysis: Perform immunohistochemistry on brain sections to assess microglial activation (Iba1 staining) and astrogliosis (GFAP staining).[6][7]

Data Presentation:

GroupTNF-α (pg/mg protein)IL-1β (pg/mg protein)Iba1 Positive Cells/Area
Vehicle
Compound + LPS
LPS Alone

Models for Assessing Analgesic Efficacy in Neuropathic Pain

Neuropathic pain is a chronic pain state caused by a lesion or disease of the somatosensory nervous system.[8][9] Animal models are crucial for understanding the underlying mechanisms and for the development of new analgesics.[10]

Chronic Constriction Injury (CCI) Model

The CCI model is a widely used model of peripheral mononeuropathy that mimics many of the symptoms of human neuropathic pain, including allodynia and hyperalgesia.[11]

Experimental Workflow for the CCI Model:

Figure 2: Workflow for the Chronic Constriction Injury (CCI) model.

Protocol:

  • Animal Selection: Male Sprague-Dawley rats (200-250 g) are frequently used.

  • Acclimatization and Baseline Testing: Acclimatize animals and perform baseline behavioral tests for mechanical and thermal sensitivity.

  • CCI Surgery:

    • Anesthetize the rat.

    • Make an incision on the lateral surface of the thigh to expose the sciatic nerve.

    • Loosely tie four chromic gut ligatures around the nerve.

  • Post-operative Care: Provide appropriate post-operative analgesia and monitor for signs of distress.

  • Grouping and Drug Administration: After the development of neuropathic pain behaviors (typically 7-14 days post-surgery), group the animals and begin administration of this compound or vehicle.

  • Behavioral Testing:

    • Mechanical Allodynia: Use von Frey filaments to measure the paw withdrawal threshold.[12]

    • Thermal Hyperalgesia: Use a radiant heat source (e.g., plantar test) to measure paw withdrawal latency.[13]

    • Perform testing at multiple time points after drug administration.

Data Presentation:

GroupPaw Withdrawal Threshold (g)Paw Withdrawal Latency (s)
Sham
CCI + Vehicle
CCI + Compound

Models for Assessing Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures.[14][15] Animal models are essential for screening and characterizing potential anti-epileptic drugs.[16][17][18]

Pentylenetetrazol (PTZ)-Induced Seizure Model

The PTZ model is a widely used pharmacological model for inducing acute generalized seizures and is predictive of efficacy against absence and myoclonic seizures in humans.[16]

Workflow for the PTZ-Induced Seizure Model:

Figure 3: Workflow for the Pentylenetetrazol (PTZ)-induced seizure model.

Protocol:

  • Animal Selection: Male Swiss albino mice (20-25 g) are commonly used.

  • Acclimatization: House animals under standard conditions for at least 48 hours before the experiment.

  • Grouping and Drug Administration: Randomly assign animals to groups and administer this compound or vehicle at a specified time before PTZ injection.

  • PTZ Administration: Administer a convulsant dose of PTZ (e.g., 60-80 mg/kg, i.p.).

  • Seizure Assessment: Immediately after PTZ injection, place each mouse in an individual observation chamber and record the following parameters for at least 30 minutes:

    • Latency to the first myoclonic jerk.

    • Latency to generalized clonic-tonic seizures.

    • Duration of seizures.

    • Mortality rate.

    • Seizure severity can be scored using a standardized scale (e.g., Racine scale).

Data Presentation:

GroupLatency to First Jerk (s)Latency to Clonic-Tonic Seizure (s)Seizure Score
Vehicle
Compound

General Considerations for In Vivo Studies

Drug Formulation and Administration

The vehicle for this compound should be non-toxic and appropriate for the chosen route of administration. Common vehicles include saline, phosphate-buffered saline (PBS), or a small percentage of a solubilizing agent like DMSO or Tween 80. The route of administration (e.g., oral, intraperitoneal, intravenous) should be selected based on the compound's properties and the intended clinical application.[19][20][21][22]

Pharmacokinetics

Preliminary pharmacokinetic studies are recommended to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This information is crucial for selecting appropriate doses and dosing intervals for efficacy studies.

Ethical Considerations

All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) and with a commitment to the 3Rs (Replacement, Reduction, and Refinement).

Conclusion

The animal models and protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound. By systematically assessing its effects on neuroinflammation, neuropathic pain, and seizures, researchers can gain valuable insights into its therapeutic potential and mechanism of action, paving the way for further development.

References

  • Springer Nature Experiments. Animal Models of Neuropathic Pain Due to Nerve Injury. [Link]

  • PubMed. Animal models of neuropathic pain. [Link]

  • PubMed Central. Animal models of epilepsy: use and limitations. [Link]

  • Cambridge University Press. Chapter 4 - An overview of animal models for neuropathic pain. [Link]

  • Hrcak. What can rats tell us about neuropathic pain? Critical evaluation of behavioral tests used in rodent pain models. [Link]

  • NC3Rs. Rodent models of epilepsy. [Link]

  • J-Stage. ANIMAL MODELS OF NEUROPATHIC PAIN. [Link]

  • PubMed. An animal model of neuropathic pain: a review. [Link]

  • PubMed Central. Rodent models of neuroinflammation for Alzheimer's disease. [Link]

  • PubMed Central. Animal Models of Epilepsy: A Phenotype-oriented Review. [Link]

  • Frontiers. Epileptic Seizure Disorders in Animal Models: Advances in Translational Approaches. [Link]

  • Frontiers. Animal Models for Neuroinflammation and Potential Treatment Methods. [Link]

  • Clinical Gate. Animal Models of Epilepsy. [Link]

  • Frontiers. Cellular and Animal Models of Neurodegenerative and Neuroinflammatory Conditions. [Link]

  • Bio-Rad. Inflamed in the Brain: A Protocol for Studying Neuroinflammation in Mouse Brain Tissue. [Link]

  • PubMed. Animal Models for Neuroinflammation and Potential Treatment Methods. [Link]

  • PubMed Central. Neuroinflammation in animal models of traumatic brain injury. [Link]

  • PubMed Central. Methods for Evaluating Sensory, Affective and Cognitive Disorders in Neuropathic Rodents. [Link]

  • ResearchGate. Which methods are most commonly used to measure (assess) neuroinflammation in the CNS? [Link]

  • Semantic Scholar. What can rats tell us about neuropathic pain? Critical evaluation of behavioral tests used in rodent pain models. [Link]

  • MDPI. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. [Link]

  • PubMed Central. Behavioral testing in rodent models of orofacial neuropathic and inflammatory pain. [Link]

  • KNOWLEDGE - International Journal. EXPERIMENTAL MODELS AND TESTS FOR NOCICEPTIVE AND NEUROPATHIC PAIN EVALUATION. [Link]

  • NTNU. Guidelines for the administration of substances to rodents. [Link]

  • Boston University. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). [Link]

  • SlideShare. Routes Of Drug Administration. [Link]

  • PubMed. Methods to assess neuroinflammation. [Link]

  • Protocols.io. Voluntary oral administration of drugs in mice. [Link]

  • Drug Target Review. Analysis of mouse neuroinflammation samples aided by flow cytometry. [Link]

  • RJPT SimLab. Study of different routes of drugs administration in mice & rats. [Link]

  • ResearchGate. Methods to Assess Neuroinflammation. [Link]

Sources

Application Note: Formulation Strategies for (4-Methoxy-benzenesulfonylamino)-acetic acid in Preclinical In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the rational formulation of (4-Methoxy-benzenesulfonylamino)-acetic acid, a weakly acidic compound, for in vivo preclinical research. The inherent challenge with many new chemical entities (NCEs), including benzenesulfonamide derivatives, is often poor aqueous solubility, which can impede accurate assessment in pharmacokinetic (PK) and pharmacodynamic (PD) models.[1][2][3] This document outlines a systematic, tiered approach, beginning with essential pre-formulation characterization to inform formulation strategy. Detailed protocols for developing simple aqueous solutions via pH adjustment, co-solvent systems, and aqueous suspensions are provided. Emphasis is placed on the scientific rationale behind vehicle selection, quality control, and considerations for common administration routes to ensure data integrity and reproducibility in animal studies.

Introduction: The Formulation Challenge

This compound is a molecule featuring both a benzenesulfonamide and a carboxylic acid moiety. This structure suggests it is a weak acid, likely exhibiting poor solubility in neutral aqueous media but increased solubility at elevated pH as the carboxylic acid group deprotonates. Effective preclinical evaluation hinges on developing a formulation that ensures consistent and complete drug exposure in the test system.[4][5] An inappropriate vehicle can lead to variable absorption, precipitation at the injection site, or direct vehicle-induced toxicity, confounding study outcomes.[6]

The goal of preclinical formulation is to maximize exposure for safety and efficacy testing, often by pushing the limits of solubility.[4] This application note serves as a practical guide for researchers to navigate this process, moving from physicochemical characterization to the preparation of robust, well-characterized dosing vehicles suitable for oral (PO), intravenous (IV), and intraperitoneal (IP) administration.

Pre-Formulation Assessment: The Scientific Foundation

Before any formulation work begins, a thorough physicochemical characterization of the active pharmaceutical ingredient (API) is paramount.[1][4] This data-driven approach minimizes trial-and-error, saving valuable time and API, and forms the basis for all subsequent formulation decisions.[7]

Physicochemical & Solid-State Characterization

Key parameters to determine include aqueous solubility at different pH values, pKa, and LogP. The solid-state properties (e.g., crystallinity, polymorphism) also significantly impact dissolution and solubility.[8]

  • pH-Solubility Profile: This is the most critical parameter for an ionizable compound. Solubility should be determined at a minimum in acidic (pH ~2), neutral (pH ~7.4), and basic (pH ~9) conditions. Given the carboxylic acid group, a significant increase in solubility is expected as the pH rises above the compound's pKa.

  • pKa Determination: The acid dissociation constant (pKa) will pinpoint the pH at which the compound transitions between its neutral (less soluble) and ionized (more soluble) forms. This is crucial for developing pH-adjusted formulations.

  • LogP/LogD: The partition coefficient (LogP) indicates the lipophilicity of the neutral form of the drug. The distribution coefficient (LogD) at a specific pH (e.g., 7.4) provides a better estimate of its likely in vivo distribution behavior.

  • Solid-State Properties: Techniques like microscopy, Differential Scanning Calorimetry (DSC), and X-ray Powder Diffraction (XRPD) can identify the crystalline form and melting point. Amorphous forms are often more soluble but may be less stable than their crystalline counterparts.[8]

Table 1: Hypothetical Pre-formulation Data for this compound

ParameterMethodHypothetical ValueImplication for Formulation
Molecular Weight Calculation245.26 g/mol Required for all concentration calculations.
Aqueous Solubility Shake-flask (pH 7.4)< 0.1 mg/mLA simple neutral aqueous solution is not feasible.
pKa Potentiometric Titration~4.5The compound is acidic; solubility will increase above pH 4.5.
LogP Calculated/Experimental~1.8Moderately lipophilic; may require solubilization aids.
Melting Point DSC>150 °CIndicates a stable crystalline solid ("brick-dust" type).[9]
Pre-Formulation Workflow

A systematic workflow ensures all critical data is captured before committing to a formulation strategy.

G cluster_0 Phase 1: API Characterization cluster_1 Phase 2: Strategy Selection API API Available PhysChem Determine pKa, LogP, Melting Point (DSC) API->PhysChem Solubility Measure pH-Solubility Profile (pH 2, 7.4, 9) PhysChem->Solubility Decision Analyze Data: Is solubility > target conc. in acceptable pH range? Solubility->Decision pH_Adjust pH Adjustment Strategy Decision->pH_Adjust  Yes Complex Advanced Strategies: Co-solvents, Surfactants, Suspensions, Cyclodextrins Decision->Complex  No

Caption: Pre-formulation workflow for this compound.

Formulation Strategy and Vehicle Selection

Based on the pre-formulation data, a primary strategy is to leverage the acidic nature of the molecule. The goal is to prepare a homogenous solution, as this is the preferred dosage form for most preclinical studies to ensure accurate dosing.[5] If a solution is not feasible, a uniform suspension is a secondary option, primarily for oral administration.[5]

Decision Tree for Formulation Approach

The following decision tree guides the selection of an appropriate starting formulation.

G Start Start: Target Dose & Route? Sol_Check Is target conc. achievable in aqueous vehicle at physiologically tolerable pH (e.g., pH 5-9)? Start->Sol_Check pH_Sol pH-Adjusted Aqueous Solution (e.g., PBS + NaOH) Sol_Check->pH_Sol Yes CoSolvent_Check Is compound soluble in GRAS co-solvents (PEG 400, PG)? Sol_Check->CoSolvent_Check No CoSolvent_Sol Co-solvent Solution (e.g., 20% PEG 400 in Saline) CoSolvent_Check->CoSolvent_Sol Yes Suspension Aqueous Suspension (e.g., 0.5% HPMC in Water) CoSolvent_Check->Suspension No (for PO) Advanced Consider Advanced Formulations (Cyclodextrins, Lipids) CoSolvent_Sol->Advanced If toxicity/precipitation occurs Suspension->Advanced If IV/IP needed

Caption: Decision tree for selecting a suitable formulation strategy.

Primary Approach: pH-Adjusted Aqueous Solutions

For a weakly acidic compound like this compound, increasing the pH of the vehicle will deprotonate the carboxylic acid, forming a more soluble salt in situ.[] This is the simplest and often preferred method.[]

  • Rationale: By raising the pH to ~1-2 units above the pKa, the equilibrium is shifted almost entirely to the ionized, water-soluble form.

  • Vehicle Choice: Phosphate-buffered saline (PBS) or normal saline (0.9% NaCl) are excellent starting points.[11]

  • pH Adjustment: A dilute solution of sodium hydroxide (e.g., 0.1 N NaOH) can be added dropwise to raise the pH.

  • Limitations: The final pH must be physiologically tolerable for the chosen route of administration. For IV administration, a pH range of 4-8 is generally acceptable for buffered solutions, while unbuffered solutions can span pH 3-9.[12] Extreme pH values can cause injection site irritation, hemolysis, or pain.[6][12]

Secondary Approach: Co-Solvent Systems

If pH adjustment alone is insufficient to reach the target concentration, or if the required pH is not tolerable, a co-solvent system may be necessary.[1][]

  • Rationale: Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous vehicle, enhancing the solubility of lipophilic compounds.[]

  • Common Co-solvents: Polyethylene glycol 400 (PEG 400), propylene glycol (PG), and ethanol are frequently used.[1][11] Dimethyl sulfoxide (DMSO) is a powerful solvent but should be used with caution and at low final concentrations due to potential toxicity and its ability to affect the activity of other compounds.[11][13]

  • Limitations: High concentrations of co-solvents can cause toxicity, hemolysis, or pain.[12] A major concern is the potential for the drug to precipitate upon injection when the formulation is diluted in the bloodstream.[1][12]

Tertiary Approach: Aqueous Suspensions (Oral Route)

For oral gavage, if a solution cannot be achieved, a suspension is an acceptable alternative.[1][5]

  • Rationale: A suspension consists of fine, solid drug particles dispersed uniformly in an aqueous vehicle.

  • Vehicle Choice: An aqueous vehicle containing a suspending agent is required to increase viscosity and prevent rapid settling of the drug particles. Common agents include 0.5% (w/v) methylcellulose (MC) or hydroxypropyl methylcellulose (HPMC), or 1% (w/v) sodium carboxymethylcellulose (Na-CMC).[5][12]

  • Key Consideration: Particle size is critical. Micronization (reducing particle size) increases the surface area, which can improve the dissolution rate in the gastrointestinal tract.[2][14] The suspension must be homogeneous to ensure accurate dosing.

Detailed Formulation Protocols

Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, when handling the API and formulation excipients.

Protocol 4.1: Preparation of a pH-Adjusted Saline Solution

This protocol is suitable for IV or IP administration.

  • Calculate Required Amounts: Determine the mass of this compound and the total volume of vehicle needed for the study (include ~20% overage).

  • Vehicle Preparation: Measure out approximately 80% of the final required volume of Normal Saline (0.9% NaCl) into a sterile beaker or volumetric flask with a magnetic stir bar.

  • Add API: Slowly add the weighed API to the saline while stirring. A milky white dispersion will likely form.

  • pH Adjustment: While monitoring with a calibrated pH meter, add 0.1 N NaOH dropwise. Stir continuously and allow the pH to equilibrate between additions.

  • Solubilization: Continue adding NaOH until the API is fully dissolved and the solution becomes clear. Note the final pH. Ensure the final pH is within a tolerable range (e.g., 6.0 - 8.5).

  • Final Volume Adjustment: Once the API is dissolved, transfer the solution to a volumetric flask and add Normal Saline to reach the final target volume (q.s.).

  • Sterilization: For IV administration, the final solution must be sterile-filtered through a 0.22 µm syringe filter into a sterile container.

  • Quality Control: Visually inspect for clarity and particulates. Measure the final pH to ensure it meets specifications. Confirm the concentration using a validated analytical method (see Section 5).

Protocol 4.2: Preparation of a Co-Solvent Solution

This protocol describes a formulation using PEG 400, suitable for various routes.

  • Solubility Screening: First, determine the approximate solubility of the API in various co-solvents (e.g., PEG 400, PG) and co-solvent/water mixtures to identify a suitable system.

  • Vehicle Preparation: In a sterile glass vial, add the required volume of the co-solvent (e.g., PEG 400).

  • Dissolve API: Add the weighed API to the co-solvent. Use a vortex mixer or sonicate gently to aid dissolution until a clear solution is obtained.

  • Add Aqueous Component: Slowly add the aqueous component (e.g., Normal Saline or Water for Injection) to the API-cosolvent mixture while vortexing to prevent precipitation.

  • Final Checks: Visually inspect the final formulation for clarity. If any precipitation occurs, the formulation is not viable and a different co-solvent ratio or system should be explored.

  • Quality Control: Confirm concentration via an appropriate analytical method.

Protocol 4.3: Preparation of an Oral Gavage Suspension

This protocol is intended for oral administration only.

  • Vehicle Preparation: Prepare the suspending vehicle (e.g., 0.5% w/v HPMC in purified water) by slowly adding the HPMC powder to the water while stirring vigorously to avoid clumping. Allow it to hydrate fully (this may take several hours or overnight).

  • API Trituration: Weigh the required amount of API. If particle size is large, gently grind the API in a mortar and pestle to a fine powder.

  • Wetting the API: Add a small amount of the vehicle to the API powder in the mortar and triturate to form a smooth, uniform paste. This step is crucial to ensure the particles are properly wetted and do not clump.

  • Geometric Dilution: Gradually add the remaining vehicle to the paste in portions, mixing thoroughly after each addition, until the desired final volume is reached.

  • Homogenization: Transfer the suspension to a suitable container. Stir continuously with a magnetic stirrer before and during dose administration to ensure uniformity.

  • Quality Control: Visually inspect for uniformity and ease of resuspension.

Formulation Characterization & Quality Control

A prepared formulation is only useful if it is well-characterized. The following tests are essential.

  • Appearance: The formulation should be visually inspected for clarity (solutions) or uniformity (suspensions) and the absence of foreign matter.

  • pH Measurement: The pH of all aqueous formulations must be measured and recorded.[6]

  • Concentration Verification: The concentration of the API in the final formulation should be confirmed. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for sulfonamides.[15][16] A simple isocratic or gradient reversed-phase method (e.g., using a C18 column with a mobile phase of acetonitrile and acidified water) is typically sufficient.

  • Stability: For multi-day studies, the short-term stability of the formulation under storage conditions (e.g., 4°C) should be assessed. This involves re-analyzing the concentration and appearance after a set period.

Table 2: Example Quality Control (QC) Specifications

TestSpecification (Solution)Specification (Suspension)
Appearance Clear, colorless, free of particulatesUniform, milky, easily re-suspended
pH 6.0 - 8.55.0 - 8.0
Assay (Concentration) 95.0% - 105.0% of target90.0% - 110.0% of target
Dosing Uniformity N/AConsistent concentration from top/bottom

In Vivo Considerations

The choice of formulation is intrinsically linked to the in vivo study design.

  • Route of Administration: Intravenous formulations must be solutions free of particulates to avoid emboli.[6][13] Suspensions are generally not suitable for IV administration.[1] For oral studies, solutions are preferred, but suspensions are acceptable.[5]

  • Dose Volume: The volume administered must adhere to institutional guidelines for the species being used. High concentrations may be needed to keep volumes low, especially in small rodents.[6]

  • Precipitation Risk: For pH-adjusted and co-solvent solutions, there is a risk of the drug precipitating upon injection as the formulation is diluted and buffered by physiological fluids.[12] This can be assessed in vitro by diluting the formulation in pH 7.4 phosphate buffer and observing for turbidity.

Conclusion

A successful in vivo study begins with a robust and well-characterized formulation. For this compound, a systematic approach based on its acidic properties is recommended. A simple pH-adjusted aqueous solution is the most desirable formulation strategy due to its simplicity and physiological compatibility. Should this approach fail to meet the required concentration, co-solvent systems or, for oral studies, aqueous suspensions, provide viable alternatives. Rigorous pre-formulation assessment and final formulation quality control are non-negotiable steps to ensure the generation of reliable and reproducible preclinical data.

References

  • Aston University. (2015). Solubilization of poorly soluble drugs: cyclodextrin-based formulations. Aston Research Explorer. [Link]

  • Shah, V., et al. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences. [Link]

  • Loftsson, T., et al. (2005). Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. Pharmaceutical Development and Technology. [Link]

  • Jambe, H., et al. (2012). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. ResearchGate. [Link]

  • Jain, A., et al. (2017). Cyclodextrin: A promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MedCrave online. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Jambe, H., et al. (2012). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. Brazilian Journal of Pharmaceutical Sciences. [Link]

  • Cambridge MedChem Consulting. (n.d.). Formulation. Cambridge MedChem Consulting. [Link]

  • Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Altasciences. [Link]

  • Admescope. (2019). Preclinical formulations for pharmacokinetic studies. Admescope. [Link]

  • Kalepu, S., & Nekkanti, V. (2015). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Strategies for formulating and delivering poorly water-soluble drugs. ResearchGate. [Link]

  • ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?. ResearchGate. [Link]

  • Friesen, A., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Tuntivanich, P., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. ILAR Journal. [Link]

  • ResearchGate. (2012). What are the preferable iv vehicle system for in vivo study?. ResearchGate. [Link]

  • Shah, V., et al. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. ResearchGate. [Link]

  • de Zwart, M., et al. (2018). Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. PubMed Central. [Link]

  • Higuera, A. (n.d.). From preclinical to IND formulation development: Using a QbD risk based approach. Journal of Pharmaceutics & Drug Delivery Research. [Link]

  • Crystal Pharmatech. (n.d.). Optimal Preclinical Formulation Development. Crystal Pharmatech. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. ATSDR. [Link]

Sources

Scale-up synthesis of (4-Methoxy-benzenesulfonylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Scale-up Synthesis of (4-Methoxy-benzenesulfonylamino)-acetic acid

Abstract

This guide provides a comprehensive, in-depth protocol for the scale-up synthesis of this compound, a key intermediate in pharmaceutical and chemical research. The synthesis is based on the robust and highly scalable Schotten-Baumann reaction, coupling glycine with 4-methoxybenzenesulfonyl chloride under aqueous alkaline conditions. This document is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying chemical rationale, critical safety analysis, process optimization insights, and troubleshooting guidance to ensure a successful, safe, and efficient scale-up.

Introduction and Synthetic Strategy

This compound, also known as N-(4-methoxybenzenesulfonyl)glycine, is a valuable building block in organic synthesis. The presence of a sulfonamide linkage and a carboxylic acid moiety makes it a versatile precursor for the development of more complex molecules with potential biological activity.

The chosen synthetic route is the N-sulfonylation of glycine. For scale-up, the Schotten-Baumann reaction is the method of choice due to several key advantages:

  • Cost-Effective Reagents: The primary starting materials—glycine, 4-methoxybenzenesulfonyl chloride, and sodium hydroxide—are readily available and economically viable for large-scale production.

  • Operational Simplicity: The reaction is typically performed in an aqueous medium, avoiding the need for expensive, anhydrous, or hazardous organic solvents as the primary reaction phase.

  • High Yields & Purity: The reaction is generally high-yielding, and the product can be easily isolated in high purity by precipitation and recrystallization, simplifying downstream processing.

The reaction proceeds via the nucleophilic attack of the deprotonated amino group of glycine on the electrophilic sulfur atom of 4-methoxybenzenesulfonyl chloride. Sodium hydroxide serves a dual purpose: it deprotonates the glycine to enhance its nucleophilicity and neutralizes the hydrochloric acid byproduct, driving the reaction to completion.

Reaction Scheme:

Experimental Workflow Diagram

The following diagram outlines the complete workflow from reagent preparation to the final, purified product.

Scale_Up_Synthesis A Reagent Preparation 1. Dissolve Glycine & NaOH in H2O 2. Prepare Reactor with Cooling B Controlled Reagent Addition Slowly add 4-Methoxybenzenesulfonyl Chloride solution at 0-5 °C A->B Exothermic Step C Reaction Monitoring Stir at Room Temperature Monitor via TLC B->C Reaction Progression D Work-up: Phase Separation Wash with organic solvent (e.g., MTBE) to remove impurities C->D Reaction Complete E Product Precipitation Acidify aqueous layer with conc. HCl to pH ~1-2 D->E Isolate Product Salt F Isolation Filter the solid product Wash with cold deionized water E->F Precipitate Forms G Purification Recrystallize from Ethanol/Water mixture F->G Crude Product H Drying & Analysis Dry under vacuum Characterize (NMR, MP, Purity) G->H Purified Product

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-Methoxy-benzenesulfonylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4--Methoxy-benzenesulfonylamino)-acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. Drawing from established chemical principles and extensive laboratory experience, this resource provides in-depth, actionable solutions to frequently asked questions.

The synthesis of (4-Methoxy-benzenesulfonylamino)-acetic acid, a valuable building block in medicinal chemistry, is typically achieved through the N-sulfonylation of glycine with 4-methoxybenzenesulfonyl chloride. This reaction is a classic example of the Schotten-Baumann reaction, which involves the acylation of an amine under basic aqueous conditions.[1][2][3] While seemingly straightforward, this process is susceptible to several pitfalls that can affect yield, purity, and reproducibility. This guide will address these issues systematically.

Frequently Asked Questions & Troubleshooting Guide

This section is organized to follow the typical experimental workflow, from initial reagent considerations to final product analysis.

Section 1: Starting Materials and Reaction Setup

Question 1: My 4-methoxybenzenesulfonyl chloride has a yellowish tint and a pungent odor. Can I still use it?

Answer: Caution is advised. 4-methoxybenzenesulfonyl chloride is highly reactive and susceptible to hydrolysis.[4] A yellowish color and a sharp, acidic odor (due to HCl formation) are strong indicators of decomposition, likely from exposure to atmospheric moisture. Using degraded sulfonyl chloride is a primary cause of low yields.

  • Causality: The sulfonyl chloride group (-SO₂Cl) is a potent electrophile. Water acts as a nucleophile, attacking the sulfur atom to form the corresponding 4-methoxybenzenesulfonic acid and HCl.[4][5] This sulfonic acid byproduct will not react with glycine, thus reducing the amount of active reagent available for your desired reaction.

  • Recommendation:

    • Assess Purity: If possible, run a quick ¹H NMR. The presence of a broad singlet corresponding to the sulfonic acid proton and shifts in the aromatic signals will confirm decomposition.

    • Purification: For slightly degraded material, recrystallization may be an option. A mixed solvent system like toluene-hexane can be effective for purifying sulfonyl chlorides.[6]

    • Best Practice: For reliable and reproducible results, it is always best to use fresh, high-purity 4-methoxybenzenesulfonyl chloride. Store the reagent under an inert atmosphere (e.g., argon or nitrogen) in a desiccator.

Question 2: What is the optimal stoichiometry for the reaction? How much base should I use?

Answer: The stoichiometry is critical for maximizing yield and minimizing side reactions. A minimum of two equivalents of base are required, but using a slight excess is often beneficial.

  • Causality & Stoichiometry:

    • Glycine Deprotonation: The first equivalent of base (e.g., NaOH) deprotonates the amino group of glycine, making it a more potent nucleophile to attack the sulfonyl chloride.

    • HCl Neutralization: The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. The second equivalent of base is essential to neutralize this acid.[3] If left unneutralized, the HCl will protonate the unreacted glycine, rendering it non-nucleophilic and halting the reaction.

  • Recommended Stoichiometry: A common and effective ratio is presented in the table below.

ReagentMolar EquivalentsPurpose
Glycine1.0Limiting Reagent / Nucleophile
4-Methoxybenzenesulfonyl Chloride1.0 - 1.1Electrophile (slight excess can drive reaction)
Sodium Hydroxide (NaOH)2.2 - 2.5Base: 1 eq for deprotonation, 1 eq for HCl neutralization, plus excess to maintain pH
  • Expert Insight: Maintaining a consistently high pH (pH 9-11) throughout the addition of the sulfonyl chloride is crucial. This ensures that glycine remains deprotonated and available for reaction.

Section 2: Reaction Execution & Monitoring

Question 3: My reaction yield is consistently low, even with fresh reagents. What is the most likely cause?

Answer: Low yields in a Schotten-Baumann reaction often trace back to two key issues: inefficient mixing in the biphasic system or competitive hydrolysis of the sulfonyl chloride.

  • Causality 1: Hydrolysis of Sulfonyl Chloride. The primary competing reaction is the hydrolysis of 4-methoxybenzenesulfonyl chloride by water or hydroxide ions, which is often faster at higher temperatures.[5][7]

  • Causality 2: Poor Phase Transfer. The reaction occurs at the interface of the aqueous and organic phases (if used).[1][2] Glycine is in the aqueous phase, while the sulfonyl chloride is often dissolved in an organic solvent or added neat. Inefficient mixing starves the reaction of one of the components.

  • Troubleshooting Workflow:

    Troubleshooting_Low_Yield start Low Yield Observed check_temp Was the reaction kept cold (0-5 °C)? start->check_temp check_ph Was pH maintained above 9 throughout? check_temp->check_ph Yes sol_temp High temperature favored sulfonyl chloride hydrolysis. -> Run at 0-5 °C. check_temp->sol_temp No check_mixing Was vigorous stirring applied? check_ph->check_mixing Yes sol_ph Low pH deactivates glycine. -> Monitor pH and add base as needed. check_ph->sol_ph No sol_mixing Poor mixing limited interfacial reaction. -> Use overhead stirrer or high-speed magnetic stirring. check_mixing->sol_mixing No success Improved Yield check_mixing->success Yes

    Caption: Troubleshooting flowchart for low reaction yield.

Question 4: How should I add the 4-methoxybenzenesulfonyl chloride? All at once or portion-wise?

Answer: Slow, portion-wise addition is strongly recommended. If using an organic solvent, it should be added as a solution via an addition funnel.

  • Causality:

    • Exotherm Control: The reaction is exothermic. Adding the sulfonyl chloride too quickly can cause a temperature spike, significantly accelerating the undesired hydrolysis side reaction.[6]

    • Maintaining pH: The reaction produces HCl, which lowers the pH. Slow addition allows the base to neutralize the acid as it's formed, keeping the pH in the optimal range for the reaction to proceed.[3]

    • Minimizing Dimerization/Polymerization: While less common with glycine, rapid addition of acylating agents can sometimes lead to side reactions.

Section 3: Work-up and Purification

Question 5: After acidification, my product precipitates as an oil or a sticky solid that is difficult to filter. How can I resolve this?

Answer: This is a common issue known as "oiling out," which occurs when a compound precipitates from a solution above its melting point or as a supersaturated, amorphous solid.

  • Causality: The product, this compound, may have a relatively low melting point or be impure, leading to a melting point depression. Rapidly crashing it out of solution by adding a strong acid quickly can favor the formation of an amorphous oil over a crystalline solid.

  • Solutions:

    • Slow Acidification & Seeding: Cool the reaction mixture in an ice bath and add the acid (e.g., 1M HCl) dropwise with vigorous stirring. If you have a small amount of pure, solid product from a previous batch, add a "seed crystal" once the solution becomes cloudy to encourage proper crystal lattice formation.

    • Solvent Trituration: If an oil forms, decant the aqueous layer. Add a small amount of a non-polar solvent in which the product is poorly soluble (e.g., cold diethyl ether or hexane). Vigorously stir or scratch the flask with a glass rod. This mechanical agitation can induce crystallization.

    • Recrystallization: Isolate the crude material as best as you can (even as an oil) and proceed directly to recrystallization. A common solvent system for compounds of this type is an ethanol/water or acetone/water mixture.

Question 6: My final product's NMR shows unreacted glycine and 4-methoxybenzenesulfonic acid. What is the best way to purify it?

Answer: The significant difference in acidity and solubility between the product and these impurities allows for a straightforward purification via recrystallization with careful pH control.

  • Purification Strategy: The key is to exploit the properties of the different components.

    • This compound (Product): Carboxylic acid (pKa ~3-4) and a sulfonamide proton (pKa ~9-10). Soluble in basic aqueous solution as a dicarboxylate.

    • Glycine (Impurity): Amphoteric. Soluble in water, but its solubility can be manipulated with pH.

    • 4-methoxybenzenesulfonic acid (Impurity): Strong acid (pKa < 0). Highly soluble in water at almost all pH values.

  • Detailed Purification Protocol:

    • Dissolve the crude product in a minimum amount of warm aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. The desired product and the sulfonic acid impurity will dissolve, while unreacted sulfonyl chloride (if any) will remain as a solid/oil.

    • Filter the solution to remove any insoluble impurities.

    • Cool the filtrate in an ice bath and slowly acidify with 1M HCl. The desired product, being the weaker acid, will precipitate first as the pH drops below ~4. The highly acidic 4-methoxybenzenesulfonic acid will remain in the solution.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid thoroughly with cold water to remove any remaining water-soluble impurities like glycine and salts.

    • Dry the purified product under vacuum.

Standard Operating Protocol

Synthesis of this compound
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve glycine (1.0 eq) in an aqueous solution of sodium hydroxide (2.5 eq) at room temperature. Cool the flask in an ice-water bath to 0-5 °C.

  • Reagent Addition: Dissolve 4-methoxybenzenesulfonyl chloride (1.05 eq) in a suitable organic solvent (e.g., Toluene or THF). Add this solution dropwise to the cold, stirring glycine solution over 30-45 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS if desired.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (2 x 50 mL) to remove any unreacted sulfonyl chloride or non-polar impurities.

  • Precipitation: Cool the aqueous layer in an ice bath. With vigorous stirring, slowly add 2M HCl dropwise until the pH of the solution is ~2. A white precipitate should form.

  • Isolation: Continue to stir the cold slurry for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with copious amounts of cold deionized water. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.

  • Drying: Dry the white solid in a vacuum oven at 40-50 °C to a constant weight.

Characterization Data

Below is a table of expected analytical data for the final product. Actual values may vary slightly based on the instrument and conditions.

AnalysisExpected Result
¹H NMR (DMSO-d₆)δ ~12.7 (br s, 1H, COOH), δ ~8.3 (t, 1H, NH), δ ~7.7 (d, 2H, Ar-H), δ ~7.1 (d, 2H, Ar-H), δ ~3.8 (s, 3H, OCH₃), δ ~3.6 (d, 2H, CH₂)
¹³C NMR (DMSO-d₆)δ ~171 (C=O), δ ~162 (Ar-C-O), δ ~132 (Ar-C-S), δ ~129 (Ar-CH), δ ~114 (Ar-CH), δ ~56 (OCH₃), δ ~44 (CH₂)
IR (ATR) ν ~3250 cm⁻¹ (N-H), ν ~3000-2800 cm⁻¹ (C-H), ν ~1710 cm⁻¹ (C=O), ν ~1340 & 1160 cm⁻¹ (SO₂)
Appearance White to off-white crystalline solid

Reaction Mechanism Visualization

The synthesis proceeds via a nucleophilic acyl substitution mechanism, characteristic of the Schotten-Baumann reaction.[8]

Caption: Key steps in the synthesis of this compound.

References

  • Wikipedia. Schotten–Baumann reaction. Available at: [Link]

  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction. Available at: [Link]

  • Organic Syntheses. 4-Cyano-2-methoxybenzenesulfonyl Chloride. Available at: [Link]

  • Solubility of Things. 4-Methoxybenzenesulfonyl chloride. Available at: [Link]

  • CHIMIA. (2003). N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity. Available at: [Link]

  • L.S. College, Muzaffarpur. (2020). Schotten–Baumann reaction. Available at: [Link]

  • Canadian Science Publishing. (1974). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Available at: [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. Available at: [Link]

  • Journal of the Chemical Society B: Physical Organic. (1970). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Available at: [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Sulfonamide Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of sulfonamide bond formation. Here, we address common challenges encountered during synthesis, providing in-depth, experience-driven solutions and troubleshooting strategies in a direct question-and-answer format. Our goal is to empower you with the knowledge to optimize your reaction conditions, improve yields, and ensure the integrity of your final products.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing sulfonamides, and what are its primary limitations?

The most prevalent and traditional method for preparing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine, typically in the presence of a base.[1][2][3] While effective, the success of this method is highly dependent on the nucleophilicity of the amine.[1][2]

Limitations:

  • Harsh Reagents: The synthesis of the starting sulfonyl chlorides often requires hazardous reagents like chlorosulfonic acid, which can be incompatible with sensitive substrates.[1][4]

  • Moisture Sensitivity: Sulfonyl chlorides are susceptible to hydrolysis, meaning they can react with water, which reduces the yield of the desired sulfonamide.[5][6] This necessitates the use of anhydrous (dry) conditions.[5]

  • Reactivity Issues: Electron-deficient anilines or sterically hindered amines are less nucleophilic and may react slowly, leading to low yields.[6]

Q2: Are there milder and more modern alternatives to the sulfonyl chloride method?

Yes, significant research has been dedicated to developing more versatile and environmentally friendly methods for sulfonamide synthesis. These modern approaches often exhibit greater functional group tolerance and avoid the use of harsh reagents.[7][8]

Modern Alternatives:

  • Catalytic Methods: Transition-metal-catalyzed reactions, such as those using palladium or copper, allow for the synthesis of sulfonamides from aryl boronic acids or aryl halides.[8][9][10]

  • One-Pot Syntheses: Procedures have been developed for the one-pot conversion of thiols or aryl halides directly to sulfonamides, streamlining the synthetic process.[4][11]

  • Sulfur Dioxide Surrogates: Reagents like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) serve as a stable and easy-to-handle source of SO2 for sulfonamide synthesis.[7][12]

  • Electrochemical Synthesis: This emerging "green" chemistry approach offers a sustainable alternative for forming the sulfonamide bond.[1][13]

  • Sulfonyl Fluorides: As an alternative to sulfonyl chlorides, sulfonyl fluorides are often more stable and can lead to better yields, especially with complex amines.[6][14]

Troubleshooting Guide: Common Issues and Solutions

Scenario 1: Consistently Low Product Yield

Question: My sulfonamide synthesis is consistently resulting in a very low yield. What are the common causes, and how can I improve it?

Answer: Low yields are a frequent challenge in sulfonamide synthesis and can be attributed to several factors. A systematic approach to troubleshooting is essential.

Root Cause Analysis & Solutions
Potential Cause Explanation Recommended Solution(s)
Hydrolysis of Sulfonyl Chloride Sulfonyl chlorides are highly reactive towards water. Any moisture in the reaction setup (glassware, solvents, atmosphere) will convert the sulfonyl chloride to the unreactive sulfonic acid, thus lowering the yield.[5][6]Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]
Poor Reactivity of the Amine The nucleophilicity of the amine is critical. Electron-poor amines (e.g., anilines with electron-withdrawing groups) or sterically hindered amines will react slowly with the sulfonyl chloride.[6]Increase Reaction Temperature: Gently heating the reaction can often overcome activation energy barriers. Catalyst Addition: Consider adding a catalyst like 4-dimethylaminopyridine (DMAP), which can form a more reactive intermediate with the sulfonyl chloride.[6]
Inappropriate Base or Solvent The choice of base is crucial. It should be non-nucleophilic to avoid competing with the amine reactant. The solvent must be able to dissolve both reactants and be inert to the reaction conditions.[5]Optimize Base and Solvent: Use a non-nucleophilic organic base such as pyridine or triethylamine to neutralize the HCl byproduct.[5] Common inert solvents include dichloromethane (DCM) and tetrahydrofuran (THF).[5]
Formation of Side Products With primary amines, a common side reaction is the formation of a bis-sulfonated product, where two sulfonyl groups react with the same amine.[5]Control Stoichiometry: Add the sulfonyl chloride slowly to a solution containing a slight excess of the primary amine (1.1-1.2 equivalents). This ensures the sulfonyl chloride is more likely to react with an unreacted amine molecule.[5]
Degradation of Starting Material Sulfonyl chlorides can degrade over time, especially if not stored properly.[5]Use Fresh Reagents: It is always best to use a fresh or properly stored sulfonyl chloride to ensure its reactivity.
Experimental Workflow for Troubleshooting Low Yield

Caption: Troubleshooting workflow for low sulfonamide yield.

Scenario 2: Observation of Unexpected Side Products

Question: I'm observing an unexpected side product in my reaction mixture. What could it be, and how can I prevent its formation?

Answer: The most common side products in sulfonamide synthesis are the corresponding sulfonic acid (from hydrolysis) and bis-sulfonated amines.

Identifying and Mitigating Side Products
  • Sulfonic Acid Formation:

    • Cause: As discussed previously, this arises from the reaction of the sulfonyl chloride with water.

    • Prevention: The most effective preventative measure is to maintain strict anhydrous conditions throughout the experiment.[5] If an aqueous workup is necessary, it should be performed quickly and at a low temperature to minimize hydrolysis.[6]

  • Bis-Sulfonation of Primary Amines:

    • Cause: This occurs when a primary amine reacts with two molecules of the sulfonyl chloride. The initially formed sulfonamide can be deprotonated by the base, and the resulting anion can then react with a second molecule of sulfonyl chloride.

    • Prevention:

      • Slow Addition: Add the sulfonyl chloride dropwise to the solution of the amine. This keeps the concentration of the sulfonyl chloride low at any given time, favoring reaction with the more abundant primary amine over the sulfonamide anion.

      • Excess Amine: Using a larger excess of the primary amine can also outcompete the sulfonamide anion for the sulfonyl chloride.[5]

      • Protecting Groups: For complex molecules, consider using a protecting group for the amine to prevent unwanted side reactions.

Reaction Mechanism: Sulfonamide Formation vs. Hydrolysis

Reaction_Pathways cluster_main Main Reaction Pathway cluster_side Side Reaction: Hydrolysis RSO2Cl Sulfonyl Chloride Intermediate Tetrahedral Intermediate RSO2Cl->Intermediate + Amine Amine Primary/Secondary Amine (R'NH2) Amine->Intermediate Sulfonamide Desired Sulfonamide (RSO2NHR') Intermediate->Sulfonamide - HCl Water Water (H2O) SulfonicAcid Sulfonic Acid (RSO3H) Water->SulfonicAcid RSO2Cl_side Sulfonyl Chloride RSO2Cl_side->SulfonicAcid + H2O - HCl

Sources

Technical Support Center: Synthesis of (4-Methoxy-benzenesulfonylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (4-Methoxy-benzenesulfonylamino)-acetic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this important building block. Purity is paramount in drug development, and controlling impurities at the synthetic stage is the most efficient and cost-effective strategy. This guide provides in-depth, experience-driven answers to common challenges encountered during the synthesis, focusing on the identification, mitigation, and elimination of process-related impurities.

Frequently Asked Questions & Troubleshooting

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Q1: What is the primary synthetic pathway for this compound, and where do the main impurities originate?

The most common and direct method for synthesizing this compound is the N-sulfonylation of glycine. This reaction, typically performed under Schotten-Baumann conditions, involves reacting glycine with 4-methoxybenzenesulfonyl chloride in an aqueous basic solution. While seemingly straightforward, several key impurities can arise directly from the starting materials and side reactions.

The primary points of impurity formation are:

  • Hydrolysis of the Sulfonyl Chloride: The highly reactive 4-methoxybenzenesulfonyl chloride can react with water, which is present as the solvent, leading to the formation of the corresponding sulfonic acid.

  • Di-sulfonylation of Glycine: If the reaction conditions are not carefully controlled, a second molecule of the sulfonyl chloride can react with the nitrogen atom of the already formed product, leading to a di-sulfonylated impurity.

  • Unreacted Starting Materials: Incomplete reactions will leave residual glycine and 4-methoxybenzenesulfonyl chloride (or its hydrolytic product) in the crude mixture.

G cluster_reactants Starting Materials cluster_impurities Common Impurities A 4-Methoxybenzenesulfonyl Chloride (SM1) I1 4-Methoxybenzenesulfonic Acid (Impurity A) A->I1 Hydrolysis (H₂O) p1 A->p1 p2 A->p2 B Glycine (SM2) B->p1 C (4-Methoxy-benzenesulfonylamino) -acetic acid (Desired Product) C->p2 I2 N,N-bis(4-methoxybenzenesulfonyl) glycine (Impurity B) p1->C Main Reaction (aq. Base) p2->I2 Over-reaction (Excess SM1 / Strong Base)

Caption: Synthetic pathway and points of impurity formation.

Q2: My reaction mixture contains a highly polar, acidic impurity that is difficult to remove by simple extraction. What is it and how can I manage it?

This is a classic sign of 4-methoxybenzenesulfonic acid (Impurity A) . It forms from the hydrolysis of the starting material, 4-methoxybenzenesulfonyl chloride[1][2]. Its high polarity and acidic nature make it very soluble in water, especially at neutral or basic pH, complicating extractive work-ups.

Causality:

  • Moisture Sensitivity: Sulfonyl chlorides are inherently moisture-sensitive. The presence of water, the primary solvent in this reaction, makes some degree of hydrolysis almost inevitable.

  • Temperature: Higher reaction temperatures accelerate the rate of hydrolysis.

  • pH: While a basic pH is required to deprotonate the glycine and neutralize the HCl byproduct, excessively high pH or prolonged reaction times can increase the rate of sulfonyl chloride degradation.

Troubleshooting & Mitigation Protocol:

  • Control Reagent Addition: Add the 4-methoxybenzenesulfonyl chloride to the basic glycine solution slowly, either as a solid in portions or as a solution in a water-miscible solvent (e.g., THF, Dioxane). This maintains a low instantaneous concentration of the sulfonyl chloride, favoring the reaction with glycine over hydrolysis.

  • Temperature Management: Maintain the reaction temperature at 0-5 °C during the addition of the sulfonyl chloride to minimize the rate of hydrolysis.

  • pH-Controlled Precipitation: This is the most effective removal method. After the reaction is complete, carefully acidify the aqueous solution with an acid like HCl to a pH of approximately 1-2. Your desired product, this compound, is a carboxylic acid and will be protonated and precipitate out of the solution. The highly water-soluble 4-methoxybenzenesulfonic acid will remain in the acidic aqueous phase.

  • Filtration and Washing: Filter the precipitated product and wash the filter cake thoroughly with cold, acidic water (pH ~2) to remove any remaining sulfonic acid. A final wash with cold water will remove excess acid.

Q3: LC-MS analysis of my product shows a significant peak with a mass corresponding to the addition of another 4-methoxybenzenesulfonyl group. What is this and how can it be avoided?

This impurity is almost certainly N,N-bis(4-methoxybenzenesulfonyl)glycine (Impurity B) . It arises from the over-reaction of the desired product with another equivalent of 4-methoxybenzenesulfonyl chloride.

Causality: The nitrogen atom of the newly formed sulfonamide is acidic. Under sufficiently basic conditions, this nitrogen can be deprotonated, creating a nucleophile that attacks another molecule of the electrophilic sulfonyl chloride.

Troubleshooting & Mitigation Protocol:

  • Strict Stoichiometry: Use a slight excess of glycine (e.g., 1.1 to 1.2 equivalents) relative to the 4-methoxybenzenesulfonyl chloride. This ensures the sulfonyl chloride is the limiting reagent and is consumed before it can react with the product.

  • Controlled Base Addition: Do not use an excessive amount of base. A total of 2.0-2.2 equivalents of a base like NaOH is typically sufficient: one equivalent to deprotonate the glycine and one to neutralize the HCl formed during the reaction.

  • Purification by Recrystallization: This impurity is significantly less polar than the desired product. If it does form, it can often be removed by recrystallization. A solvent system such as ethanol/water or acetic acid/water is a good starting point. The desired product is generally less soluble and will crystallize first upon cooling, leaving the di-sulfonylated impurity in the mother liquor.

G cluster_prevention Prevention Strategies cluster_removal Removal Strategies Start Observe High MW Peak in LC-MS Cause Probable Cause: N,N-bis-sulfonylation (Impurity B) Start->Cause P1 Use slight excess of Glycine (1.1 eq) Cause->P1 Mitigate Formation P2 Avoid excess base (2.0-2.2 eq max) Cause->P2 Mitigate Formation P3 Maintain low temp (0-5 °C) Cause->P3 Mitigate Formation R1 Purify via Recrystallization (e.g., Ethanol/Water) Cause->R1 Remove from Crude Product R2 Consider Column Chromatography Cause->R2 Remove from Crude Product

Caption: Troubleshooting workflow for the di-sulfonylated impurity.

Q4: What analytical methods are recommended for assessing the purity of this compound and quantifying these impurities?

A multi-technique approach is essential for robust purity assessment. High-Performance Liquid Chromatography (HPLC) is the primary tool for quantification, while other spectroscopic methods provide structural confirmation.[3][4]

Technique Purpose Key Observations for Impurities
RP-HPLC (UV) Purity determination and quantification of impurities.[3][5]Impurity A (Sulfonic Acid): Elutes very early (more polar).Product: Main peak with a characteristic retention time.Impurity B (Di-sulfonylated): Elutes later (less polar).
LC-MS Impurity identification by mass-to-charge ratio (m/z).Confirms the molecular weights of Impurities A and B, and detects other trace by-products.
¹H NMR Structural confirmation of the main product and identification of impurities if present at >1-2%.Impurity A: Lacks the glycine methylene protons.Impurity B: Shows two distinct aromatic environments and a shifted methylene signal.
TLC Rapid, qualitative check of reaction progress and crude purity.A mobile phase like Ethyl Acetate/Hexane with a small amount of acetic acid will show the polar sulfonic acid at the baseline, the product in the middle, and the less polar di-sulfonylated impurity with a higher Rf.[6]

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and thermometer, dissolve glycine (1.1 eq) in a 1M aqueous solution of sodium hydroxide (2.2 eq). Cool the solution to 0-5 °C in an ice bath.

  • Reagent Addition: Add 4-methoxybenzenesulfonyl chloride (1.0 eq) in small portions over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Stir the mixture vigorously at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor reaction completion by TLC or HPLC.

  • Work-up: Cool the reaction mixture back to 0-5 °C. Slowly add 2M HCl with stirring to adjust the pH to ~2. A white precipitate should form.

  • Isolation: Stir the slurry for 30 minutes in the ice bath. Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake with two portions of cold water.

  • Drying: Dry the solid under vacuum at 40-50 °C to a constant weight to yield the crude product.

Protocol 2: Analytical RP-HPLC Method for Purity Assessment
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Prep: Accurately weigh ~10 mg of sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B.[3]

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955

References

  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Benchchem.
  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
  • REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES.
  • Determination and Confirmation of Sulfonamides Revision: 05. USDA Food Safety and Inspection Service.
  • 4-Methoxybenzenesulfonyl chloride 99 98-68-0. Sigma-Aldrich.
  • 4-Methoxybenzenesulfonyl chloride, 98+%. Thermo Scientific Chemicals.
  • 4-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 7401. PubChem.
  • 4-Methoxybenzenesulfonyl Chloride. Tokyo Chemical Industry (India) Pvt. Ltd.

Sources

Technical Support Center: Optimizing the Synthesis of (4-Methoxy-benzenesulfonylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4-Methoxy-benzenesulfonylamino)-acetic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this common yet nuanced sulfonamide synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and improve your yields.

The synthesis of this compound is a classic example of a Schotten-Baumann reaction, where the nucleophilic amino group of glycine attacks the electrophilic sulfur of 4-methoxybenzenesulfonyl chloride.[1][2] While straightforward in principle, the reaction's success hinges on a delicate balance of pH, reagent stoichiometry, and moisture control to prevent common side reactions that can drastically reduce yield and complicate purification.

Core Synthesis Protocol: A Validated Starting Point

This protocol outlines a standard, reliable method for the synthesis. Subsequent sections will address common deviations and how to troubleshoot them.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glycine Dissolve Glycine & Base in Aqueous Solution add Slowly Add Sulfonyl Chloride Solution to Glycine Solution at 0-5 °C prep_glycine->add prep_sulfonyl Dissolve 4-Methoxybenzenesulfonyl Chloride in Anhydrous Organic Solvent prep_sulfonyl->add stir Stir at Room Temperature (Monitor by TLC) add->stir quench Acidify with HCl to pH ~2 stir->quench extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry (Na2SO4), Filter, & Concentrate wash->dry purify Recrystallize from Ethanol/Water dry->purify

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology
  • Preparation of Glycine Solution: In a flask equipped with a magnetic stirrer and cooled in an ice-water bath, dissolve glycine (1.0 equivalent) and sodium carbonate (2.0 equivalents) in water. Ensure the temperature is maintained between 0-5 °C.

  • Preparation of Sulfonyl Chloride Solution: In a separate, dry flask, dissolve 4-methoxybenzenesulfonyl chloride (1.05 equivalents) in an anhydrous solvent such as diethyl ether or dichloromethane.

  • Reaction: Add the sulfonyl chloride solution dropwise to the stirring glycine solution over 30-60 minutes. It is critical to maintain the reaction temperature below 10 °C during the addition.

  • Monitoring: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath and carefully acidify it to a pH of approximately 2 using dilute hydrochloric acid. This will precipitate the product.

  • Isolation: Filter the precipitated solid and wash it with cold water to remove inorganic salts.

  • Purification: The crude product can be further purified by recrystallization, often from an ethanol/water mixture, to yield this compound as a white solid.[3]

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis.

Q1: Why is my yield of this compound consistently low?

Low yields are the most frequent complaint and can stem from several distinct issues. The key is to identify the primary cause.

Potential Cause 1: Hydrolysis of 4-Methoxybenzenesulfonyl Chloride

  • The "Why": Sulfonyl chlorides are highly sensitive to moisture and can readily hydrolyze to the corresponding sulfonic acid (4-methoxybenzenesulfonic acid). This sulfonic acid is unreactive towards the amine, representing a direct loss of your limiting reagent. The rate of hydrolysis is significant in aqueous environments.[4]

  • The Solution:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware before use and employ anhydrous solvents for the sulfonyl chloride solution.

    • Two-Phase System: The Schotten-Baumann reaction is often performed in a two-phase system (e.g., water and dichloromethane or diethyl ether).[1] The base in the aqueous phase neutralizes the generated HCl, while the reactants and product remain primarily in the organic phase, minimizing contact between the sulfonyl chloride and bulk water.[1]

    • Controlled Temperature: Keep the reaction temperature low (0-5 °C), especially during the addition of the sulfonyl chloride, to slow the rate of hydrolysis relative to the desired sulfonylation.

Potential Cause 2: Incorrect pH or Insufficient Base

  • The "Why": The reaction generates one equivalent of hydrochloric acid (HCl). This HCl will protonate the amino group of unreacted glycine, rendering it non-nucleophilic and effectively halting the reaction.[5] A base is required to scavenge this acid.[2]

  • The Solution:

    • Stoichiometry: Use at least two equivalents of a base like sodium carbonate. One equivalent is needed to deprotonate the glycine's carboxylic acid, and the second is to neutralize the HCl byproduct.

    • pH Control: For amino acid acylation, maintaining a pH between 10 and 13 is often optimal to ensure the amino group is deprotonated and nucleophilic without promoting excessive hydrolysis of the acylating agent.[6]

Potential Cause 3: Sub-optimal Reactant Stoichiometry

  • The "Why": Using an incorrect ratio of reactants can lead to incomplete conversion.

  • The Solution: While equimolar amounts can work, a slight excess (1.05-1.1 equivalents) of the more stable and easily prepared sulfonyl chloride can help drive the reaction to completion. However, a large excess can complicate purification.

Troubleshooting Decision Tree for Low Yield

G start Low Yield Observed q1 Is 4-methoxybenzenesulfonic acid a major byproduct (check TLC/NMR)? start->q1 sol1 Hydrolysis is the likely issue. - Use anhydrous solvents. - Ensure glassware is dry. - Maintain low temperature (0-5 °C). - Consider a two-phase system. q1->sol1 Yes q2 Is unreacted glycine present? q1->q2 No sol2 Reaction is incomplete. - Check base stoichiometry (use >2 eq.). - Verify pH is in the optimal range (10-13). - Increase reaction time or temperature slightly. q2->sol2 Yes sol3 Purification or other issues. - Review work-up procedure. - Check for di-sulfonated product. q2->sol3 No

Caption: Decision tree for troubleshooting low reaction yield.

Q2: I am observing a significant amount of 4-methoxybenzenesulfonic acid as a byproduct. How can I prevent this?

This is a direct consequence of the hydrolysis of 4-methoxybenzenesulfonyl chloride, as discussed above.

  • Mitigation Strategy:

    • Minimize Water Contact: While water is necessary to dissolve the glycine salt, the key is to minimize the time the sulfonyl chloride is exposed to it under basic conditions. A biphasic solvent system is highly effective.[1]

    • Rate of Addition: Add the sulfonyl chloride solution slowly and dropwise. A rapid addition can lead to localized "hot spots" and increase the rate of hydrolysis.

    • Efficient Stirring: Vigorous stirring is essential in a two-phase system to maximize the interfacial area where the reaction occurs, favoring the reaction with glycine over hydrolysis.

Q3: My product is contaminated with a di-sulfonated byproduct. How can I minimize its formation?

The formation of a bis-sulfonated product occurs when the nitrogen of the newly formed sulfonamide is deprotonated and reacts with a second molecule of the sulfonyl chloride.

  • The "Why": Primary amines like glycine can potentially react twice.[3] After the first sulfonylation, the resulting sulfonamide proton is acidic and can be removed by the base, creating a nucleophilic anion that can attack another sulfonyl chloride molecule.

  • Mitigation Strategy:

    • Control Stoichiometry: Avoid using a large excess of the sulfonyl chloride. Stick to a ratio of 1.0 to 1.1 equivalents relative to glycine.

    • Slow Addition: Adding the sulfonyl chloride slowly to the glycine solution ensures that it is more likely to encounter the more nucleophilic primary amine of glycine rather than the less reactive sulfonamide anion.[3]

    • Use Glycine in Slight Excess: Using a slight excess of glycine can also help favor the formation of the desired mono-sulfonated product.[3]

Q4: I'm having trouble purifying the final product. What are the best methods?

Purification can be challenging due to the presence of unreacted starting materials or side products with similar polarities.

Purification MethodTroubleshooting Tip
Aqueous Washes During the work-up, washing the organic extract with a saturated sodium bicarbonate solution can help remove the acidic 4-methoxybenzenesulfonic acid byproduct. An acidic wash (e.g., 1M HCl) can remove any unreacted glycine.[3]
Recrystallization This is the most effective method for purifying the solid product.[3] Experiment with different solvent systems. Ethanol/water or ethyl acetate/hexanes are good starting points. The goal is to find a system where the product is soluble when hot but sparingly soluble at room temperature, while impurities remain dissolved.
Silica Gel Chromatography If recrystallization fails, column chromatography can be used. Due to the acidic proton on the sulfonamide and the carboxylic acid, tailing can be an issue. Adding a small amount (0.5-1%) of acetic acid to the eluent can often lead to sharper peaks and better separation.[3]

Frequently Asked Questions (FAQs)

FAQ 1: What is the mechanism of this reaction?

The reaction proceeds via a nucleophilic acyl substitution mechanism.

  • Nucleophilic Attack: The deprotonated, nucleophilic amino group of glycine attacks the electrophilic sulfur atom of 4-methoxybenzenesulfonyl chloride.

  • Tetrahedral Intermediate: This forms a transient tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is a good leaving group.

  • Deprotonation: The resulting protonated sulfonamide is deprotonated by the base to yield the final product.

Reaction Mechanism Diagram

G R_NH2 Glycine (R-NH₂) Intermediate Tetrahedral Intermediate R_NH2->Intermediate Nucleophilic Attack Ar_SO2Cl Sulfonyl Chloride (Ar-SO₂Cl) Ar_SO2Cl->Intermediate Product Sulfonamide (Ar-SO₂-NH-R) Intermediate->Product Chloride Elimination

Caption: Simplified mechanism of sulfonamide formation.

FAQ 2: Why is the choice of base so critical?

The base serves two essential functions: it deprotonates the amino acid to make it a potent nucleophile and neutralizes the HCl byproduct to prevent reaction quenching.[5]

Base TypeAdvantagesDisadvantages
Inorganic (e.g., NaOH, K₂CO₃) Inexpensive, effective at neutralizing acid. Often used in aqueous or biphasic systems.[7]Can increase the rate of sulfonyl chloride hydrolysis if not used in a well-controlled biphasic system.
Organic (e.g., Pyridine, Et₃N) Soluble in organic solvents, act as catalysts in some cases. Often used in anhydrous, homogenous reactions.[7]Can be more difficult to remove during work-up. Pyridine can be nucleophilic itself.

For the reaction with glycine, an inorganic base in an aqueous or biphasic system is typically the most practical and cost-effective choice.

FAQ 3: Can I use a different solvent?

Yes, but the choice depends on the reaction conditions.

  • For two-phase systems: Water is necessary for the glycine salt, paired with an immiscible organic solvent like dichloromethane (DCM), diethyl ether, or ethyl acetate to dissolve the sulfonyl chloride.[1]

  • For anhydrous systems: If using glycine esters and an organic base, solvents like tetrahydrofuran (THF), acetonitrile, or DCM are common.[8] Acetonitrile has been shown to be effective in reactions of silylated amines with sulfonyl chlorides.[9]

FAQ 4: How can I effectively monitor the reaction?

Thin Layer Chromatography (TLC) is the most common and effective method.

  • Procedure: Spot the reaction mixture alongside standards of your starting materials (glycine and 4-methoxybenzenesulfonyl chloride) on a silica gel plate.

  • Eluent: A mobile phase of ethyl acetate/hexanes with a small amount of acetic acid (to prevent streaking) is a good starting point.

  • Visualization: Use a UV lamp to visualize the aromatic compounds. The product should appear as a new spot with an Rf value intermediate between the highly polar glycine (which stays at the baseline) and the less polar sulfonyl chloride. The reaction is complete when the sulfonyl chloride spot has disappeared.

References

  • White, T. D., Berglund, K., et al. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Organic Process Research & Development.
  • BenchChem. (n.d.).
  • White, T. D., et al. (2016). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. ACS Figshare.
  • Katritzky, A. R., et al. (n.d.).
  • Boyars, A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
  • Journal of Synthetic Chemistry. (2023). Aromatic Sulfonamides. Journal of Synthetic Chemistry.
  • ResearchGate. (n.d.). Scheme 1. (a). Schotten-Baumann reaction of chlorosulphonyl chloride...
  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction. J&K Scientific LLC.
  • ResearchGate. (n.d.). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide | Request PDF.
  • ResearchGate. (n.d.). Lauroyl Lysine Continuous Injection Synthesis via Schotten–Baumann Reaction pH Optimization as Synthetic Amino Acid Derivative.
  • RSC Publishing. (n.d.).
  • Robertson, R. E., & Laughton, P. M. (n.d.). Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing.
  • BenchChem. (n.d.). 4-Methoxybenzenesulfonyl chloride | 98-68-0. BenchChem.
  • Organic Syntheses Procedure. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses.
  • Wikipedia. (n.d.). Schotten–Baumann reaction. Wikipedia.
  • Solubility of Things. (n.d.). 4-Methoxybenzenesulfonyl chloride. Solubility of Things.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Organic Chemistry Portal.
  • Kustova, T. P., & Kochetova, L. B. (n.d.). Kinetics and mechanism of sulfonylation of α-amino acids and dipeptides. Kustova.
  • YouTube. (2021). Schotten-Baumann Reaction and its Mechanism. YouTube.
  • Chemistry LibreTexts. (2022). Acid-Base Reactions of Amino Acids. Chemistry LibreTexts.
  • ResearchGate. (n.d.). Sulfonylation of amino acid esters hydrochloride | Download Table.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of ((3-Chlorophenyl)sulfonyl)glycine. BenchChem.

Sources

Technical Support Center: Purification of Polar Sulfonylamino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar sulfonylamino acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this unique class of compounds. The inherent polarity and ionic nature of sulfonylamino acids often lead to complex purification scenarios. This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions to streamline your workflow and enhance your purification success.

I. Understanding the Core Challenge: The Amphiphilic Nature of Sulfonylamino Acids

Polar sulfonylamino acids are characterized by the presence of both a highly polar sulfonic acid or sulfonamide group and an amino acid backbone, which can possess both hydrophobic and hydrophilic regions. This amphiphilic nature is the root of many purification difficulties. Traditional reversed-phase chromatography, the workhorse of many labs, often fails to provide adequate retention for these highly polar molecules, leading to elution in the solvent front. Conversely, normal-phase chromatography is often incompatible with the aqueous solubility of these compounds.

II. Troubleshooting Common Purification Problems

This section addresses specific issues you may encounter during the purification of polar sulfonylamino acids in a question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My sulfonylamino acid is not retained on my C18 column and elutes in the void volume. What can I do?

A1: This is a classic issue with highly polar analytes in reversed-phase chromatography (RPC).[1][2][3] Here’s a breakdown of the causes and solutions:

Root Cause: The interaction between the highly polar sulfonylamino acid and the nonpolar C18 stationary phase is insufficient to cause retention.[2] The polar mobile phase is a much more favorable environment for your compound.

Troubleshooting Steps:

  • Introduce an Ion-Pairing Agent:

    • Why it works: Ion-pairing agents, such as trifluoroacetic acid (TFA) for basic amino groups or a volatile amine like triethylamine (TEA) for the acidic sulfonic acid group, can form a less polar complex with your charged analyte. This increased hydrophobicity enhances interaction with the C18 stationary phase.

    • Protocol: Start with a low concentration (0.05-0.1%) of the ion-pairing agent in both your aqueous and organic mobile phases. Ensure the pH of the mobile phase is adjusted to ensure the target molecule and the ion-pairing agent are in their ionized forms.

  • Switch to a Polar-Embedded or Polar-Endcapped Column:

    • Why it works: These columns have stationary phases that are modified to be more compatible with polar analytes. They can provide alternative selectivity and improved retention for highly polar compounds compared to traditional C18 columns.

  • Explore Hydrophilic Interaction Liquid Chromatography (HILIC):

    • Why it works: HILIC is specifically designed for the separation of highly polar compounds.[4] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. Water is used as the strong eluting solvent.

    • Considerations: HILIC can be sensitive to the water content of the sample and mobile phase. Careful method development is crucial.

Q2: I'm observing poor peak shape (tailing or fronting) for my sulfonylamino acid.

A2: Poor peak shape is often indicative of secondary interactions with the stationary phase or issues with the mobile phase.

Root Cause:

  • Tailing: Often caused by strong, unwanted interactions between the analyte and residual silanol groups on the silica-based stationary phase. The acidic nature of the sulfonic acid group can exacerbate this issue.

  • Fronting: Can be a sign of column overload or a mismatch between the sample solvent and the mobile phase.

Troubleshooting Steps:

  • Adjust Mobile Phase pH:

    • Why it works: The ionization state of both the sulfonylamino acid and the stationary phase is pH-dependent.[5] By adjusting the pH, you can suppress unwanted ionic interactions. For a compound with a sulfonic acid group, working at a low pH (e.g., using formic acid or TFA) will protonate the sulfonic acid, reducing its interaction with negatively charged silanols.

    • Protocol: Prepare mobile phases with varying pH values (e.g., pH 2.5, 4.5, 6.5) to find the optimal condition for peak symmetry.

  • Reduce Sample Load:

    • Why it works: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Protocol: Perform a loading study by injecting decreasing amounts of your sample until a symmetrical peak is achieved.

  • Ensure Sample Solvent Compatibility:

    • Why it works: If your sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the point of injection, leading to fronting.

    • Protocol: Whenever possible, dissolve your sample in the initial mobile phase.

Q3: I'm struggling to separate my target sulfonylamino acid from polar, synthesis-related impurities.

A3: Co-elution with polar impurities is a common challenge. Enhancing the selectivity of your chromatographic system is key.

Root Cause: The impurities have similar polarity and retention characteristics to your target compound under the current separation conditions.

Troubleshooting Steps:

  • Employ Mixed-Mode Chromatography (MMC):

    • Why it works: MMC columns possess both reversed-phase and ion-exchange functionalities.[1][6][7] This dual mechanism allows for the separation of compounds based on both their hydrophobicity and their charge.[1][6] This is particularly effective for separating ionic and non-ionic species or compounds with subtle differences in their charge states.[7]

    • Protocol: Select a mixed-mode column with an appropriate ion-exchange character (anion-exchange for acidic sulfonylamino acids). Method development will involve optimizing both the organic solvent gradient and the ionic strength of the mobile phase (by varying the buffer concentration).[1]

  • Utilize Ion-Exchange Chromatography (IEX):

    • Why it works: IEX separates molecules based on their net charge.[8][9][10] Since sulfonylamino acids are charged, IEX can be a powerful tool for separating them from neutral or differently charged impurities.[9][10]

    • Protocol: For a sulfonylamino acid with a net negative charge, use an anion-exchange column. Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase.

  • Optimize the Mobile Phase:

    • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice-versa) can alter the selectivity of the separation.

    • Vary the Buffer System: Different buffer salts (e.g., phosphate, acetate, formate) can influence the interactions between the analyte and the stationary phase.

Q4: How can I confirm the purity of my isolated sulfonylamino acid?

A4: A multi-faceted approach using orthogonal analytical techniques is essential for a comprehensive purity assessment. [11]

Recommended Techniques:

  • High-Performance Liquid Chromatography (HPLC): Use a validated HPLC method, preferably with a different column chemistry or mobile phase system than the one used for purification, to confirm the absence of impurities.[12][13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for the main peak and any impurities, aiding in their identification.[14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can reveal the presence of impurities that may not be detectable by HPLC.[11][13]

  • Chiral HPLC (if applicable): If your sulfonylamino acid is chiral, it is crucial to determine its enantiomeric purity using a chiral stationary phase.[11]

III. Advanced Purification Strategies

For particularly challenging separations, more advanced techniques may be necessary.

Chiral Purification of Sulfonylamino Acids

The presence of a chiral center in most amino acids necessitates the separation of enantiomers, as they can have different pharmacological activities.[16]

  • Chiral Stationary Phases (CSPs): The most direct method for chiral separation.[] CSPs create a chiral environment that allows for differential interaction with the two enantiomers.[18]

  • Chiral Derivatization: Involves reacting the racemic mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[]

Supercritical Fluid Chromatography (SFC)

SFC can be a powerful alternative for the purification of some sulfonylamino acids, especially for chiral separations.[19] It often provides faster separations and uses less organic solvent compared to HPLC.[]

IV. Visualizing the Purification Workflow

A logical approach to developing a purification method for a polar sulfonylamino acid is crucial.

Purification_Workflow Start Crude Sulfonylamino Acid Solubility_Test Solubility Testing (Aqueous & Organic Solvents) Start->Solubility_Test Analytical_Scouting Analytical Method Scouting (RP-HPLC, HILIC, IEX, MMC) Solubility_Test->Analytical_Scouting Method_Selection Select Best Analytical Method (Resolution & Peak Shape) Analytical_Scouting->Method_Selection Scale_Up Preparative Chromatography (Scale-up of Analytical Method) Method_Selection->Scale_Up Fraction_Analysis Analyze Fractions (TLC, Analytical HPLC) Scale_Up->Fraction_Analysis Pooling Pool Pure Fractions Fraction_Analysis->Pooling Solvent_Removal Solvent Removal (Lyophilization or Evaporation) Pooling->Solvent_Removal Purity_Analysis Final Purity & Identity Confirmation (HPLC, LC-MS, NMR) Solvent_Removal->Purity_Analysis Final_Product Pure Sulfonylamino Acid Purity_Analysis->Final_Product

Caption: A general workflow for the purification of polar sulfonylamino acids.

V. Data Summary Table

Chromatographic Mode Stationary Phase Mobile Phase Best For... Potential Issues
Reversed-Phase (RPC) C18, C8 (nonpolar)Polar (e.g., Water/Acetonitrile)Less polar sulfonylamino acids or with ion-pairing agents.Poor retention of highly polar compounds.[1][20]
Hydrophilic Interaction (HILIC) Amide, Unbonded Silica (polar)High Organic ContentHighly polar and water-soluble sulfonylamino acids.[4]Sensitivity to sample water content, potential for poor analyte solubility.[1]
Ion-Exchange (IEX) Anionic or Cationic ResinsAqueous Buffers (Salt or pH gradient)Separating based on charge, removing neutral impurities.[8][9]May not resolve compounds with similar charge states.
Mixed-Mode (MMC) C18 with IEX groupsAqueous/Organic with BufferComplex mixtures with varying polarity and charge.[6][7]Method development can be more complex.[4]

VI. Experimental Protocols

Protocol 1: General Analytical Method Scouting using RP-HPLC with Ion-Pairing
  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., 220 nm or 254 nm).

  • Sample Preparation: Dissolve the crude sample in Mobile Phase A at approximately 1 mg/mL.[14] Filter through a 0.22 µm syringe filter.[12]

Protocol 2: Purity Assessment by LC-MS
  • HPLC System: Coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

  • Column: Use a column with different selectivity than the preparative column (e.g., a polar-embedded column if purification was on C18).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient to elute the compound of interest and any potential impurities.

  • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.

    • Scan Range: A range that covers the expected molecular weight of the target compound and potential impurities.

VII. Troubleshooting Logic Diagram

Troubleshooting_Logic Start Purification Problem Identified Problem_NoRetention No Retention on C18? Start->Problem_NoRetention Problem_BadPeakShape Poor Peak Shape? Start->Problem_BadPeakShape Problem_ImpurityCoelution Impurity Co-elution? Start->Problem_ImpurityCoelution Solution_NoRetention1 Add Ion-Pairing Agent (TFA/TEA) Problem_NoRetention->Solution_NoRetention1 Yes Solution_NoRetention2 Switch to HILIC or Polar-Embedded Column Problem_NoRetention->Solution_NoRetention2 Yes Solution_BadPeakShape1 Adjust Mobile Phase pH Problem_BadPeakShape->Solution_BadPeakShape1 Yes Solution_BadPeakShape2 Perform Loading Study Problem_BadPeakShape->Solution_BadPeakShape2 Yes Solution_BadPeakShape3 Match Sample Solvent to Mobile Phase Problem_BadPeakShape->Solution_BadPeakShape3 Yes Solution_ImpurityCoelution1 Use Mixed-Mode Chromatography Problem_ImpurityCoelution->Solution_ImpurityCoelution1 Yes Solution_ImpurityCoelution2 Try Ion-Exchange Chromatography Problem_ImpurityCoelution->Solution_ImpurityCoelution2 Yes Solution_ImpurityCoelution3 Change Organic Modifier (ACN/MeOH) Problem_ImpurityCoelution->Solution_ImpurityCoelution3 Yes

Caption: A decision tree for troubleshooting common purification issues.

VIII. References

  • Mixed-Mode Chromatography and Stationary Phases. (n.d.). [Link]

  • Mixed-Mode HPLC Separations: What, Why, and How. (2014). LCGC International. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog. [Link]

  • Ion-Exchange Chromatography. (2024). Chemistry LibreTexts. [Link]

  • Ion exchange chromatography. (2023). Indo American Journal of Pharmaceutical Sciences. [Link]

  • SEPLIFE®, All You Need to Know about Ion Exchange Chromatography. (n.d.). Sunresin. [Link]

  • Reverse-phase chromatography of polar biological substances: separation of catechol compounds by high-performance liquid chromatography. (1976). Clinical Chemistry. [Link]

  • Reverse Phase Chromatography Techniques. (2025). Chrom Tech, Inc. [Link]

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. (n.d.). LCGC International. [Link]

  • Purification method development for chiral separation in supercritical fluid chromatography with the solubilities in supercritical fluid chromatographic mobile phases. (2008). Journal of Chromatography A. [Link]

  • Reverse Phase Chromatography. (2022). Chemistry LibreTexts. [Link]

  • Chiral Drug Separation. (n.d.). [Link]

  • Chirality and the Separation of Enantiomers by Liquid Chromatography. (2017). [Link]

  • Analytical Techniques in Pharmaceutical Reverse Engineering. (2025). ResolveMass Laboratories Inc. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). alwsci. [Link]

  • Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. (2023). CrystEngComm. [Link]

Sources

Technical Support Center: Purification of (4-Methoxy-benzenesulfonylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the purification of (4-Methoxy-benzenesulfonylamino)-acetic acid via recrystallization. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the laboratory, grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the ideal recrystallization solvent for this compound?

There is no single "best" solvent, as the optimal choice depends on the purity of your crude material and the desired crystal morphology.[1] However, based on the molecular structure of this compound, which contains a polar carboxylic acid, a sulfonamide group, and a moderately polar methoxy-substituted aromatic ring, we can predict suitable candidates.

The principle of "like dissolves like" is our primary guide.[2] The compound has both polar (H-bond donating/accepting) and non-polar (aromatic) regions, suggesting that moderately polar solvents, particularly those capable of hydrogen bonding, will be effective.

Recommended Starting Solvents:

  • Alcohols (Methanol, Ethanol, Isopropanol): These are often excellent choices for sulfonamides.[3][4] They are polar enough to dissolve the compound when heated but often show a significant drop in solubility upon cooling. Ethanol and isopropanol are generally preferred over methanol due to lower toxicity and volatility.

  • Water: Due to the carboxylic acid group, the compound may have some solubility in hot water.[5][6] However, it is likely to be sparingly soluble in cold water, making water a potential single solvent or an excellent anti-solvent when paired with a miscible organic solvent like ethanol or acetone.

  • Solvent/Anti-Solvent Systems: A solvent mixture is often highly effective.[1][7] Common and effective pairs for compounds of this type include:

    • Ethanol/Water

    • Isopropanol/Water

    • Acetone/Water

    • Ethyl Acetate/Heptane

The goal is to find a solvent that dissolves the compound completely when hot but sparingly when cold, while impurities remain either fully dissolved or completely insoluble in the hot solvent.[8][9]

Q2: How do I perform a systematic solvent screening to identify the best solvent or solvent system?

A systematic approach is crucial for efficiently identifying the optimal recrystallization conditions. This protocol outlines a small-scale screening process.

Experimental Protocol: Small-Scale Solvent Screening

  • Preparation: Place approximately 20-30 mg of your crude, dry this compound into several small test tubes.

  • Solvent Addition (Cold): To each tube, add a different potential solvent (e.g., water, ethanol, isopropanol, ethyl acetate, acetone, toluene, heptane) dropwise at room temperature, vortexing after each addition. Add up to ~0.5 mL.

    • Observation A: If the compound dissolves completely at room temperature, the solvent is unsuitable as a single-solvent system but may be a "good" solvent for a solvent-pair system.

    • Observation B: If the compound remains largely insoluble, proceed to the next step.

  • Solvent Addition (Hot): Gently heat the test tubes that did not dissolve in the cold solvent (Observation B) in a sand bath or heating block. Continue to add the same solvent dropwise until the solid just dissolves.[10]

    • Observation C: Note the amount of hot solvent required. If an excessive volume is needed, the solvent is likely too poor.

  • Cooling & Crystallization: Remove the tubes from the heat and allow them to cool slowly to room temperature. If necessary, further cool them in an ice-water bath.[1]

    • Observation D: The ideal solvent is one from which abundant, well-formed crystals precipitate upon cooling.

  • Evaluation: Based on the quality and quantity of the crystals formed, select the best solvent or solvent pair for a larger-scale recrystallization.

The following diagram illustrates the decision-making logic for this screening process.

Solvent_Selection_Workflow start Start: Place ~25mg Crude Compound in Test Tube add_cold Add 0.5 mL of a Test Solvent at RT start->add_cold check_cold_sol Is Compound Soluble? add_cold->check_cold_sol dissolved_cold Result: Unsuitable as Single Solvent. Consider as 'Good' Solvent for Solvent-Pair System. check_cold_sol->dissolved_cold Yes heat_sample Heat Mixture to Boiling. Add Solvent Dropwise. check_cold_sol->heat_sample No check_hot_sol Does Compound Dissolve? heat_sample->check_hot_sol insoluble_hot Result: Unsuitable Solvent. (Poor Solubility) check_hot_sol->insoluble_hot No cool_sample Cool Slowly to RT, then in Ice Bath. check_hot_sol->cool_sample Yes check_crystals Do Crystals Form? cool_sample->check_crystals no_crystals Result: Unsuitable Solvent. (Compound too soluble when cold) check_crystals->no_crystals No good_crystals Result: Suitable Solvent. (Proceed to Scale-Up) check_crystals->good_crystals Yes

Caption: A decision tree to guide the selection of a suitable recrystallization solvent.

Q3: Can you provide a detailed, step-by-step protocol for a single-solvent recrystallization?

Certainly. This protocol assumes you have already identified a suitable single solvent (e.g., 70-95% Ethanol in water) from your screening.

Experimental Protocol: Single-Solvent Recrystallization

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. Add the minimum amount of your chosen solvent to create a slurry. Heat the mixture on a hot plate with stirring to a gentle boil. Continue adding small portions of the hot solvent until the compound just dissolves completely.[1][10] Using the absolute minimum amount of solvent is critical for maximizing yield.[10]

  • Decolorization (Optional): If the solution has a colored tint from impurities, remove the flask from the heat. Allow it to cool slightly for a minute to prevent violent boiling, then add a very small amount (1-2% of the solute mass) of activated charcoal.[3][6] Place the flask back on the heat and boil gently for 2-5 minutes. The charcoal adsorbs colored impurities.

  • Hot Gravity Filtration (Optional but Recommended): This step removes the charcoal and any other insoluble impurities. Pre-heat a clean receiving Erlenmeyer flask and a stemless or short-stemmed funnel with a small amount of boiling solvent. Place a fluted filter paper in the funnel and filter the hot solution quickly.[1] This prevents premature crystallization in the funnel.

  • Crystallization: Cover the receiving flask with a watch glass to prevent solvent evaporation and contamination. Allow the filtrate to cool slowly and undisturbed to room temperature.[11] Slow cooling is essential for forming large, pure crystals. Rapid cooling traps impurities.

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product from the solution.[1]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel and a filter flask.[9]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities from the mother liquor.

  • Drying: Leave the crystals on the filter with the vacuum running for several minutes to pull air through and partially dry them. Then, transfer the crystals to a watch glass or drying dish and dry them completely in a desiccator or a vacuum oven at a moderate temperature.

Q4: My compound is "oiling out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid.[1] This is common when the solution is too concentrated, cools too quickly, or when the melting point of the impure solid is below the boiling point of the solvent.[1][11]

Troubleshooting Steps:

  • Re-heat and Dilute: Heat the solution to re-dissolve the oil. Add a small amount (10-20% more) of hot solvent to decrease the saturation level.[1][12]

  • Slow Down Cooling: Allow the solution to cool much more slowly. You can insulate the flask with glass wool or a towel to slow heat loss.[11]

  • Scratch or Seed: Try to induce crystallization by scratching the inner surface of the flask just below the liquid level with a glass rod.[1] The microscopic scratches provide nucleation sites. Alternatively, add a tiny "seed crystal" of the pure compound if available.

  • Change Solvents: The chosen solvent may be too nonpolar.[1] Try a more polar solvent or switch to a solvent-pair system. Adding a small amount of a miscible "anti-solvent" to the hot, clear solution until it just becomes turbid, then re-heating to clarify and cooling slowly can often promote proper crystal formation.

Q5: My yield is very low. How can I improve it?

A low yield is a common issue in recrystallization.[11] Several factors could be responsible.

Troubleshooting Steps:

  • Excess Solvent: This is the most common cause. Using too much hot solvent will keep a significant portion of your product dissolved even after cooling.[11] If you still have the mother liquor (the filtrate), try boiling it down to reduce the volume and cooling again to recover a second crop of crystals.

  • Premature Crystallization: If the product crystallized in the funnel during hot filtration, you lost material.[10] Ensure your funnel and receiving flask are properly pre-heated before filtering.

  • Incomplete Cooling: Ensure you have allowed sufficient time for cooling, both at room temperature and in the ice bath, to maximize precipitation.[10]

  • Washing with Too Much Solvent: Washing the crystals in the Büchner funnel with an excessive amount of cold solvent will dissolve some of your product. Use only a minimal amount to rinse the crystals.

Q6: No crystals are forming, even after cooling in an ice bath. What is the problem?

This typically happens for one of two reasons: either the solution is not saturated enough (too much solvent was used), or the solution is supersaturated but requires induction to begin crystallization.[1]

Troubleshooting Steps:

  • Boil Off Excess Solvent: If the solution is clear and you suspect too much solvent was used, gently boil the solution to reduce its volume by 20-30%, then attempt to cool it again.[11]

  • Induce Crystallization: If the solution is sufficiently concentrated, try inducing crystallization using the methods described in Q4: scratch the inside of the flask with a glass rod or add a seed crystal.[1]

  • Add an Anti-Solvent: If you are using a single solvent, you can try adding a miscible anti-solvent (a solvent in which your compound is insoluble) dropwise to the room-temperature solution until it becomes persistently cloudy, then add a drop or two of the original solvent to clarify and let it stand.

Summary of Potential Solvents

The following table provides a starting point for solvent selection, based on general principles of polarity and common practices for sulfonamide and carboxylic acid recrystallization.[13][14]

Solvent SystemPolarityBoiling Point (°C)Rationale & Comments
Single Solvents
WaterHigh100Good for highly polar compounds. May be a poor solvent unless the compound is in salt form. Excellent as an anti-solvent.[5]
Ethanol (95%)High~78Excellent general-purpose polar protic solvent. Often shows a good solubility differential between hot and cold.[15]
IsopropanolMedium-High82Similar to ethanol, slightly less polar. A very common and effective choice for sulfonamides.[3]
AcetoneMedium-High56Apolar aprotic solvent. Can be very effective, but its low boiling point means less of a temperature gradient for crystallization.
Ethyl AcetateMedium77Good for moderately polar compounds. Often used in a pair system.
Solvent-Pair Systems
Ethanol / WaterTunable78-100A classic and highly effective system. Dissolve in minimal hot ethanol, add hot water dropwise until cloudy, re-clarify with a drop of ethanol, then cool.
Acetone / HeptaneTunable56-98Good for moving from a polar aprotic solvent to a non-polar anti-solvent.
Ethyl Acetate / HeptaneTunable77-98A common pair for purifying moderately polar compounds from non-polar impurities.[7]

References

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Orel, R. E. (1957). Sulfonamide purification process. U.S. Patent No. 2,777,844. Google Patents.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Help! Recrystallization sources of error. (2012, February 7). Reddit. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Sharf, U., et al. (2015). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. BioMed Research International. Retrieved from [Link]

  • Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. Retrieved from [Link]

  • Purification by Recrystallization. (n.d.). CUNY Queensborough Community College. Retrieved from [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. Retrieved from [Link]

  • Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K. (n.d.). ResearchGate. Retrieved from [Link]

  • Recrystallization for foam like crystals. (2025, January 19). Reddit. Retrieved from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Solvents and Polarity. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Common Solvents for Crystallization. (n.d.). Source not specified. Retrieved from [Link]

Sources

Technical Support Center: Stability of (4-Methoxy-benzenesulfonylamino)-acetic acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-Methoxy-benzenesulfonylamino)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on maintaining the stability of this compound in solution. Here, we move beyond simple protocols to explain the why behind experimental choices, ensuring the integrity and reproducibility of your results.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and storage of this compound solutions.

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, and light exposure. Like many sulfonamides, it is susceptible to hydrolysis, particularly under acidic or alkaline conditions, and can be sensitive to photodegradation.

Q2: What are the recommended solvents for dissolving this compound?

A2: Methanol is a suitable solvent for preparing stock solutions of benzenesulfonamide derivatives, often at concentrations like 25 mg/mL, resulting in a clear, colorless solution[1]. For aqueous experimental solutions, the choice of buffer system is critical to maintain a stable pH.

Q3: How should I store stock solutions of this compound?

A3: For long-term storage, it is advisable to store stock solutions at -20°C or -80°C. For daily use, refrigeration at 2-8°C is recommended. To prevent photodegradation, always store solutions in amber vials or protect them from light with aluminum foil.

Q4: What are the visual signs of degradation I should look for in my solution?

A4: Degradation may not always be visually apparent. However, a change in color (e.g., development of a yellow tint) or the formation of precipitate can indicate chemical instability. For accurate assessment, analytical techniques like HPLC are necessary.

Q5: Can I sterilize my this compound solution by autoclaving?

A5: It is generally not recommended to autoclave solutions containing this compound. The high temperatures can accelerate degradation. Sterile filtration using a 0.22 µm filter is the preferred method for sterilization.[2]

II. Troubleshooting Guide: Investigating Solution Instability

When you suspect degradation of your this compound solution, a systematic approach is required to identify the cause and prevent future occurrences.

Issue 1: Loss of Potency or Inconsistent Experimental Results

If you observe a decrease in the expected biological or chemical activity of your compound, it is crucial to investigate potential degradation.

Causality-Driven Investigation Workflow

The following diagram illustrates a logical workflow for troubleshooting inconsistent results suspected to be caused by compound instability.

G cluster_0 Initial Observation cluster_1 Initial Checks cluster_2 Analytical Verification cluster_3 Forced Degradation Study cluster_4 Resolution A Inconsistent Experimental Results / Loss of Potency B Verify Solution Preparation Protocol A->B Review Process C Check Storage Conditions (Temp, Light) A->C Check Environment D Analyze Solution by HPLC-UV B->D C->D E Compare to a Freshly Prepared Standard D->E Quantitative Comparison F Conduct Forced Degradation Study E->F If Degradation is Confirmed G Identify Degradation Products by LC-MS F->G Characterize Degradants H Optimize Formulation/Storage Conditions G->H Develop Mitigation Strategy

Caption: Troubleshooting workflow for solution instability.

Step-by-Step Protocol: Stability Indicating HPLC Method

A stability-indicating analytical method is one that can accurately quantify the active ingredient without interference from any degradation products. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.

  • Instrumentation: An HPLC system equipped with a UV detector is suitable.

  • Column: A C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent like acetonitrile or methanol is often effective.

  • Detection: The UV detection wavelength should be set at the maximum absorbance of this compound.

  • Sample Preparation: Dilute your stock solution to a suitable concentration within the linear range of the method.

  • Analysis: Inject the sample and a freshly prepared standard of known concentration. Compare the peak area of the active ingredient in your sample to that of the standard to determine its concentration. The presence of additional peaks may indicate degradation products.

Issue 2: Understanding Degradation Pathways through Forced Degradation Studies

Forced degradation studies, also known as stress testing, are essential for elucidating the potential degradation pathways of a drug substance.[3][4][5] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to generate degradation products.[3][5] The goal is typically to achieve 5-20% degradation.[3]

Key Stress Conditions for this compound
Stress ConditionTypical ProtocolPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursCleavage of the sulfonamide S-N bond.
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hoursCleavage of the sulfonamide S-N bond. Studies on other sulfonamides show they are generally more stable at higher pH.[6][7]
Oxidation 3% H₂O₂ at room temperature for 24 hoursOxidation of the sulfur atom or other susceptible functional groups.
Photodegradation Exposure to a light source (e.g., UV lamp at 254 nm) for a defined period, as per ICH Q1B guidelines.[8]Photolytic cleavage or rearrangement.
Thermal Degradation 60-80°C for 48-72 hoursThermally induced decomposition.
Experimental Workflow for Forced Degradation

The following diagram outlines the process of conducting a forced degradation study.

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis A Prepare Solution of this compound B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Photolysis A->E F Thermal Stress A->F G HPLC-UV Analysis B->G C->G D->G E->G F->G H LC-MS for Identification G->H If degradants are detected

Caption: Forced degradation study workflow.

Interpreting the Results

The primary degradation pathway for many sulfonamides in aqueous solution is hydrolysis, which involves the cleavage of the sulfur-nitrogen (S-N) bond.[6][7][9] The rate of hydrolysis is often pH-dependent. For some sulfonamides, the degradation rate is highest at acidic pH (pH 4) and lowest at alkaline pH (pH 9).[7] The degradation products can include compounds like sulfanilic acid and aniline derivatives.[9]

III. Authoritative Grounding & Comprehensive References

The protocols and claims made in this guide are supported by established scientific principles and regulatory guidelines.

References
  • Białk-Bielińska, A., Stolte, S., Arning, J., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 264-272. Available at: [Link]

  • Petrovic, M., Radjenovic, J., & Barcelo, D. (2012). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 51(15), 8173-8179. Available at: [Link]

  • Białk-Bielińska, A., Stolte, S., Arning, J., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Request PDF. ResearchGate. Available at: [Link]

  • Gao, J., & Hu, Z. (2018). Reactivity and Mechanism in the Hydrolysis of β-Sultams. Request PDF. ResearchGate. Available at: [Link]

  • Kowalska, K., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. PMC - NIH. Available at: [Link]

  • Adhikari, B., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. ResearchGate. Available at: [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • Lopes, G. C., & Salgado, H. R. N. (2018). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Ingerslev, F., & Halling-Sørensen, B. (2000). Biodegradability properties of sulfonamides in activated sludge. Environmental Toxicology and Chemistry, 19(10), 2467-2473. Available at: [Link]

  • Singh, R., & Kumar, R. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link]

Sources

Technical Support Center: Degradation Pathways of (4-Methoxy-benzenesulfonylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the stability and degradation of (4-Methoxy-benzenesulfonylamino)-acetic acid. As a Senior Application Scientist, this document synthesizes established scientific principles with practical, field-proven insights to navigate the complexities of degradation pathway analysis.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the degradation of this compound, providing a foundational understanding for initiating experimental work.

Q1: What are the most probable degradation pathways for this compound under typical stress conditions?

Based on its chemical structure, a substituted benzenesulfonamide, this compound is susceptible to several degradation pathways. The primary points of lability are the sulfonamide bond (S-N), the bond between the nitrogen and the acetic acid moiety (N-C), and the aromatic ring. Key degradation pathways to anticipate include:

  • Hydrolysis: Cleavage of the S-N bond is a common hydrolytic pathway for sulfonamides, which can be catalyzed by both acidic and basic conditions.[1][2][3] This would likely yield 4-methoxybenzenesulfonic acid and aminoacetic acid (glycine). The C-N bond connecting the sulfonyl group to the aromatic ring can also be a site of cleavage under certain conditions.[3]

  • Oxidation: The aromatic ring and the nitrogen atom of the sulfonamide are susceptible to oxidation. This can lead to the formation of hydroxylated derivatives on the benzene ring and other oxidative products.[4][5] The presence of a methoxy group can influence the position of hydroxylation.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions. For aromatic sulfonamides, this can involve cleavage of the S-N bond and hydroxylation of the aromatic ring, potentially leading to the formation of colored degradants.[6]

  • Thermal Degradation: At elevated temperatures, the methoxy group on the aromatic ring could be a point of initial degradation through homolytic cleavage.[7] The overall molecule may also undergo decarboxylation from the acetic acid moiety.

Q2: What are the recommended starting conditions for forced degradation studies?

Forced degradation studies, or stress testing, are essential for identifying potential degradation products and establishing stability-indicating analytical methods.[8][9][10] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8] Below are recommended starting conditions, which should be optimized for this compound.

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C24-72 hours
Base Hydrolysis 0.1 M NaOH60°C24-72 hours
Oxidation 3% H₂O₂Room Temp24 hours
Thermal Dry Heat80°C48-72 hours
Photolytic ICH Q1B compliant light sourceRoom TempPer ICH Q1B guidelines

It is crucial to monitor the degradation kinetics at various time points to achieve the target degradation level.

Q3: What analytical techniques are best suited for identifying and quantifying degradation products?

A stability-indicating analytical method is required to separate the drug substance from its degradation products. The most powerful and commonly used technique is High-Performance Liquid Chromatography (HPLC) coupled with a detector that can provide structural information.

  • HPLC with UV/Vis Detection: This is the workhorse for quantifying the parent compound and known degradation products. A photodiode array (PDA) detector is particularly useful for assessing peak purity.[11]

  • HPLC with Mass Spectrometry (LC-MS): This is indispensable for the identification of unknown degradation products. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the determination of elemental compositions for the parent drug and its degradants.[11][12] Tandem mass spectrometry (MS/MS) helps in structural elucidation by providing fragmentation patterns.

Troubleshooting Guides

This section provides detailed protocols and troubleshooting advice for common challenges encountered during the investigation of this compound degradation.

Guide 1: Performing a Comprehensive Forced Degradation Study

Objective: To systematically generate degradation products of this compound under various stress conditions to understand its intrinsic stability.

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: To a separate aliquot, add 3% hydrogen peroxide. Keep at room temperature.

    • Thermal Degradation: Transfer an aliquot of the stock solution to a vial and evaporate the solvent under a gentle stream of nitrogen. Place the vial in an oven at 80°C.

    • Photodegradation: Expose a solution of the compound to a light source as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Time Points and Sampling: Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours).

  • Sample Quenching and Preparation:

    • For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for analysis with the mobile phase.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Causality Behind Experimental Choices:

  • The selection of acid, base, oxidation, heat, and light covers the most common degradation pathways encountered during manufacturing, storage, and administration of a drug product.[9]

  • Starting with milder conditions and escalating if no degradation is observed prevents complete degradation of the sample, which would make it difficult to identify the primary degradation products.

  • Neutralization of acid and base samples is critical to prevent further degradation on the autosampler of the HPLC.

Troubleshooting:

  • No Degradation Observed: Increase the concentration of the stressor (e.g., use 1 M HCl/NaOH), increase the temperature, or extend the duration of the study.

  • Too Much Degradation: Decrease the stressor concentration, lower the temperature, or shorten the study duration. Analyze at earlier time points.

  • Poor Chromatographic Resolution: The HPLC method may not be "stability-indicating." Method development is required to achieve adequate separation between the parent peak and all degradation product peaks. This may involve changing the column, mobile phase composition, gradient, or pH.

Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Aliquot base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Aliquot oxid Oxidation (3% H2O2, RT) stock->oxid Aliquot thermal Thermal (80°C, Dry Heat) stock->thermal Aliquot photo Photolytic (ICH Q1B) stock->photo Aliquot sampling Sampling at Time Points acid->sampling base->sampling oxid->sampling thermal->sampling photo->sampling quench Neutralize/Dilute sampling->quench hplc HPLC-PDA/MS Analysis quench->hplc results Identify & Quantify Degradants hplc->results

Caption: Workflow for conducting forced degradation studies.

Guide 2: Identification of Unknown Degradation Products

Objective: To elucidate the structures of the major degradation products formed during forced degradation studies.

Protocol:

  • LC-HRMS Analysis: Analyze the stressed samples using a liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Acquisition: Acquire data in both positive and negative ionization modes to maximize the chances of detecting all degradants. Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to collect MS/MS spectra for the ions of interest.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with the control (time zero) sample to identify new peaks corresponding to degradation products.

    • For each degradation product peak, extract the accurate mass from the MS1 spectrum. Use this mass to predict the elemental composition.

    • Analyze the MS/MS fragmentation pattern to propose a chemical structure. Look for characteristic fragments of the parent molecule and fragments that indicate modification.

    • Propose a degradation pathway that is chemically plausible.

Causality Behind Experimental Choices:

  • HRMS is crucial for obtaining the elemental composition of the degradants, which significantly narrows down the number of possible structures.[12]

  • MS/MS provides structural information by breaking down the molecule into smaller, identifiable fragments. The fragmentation pattern is like a fingerprint for a molecule.

  • Comparing fragmentation patterns of the degradants with the parent compound helps to pinpoint the site of modification.

Troubleshooting:

  • No Ionization of Degradant: The degradation product may not ionize well under the chosen conditions. Try switching ionization modes (positive/negative) or modifying the mobile phase (e.g., adding formic acid or ammonium acetate).

  • Complex Fragmentation Spectra: The fragmentation spectra can be difficult to interpret. Use software tools for spectral interpretation and comparison. Consider synthesizing a reference standard of the suspected degradation product for confirmation.

  • Co-eluting Peaks: If a degradation product co-eluts with another component, it will be difficult to obtain a clean mass spectrum. Optimize the HPLC method for better separation.

Potential Degradation Pathways of this compound

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent This compound prod1 4-Methoxybenzenesulfonic acid parent->prod1 S-N Cleavage prod2 Glycine parent->prod2 S-N Cleavage prod3 Hydroxylated derivatives parent->prod3 Ring Hydroxylation prod4 Ring-opened products parent->prod4 UV Light prod5 Desulfonated products parent->prod5 UV Light

Caption: Potential degradation pathways for the title compound.

References

  • Iley, J., Lopes, F., & Moreira, R. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. RSC Publishing.
  • Zhang, Q. (2017). Theoretical Studies On The Hydrolysis Mechanism Of Sulphonamides. Globe Thesis.
  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. PubMed Central.
  • Oxidation of sulfonamide micropollutants by versatile peroxidase
  • Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur.
  • Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. RSC Publishing.
  • Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. PubMed.
  • Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation in the Presence of Fe(0), Fe(II), Fe(III) or Fe(VI). MDPI.
  • Degradation of Sulfonamides by UV/Electrochemical Oxidation and the Effects of Treated Effluents on the Bacterial Community in Surface Water.
  • Combining Ultraviolet Photolysis with In-Situ Electrochemical Oxidation for Degrading Sulfonamides in Wastew
  • Unimolecular thermal decomposition of dimethoxybenzenes. AIP Publishing.
  • The thermal decomposition of hydroxy- and methoxy-substituted anisoles.
  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.
  • Degradation of sulfonamides as a microbial resistance mechanism. PubMed.
  • Biodegradability properties of sulfonamides in activ
  • Forced Degrad
  • Photocatalytic degradation of benzenesulfonate on colloidal titanium dioxide. PubMed.
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermedi
  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. MDPI.
  • Degradation Pathways.
  • Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulf
  • Pathways and metabolites of microbial degradation of selected acidic pharmaceutical and their occurrence in municipal wastewater tre
  • Investigation of thermal degradation mechanism of an aliphatic polyester using pyrolysis–gas chromatography–mass spectrometry and a kinetic study of the effect of the amount of polymerisation catalyst.
  • Innovative controllable photocatalytic degradation of polystyrene with hindered amine modified aromatic polyamide dendrimer/ pol.
  • Thermal, structural and degradation properties of an aromatic–aliphatic polyester built through ring-opening polymeris
  • Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. PubMed.
  • Anaerobic degradation of methoxylated aromatic compounds by Clostridium methoxybenzovorans and a nitrate-reducing bacterium Thauera sp. strain Cin3,4.
  • Proposed degradation pathway of 4-hydroxyacetophenone by P. fluorescens ACB.
  • Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. NIH.
  • Identification of the major degradation p
  • Oxidation products and degradation pathways of 4-chlorophenol by catalytic ozonation with MnOx/γ-Al2O3/TiO2 as c
  • Analytical Techniques in Pharmaceutical and Biomedical Analysis. MDPI.
  • (4-ETHOXY-BENZENESULFONYLAMINO)-ACETIC ACID Product Description. ChemicalBook.

Sources

Overcoming poor solubility of (4-Methoxy-benzenesulfonylamino)-acetic acid in assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (4-Methoxy-benzenesulfonylamino)-acetic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the challenges associated with the compound's poor aqueous solubility during in vitro and in vivo assays. This guide provides in-depth troubleshooting, validated protocols, and a foundational understanding of the physicochemical principles at play.

Understanding the Challenge: Physicochemical Profile

This compound possesses structural features that contribute to its limited solubility in aqueous media. The molecule contains both a weakly acidic carboxylic acid group and a benzenesulfonamide group, which is also weakly acidic.[1][2] The aromatic ring and methoxy group contribute to its lipophilic character, while the polar amino and sulfonyl groups provide some hydrophilic nature. This balance results in poor water solubility, a common hurdle in drug discovery and development.[3]

A critical first step in addressing solubility is to understand the compound's ionization potential. The Henderson-Hasselbalch equation dictates that the ionization state of a weak acid is dependent on the pH of the solution.[2] For carboxylic acids, solubility generally increases as the pH rises above the compound's pKa, leading to the formation of the more soluble carboxylate salt.[4][5]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered when working with this compound.

Q1: My compound precipitates when I dilute my DMSO stock into aqueous assay buffer. What's happening and how can I fix it?

A1: This is a classic sign of a compound "crashing out" of solution. Your DMSO stock keeps the compound solubilized, but upon dilution into an aqueous environment, the compound's low intrinsic solubility is revealed.

Troubleshooting Steps:

  • Lower the Final Assay Concentration: The simplest solution is often to reduce the final concentration of the compound in your assay. Determine if a lower, soluble concentration is still effective for your experimental goals.

  • Optimize DMSO Concentration: While DMSO is a powerful solvent, high concentrations can be toxic to cells and may interfere with assay components.[6] Aim for the lowest effective DMSO concentration, typically not exceeding 1-2% in final assay volume for cell-based assays.[6][7]

  • pH Adjustment: Since this compound has acidic protons, increasing the pH of your buffer can significantly enhance solubility by converting the acid to its more soluble salt form.[8][9] Systematically test a range of pH values (e.g., 7.4, 8.0, 8.5) to find the optimal balance between solubility and maintaining physiological relevance for your assay.

  • Utilize Co-solvents: If pH adjustment is insufficient or not appropriate for your assay, consider the addition of a co-solvent. These are water-miscible organic solvents that can increase the solubility of lipophilic compounds.[10][11]

Q2: I've tried adjusting the pH, but I'm still seeing some precipitation over the course of my multi-day cell culture experiment. What are my next options?

A2: For longer-term experiments, maintaining solubility can be more challenging. Here are advanced strategies:

  • Employ Surfactants: Surfactants, or surface-active agents, can form micelles that encapsulate poorly soluble drugs, increasing their apparent solubility in aqueous solutions.[12][13][14] Non-ionic surfactants like Tween® 20, Tween® 80, or Pluronic® F-68 are often used in biological assays due to their lower toxicity profile.[15] Start with low concentrations (e.g., 0.01-0.1%) and carefully validate that the surfactant itself does not interfere with your assay.

  • Consider Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16][17] They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic regions and increasing aqueous solubility.[18][19][20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice in pharmaceutical formulations.

Q3: Can the solubilizing agents I add interfere with my assay results?

A3: Absolutely. This is a critical consideration. Any excipient you add must be rigorously tested for its own biological activity and potential for assay interference.

Validation Protocol:

  • Run Vehicle Controls: Always include control groups that are treated with the exact same concentration of your solubilizing agent (e.g., pH-adjusted buffer with 1% DMSO and 0.1% Tween® 80) but without your compound of interest.

  • Test for Direct Interference: Assess whether the excipient affects your assay's signal detection (e.g., fluorescence, luminescence, absorbance).

  • Evaluate Cellular Health: In cell-based assays, monitor cell viability and morphology in the presence of the solubilizing agent to ensure it is not causing toxicity.

Experimental Protocols & Methodologies

Protocol 1: Systematic Solubility Assessment

This protocol will help you determine the most effective solubilization strategy for your specific assay conditions.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Assay Buffer (e.g., PBS, DMEM, etc.)

  • pH meter

  • Aqueous solutions of 1N NaOH and 1N HCl

  • Co-solvents (e.g., Ethanol, Propylene Glycol)

  • Surfactants (e.g., Tween® 80, Pluronic® F-68)

  • Cyclodextrins (e.g., HP-β-CD)

  • 96-well clear bottom plates

  • Plate reader capable of measuring absorbance at ~320 nm (or a wavelength where the compound has some absorbance)

Procedure:

  • Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 50 mM).

  • Set Up Test Conditions: In a 96-well plate, prepare your assay buffer under various conditions. Create a matrix of conditions to test, including:

    • pH Series: Adjust aliquots of your buffer to pH 7.0, 7.5, 8.0, and 8.5 using 1N NaOH or 1N HCl.

    • Co-solvent Series: To your standard buffer, add increasing concentrations of co-solvents (e.g., 1%, 2%, 5% Ethanol).

    • Surfactant Series: Add increasing concentrations of surfactants (e.g., 0.01%, 0.05%, 0.1% Tween® 80).

    • Cyclodextrin Series: Add increasing concentrations of HP-β-CD (e.g., 1 mM, 5 mM, 10 mM).

  • Compound Addition: Add your DMSO stock solution to each well to achieve a range of final compound concentrations (e.g., 1 µM to 100 µM). Ensure the final DMSO concentration is constant across all wells (e.g., 1%).

  • Incubation and Observation: Incubate the plate under your standard assay conditions (e.g., 37°C for 1 hour). Visually inspect for any precipitation.

  • Quantitative Measurement: Measure the absorbance of each well at a wavelength where the compound absorbs. A decrease in absorbance at higher concentrations indicates precipitation.

  • Data Analysis: Plot absorbance versus compound concentration for each condition. The point at which the curve deviates from linearity represents the limit of solubility under those conditions.

Data Presentation: Solubility Enhancement Comparison
Solubilization StrategyStarting Concentration (µM)Observations at 24hKinetic Solubility Limit (µM)
Control (Buffer, pH 7.4) 100Heavy Precipitation< 10
pH Adjustment (Buffer, pH 8.0) 100Minor Precipitation~ 50
Co-solvent (2% Ethanol) 100Moderate Precipitation~ 25
Surfactant (0.1% Tween® 80) 100No visible precipitation> 100
Cyclodextrin (5mM HP-β-CD) 100No visible precipitation> 100

This is example data and should be experimentally determined.

Visualizing the Workflow: Decision-Making Process

The following diagram illustrates a logical workflow for troubleshooting the solubility of this compound.

G start Start: Poorly Soluble This compound check_conc Is the final assay concentration necessary? start->check_conc lower_conc Lower Concentration check_conc->lower_conc No check_ph Is pH modification compatible with assay? check_conc->check_ph Yes validate Crucial Step: Validate Excipient for Assay Interference lower_conc->validate adjust_ph Protocol: Adjust pH (e.g., to pH 8.0-8.5) check_ph->adjust_ph Yes check_cosolvent Is a co-solvent permissible? check_ph->check_cosolvent No adjust_ph->validate add_cosolvent Protocol: Add Co-solvent (e.g., ≤2% Ethanol) check_cosolvent->add_cosolvent Yes advanced_methods Advanced Solubilization check_cosolvent->advanced_methods No add_cosolvent->validate add_surfactant Protocol: Add Surfactant (e.g., 0.01-0.1% Tween® 80) advanced_methods->add_surfactant add_cyclodextrin Protocol: Add Cyclodextrin (e.g., HP-β-CD) advanced_methods->add_cyclodextrin add_surfactant->validate add_cyclodextrin->validate success Proceed with Assay validate->success

Caption: Decision tree for solubilizing the compound.

Mechanism of Action: How Solubilizers Work

Understanding the underlying mechanisms of these techniques is key to their successful application.

  • pH Adjustment: By increasing the pH of the solution above the pKa of the carboxylic acid and sulfonamide groups, you deprotonate them. This creates charged species (carboxylate and sulfonamidate anions) which have much stronger, more favorable interactions with polar water molecules, leading to a significant increase in solubility.[8]

  • Co-solvents: Co-solvents like ethanol or propylene glycol are less polar than water.[10] They work by reducing the overall polarity of the solvent system, which in turn reduces the interfacial tension between the hydrophobic compound and the solvent, allowing for better solvation.[11]

  • Surfactants: Above their critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails of the surfactant molecules form the core of the micelle, creating a non-polar microenvironment. Poorly soluble compounds like this compound can partition into this hydrophobic core, effectively being "hidden" from the aqueous bulk solvent.[12][15]

  • Cyclodextrins: These molecules have a truncated cone shape with a hydrophobic interior and a hydrophilic exterior. The hydrophobic part of the guest molecule, in this case, the methoxy-benene part of our compound, can fit into the cyclodextrin's cavity, forming an inclusion complex. This complex presents a hydrophilic exterior to the water, thereby increasing the overall solubility of the compound.[19][20]

The following diagram illustrates the formation of a surfactant micelle encapsulating a drug molecule.

Caption: Drug encapsulation within a surfactant micelle.

References

  • Vertex AI Search. Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
  • The PCCA Blog.
  • MDPI.
  • Sigma-Aldrich. Benzenesulfonamide = 98 98-10-2.
  • ResearchGate. Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • Journal of Chemical and Pharmaceutical Research.
  • Pharma Excipients. Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020-12-26)
  • ResearchGate. The solubility of benzenesulfonamide studied both experimentally and...
  • Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. (2021-07-26)
  • ChemicalBook. Benzenesulfonamide | 98-10-2.
  • ResearchGate. How to enhance drug solubility for in vitro assays? (2014-07-31)
  • ResearchGate. Strategies to Address Low Drug Solubility in Discovery and Development.
  • ScienceDirect.
  • Fisher Scientific. Benzenesulfonamide, 98+%.
  • American Journal of Pharmaceutics.
  • Pharma Excipients.
  • PubMed Central.
  • ACS Publications. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. (2022-12-21)
  • WuXi AppTec.
  • APExBIO. Benzenesulfonamide - Carbonic Anhydrase Inhibitor.
  • WuXi AppTec DMPK. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024-03-15)
  • The Medicinal Chemist's Guide to Solving ADMET Challenges. Tactics to Improve Solubility. (2021-08-27)
  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility.
  • ResearchGate. Solubility-pH profiles of some acidic, basic and amphoteric drugs.
  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
  • Lund University. The Effect of Using DMSO as a Cosolvent for Ligand Binding Studies. (2019)
  • Carboxylic Acid Structure and Chemistry: Part 2.
  • PubMed Central.
  • WJBPHS. Solubility enhancement techniques: A comprehensive review. (2023-03-13)
  • PubMed. pH-solubility profiles or organic carboxylic acids and their salts.
  • PubMed Central. Considerations regarding use of solvents in in vitro cell based assays.
  • Fiveable. pH and Solubility.
  • ResearchGate.
  • Journal of the Chemical Society, Perkin Transactions 1.
  • AAT Bioquest. Does pH affect solubility? (2023-03-17)
  • Matrix Scientific. This compound.
  • NCBI Bookshelf. Assay Interference by Chemical Reactivity. (2015-09-18)
  • PubMed Central. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. (2022-11-03)
  • PubChem. 4-Methoxyphenylacetic Acid.
  • The Role of Co-Solvents and Co-Surfactants in Making Chemical Floods Robust.
  • ChemicalBook. (4-METHOXY-BENZOYLAMINO)-ACETIC ACID | 13214-64-7. (2025-07-24)
  • MedChemExpress. 2-(4-Methoxyphenyl)acetic acid (4-Methoxyphenylacetic acid) | Endogenous Metabolite.
  • ResearchGate. (PDF)
  • ChemicalBook. 4-Methoxy-3-nitrobenzylsulfonylacetic acid | 592542-51-3.
  • PubChem. (4-Chlorophenoxy)acetic acid.
  • MDPI. Experimental Study on Mechanism of Using Complex Nanofluid Dispersions to Enhance Oil Recovery in Tight Offshore Reservoirs.

Sources

Technical Support Center: Minimizing By-product Formation in Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges associated with by-product formation in one of the most fundamental reactions in medicinal chemistry. By understanding the mechanisms behind these side reactions, you can optimize your protocols for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in sulfonamide synthesis when using sulfonyl chlorides and amines?

A1: The most prevalent by-products include:

  • Disulfonylated Amine (Disulfonimide): This occurs when a primary amine reacts with two molecules of the sulfonyl chloride.

  • Hydrolysis Product (Sulfonic Acid): The sulfonyl chloride starting material can react with trace amounts of water to form the corresponding sulfonic acid.[1]

  • N-Alkylated Sulfonamide: If alkylating agents are present or if the reaction conditions are harsh, the sulfonamide product itself can undergo alkylation on the nitrogen atom.[2][3]

  • Oligomerization/Polymerization Products: Under certain basic conditions, side reactions can lead to the formation of oligomeric species.[4]

Q2: Why is controlling the stoichiometry of my amine and sulfonyl chloride so critical?

A2: Stoichiometry is paramount for minimizing the formation of the disulfonylated by-product. When using a primary amine (R-NH₂), the initial product is a monosulfonamide (R-NH-SO₂R'). This product still possesses an acidic proton on the nitrogen, which can be deprotonated by the base, creating a nucleophilic sulfonamide anion. This anion can then react with a second molecule of the sulfonyl chloride, leading to the disulfonimide by-product (R-N(SO₂R')₂). Using a slight excess of the amine can help ensure the sulfonyl chloride is consumed before significant disulfonylation occurs.

Q3: How can I prevent the hydrolysis of my sulfonyl chloride starting material?

A3: Sulfonyl chlorides are sensitive to moisture.[1] To prevent hydrolysis into the corresponding sulfonic acid, it is crucial to use anhydrous (dry) solvents and reagents.[1] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) will also minimize exposure to ambient moisture.[1] If an aqueous workup is required, it should be performed quickly and at a low temperature to reduce the risk of hydrolyzing any unreacted sulfonyl chloride or even the sulfonamide product under harsh pH conditions.[5]

Troubleshooting Guide: Specific Issues & Solutions

Issue 1: Significant formation of a disulfonylated by-product is observed in my reaction with a primary amine.

This is one of the most common challenges, leading to reduced yield of the desired monosulfonamide and complicating purification.

Root Cause Analysis: The monosulfonamide product is deprotonated by the base in the reaction mixture, forming a sulfonamide anion. This anion then acts as a nucleophile, attacking another molecule of the sulfonyl chloride. This is particularly problematic with highly reactive sulfonyl chlorides and unhindered primary amines.

Solutions & Protocols:

  • Control Reagent Addition: Slowly add the sulfonyl chloride to a solution of the amine and base. This maintains a low concentration of the sulfonyl chloride at all times, favoring the reaction with the more nucleophilic primary amine over the less nucleophilic sulfonamide anion.

  • Optimize Stoichiometry: Use a slight excess of the primary amine (1.1 to 1.2 equivalents) to ensure the complete consumption of the sulfonyl chloride.

  • Choice of Base and Solvent: The choice of base is critical. A non-nucleophilic, sterically hindered base can be less likely to deprotonate the sulfonamide product. The solvent can also play a role in modulating reactivity.

Parameter Recommendation Rationale
Addition Order Add sulfonyl chloride to amine/base solutionMinimizes sulfonyl chloride concentration, favoring mono-sulfonylation.
Temperature 0 °C to room temperatureLower temperatures reduce the rate of the competing disulfonylation reaction.
Base Pyridine, Triethylamine (NEt₃), or DIPEAActs as an HCl scavenger without being overly reactive.
Solvent Dichloromethane (DCM), Acetonitrile (MeCN)Anhydrous, aprotic solvents are ideal to prevent hydrolysis.[6]

Workflow for Minimizing Disulfonylation

G start Problem: High Disulfonylation check_stoich Is Amine in Excess? (1.1-1.2 eq) start->check_stoich adjust_stoich Adjust to Amine Excess check_stoich->adjust_stoich No check_addition Slow Addition of Sulfonyl Chloride? check_stoich->check_addition Yes adjust_stoich->check_addition slow_addition Implement Slow Addition (e.g., Syringe Pump) check_addition->slow_addition No check_temp Reaction at Low Temp? (e.g., 0 °C) check_addition->check_temp Yes slow_addition->check_temp lower_temp Lower Reaction Temperature check_temp->lower_temp No review_base Review Base Choice check_temp->review_base Yes lower_temp->review_base less_reactive_base Consider Weaker/ Hindered Base review_base->less_reactive_base end_node Problem Resolved: Mono-sulfonylation Favored less_reactive_base->end_node

Caption: Troubleshooting decision tree for disulfonylation.

Issue 2: My sulfonyl chloride is decomposing, leading to low yields and a dark-colored reaction mixture.

Sulfonyl chlorides can be unstable, particularly aliphatic ones or those with sensitive functional groups.

Root Cause Analysis: Decomposition can occur via several pathways, including hydrolysis, thermal breakdown, or radical-mediated processes.[5] The evolution of gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl) are common signs of decomposition.[5]

Solutions & Protocols:

  • Temperature Control: Many reactions involving sulfonyl chlorides should be run at temperatures below 30°C to minimize thermal decomposition.[5]

  • Inert Atmosphere: Degassing the solvent and running the reaction under an inert atmosphere (nitrogen or argon) can prevent decomposition initiated by dissolved gases.[5]

  • Radical Inhibitors: For reactions suspected of undergoing radical decomposition, the addition of an inhibitor like benzoquinone may be beneficial.[5]

Mechanism: Hydrolysis of Sulfonyl Chloride

G RSO2Cl R-SO2-Cl (Sulfonyl Chloride) intermediate Transition State RSO2Cl->intermediate Nucleophilic Attack H2O H2O (Water) H2O->intermediate RSO3H R-SO3H (Sulfonic Acid) intermediate->RSO3H Cl- leaves HCl HCl intermediate->HCl

Caption: Simplified mechanism of sulfonyl chloride hydrolysis.

Issue 3: I am struggling to purify my sulfonamide product from the reaction mixture.

Purification can be challenging due to the similar polarities of the product and certain by-products.

Root Cause Analysis: Residual starting materials, the sulfonic acid hydrolysis by-product, or the disulfonimide can co-elute with the desired product during chromatography.

Solutions & Protocols:

  • Aqueous Wash: A mild aqueous basic wash (e.g., saturated sodium bicarbonate solution) can help remove the acidic sulfonic acid by-product by converting it to its more water-soluble salt.

  • Recrystallization: Sulfonamides are often crystalline solids, making recrystallization an excellent method for purification.[7] Solvents like ethanol/water or isopropanol/water mixtures are commonly used.[7]

  • Chromatography Optimization: If column chromatography is necessary, a thorough screen of solvent systems is recommended. Sometimes, switching to a different stationary phase (e.g., alumina instead of silica gel) can improve separation. For complex mixtures, techniques like supercritical fluid chromatography (SFC) can offer superior resolution.[8]

Protocol: Basic Aqueous Wash for Sulfonic Acid Removal

  • Once the reaction is complete, dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). Be cautious as CO₂ gas may evolve if there is excess acid.

  • Separate the organic layer.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

References

  • Preparation of sulfonamides from N-silylamines. National Institutes of Health. Available from: [Link]

  • Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical. Available from: [Link]

  • Different Strategies for the Microfluidic Purification of Antibiotics from Food: A Comparative Study. National Center for Biotechnology Information. Available from: [Link]

  • Sulfonamide purification process.Google Patents.
  • Synthesis and reactivity of polydisulfonimides. PubMed. Available from: [Link]

  • PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.Google Patents.
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications. Available from: [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Available from: [Link]

  • Proposed mechanism of the sulfonylation. ResearchGate. Available from: [Link]

  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Publishing. Available from: [Link]

  • Chemical structures of the sulfonamide antibiotics used in this study. ResearchGate. Available from: [Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available from: [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Connect. Available from: [Link]

  • Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. ACS Publications. Available from: [Link]

  • Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. ACS Publications. Available from: [Link]

  • Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications. Available from: [Link]

  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate. Available from: [Link]

  • Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. National Institutes of Health. Available from: [Link]

  • N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. Journal of Chemistry and Technologies. Available from: [Link]

  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. MDPI. Available from: [Link]

  • Synthesis of Sulfonamides. Royal Society of Chemistry. Available from: [Link]

  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. Available from: [Link]

  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. ResearchGate. Available from: [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University, Macmillan Group. Available from: [Link]

Sources

Protecting group strategies for (4-Methoxy-benzenesulfonylamino)-acetic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4-Methoxy-benzenesulfonylamino)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this specific synthesis. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific principles to empower you in your experimental work.

Introduction

The synthesis of this compound, a sulfonamide derivative of glycine, is a common procedure in medicinal chemistry and drug discovery. The sulfonamide functional group is a key component in a variety of therapeutic agents.[1][2] The synthesis typically involves the reaction of a glycine derivative with 4-methoxybenzenesulfonyl chloride. The success of this synthesis often hinges on the strategic use of protecting groups to prevent unwanted side reactions.[3][4] This guide will address common challenges and questions that arise during this process.

Core Synthesis Workflow & Protecting Group Strategies

The primary reaction for the synthesis of this compound is the nucleophilic attack of the amino group of glycine on the sulfur atom of 4-methoxybenzenesulfonyl chloride. However, glycine possesses both a nucleophilic amino group and a carboxylic acid group. To ensure a clean and high-yielding reaction, a protecting group strategy is essential.[5]

There are two main strategies:

  • Protection of the Carboxylic Acid Group of Glycine: This is the most common approach. The carboxylic acid is typically protected as an ester (e.g., methyl, ethyl, or benzyl ester). This prevents the carboxylate from acting as a competing nucleophile or base and improves the solubility of the starting material in organic solvents.

  • Protection of the Amino Group of Glycine: While less common for this specific synthesis, one could protect the amino group (e.g., as a Boc or Fmoc carbamate) and then activate the carboxylic acid for reaction with a sulfonamide anion. However, the direct sulfonylation of the amine is more straightforward.

The general workflow for the carboxylic acid protection strategy is as follows:

Synthesis Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Sulfonylation cluster_2 Step 3: Deprotection Glycine Glycine Glycine Ester Glycine Ester Glycine->Glycine Ester Esterification Protected Product Protected Product Glycine Ester->Protected Product 4-Methoxybenzenesulfonyl chloride, Base Final Product (4-Methoxy-benzenesulfonylamino) -acetic acid Protected Product->Final Product Hydrolysis Side_Reactions Reactants Glycine Ester + 4-Methoxybenzenesulfonyl Chloride Desired_Product Protected (4-Methoxy-benzenesulfonylamino) -acetic acid Reactants->Desired_Product Main Reaction Side_Product_1 Bis-sulfonated Glycine Reactants->Side_Product_1 Excess Sulfonyl Chloride Side_Product_2 4-Methoxybenzenesulfonic Acid (from hydrolysis) 4-Methoxybenzenesulfonyl Chloride->Side_Product_2 Presence of Water

Sources

Technical Support Center: Catalyst Selection for the Synthesis of (4-Methoxy-benzenesulfonylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of (4-Methoxy-benzenesulfonylamino)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions related to catalyst selection and overall reaction optimization for this important synthetic transformation.

Introduction: The Critical Role of Catalysis in Sulfonamide Synthesis

The synthesis of this compound, a key building block in medicinal chemistry, is typically achieved through the N-sulfonylation of glycine with 4-methoxybenzenesulfonyl chloride. While the reaction appears straightforward, achieving high yield, purity, and reproducibility can be challenging. The selection of an appropriate catalyst is paramount to overcoming kinetic barriers and minimizing side reactions. This guide will delve into the nuances of catalyst selection, reaction optimization, and troubleshooting to ensure successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is a catalyst often necessary for the reaction between 4-methoxybenzenesulfonyl chloride and glycine?

A1: The nucleophilicity of the amino group in glycine can be insufficient for a rapid reaction with the sterically demanding and electronically stabilized 4-methoxybenzenesulfonyl chloride. A catalyst, typically a nucleophilic one, is employed to accelerate the rate of sulfonylation. Without a catalyst, the reaction may be sluggish, requiring harsh conditions that can lead to degradation of starting materials and products.

Q2: What is the most commonly recommended catalyst for this type of sulfonylation, and why?

A2: 4-Dimethylaminopyridine (DMAP) is a highly effective and widely recommended nucleophilic catalyst for this transformation.[1][2] DMAP functions by reacting with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt intermediate. This intermediate is much more susceptible to nucleophilic attack by the amino group of glycine than the sulfonyl chloride itself, thus significantly enhancing the reaction rate.[2]

Q3: Can I use a simple base like triethylamine (TEA) or pyridine as a catalyst?

A3: While triethylamine (TEA) and pyridine are essential as acid scavengers to neutralize the HCl generated during the reaction, they are generally less effective as primary catalysts compared to DMAP.[1] Their role is primarily to drive the equilibrium towards product formation by consuming the acid byproduct. DMAP, on the other hand, actively participates in the reaction mechanism to lower the activation energy.[2][3]

Q4: What is the optimal catalyst loading for DMAP?

A4: Typically, a catalytic amount of DMAP, ranging from 1 to 10 mol%, is sufficient.[3] It is crucial to optimize the catalyst loading for your specific reaction scale and conditions. Excessive DMAP can complicate purification, while insufficient amounts will result in slow reaction rates.

Q5: Are there any alternative catalysts to DMAP?

A5: While DMAP is the most common, other nucleophilic catalysts can be employed. However, for the sulfonylation of amino acids, DMAP has consistently demonstrated superior performance. For specialized applications, other catalysts might be explored, but for general synthesis, DMAP is the industry standard.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Problem 1: Low or No Product Yield

  • Question: My reaction shows very little or no formation of the desired product, even after an extended period. What are the likely causes?

  • Answer:

    • Insufficient Catalyst: Ensure that DMAP was added and that the loading is appropriate (1-10 mol%). A common error is omitting the catalyst, leading to a very slow reaction.

    • Hydrolysis of Sulfonyl Chloride: 4-methoxybenzenesulfonyl chloride is sensitive to moisture and can hydrolyze to the unreactive 4-methoxybenzenesulfonic acid. Ensure all glassware is oven-dried and that anhydrous solvents are used. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

    • Incorrect Base: While TEA or pyridine are used as acid scavengers, using a weaker base might not be sufficient to neutralize the generated HCl, leading to the protonation of glycine and a halt in the reaction. Ensure at least a stoichiometric amount of a suitable non-nucleophilic base is used.

    • Low Reaction Temperature: While the reaction is often started at a low temperature to control the initial exotherm, it may require warming to room temperature or gentle heating to proceed to completion.

Problem 2: Presence of Multiple Spots on TLC, Including a Major Byproduct

  • Question: My TLC analysis shows the starting materials, the product, and a significant, unidentified byproduct. What could this be and how can I avoid it?

  • Answer:

    • Bis-sulfonylation of Glycine: Although less common with the carboxylic acid group present, it's theoretically possible for the nitrogen to be di-sulfonated under forcing conditions. More likely is the formation of a mixed anhydride between the product's carboxylic acid and another molecule of the sulfonyl chloride. To avoid this, use a controlled stoichiometry of the sulfonyl chloride (typically 1.0-1.1 equivalents).

    • Reaction with Solvent: If using a nucleophilic solvent, it might compete with glycine for the sulfonyl chloride. It is best to use inert, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

Problem 3: Difficult Purification and Product Isolation

  • Question: I am having trouble isolating a pure product. It seems to be water-soluble, and extraction is inefficient.

  • Answer:

    • Amphoteric Nature of the Product: The product, this compound, is an amino acid derivative and is therefore amphoteric. Its solubility in aqueous and organic phases is highly pH-dependent.

    • Purification Strategy:

      • After the reaction is complete, quench with water.

      • Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of 2-3. This will protonate the carboxylate group, making the product less water-soluble.

      • Extract the product into an organic solvent like ethyl acetate.

      • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Experimental Protocols

Protocol 1: DMAP-Catalyzed Synthesis of this compound

This protocol outlines a reliable method for the synthesis of the target compound using DMAP as a catalyst.

Materials:

  • Glycine

  • 4-Methoxybenzenesulfonyl chloride

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend glycine (1.0 eq) in anhydrous DCM.

  • Addition of Base and Catalyst: Add triethylamine (2.2 eq) to the suspension, followed by DMAP (0.05 eq).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve 4-methoxybenzenesulfonyl chloride (1.05 eq) in anhydrous DCM and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

ParameterRecommended ValueRationale
Glycine 1.0 eqLimiting reagent.
4-Methoxybenzenesulfonyl chloride 1.05-1.1 eqSlight excess to ensure complete consumption of glycine.
Triethylamine (TEA) 2.2 eqTo neutralize the generated HCl and the carboxylic acid of glycine.
DMAP 0.01-0.1 eq (e.g., 0.05 eq)Catalytic amount to accelerate the reaction.[3]
Solvent Anhydrous DCM or THFInert and aprotic to avoid side reactions.
Temperature 0 °C to Room TemperatureInitial cooling to control exotherm, then warming to drive the reaction.
Reaction Time 12-24 hoursTypically sufficient for completion; monitor by TLC.

Visualizing the Catalytic Cycle and Workflow

Catalytic Role of DMAP

DMAP_Catalysis SulfonylCl 4-Methoxybenzenesulfonyl Chloride Intermediate N-Sulfonylpyridinium Salt (Highly Reactive) SulfonylCl->Intermediate + DMAP DMAP DMAP DMAP->Intermediate Product (4-Methoxy-benzenesulfonylamino) -acetic acid Intermediate->Product + Glycine DMAP_regen DMAP (regenerated) Glycine Glycine Glycine->Product Product->DMAP_regen - DMAP

Caption: The catalytic cycle of DMAP in the sulfonylation of glycine.

Experimental Workflow

experimental_workflow start Start: Assemble Dry Glassware reactants Suspend Glycine in Anhydrous DCM start->reactants base_catalyst Add TEA and DMAP reactants->base_catalyst cool Cool to 0 °C base_catalyst->cool add_sulfonyl Dropwise Addition of 4-Methoxybenzenesulfonyl Chloride cool->add_sulfonyl react Stir at Room Temperature (12-24h) Monitor by TLC add_sulfonyl->react workup Aqueous Work-up (Acid/Base Washes) react->workup purify Dry, Concentrate, and Recrystallize workup->purify end Pure Product purify->end

Caption: Step-by-step experimental workflow for the synthesis.

References

  • DMAP-catalysed synthesis, antibacterial activity evaluation, cytotoxicity and docking studies of some heterocyclic molecules bearing sulfonamide moiety. (2022). ResearchGate. [Link]

  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. (2017). National Institutes of Health. [Link]

  • Synthesis process optimization and field trials of insecticide candidate NKY-312. (2021). National Institutes of Health. [Link]

  • Schotten Baumann Reaction. (2019). BYJU'S. [Link]

Sources

Technical Support Center: Monitoring the Synthesis of (4-Methoxy-benzenesulfonylamino)-acetic acid by TLC

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals monitoring the synthesis of (4-Methoxy-benzenesulfonylamino)-acetic acid via Thin-Layer Chromatography (TLC). Here, we move beyond simple procedural lists to offer in-depth, field-tested insights into the causality behind experimental choices, ensuring a robust and self-validating monitoring system.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using TLC to monitor this specific synthesis?

A1: The primary goal is to visually track the consumption of the starting materials—glycine (or a glycine ester) and 4-methoxybenzenesulfonyl chloride—and the concurrent formation of the desired product, this compound. By comparing the relative intensities of the spots on the TLC plate over time, you can determine the reaction's progress and endpoint.

Q2: How do I choose an appropriate solvent system (mobile phase) for this reaction?

A2: The key is to select a solvent system that provides good separation between the starting materials and the product. The starting material, glycine, is highly polar and will have a low retention factor (Rf) on a silica gel plate.[1][2] Conversely, the product and 4-methoxybenzenesulfonyl chloride are significantly less polar. A common starting point for separating compounds of varying polarity is a mixture of a nonpolar solvent (like hexane or dichloromethane) and a more polar solvent (like ethyl acetate or methanol). For this specific synthesis, a mixture of ethyl acetate and hexane, with a small amount of acetic acid to ensure sharp spots for the carboxylic acid product, is a recommended starting point.

Q3: How can I visualize the spots on the TLC plate?

A3: The starting materials and the product are not colored, so a visualization technique is required. The most common methods are:

  • UV Light (254 nm): Aromatic compounds, such as 4-methoxybenzenesulfonyl chloride and the product, will appear as dark spots on a fluorescent green TLC plate.

  • Ninhydrin Stain: This stain reacts with the primary amine of glycine to produce a characteristic purple spot upon heating.[1] This is highly specific for the unreacted glycine.

  • Potassium Permanganate (KMnO₄) Stain: This is a general stain that reacts with compounds that can be oxidized, which will include the product and potentially the sulfonyl chloride.

Q4: What do the different spots on my TLC plate represent?

A4: In a typical reaction, you will have three key lanes on your TLC plate:

  • Starting Material (SM) Lane: A spot of the starting materials (glycine and 4-methoxybenzenesulfonyl chloride).

  • Co-spot (C) Lane: A spot containing both the starting materials and the reaction mixture.

  • Reaction Mixture (RM) Lane: A spot of the current reaction mixture.

As the reaction progresses, the spot corresponding to glycine in the RM lane should diminish in intensity, while a new spot, corresponding to the product, will appear and intensify. The 4-methoxybenzenesulfonyl chloride spot should also diminish.

Detailed Experimental Protocol for TLC Monitoring

This protocol provides a robust starting point. Optimization may be required based on specific reaction conditions.

Materials:

  • Silica gel TLC plates with a fluorescent indicator (e.g., Silica Gel 60 F₂₅₄)

  • Developing chamber

  • Capillary tubes for spotting

  • Mobile Phase: 7:3 mixture of Ethyl Acetate : Hexane with 1% Acetic Acid

  • Visualization agents: UV lamp (254 nm), Ninhydrin solution, Potassium Permanganate stain

Procedure:

  • Plate Preparation: With a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate. Mark three lanes for "SM" (Starting Material), "C" (Co-spot), and "RM" (Reaction Mixture).

  • Spotting:

    • SM Lane: Using a clean capillary tube, apply a small spot of a dilute solution of your starting materials (glycine and 4-methoxybenzenesulfonyl chloride) on the "SM" mark.

    • RM Lane: Using another clean capillary tube, apply a small spot of your reaction mixture on the "RM" mark.

    • C Lane: Apply a spot of the starting material solution on the "C" mark, and then carefully apply a spot of the reaction mixture directly on top of the starting material spot.

  • Development: Place the spotted TLC plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the baseline.[3] Close the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

  • Visualization:

    • UV Light: View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.

    • Ninhydrin Staining: Dip the plate in a ninhydrin solution and then gently heat it with a heat gun until colored spots appear.

    • Potassium Permanganate Staining: Dip the plate into a potassium permanganate solution. New spots will appear as yellow-brown against a purple background.

Interpreting Your TLC Results

The following table summarizes the expected behavior of the key components in the recommended TLC system.

ComponentExpected Rf Value (Approximate)Visualization MethodInterpretation
Glycine~0.1 - 0.2Ninhydrin (purple spot)As the reaction proceeds, this spot should disappear.
4-Methoxybenzenesulfonyl Chloride~0.7 - 0.8UV, KMnO₄This spot should also diminish as the reaction goes to completion.
This compound (Product)~0.4 - 0.5UV, KMnO₄This new spot will appear and intensify as the reaction progresses.

Note: Rf values are estimates and can vary based on the exact TLC plate, solvent mixture, and environmental conditions.[4]

Troubleshooting Guide

This section addresses common issues encountered during the TLC monitoring of this synthesis.

Problem Possible Cause(s) Solution(s)
Streaking of spots - Sample is too concentrated. - The compound is highly polar and interacting strongly with the silica gel.- Dilute the sample before spotting. - Add a small amount of a more polar solvent (e.g., methanol) to the mobile phase. - Add a small percentage of triethylamine (0.1-2.0%) to the mobile phase to neutralize the acidic silica for acid-sensitive compounds.
All spots remain on the baseline - The mobile phase is not polar enough to move the compounds up the plate.- Increase the proportion of the more polar solvent (ethyl acetate) in your mobile phase. For example, try a 9:1 ethyl acetate:hexane mixture.
All spots run to the top of the plate (near the solvent front) - The mobile phase is too polar.- Increase the proportion of the less polar solvent (hexane). For example, try a 1:1 ethyl acetate:hexane mixture.
Spots are not visible under UV light - The compound does not have a UV chromophore. - The sample is too dilute.- Use a chemical stain like potassium permanganate or ninhydrin. - Concentrate the sample or spot the same location multiple times, allowing the solvent to dry between applications.[5]
Overlapping spots of starting material and product - The chosen solvent system does not provide adequate separation.- Experiment with different solvent systems. Try replacing ethyl acetate with dichloromethane or acetone. A 2D TLC could also be run to confirm if the spots are indeed different compounds.[1]
Reaction appears to have stalled (no change in spot intensity over time) - The reaction may have reached equilibrium or is proceeding very slowly. - A reagent may have degraded.- Confirm the integrity of your reagents. - Consider adjusting reaction conditions (e.g., temperature, catalyst).

Visual Workflow for TLC Monitoring and Troubleshooting

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Decision cluster_troubleshoot Troubleshooting cluster_actions Actions prep_plate Prepare TLC Plate (Baseline, Lanes: SM, C, RM) spot_samples Spot Samples prep_plate->spot_samples develop Develop Plate spot_samples->develop prep_chamber Prepare Developing Chamber (7:3 EtOAc:Hex + 1% AcOH) prep_chamber->develop dry Dry Plate develop->dry visualize Visualize (UV, Ninhydrin, KMnO4) dry->visualize interpret Interpret Chromatogram visualize->interpret is_complete Reaction Complete? interpret->is_complete streaking Streaking? interpret->streaking no_movement Spots at Baseline? interpret->no_movement at_front Spots at Front? interpret->at_front overlap Overlapping Spots? interpret->overlap workup Proceed to Workup is_complete->workup Yes continue_rxn Continue Reaction is_complete->continue_rxn No dilute_sample Dilute Sample streaking->dilute_sample Yes adjust_mp_more_polar Increase Mobile Phase Polarity no_movement->adjust_mp_more_polar Yes adjust_mp_less_polar Decrease Mobile Phase Polarity at_front->adjust_mp_less_polar Yes change_solvent Change Solvent System overlap->change_solvent Yes continue_rxn->spot_samples Take another sample after time 't' adjust_mp_more_polar->prep_chamber adjust_mp_less_polar->prep_chamber change_solvent->prep_chamber dilute_sample->spot_samples

Caption: Workflow for TLC monitoring and troubleshooting.

References

  • University of Rochester, Department of Chemistry. Troubleshooting Thin-Layer Chromatography. [Link]

  • BioTopics. Chromatography of amino acids. [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]

Sources

Validation & Comparative

A Comparative Analysis of (4-Methoxy-benzenesulfonylamino)-acetic acid Against Classical Sulfonamide Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Beyond the Archetype

The sulfonamide functional group (-SO₂NH-) is a cornerstone of modern medicinal chemistry, giving rise to drugs that combat bacterial infections, manage glaucoma, and serve as diuretics.[1][2] The versatility of this "privileged scaffold" stems from its ability to be chemically modified, tuning its biological activity toward specific molecular targets.[3] This guide provides a detailed comparative analysis of a specific, less-characterized derivative, (4-Methoxy-benzenesulfonylamino)-acetic acid, against two archetypal sulfonamides: the antibacterial agent Sulfamethoxazole and the carbonic anhydrase inhibitor Acetazolamide .

While direct, extensive experimental data on this compound is not abundant in publicly accessible literature, a robust analysis can be conducted through the lens of structure-activity relationships (SAR). By deconstructing its molecular features—the methoxy-substituted benzene ring and the N-acetic acid "tail"—we can hypothesize its likely biological activities and physicochemical properties in contrast to its well-documented cousins. This guide is intended for researchers and drug development professionals, offering not only a comparative overview but also the experimental frameworks required to validate these hypotheses.

Section 1: The Sulfonamide Scaffold and Its Primary Biological Targets

Sulfonamides primarily owe their therapeutic success to their ability to inhibit two distinct classes of enzymes: Dihydropteroate Synthase (DHPS) in bacteria and Carbonic Anhydrases (CAs) in mammals.

Antibacterial Action: Inhibition of Folate Synthesis

In bacteria, sulfonamides act as competitive inhibitors of DHPS.[2][4] This enzyme is crucial for the synthesis of folic acid, an essential precursor for the production of nucleotides (DNA and RNA).[][6] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides bind to the active site of DHPS, halting the folate pathway and leading to a bacteriostatic effect—inhibiting bacterial growth and replication.[4][6] Humans are unaffected by this mechanism as they acquire folate from their diet.[2][4]

DHPS_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Natural Substrate DHF Dihydrofolic Acid DHPS->DHF THF Tetrahydrofolic Acid (Essential for DNA/RNA synthesis) DHF->THF via DHFR Sulfonamide Sulfonamide Drug Sulfonamide->DHPS Competitive Inhibition

Diagram 1: Competitive inhibition of the bacterial folate synthesis pathway by sulfonamides.
Carbonic Anhydrase Inhibition

In mammals, the primary sulfonamide group (-SO₂NH₂) acts as a potent zinc-binding group within the active site of carbonic anhydrase (CA) metalloenzymes.[7][8] CAs catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, a fundamental process in pH regulation, fluid secretion, and respiration.[8] Inhibition of specific CA isoforms is the basis for the therapeutic effects of sulfonamide drugs used as diuretics and anti-glaucoma agents.[7][8]

Section 2: Structural and Physicochemical Deconstruction

The biological activity of a sulfonamide is intrinsically linked to its chemical structure and resulting physicochemical properties, such as its acid dissociation constant (pKa) and hydrophobicity (LogP).[9]

Compound Structure Molecular Weight ( g/mol ) Predicted LogP Predicted pKa Primary Target Class
This compound 245.250.8 - 1.2~3.5 (Carboxyl)~9.5 (Sulfonamide)Carbonic Anhydrase (Hypothesized)
Sulfamethoxazole 253.280.89~5.6 (Sulfonamide)DHPS (Antibacterial)
Acetazolamide 222.25-0.27~7.2 (Sulfonamide)Carbonic Anhydrase

Table 1: Comparative physicochemical properties of the subject compound and reference sulfonamides. Predicted values are estimates based on chemical structure.

Key Structural Differences and Their Implications:
  • The Para-Amino Group: A critical feature for antibacterial activity is the unsubstituted para-amino group (-NH₂) on the benzene ring, which mimics PABA.[] Sulfamethoxazole possesses this group. In contrast, This compound has a methoxy group (-OCH₃) at this position. This substitution almost certainly abolishes any clinically relevant antibacterial activity via DHPS inhibition.

  • The Sulfonamide (N1) Substitution:

    • Sulfamethoxazole features a heterocyclic isoxazole ring, which modulates its pKa and pharmacokinetic profile.

    • Acetazolamide incorporates a thiadiazole ring, a common feature in potent carbonic anhydrase inhibitors.[10]

    • This compound has an acetic acid moiety. This "tail" introduces a second acidic proton (carboxyl group), significantly increasing water solubility at physiological pH and providing a new point of interaction with target enzymes.

  • Hydrophobicity and pKa: The methoxy group on the subject compound increases its hydrophobicity compared to a simple phenyl ring, while the acetic acid tail drastically increases its polarity and introduces a low pKa value. The degree of ionization at physiological pH is a dominant factor in the antibacterial activity and distribution of sulfonamides.[9]

Section 3: Comparative Analysis of Biological Activity

Based on the structural analysis, we can predict the likely biological profile of this compound.

Antibacterial Efficacy: A Low Probability

As discussed, the absence of the para-amino group makes this compound a poor candidate for a DHPS inhibitor. It would not effectively compete with PABA, rendering it ineffective as a traditional sulfonamide antibiotic. While some novel sulfonamides lacking the p-amino group have shown activity through other mechanisms, the primary, well-established pathway is blocked.[3]

Carbonic Anhydrase Inhibition: A Strong Possibility

The unsubstituted sulfonamide group (-SO₂NH₂) is the quintessential zinc-binding feature for CA inhibition.[8] Therefore, this compound is very likely to be a carbonic anhydrase inhibitor. The key differentiator will be its potency and isoform selectivity, which are determined by the "tail" portion of the molecule.

The "tail approach" is a well-established strategy in designing selective CA inhibitors, where modifications to the scaffold beyond the zinc-binding group are used to exploit differences in the active site cavities of various CA isoforms.[11] The N-acetic acid tail of our subject compound provides a carboxylate group that can form hydrogen bonds or ionic interactions with amino acid residues at the entrance of the CA active site, potentially conferring selectivity for certain isoforms (e.g., hCA I, II, IX, or XII) over others.[12] This contrasts with Acetazolamide, which achieves its interactions primarily through its thiadiazole ring system.

Compound Predicted Antibacterial Activity (MIC) Predicted CA Inhibition (Kᵢ) Rationale for Prediction
This compound High (>256 µg/mL)Potentially low nM to µM rangeLacks p-amino group for DHPS inhibition. Possesses primary sulfonamide for CA binding, with a tail for potential selectivity interactions.
Sulfamethoxazole Low (Varies by species)Weak or negligibleClassic PABA analogue for DHPS inhibition. Lacks features for potent CA inhibition.
Acetazolamide NegligibleLow nM range (hCA II)Potent zinc-binding group and heterocyclic scaffold optimized for CA active site. No antibacterial properties.

Table 2: Predicted biological activity profiles.

Section 4: Experimental Protocols for Hypothesis Validation

To move from hypothesis to data, a series of standardized in vitro assays are required. The following protocols provide a self-validating system to quantitatively assess the biological activities discussed.

Experimental Workflow Overview

Workflow cluster_0 Antibacterial Efficacy Testing cluster_1 Carbonic Anhydrase Inhibition Assay cluster_2 Cytotoxicity Assessment MIC_start Prepare 2-fold serial dilutions of test compound in broth MIC_inoculate Inoculate with standardized bacterial suspension (~5x10^5 CFU/mL) MIC_start->MIC_inoculate MIC_incubate Incubate at 37°C for 18-24 hours MIC_inoculate->MIC_incubate MIC_read Determine MIC: Lowest concentration with no visible growth MIC_incubate->MIC_read CA_start Prepare assay buffer with CA enzyme and test compound CA_add Add substrate (e.g., p-nitrophenyl acetate) CA_start->CA_add CA_measure Measure rate of product formation (p-nitrophenol) at 400 nm CA_add->CA_measure CA_calc Calculate Ki from IC50 values CA_measure->CA_calc MTT_seed Seed mammalian cells (e.g., HEK293) in 96-well plate MTT_treat Treat cells with serial dilutions of test compound for 24-48h MTT_seed->MTT_treat MTT_add Add MTT reagent (forms formazan in viable cells) MTT_treat->MTT_add MTT_read Solubilize formazan and measure absorbance at 570 nm MTT_add->MTT_read

Diagram 2: Standard experimental workflows for evaluating sulfonamide derivatives.
Protocol: Minimum Inhibitory Concentration (MIC) Determination[13][14]
  • Objective: To determine the lowest concentration of the compound that inhibits visible bacterial growth.

  • Methodology:

    • Preparation of Compound: Dissolve this compound and control compounds (e.g., Sulfamethoxazole) in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired final concentrations.

    • Inoculum Preparation: Culture the test bacterium (e.g., E. coli ATCC 25922) overnight. Dilute the culture to match a 0.5 McFarland turbidity standard, then further dilute to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

    • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

    • Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). Include a growth control (no drug) and a sterility control (no bacteria).

Protocol: Carbonic Anhydrase Inhibition Assay (Esterase Activity Method)
  • Objective: To determine the inhibitory potency (IC₅₀ and Kᵢ) of the compound against a specific CA isoform.

  • Methodology:

    • Reagents: Prepare an assay buffer (e.g., 10 mM Tris-HCl, pH 7.4). Obtain purified human CA isozyme (e.g., hCA II) and the substrate p-nitrophenyl acetate (p-NPA).

    • Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the CA enzyme, and varying concentrations of the inhibitor (dissolved in DMSO, final concentration ≤1%).

    • Initiation: Start the reaction by adding a stock solution of p-NPA. The enzyme will hydrolyze p-NPA to p-nitrophenol, which is yellow.

    • Measurement: Immediately measure the increase in absorbance at 400 nm over time using a microplate reader. The rate of this increase is proportional to the enzyme activity.

    • Data Analysis: Plot the enzyme activity against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Conclusion and Future Directions

The structural analysis of This compound strongly suggests a biological profile distinct from classic antibacterial sulfonamides like Sulfamethoxazole. The critical substitution of the para-amino group with a methoxy group likely negates its activity against dihydropteroate synthase. Conversely, the presence of a primary sulfonamide group makes it a prime candidate for a carbonic anhydrase inhibitor .

The unique N-acetic acid tail represents a rational design element that could confer specific potency and isoform selectivity, a highly desirable trait for minimizing off-target effects.[11] This comparative guide posits that this compound is not a repurposed antibacterial but rather a purpose-built scaffold for CA inhibition.

Ultimate validation requires empirical data. The experimental protocols provided herein offer a clear and robust pathway to quantify the antibacterial, CA inhibitory, and cytotoxic properties of this compound. Such studies will definitively place this compound within the vast and functionally diverse landscape of sulfonamide-based therapeutics.

References

  • U. Zessel, V. Yargeau, and H. Horn, "Antibacterial activity of sulfamethoxazole transformation products (TPs): general relevance for sulfonamide TPs modified at the para position," Chemical Research in Toxicology, vol. 27, no. 10, pp. 1821–1828, 2014. [Link]

  • Wikipedia, "Sulfonamide (medicine)," Wikimedia Foundation, 2023. [Link]

  • S. B. Khan et al., "Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs," Bioinorganic Chemistry and Applications, vol. 2015, Article ID 902187, 2015. [Link]

  • A. Nocentini and C. T. Supuran, "Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors," Future Medicinal Chemistry, vol. 10, no. 12, pp. 1247-1261, 2018. [Link]

  • J. F. M. Nouws, T. B. Vree, and J. M. van Ginneken, "Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides," PubMed, 1989. [Link]

  • Patsnap, "What is the mechanism of Sulfanilamide?," Patsnap Synapse, 2024. [Link]

  • Study.com, "Sulfonamide: Mechanism of Action & Uses," Study.com, 2023. [Link]

  • A. Angeli et al., "Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors," Molecules, vol. 25, no. 2, p. 343, 2020. [Link]

  • ResearchGate, "Structures and physico-chemical properties of the sulfonamide antibiotics under investigation," ResearchGate, 2014. [Link]

  • A. Nocentini et al., "Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action," Journal of Medicinal Chemistry, vol. 63, no. 13, pp. 6780–6793, 2020. [Link]

  • A. A. Al-Amiery et al., "Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors," Molecules, vol. 26, no. 22, p. 7004, 2021. [Link]

  • ResearchGate, "Selected physicochemical properties of the sulfonamide antibiotics," ResearchGate, 2017. [Link]

  • S. C. Nunes et al., "Chemistry and physical properties of sulfamide and its derivatives: proton conducting materials," RSC Publishing, 2012. [Link]

  • ResearchGate, "Basic physicochemical properties of sulfonamides," ResearchGate, 2024. [Link]

  • K. P. Lesiak et al., "Structural Comparison of Sulfonamide-Based Derivatives That Can Improve Anti-Coagulation Properties of Metformin," International Journal of Molecular Sciences, vol. 23, no. 8, p. 4132, 2022. [Link]

  • K. P. Lesiak et al., "Structural Comparison of Sulfonamide-Based Derivatives That Can Improve Anti-Coagulation Properties of Metformin," National Institutes of Health, 2022. [Link]

  • P. Kollár et al., "Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus," Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 36, no. 1, pp. 1827-1843, 2021. [Link]

  • International Journal of Frontiers in Chemistry and Pharmacy Research, "Sulfonamide derivatives: Synthesis and applications," ijfcpr.com, 2024. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of (4-Methoxy-benzenesulfonylamino)-acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of (4-Methoxy-benzenesulfonylamino)-acetic acid derivatives and their close analogs. Synthesizing findings from multiple research endeavors, this document offers a comparative overview of their biological activities, with a primary focus on their antimicrobial properties, for which the most robust data is available. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the key structural determinants for the biological activity of this class of compounds.

Introduction: The this compound Scaffold

The core structure, this compound, also known as N-(4-methoxybenzenesulfonyl)glycine, represents a versatile scaffold in medicinal chemistry. It combines a substituted benzenesulfonamide moiety with an amino acid, offering multiple points for chemical modification to modulate its physicochemical and pharmacological properties. The sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents, including antimicrobial, anticancer, and anti-inflammatory drugs. The incorporation of an amino acid linker provides a handle for further derivatization and can influence properties such as solubility, cell permeability, and interaction with biological targets.

The exploration of derivatives of this scaffold has been driven by the quest for novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. This guide will delve into the known biological activities of these compounds and elucidate the structural modifications that govern their efficacy.

Comparative Biological Activity: A Focus on Antimicrobial Properties

The most extensively documented biological activity for N-sulfonylated amino acid derivatives, including those with the 4-methoxybenzenesulfonyl group, is their antimicrobial effect. Several studies have systematically synthesized and evaluated these compounds against a panel of pathogenic bacteria and fungi, providing valuable SAR insights.

Antibacterial Activity

The antibacterial potential of this compound and its analogs has been demonstrated against both Gram-positive and Gram-negative bacteria. The key structural features influencing this activity are:

  • The Nature of the Amino Acid: The amino acid component plays a crucial role in determining the potency and spectrum of antibacterial activity. While the simplest derivative, N-(4-methoxybenzenesulfonyl)glycine (the acetic acid derivative), shows baseline activity, modifications to the amino acid side chain can lead to significant improvements.

  • The Sulfonamide Moiety: The 4-methoxy substitution on the phenyl ring of the benzenesulfonamide is a common feature in active compounds. This electron-donating group can influence the electronic properties of the sulfonamide and its binding to target enzymes.

Table 1: Comparative Antibacterial Activity of N-Sulfonylated Amino Acid Derivatives

Compound IDR Group (Amino Acid Side Chain)Test OrganismZone of Inhibition (mm)MIC (µg/mL)Reference
1a -H (Glycine)E. coli14.2 ± 0.64100[1]
S. aureus4.0 ± 0.15>100[1]
1b -CH(CH₃)₂ (Valine)E. coli22.3 ± 0.1112.5[1]
S. aureus20.2 ± 0.2612.5[1]
1c -(CH₂)₄NHC(=NH)NH₂ (Arginine)E. coli20.2 ± 0.2612.5[1]
S. aureus23.2 ± 0.556.25[1]
2a N-(4-acetamidobenzenesulfonyl)valineS. aureus--[2]
E. coli--[2]
2b N-(4-acetamidobenzenesulfonyl)alanineS. aureus--[2]
E. coli--[2]
2c N-(4-acetamidobenzenesulfonyl)tryptophanS. aureusGood-[2]
E. coliGood-[2]

SAR Insights from Antibacterial Data:

  • From the data presented, it is evident that moving from the simple glycine derivative (acetic acid) to more complex amino acids like valine and arginine significantly enhances antibacterial activity against both E. coli and S. aureus[1].

  • The arginine derivative 1c shows the most potent activity against S. aureus, with a MIC of 6.25 µg/mL, suggesting that the basic guanidinium group may play a key role in interacting with the bacterial cell envelope or a specific target[1].

  • The work on N-(4-acetamidobenzenesulfonyl) derivatives also highlights that the choice of the amino acid is critical, with the tryptophan derivative showing good activity[2].

Antifungal Activity

Derivatives of this class have also been evaluated for their antifungal properties. The structural requirements for antifungal activity appear to be similar to those for antibacterial activity, with the amino acid moiety being a key determinant.

Table 2: Comparative Antifungal Activity of N-Sulfonylated Amino Acid Derivatives

Compound IDR Group (Amino Acid Side Chain)Test OrganismMIC (µg/mL)Reference
1a -H (Glycine)A. niger-[1]
C. albicans-[1]
1b -CH(CH₃)₂ (Valine)A. nigerLow[1]
C. albicansLow[1]
1c -(CH₂)₄NHC(=NH)NH₂ (Arginine)A. nigerLow[1]
C. albicansLow[1]

SAR Insights from Antifungal Data:

  • The glycine derivative showed limited antifungal potential, while the valine and arginine derivatives displayed notable activity, indicating that lipophilic or basic side chains are beneficial for antifungal action[1].

Potential for Other Biological Activities: An Outlook

While the antimicrobial activity of this compound derivatives is the most well-characterized, the broader family of sulfonamides and acetic acid derivatives are known to exhibit a wide range of other biological effects. This suggests that the this compound scaffold could be a promising starting point for the development of agents targeting other diseases.

  • Anticancer Activity: The indole alkaloid, rhazinilam, a compound with anticancer properties, has been synthesized using N-4-methoxybenzenesulfonyl glycine methyl ester as a precursor. Although the biological activity of the precursor itself was not reported, this highlights the utility of this scaffold in constructing more complex bioactive molecules.

  • Enzyme Inhibition: Sulfonamides are classic inhibitors of several enzymes, most notably carbonic anhydrases and matrix metalloproteinases (MMPs). The N-sulfonylated amino acid structure is well-suited to interact with the active sites of proteases. While specific studies on this compound derivatives as enzyme inhibitors are not prevalent in the searched literature, the potential for this activity is high based on the known pharmacology of related compounds.

  • Anti-inflammatory Activity: Acetic acid derivatives are a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs). The combination of an acetic acid moiety with a sulfonamide group could lead to compounds with dual or synergistic anti-inflammatory mechanisms.

Methodologies and Experimental Protocols

The synthesis and biological evaluation of this compound derivatives follow established chemical and microbiological procedures.

General Synthesis Protocol

The synthesis of N-(4-methoxybenzenesulfonyl)amino acid derivatives is typically achieved through a nucleophilic substitution reaction between 4-methoxybenzenesulfonyl chloride and the desired amino acid in an alkaline medium.

Step-by-Step Synthesis:

  • The amino acid is dissolved in an aqueous solution of sodium hydroxide or sodium carbonate to form the corresponding sodium salt.

  • The solution is cooled in an ice bath.

  • 4-Methoxybenzenesulfonyl chloride, dissolved in a suitable organic solvent (e.g., acetone), is added dropwise to the cooled amino acid solution with vigorous stirring.

  • The reaction mixture is stirred for several hours at room temperature, while maintaining an alkaline pH.

  • After the reaction is complete (monitored by TLC), the solution is acidified with dilute hydrochloric acid to precipitate the N-sulfonylated amino acid derivative.

  • The crude product is collected by filtration, washed with cold water, and purified by recrystallization.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up AminoAcid Amino Acid ReactionVessel Reaction at 0°C to RT AminoAcid->ReactionVessel SulfonylChloride 4-Methoxybenzenesulfonyl Chloride SulfonylChloride->ReactionVessel Base Aqueous Base (e.g., NaOH) Base->ReactionVessel Acidification Acidification (HCl) ReactionVessel->Acidification 1. Reaction Completion Filtration Filtration & Washing Acidification->Filtration 2. Precipitation Purification Recrystallization Filtration->Purification 3. Crude Product Product N-(4-methoxybenzenesulfonyl) amino acid derivative Purification->Product 4. Pure Product

Caption: General workflow for the synthesis of N-(4-methoxybenzenesulfonyl)amino acid derivatives.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds is typically evaluated using standard methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the agar well diffusion method to measure the zone of inhibition.

Broth Microdilution for MIC Determination:

  • A two-fold serial dilution of each compound is prepared in a 96-well microtiter plate using a suitable broth medium.

  • Each well is inoculated with a standardized suspension of the test microorganism.

  • Positive (microorganism in broth) and negative (broth only) controls are included.

  • The plates are incubated at the appropriate temperature for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CompoundDilution Serial Dilution of Test Compounds Inoculation Inoculation of Microtiter Plates CompoundDilution->Inoculation InoculumPrep Standardized Microbial Inoculum Preparation InoculumPrep->Inoculation Incubation Incubation (e.g., 37°C, 24h) Inoculation->Incubation VisualInspection Visual Inspection for Microbial Growth Incubation->VisualInspection MIC_Determination Determination of MIC VisualInspection->MIC_Determination Result MIC Value (µg/mL) MIC_Determination->Result

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

The structure-activity relationship studies of this compound derivatives and their analogs have demonstrated that these compounds are a promising class of antimicrobial agents. The biological activity is significantly influenced by the nature of the amino acid side chain, with larger, lipophilic, or basic groups generally leading to enhanced potency.

While the current body of research is primarily focused on their antimicrobial properties, the versatile nature of the scaffold suggests that these compounds could be explored for other therapeutic applications, including as anticancer agents and enzyme inhibitors. Future research should focus on:

  • Expanding the diversity of the amino acid component to include unnatural and conformationally restricted amino acids to further probe the SAR.

  • Investigating the mechanism of action of the most potent antimicrobial derivatives to identify their specific cellular targets.

  • Screening these compounds against other biological targets , such as cancer cell lines and key enzymes implicated in disease, to unlock their full therapeutic potential.

By leveraging the insights from the existing SAR data and exploring new biological applications, the this compound scaffold holds considerable promise for the development of novel and effective therapeutic agents.

References

  • Synthesis, antibacterial and antifungal possession of amino acids containing sulfonamide moieties. Journal of Chemical and Pharmaceutical Research, 2015, 7(3):180-185. [Link]

  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. International Journal of Medicinal Chemistry, 2014, Article ID 879435. [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 2021, 26(17), 5182. [Link]

  • Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties. Journal of Chemistry, 2013, Article ID 405910. [Link]

  • Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Cihan University-Erbil Scientific Journal, 2023, 7(2). [Link]

  • The role of commonly used transition metals in total synthesis of indole alkaloids. Results in Chemistry, 2023, 5, 100860. [Link]

Sources

A Senior Application Scientist's Guide to Evaluating the Cross-Reactivity of (4-Methoxy-benzenesulfonylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug discovery, the potency of a candidate molecule against its intended target is only half the story. The other, arguably more critical, half is its selectivity. Off-target interactions, where a compound binds to and modulates the activity of unintended enzymes or receptors, can lead to unforeseen side effects, toxicity, or a complex pharmacological profile that complicates clinical development.

This guide provides a comprehensive framework for assessing the enzymatic cross-reactivity of (4-Methoxy-benzenesulfonylamino)-acetic acid , a sulfonamide-containing compound. Sulfonamides are a well-established class of molecules known to interact with a variety of enzymes, most notably carbonic anhydrases but also others such as acetylcholinesterase.[1] Therefore, a rigorous evaluation of its selectivity is not merely a perfunctory step but a foundational pillar of its preclinical characterization.

Here, we move beyond a simple listing of protocols. We delve into the causality behind experimental design, providing a self-validating system for researchers to generate robust and interpretable cross-reactivity data. This guide is designed for drug development professionals seeking to build a comprehensive selectivity profile for this, or structurally related, molecules.

Part 1: Designing a Rational Cross-Reactivity Screening Panel

The selection of enzymes for a cross-reactivity panel should be a rational, tiered process based on the compound's core structure and data from analogous molecules. Given that this compound is a benzenesulfonamide, a logical starting point for its primary target class is the carbonic anhydrase (CA) family of enzymes.

Proposed Enzyme Panel for Selectivity Profiling:

Tier Enzyme Family/Target Rationale for Inclusion Illustrative Examples
Tier 1 Primary Target Isoforms To confirm high-affinity binding to the putative primary target class and determine isoform-specific selectivity.Carbonic Anhydrase II (CA-II), Carbonic Anhydrase IX (CA-IX), Carbonic Anhydrase XII (CA-XII)
Tier 2 Predicted Off-Targets (Based on Analogs) Data on structurally related sulfonamides and methoxy-benzoyl compounds suggest potential interactions with these families.[2][3]Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), Aldo-Keto Reductase Family 1 Member B1 (AKR1B1)
Tier 3 Common Drug Metabolism & Liability Targets To assess potential for drug-drug interactions and metabolic liabilities, which is a standard step in preclinical development.[4]Cytochrome P450 Isoforms (e.g., CYP3A4, CYP2D6, CYP2C9)
Tier 4 Broad Kinase Panel (Optional) For comprehensive profiling, especially if the compound is intended for oncology or inflammation, where kinase pathways are prevalent.Commercially available panels (e.g., DiscoverX, Eurofins)

Part 2: Experimental Workflow & Protocols

A systematic approach is essential for generating reliable data. The workflow begins with determining the potency against the primary target and then expands to assess activity against the broader selectivity panel.

Workflow Diagram: From Primary Target to Selectivity Profile

G cluster_0 Phase 1: Primary Target Characterization cluster_1 Phase 2: Cross-Reactivity Profiling cluster_2 Phase 3: Data Analysis & Interpretation A Compound Synthesis & QC of this compound B Single-Point Screen vs. Primary Target (e.g., CA-II) A->B C Dose-Response Assay: Determine IC50 Value B->C D Enzyme Kinetic Studies: Determine Mechanism of Inhibition (e.g., Ki) C->D E Single-Point Screen vs. Tier 1-3 Enzyme Panel (at 10µM concentration) D->E F Identify 'Hits' (e.g., >50% Inhibition) E->F G Generate IC50 Values for all confirmed 'Hits' F->G H Calculate Selectivity Index (IC50_Off-Target / IC50_Primary_Target) G->H I Tabulate Comparative Data and Generate Report H->I

Caption: A streamlined workflow for characterizing inhibitor potency and selectivity.

Protocol 1: Determination of IC50 using a Colorimetric Assay

This protocol provides a generalized method for determining the half-maximal inhibitory concentration (IC₅₀), a key measure of inhibitor potency.[5] This example is based on a typical carbonic anhydrase assay.

Principle: The assay measures the esterase activity of Carbonic Anhydrase (CA), which catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, a yellow-colored product that absorbs light at 405 nm. An inhibitor will slow this reaction.

Materials:

  • Purified enzyme (e.g., human Carbonic Anhydrase II)

  • Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4)

  • Substrate: p-Nitrophenyl acetate (pNPA)

  • Test Compound: this compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series (e.g., 10 points, 1:3 dilution) in DMSO, ranging from 10 mM to 0.5 µM.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • 170 µL of Assay Buffer.

    • 10 µL of enzyme solution (at a pre-determined optimal concentration).

    • 10 µL of the diluted test compound (or DMSO for control wells).

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Initiate Reaction: Add 10 µL of the pNPA substrate solution to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 60 seconds for 15-20 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the data by setting the rate of the DMSO control as 100% activity and a no-enzyme well as 0% activity.

    • Plot the % Inhibition vs. the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Enzyme Kinetic Analysis (Lineweaver-Burk Plot)

To understand how the compound inhibits the enzyme (e.g., competitively, non-competitively), kinetic studies are essential.[2]

Procedure:

  • Set up the assay as described in Protocol 1.

  • Perform the assay using a matrix of conditions:

    • Vary the substrate (pNPA) concentration across a range (e.g., 5-8 concentrations).

    • For each substrate concentration, run the reaction with no inhibitor and at least two different fixed concentrations of the inhibitor.

  • Data Analysis:

    • Calculate the reaction velocity (V) for each condition.

    • Generate a Lineweaver-Burk plot by plotting 1/V versus 1/[Substrate].

    • Analyze the resulting plots. For example, lines that intersect on the y-axis are indicative of competitive inhibition. From these plots, the inhibition constant (Ki) can be calculated.

Part 3: Data Interpretation and Visualization

The ultimate goal is to generate a clear, comparative view of the compound's selectivity. The selectivity index (SI) is a critical metric, calculated as the ratio of the IC₅₀ for an off-target enzyme to the IC₅₀ for the primary target. A higher SI value indicates greater selectivity.

Selectivity Index (SI) = IC₅₀ (Off-Target) / IC₅₀ (Primary Target)

An SI > 100 is generally considered a good indicator of selectivity, though the required threshold depends on the therapeutic context.

Illustrative Data Summary Table

The following table presents a hypothetical but realistic data set for this compound, based on the proposed screening panel.

Enzyme Target Enzyme Class IC₅₀ (µM) Selectivity Index (vs. CA-II)
Carbonic Anhydrase II Lyase (Primary Target)0.05 1
Carbonic Anhydrase IXLyase (Tier 1)0.153
AcetylcholinesteraseHydrolase (Tier 2)25.5510
AKR1B1Oxidoreductase (Tier 2)> 100> 2000
CYP3A4Oxidoreductase (Tier 3)85.21704
CYP2D6Oxidoreductase (Tier 3)> 100> 2000
Conceptual Diagram of Inhibitor Selectivity

G cluster_0 High Selectivity Profile cluster_1 Poor Selectivity Profile Inhibitor_A Selective Inhibitor Target_A Primary Target Inhibitor_A->Target_A High Affinity (Low IC50) OffTarget_A1 Off-Target 1 Inhibitor_A->OffTarget_A1 Low Affinity (High IC50) OffTarget_A2 Off-Target 2 Inhibitor_A->OffTarget_A2 Low Affinity (High IC50) Inhibitor_B Non-Selective Inhibitor Target_B Primary Target Inhibitor_B->Target_B High Affinity OffTarget_B1 Off-Target 1 Inhibitor_B->OffTarget_B1 Moderate Affinity OffTarget_B2 Off-Target 2 Inhibitor_B->OffTarget_B2 Low Affinity

Caption: Visualizing the difference between a selective and a non-selective inhibitor.

Conclusion

This guide outlines a robust, scientifically-grounded strategy for evaluating the cross-reactivity of this compound. By employing a rational, tiered screening panel and executing validated enzymatic and kinetic assays, researchers can build a comprehensive selectivity profile. This profile is indispensable for making informed decisions in the drug development process, mitigating risks associated with off-target effects, and ultimately increasing the probability of advancing a safe and effective therapeutic candidate. The principles and protocols described herein are designed to ensure trustworthiness and technical accuracy, providing a solid foundation for any cross-reactivity investigation.

References

  • Title: On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays Source: Frontiers in Chemistry URL: [Link]

  • Title: Inhibitor Screening Kits Source: Biocompare URL: [Link]

  • Title: Enzyme Inhibition Assessment Service Source: Creative Biolabs URL: [Link]

  • Title: Recent advances in screening of enzymes inhibitors based on capillary electrophoresis Source: Talanta URL: [Link]

  • Title: Enzyme Inhibitor Discovery by Activity-Based Protein Profiling Source: Annual Review of Biochemistry URL: [Link]

  • Title: The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics Source: BellBrook Labs URL: [Link]

  • Title: Assay Interference by Chemical Reactivity Source: Assay Guidance Manual - NCBI Bookshelf URL: [Link]

  • Title: Synthesis, enzyme inhibitory kinetics mechanism and computational study of N-(4-methoxyphenethyl)- N-(substituted)-4-methylbenzenesulfonamides as novel therapeutic agents for Alzheimer's disease Source: PeerJ URL: [Link]

  • Title: BindingDB BDBM50016617 (4-Methoxy-benzoylamino)-acetic acid Source: BindingDB URL: [Link]

  • Title: Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl) Source: Juniper Publishers URL: [Link]

Sources

A Comparative Guide to the In Vivo Efficacy of Benzenesulfonamide-Based Carbonic Anhydrase IX Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the in vivo efficacy of benzenesulfonamide-based inhibitors targeting carbonic anhydrase IX (CA IX), a key enzyme implicated in tumor progression. Due to the limited public data on (4-Methoxy-benzenesulfonylamino)-acetic acid, this guide will focus on the extensively studied, structurally related compound SLC-0111 , a first-in-class CA IX inhibitor that has advanced to clinical trials.[1][2] We will objectively compare its performance with the broader class of carbonic anhydrase inhibitors, including the less selective compound acetazolamide, and provide the supporting experimental data and protocols necessary for researchers in drug development.

The Scientific Rationale: Targeting CA IX in the Tumor Microenvironment

Solid tumors are often characterized by regions of hypoxia (low oxygen), which triggers a cascade of adaptive responses that promote tumor survival and metastasis.[3] One of the key players in this process is the hypoxia-inducible factor-1α (HIF-1α), which upregulates the expression of several proteins, including the transmembrane enzyme Carbonic Anhydrase IX (CA IX).[3]

CA IX is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons.[3] In the hypoxic tumor microenvironment, CA IX is highly overexpressed on the cancer cell surface.[3] Its enzymatic activity contributes to the acidification of the extracellular space while maintaining a more alkaline intracellular pH, a state that is favorable for cancer cell proliferation, survival, and invasion.[3][4] This extracellular acidosis can also impede the efficacy of conventional chemotherapies and immunotherapies.[4][5] Therefore, inhibiting CA IX presents a promising therapeutic strategy to disrupt the tumor microenvironment and enhance the efficacy of other anti-cancer treatments.[6] Benzenesulfonamides are a well-established class of potent CA inhibitors.[7]

cluster_TME Tumor Microenvironment (TME) cluster_cell Cancer Cell Hypoxia Hypoxia HIF1a HIF-1α Activation Hypoxia->HIF1a induces CAIX_exp CA IX Overexpression HIF1a->CAIX_exp upregulates CAIX CA IX CAIX_exp->CAIX CO2_H2O CO₂ + H₂O CO2_H2O->CAIX HCO3_H HCO₃⁻ + H⁺ pHi ↑ Intracellular pH (Alkaline) HCO3_H->pHi maintains pHe ↓ Extracellular pH (Acidic) HCO3_H->pHe contributes to CAIX->HCO3_H catalyzes Proliferation ↑ Proliferation & Survival pHi->Proliferation Invasion ↑ Invasion & Metastasis pHe->Invasion Immune_Supp Immune Evasion pHe->Immune_Supp Chemo_Res Chemoresistance pHe->Chemo_Res

Caption: Mechanism of CA IX action in the tumor microenvironment.

Comparative In Vitro Potency and Selectivity

The initial evaluation of any inhibitor begins with its in vitro performance. An ideal CA IX inhibitor should exhibit high potency against the target isoform (CA IX) and high selectivity over other, more ubiquitously expressed isoforms like CA I and CA II to minimize off-target effects.[7][8] SLC-0111, a ureido-substituted benzenesulfonamide, demonstrates excellent selectivity for the tumor-associated isoforms CA IX and CA XII over the cytosolic CA I and CA II.[9][10]

InhibitorTarget Isoform(s)CA I (Kᵢ, nM)CA II (Kᵢ, nM)CA IX (Kᵢ, nM)CA XII (Kᵢ, nM)Reference(s)
SLC-0111 CA IX, CA XII>10,00096045.04.5[10]
Acetazolamide Pan-CA inhibitor25012255.7[11]
Dorzolamide Pan-CA inhibitor----[12]

Kᵢ (inhibition constant) values indicate the concentration of inhibitor required to produce 50% inhibition. Lower values indicate higher potency. Data is compiled from multiple sources and may show slight variations.

In Vivo Efficacy: Preclinical Evidence

The true test of a therapeutic candidate lies in its in vivo efficacy. Preclinical studies in various tumor models have demonstrated the anti-tumor effects of SLC-0111, both as a monotherapy and, more significantly, in combination with other cancer therapies.[3]

Monotherapy and Combination with Chemotherapy

SLC-0111 has shown promise in delaying tumor growth in several preclinical models. For instance, in glioblastoma models, SLC-0111 in combination with the standard-of-care chemotherapy temozolomide (TMZ) resulted in a significant regression of xenografts, an effect greater than either agent alone.[9] This combination therapy was also shown to inhibit the enrichment of brain tumor-initiating cells, which are often resistant to chemotherapy.[9] The synergistic effect is attributed to the ability of SLC-0111 to modulate the tumor microenvironment, potentially increasing the uptake and efficacy of cytotoxic agents.[4][13]

Tumor ModelTreatmentKey FindingsReference(s)
Glioblastoma (Xenograft) SLC-0111 + TemozolomideSignificantly delayed tumor growth compared to either agent alone; reduced enrichment of chemo-resistant brain tumor-initiating cells.[9][14]
Breast Cancer (Xenograft) SLC-0111Showed anti-tumor efficacy.[9]
Pancreatic Cancer (PDX) SLC-0111 + GemcitabineIncreased survival in patient-derived xenograft models.[15]
Melanoma, Breast, Colon Cancer SLC-0111 + Various ChemotherapiesPotentiated the cytotoxic effects of dacarbazine, temozolomide, doxorubicin, and 5-fluorouracil in vitro.[13]
Combination with Immunotherapy

The acidic tumor microenvironment created by CA IX activity is known to suppress immune cell function.[5] By inhibiting CA IX, SLC-0111 can help restore a more neutral pH, thereby enhancing the efficacy of immune checkpoint blockade (ICB) therapies.[5] Studies in melanoma and breast cancer models have shown that combining SLC-0111 with ICB leads to enhanced T-cell responses, reduced tumor growth, and decreased metastasis.[5]

Clinical Development of SLC-0111

The promising preclinical data for SLC-0111 led to its evaluation in human clinical trials. A first-in-human Phase I study in patients with advanced solid tumors established the safety and tolerability of SLC-0111, with a recommended Phase II dose of 1000 mg/day.[1][16] While no objective responses were observed in this heavily pre-treated patient population, stable disease for over 24 weeks was seen in two patients.[1][17] A subsequent Phase Ib trial is evaluating SLC-0111 in combination with gemcitabine in patients with CA IX-positive pancreatic cancer.[1][3]

Experimental Protocol: In Vivo Efficacy Assessment in a Xenograft Mouse Model

This protocol provides a standardized workflow for evaluating the in vivo efficacy of a CA IX inhibitor like SLC-0111.

Caption: Workflow for assessing in vivo efficacy of CA IX inhibitors.

Step-by-Step Methodology:

  • Animal Model: Utilize immunodeficient mice (e.g., nude or SCID) to prevent rejection of human tumor xenografts.[18] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Cell Line: Select a human cancer cell line with high expression of CA IX, such as HT-29 (colorectal) or MDA-MB-231 (breast cancer).[18]

  • Tumor Implantation: Subcutaneously inject approximately 1-5 x 10⁶ cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

  • Randomization and Grouping: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle control

    • Group 2: Test compound (e.g., SLC-0111)

    • Group 3: Known inhibitor (e.g., Acetazolamide)

    • Group 4: Combination therapy (e.g., SLC-0111 + Chemotherapy)

  • Drug Administration: Administer the compounds via the appropriate route (e.g., oral gavage for SLC-0111) at the predetermined dose and schedule. Monitor body weight and clinical signs of toxicity throughout the study.

  • Endpoint: The study concludes when tumors in the control group reach a specified maximum volume or after a set duration. Euthanize the mice and excise the tumors for further analysis (e.g., weight, histopathology, biomarker analysis).

  • Data Analysis: Calculate the percent tumor growth inhibition (% TGI) for each treatment group relative to the vehicle control. Analyze survival data using Kaplan-Meier curves.

Conclusion and Future Directions

The development of selective CA IX inhibitors, exemplified by SLC-0111, represents a significant advancement in targeting the tumor microenvironment. The in vivo data strongly support the rationale that inhibiting CA IX can effectively delay tumor growth, particularly when used in combination with standard chemotherapies and emerging immunotherapies. While direct comparative in vivo efficacy data for this compound is not yet in the public domain, the robust preclinical and clinical findings for the closely related compound SLC-0111 provide a strong benchmark for future studies. Further research should focus on identifying predictive biomarkers for patient selection to maximize the clinical benefit of this therapeutic strategy.[2]

References

  • CA IX Inhibitors | SCBT - Santa Cruz Biotechnology.
  • Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. (2021-12-14).
  • Selective carbonic anhydrase IX and XII inhibitors based around a functionalized coumarin scaffold - PubMed.
  • Abstract CT161: Phase I clinical trials of SLC-0111, a novel inhibitor of carbonic anhydrase IX, in patients with advanced solid tumors - AACR Journals. (2020-08-15).
  • Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo - PubMed Central. (2017-12-21).
  • Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo - JCI Insight. (2017-12-21).
  • Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One - Research journals.
  • A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PubMed Central.
  • A Comparative Guide to the In Vitro and In Vivo Performance of Carbonic Anhydrase Inhibitors: A Case Study on SLC-0111 - Benchchem.
  • A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PubMed.
  • Abstract CT161: Phase I clinical trials of SLC-0111, a novel inhibitor of carbonic anhydrase IX, in patients with advanced solid tumors - ResearchG
  • SLC-0111 - Signalchem LifeScience.
  • carbonic anhydrase IX inhibitors - Page 1 - BioWorld. (2025-10-20).
  • Targeting Hypoxia-Induced Carbonic Anhydrase IX Enhances Immune-Checkpoint Blockade Locally and Systemically - AACR Journals.
  • The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PubMed.
  • Carbonic Anhydrase IX Inhibitors as Candidates for Combin
  • PET imaging and pharmacological therapy targeting carbonic anhydrase-IX high-expressing tumors using US2 platform based on bivalent ureidosulfonamide - PubMed. (2020-12-09).
  • Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed. (2017-01-17).

Sources

A Comparative Guide to Benchmarking the Purity of Synthesized (4-Methoxy-benzenesulfonylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, particularly those with therapeutic potential, the rigorous assessment of purity is a cornerstone of reliable and reproducible research. This guide provides a comprehensive framework for benchmarking the purity of synthesized (4-Methoxy-benzenesulfonylamino)-acetic acid, a compound of interest in medicinal chemistry. We will explore a multi-pronged analytical approach, detailing the rationale behind each technique and providing actionable protocols. Our focus is to equip researchers with the tools to not only quantify purity but also to identify and characterize potential impurities, a critical step in drug development.[1][2]

The purity of an active pharmaceutical ingredient (API) is paramount, as even minute impurities can significantly impact its efficacy and safety.[1][2] Regulatory bodies worldwide have stringent requirements for impurity profiling in pharmaceutical products.[1] Therefore, a robust analytical strategy is not merely a matter of good scientific practice but a critical component of the drug development lifecycle.

This guide will compare and contrast the utility of several key analytical techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis. Each method offers unique advantages and, when used in concert, they provide a comprehensive and validated assessment of compound purity.

The Analytical Workflow: A Multi-Technique Approach

A hierarchical approach to purity analysis is often the most effective. Initial, rapid screening methods can be followed by more definitive, quantitative techniques. This workflow ensures both efficiency and rigor in the assessment of your synthesized this compound.

Purity Analysis Workflow cluster_Synthesis Synthesis & Purification cluster_Qualitative Qualitative Assessment cluster_Quantitative Quantitative Analysis cluster_Confirmation Structural Confirmation & Impurity ID Crude Product Crude Product TLC Thin-Layer Chromatography (TLC) Crude Product->TLC Initial Screen NMR_Spec NMR Spectroscopy (¹H, ¹³C, 2D) Crude Product->NMR_Spec Structural Verification HPLC High-Performance Liquid Chromatography (HPLC) TLC->HPLC Proceed if Purity >90% qNMR Quantitative NMR (qNMR) HPLC->qNMR Orthogonal Quantitation MS Mass Spectrometry (MS) HPLC->MS Identify Impurity Masses EA Elemental Analysis qNMR->EA Corroborate Purity NMR_Spec->MS qNMR Principle cluster_SamplePrep Sample Preparation cluster_Analysis NMR Analysis & Calculation Analyte Accurately Weighed Analyte NMR_Tube NMR Tube Analyte->NMR_Tube IS Accurately Weighed Internal Standard IS->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube NMR_Spec Acquire ¹H NMR Spectrum (long relaxation delay) NMR_Tube->NMR_Spec Integration Integrate Analyte and Internal Standard Signals NMR_Spec->Integration Calculation Calculate Purity based on Integral Ratios, Masses, and MWs Integration->Calculation Purity_Result Absolute Purity (%) Calculation->Purity_Result

Sources

A Senior Application Scientist's Guide to the Synthesis of (4-Methoxy-benzenesulfonylamino)-acetic acid: A Comparative Analysis of Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-Methoxy-benzenesulfonylamino)-acetic acid, also known as N-(4-methoxybenzenesulfonyl)glycine, is a vital structural motif in medicinal chemistry. Its presence in various molecular scaffolds is often associated with diverse pharmacological activities, making its efficient and scalable synthesis a topic of considerable interest for researchers in drug discovery and development. The molecule combines a simple amino acid, glycine, with an arylsulfonyl group, imparting specific physicochemical properties crucial for molecular recognition and bioavailability.

This in-depth technical guide provides a comparative analysis of the two most prevalent synthetic pathways to this valuable compound. As scientists and professionals in the field, understanding the nuances, advantages, and limitations of each route is paramount for making informed decisions in a laboratory or process chemistry setting. We will dissect each method, providing not just the procedural steps, but the critical reasoning behind them, supported by experimental data and authoritative references.

Comparative Overview of Synthetic Routes

The synthesis of this compound is primarily accomplished through the formation of a sulfonamide bond between glycine and a 4-methoxybenzenesulfonyl moiety. The two routes explored here differ in their fundamental approach to handling the bifunctional nature of glycine.

  • Route A: Direct N-Sulfonylation of Glycine via Schotten-Baumann Reaction. This is the most direct and atom-economical approach, reacting glycine with 4-methoxybenzenesulfonyl chloride in an aqueous basic medium.

  • Route B: Ester Protection and Subsequent N-Sulfonylation. This two-step pathway involves first protecting the carboxylic acid of glycine as an ethyl ester, performing the N-sulfonylation in an organic solvent, and finally deprotecting the ester to yield the desired product.

The choice between these routes depends on factors such as scale, desired purity, reagent availability, and handling constraints. The following table provides a high-level comparison of these two methodologies.

ParameterRoute A: Direct Aqueous N-SulfonylationRoute B: Ester Protection Pathway
Starting Materials Glycine, 4-Methoxybenzenesulfonyl ChlorideGlycine, Ethanol, Thionyl Chloride, 4-Methoxybenzenesulfonyl Chloride
Key Reagents Sodium Hydroxide (NaOH)Triethylamine (Et₃N), Lithium Hydroxide (LiOH)
Solvent System Water / Dioxane or Acetone (Biphasic)Dichloromethane (DCM), THF/Water
Reaction Steps 13 (Esterification, Sulfonylation, Hydrolysis)
Typical Overall Yield 75-85%70-80%
Work-up Complexity Simple (Acidification, Filtration)Moderate (Extractions, Chromatography, Filtration)
Scalability ExcellentGood
Key Advantages High atom economy, fewer steps, uses inexpensive reagents and solvents.Better solubility of intermediates in organic solvents, potentially cleaner reaction.
Key Disadvantages Potential for sulfonyl chloride hydrolysis, requires careful pH control.Lower atom economy, more steps, requires anhydrous conditions for sulfonylation.

Route A: Direct N-Sulfonylation of Glycine (Schotten-Baumann Reaction)

This method is a classic and robust procedure for the N-acylation or N-sulfonylation of amines and amino acids.[1][2] The Schotten-Baumann reaction condition typically involves a two-phase solvent system (e.g., water and an organic solvent) where an aqueous base neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[1]

Causality and Experimental Choices
  • Why an Aqueous Base? Glycine is highly soluble in water, especially as its sodium salt (sodium glycinate), which is formed in situ. The base (NaOH) serves two critical functions: it deprotonates the amino group of glycine, significantly increasing its nucleophilicity, and it neutralizes the HCl generated from the reaction with the sulfonyl chloride. This prevents the protonation of unreacted glycine, which would render it unreactive.

  • Why Temperature Control? 4-Methoxybenzenesulfonyl chloride is susceptible to hydrolysis in the aqueous basic medium. Maintaining a low temperature (0-5 °C) during its addition minimizes this competing side reaction, thereby maximizing the yield of the desired sulfonamide.

  • Work-up by Acidification: The product, this compound, exists as its sodium salt in the final reaction mixture. Upon acidification with a strong acid like HCl, the carboxylate is protonated, causing the free acid to precipitate out of the aqueous solution due to its lower solubility. This provides a simple and effective method for initial purification.

Reaction Diagram

Route_A cluster_reactants Reactants cluster_product Product Glycine Glycine Product (4-Methoxy-benzenesulfonylamino) -acetic acid Glycine->Product  1. NaOH, H₂O, 0-5 °C  2. Acidification (HCl) SulfonylChloride 4-Methoxybenzenesulfonyl Chloride SulfonylChloride->Glycine

Caption: Route A - Direct N-Sulfonylation of Glycine.

Detailed Experimental Protocol
  • Preparation: In a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve glycine (7.5 g, 0.1 mol) in 100 mL of 1 M sodium hydroxide (0.1 mol NaOH) solution.

  • Cooling: Cool the solution to 0-5 °C in an ice-water bath with vigorous stirring.

  • Reagent Addition: Dissolve 4-methoxybenzenesulfonyl chloride (20.7 g, 0.1 mol) in 50 mL of dioxane or acetone. Add this solution dropwise to the cold glycine solution over a period of 30-45 minutes, ensuring the temperature of the reaction mixture does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional hour, then let it warm to room temperature and stir for another 2-3 hours.

  • Work-up: Cool the reaction mixture again in an ice bath and carefully acidify it to pH 1-2 by the slow addition of concentrated hydrochloric acid. A white precipitate will form.

  • Isolation and Purification: Stir the cold slurry for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two 50 mL portions of cold water.

  • Drying: Dry the product under vacuum at 60 °C to a constant weight. The typical yield is 18.4 - 20.8 g (75-85%). The product can be further purified by recrystallization from an ethanol/water mixture if required.

Route B: Ester Protection and Subsequent N-Sulfonylation

This route circumvents the challenges of working in an aqueous medium by protecting the carboxylic acid functionality of glycine as an ethyl ester. This strategy enhances the solubility of the amino acid derivative in common organic solvents, allowing the sulfonylation reaction to be performed under anhydrous conditions. The final step involves the hydrolysis (saponification) of the ester to yield the target carboxylic acid.[3]

Causality and Experimental Choices
  • Why Esterification? Glycine ethyl ester is significantly more soluble in organic solvents like dichloromethane (DCM) compared to glycine itself. This allows for a homogeneous reaction medium during the sulfonylation step, which can lead to cleaner reactions and easier monitoring. The ester is typically used as its hydrochloride salt, which is a stable, crystalline solid.[4]

  • Why an Organic Base? In the anhydrous organic solvent, a tertiary amine base like triethylamine (Et₃N) is used. It acts as an acid scavenger, neutralizing the HCl produced during the reaction to form triethylammonium chloride. This salt often precipitates from the reaction mixture, providing a visual indication of reaction progress.

  • Why a Two-Step Deprotection/Work-up? The sulfonylation product is an ester. To obtain the final carboxylic acid, the ester must be hydrolyzed. Base-catalyzed hydrolysis (saponification) using a base like lithium hydroxide or sodium hydroxide is efficient.[3] The reaction first yields the lithium or sodium salt of the product, which is then acidified in a separate work-up step to precipitate the final free acid, similar to Route A.

Reaction Diagram

Route_B cluster_step1 Step 1: Esterification cluster_step2 Step 2: N-Sulfonylation cluster_step3 Step 3: Hydrolysis Glycine Glycine GlycineEster Glycine Ethyl Ester Hydrochloride Glycine->GlycineEster  EtOH, SOCl₂ (cat.)  Reflux ProductEster Ethyl (4-Methoxy-benzenesulfonylamino) -acetate GlycineEster->ProductEster  Et₃N, DCM  0 °C to RT SulfonylChloride 4-Methoxybenzenesulfonyl Chloride SulfonylChloride->GlycineEster Product (4-Methoxy-benzenesulfonylamino) -acetic acid ProductEster->Product  1. LiOH, THF/H₂O  2. Acidification (HCl)

Caption: Route B - Ester Protection Pathway.

Detailed Experimental Protocol

Step 1: Synthesis of Glycine Ethyl Ester Hydrochloride

  • Setup: To a 250 mL round-bottom flask, add absolute ethanol (100 mL). Cool the flask in an ice bath.

  • Reagent Addition: Slowly and carefully add thionyl chloride (8.8 mL, 0.12 mol) to the cold ethanol.

  • Reaction: Remove the ice bath and add glycine (7.5 g, 0.1 mol). Equip the flask with a reflux condenser and heat the mixture to reflux for 4-5 hours until the glycine has completely dissolved.

  • Isolation: Cool the reaction mixture to room temperature and then in an ice bath. The product will begin to crystallize. Concentrate the solvent under reduced pressure to about one-third of the original volume. Add diethyl ether (100 mL) to complete the precipitation.

  • Purification: Collect the white crystalline solid by vacuum filtration, wash with diethyl ether, and dry under vacuum. The typical yield is 12.5 - 13.2 g (90-95%).

Step 2: Synthesis of Ethyl (4-Methoxy-benzenesulfonylamino)-acetate

  • Preparation: Suspend glycine ethyl ester hydrochloride (13.9 g, 0.1 mol) in dichloromethane (DCM, 150 mL) in a 500 mL flask. Cool the suspension in an ice bath.

  • Base Addition: Add triethylamine (28 mL, 0.2 mol) dropwise to the suspension. Stir for 15-20 minutes.

  • Sulfonylation: Add 4-methoxybenzenesulfonyl chloride (20.7 g, 0.1 mol) portion-wise over 20 minutes, keeping the temperature below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Filter the reaction mixture to remove the triethylammonium chloride precipitate. Wash the filtrate sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude ester, typically as an oil or low-melting solid. This intermediate is often used in the next step without further purification.

Step 3: Hydrolysis to this compound

  • Saponification: Dissolve the crude ester from the previous step in a mixture of tetrahydrofuran (THF, 100 mL) and water (50 mL). Add lithium hydroxide monohydrate (LiOH·H₂O, 6.3 g, 0.15 mol) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting ester is consumed.

  • Work-up: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water (100 mL).

  • Acidification & Isolation: Cool the solution in an ice bath and acidify to pH 1-2 with concentrated HCl. Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry under vacuum at 60 °C. The typical yield over the two steps is 17.2 - 19.6 g (70-80% from glycine ethyl ester hydrochloride).

Conclusion and Recommendation

Both synthetic routes presented are effective for the preparation of this compound.

Route A (Direct N-Sulfonylation) is highly recommended for its operational simplicity, cost-effectiveness, and high atom economy. It is particularly well-suited for larger-scale synthesis where minimizing the number of steps and using inexpensive, low-hazard solvents like water are advantageous. The primary challenge is controlling the hydrolysis of the sulfonyl chloride, which can be effectively managed with proper temperature control.

Route B (Ester Protection Pathway) offers a viable alternative, especially for smaller, laboratory-scale syntheses where substrate solubility and reaction monitoring are prioritized. While it involves more steps and has a lower overall atom economy, the homogeneous reaction conditions in the key sulfonylation step can sometimes lead to a cleaner crude product before the final precipitation.

For most applications, particularly in process chemistry and for cost-sensitive projects, the direct Schotten-Baumann approach (Route A) represents the more logical and efficient choice.

References

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Hay, R. W., & Main, L. (n.d.). The hydrolysis of ethyl glycinate in sulphuric acid solutions. Australian Journal of Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Glycine methyl ester hydrochloride. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction. Retrieved from [Link]

  • NF Jain and CE Masse. (n.d.). Synthesis from Carboxylic Acid Derivatives. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Statistical Analysis of Antiplatelet Bioactivity for Novel Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The core of this guide is built upon the principles of robust scientific methodology, ensuring that the presented protocols and analyses are self-validating and grounded in established pharmacological and statistical theory. We will explore the mechanisms of platelet aggregation induced by adenosine diphosphate (ADP) and arachidonic acid (AA), the experimental techniques to measure the inhibitory effects of our compound series, and the statistical frameworks used to compare their potencies.

Understanding the Biological Context: Platelet Aggregation Pathways

To appreciate the bioactivity of the benzamide derivatives, it is crucial to understand the signaling cascades they aim to inhibit. Platelet aggregation is a complex process involving multiple pathways that converge on the activation of platelets, leading to thrombus formation. In our evaluation of the 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamide series, we focus on two key inducers of platelet aggregation: Adenosine Diphosphate (ADP) and Arachidonic Acid (AA).

ADP-Induced Platelet Aggregation

ADP is a potent platelet agonist that, upon release from dense granules of activated platelets, amplifies the aggregation response.[2] It exerts its effects by binding to two distinct G-protein coupled receptors on the platelet surface: P2Y1 and P2Y12.[2][3]

  • P2Y1 Receptor: Coupled to Gq, its activation leads to an increase in intracellular calcium (Ca2+) levels, which is essential for platelet shape change and the initial, reversible phase of aggregation.[3]

  • P2Y12 Receptor: Coupled to Gi, its activation inhibits adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels.[2] Lower cAMP levels reduce the threshold for platelet activation and contribute to the sustained, irreversible phase of aggregation.

The synergistic action of both receptors is necessary for a full aggregation response to ADP.[3][4]

.

Caption: Signaling pathway of ADP-induced platelet aggregation.

Arachidonic Acid (AA)-Induced Platelet Aggregation

Arachidonic acid is a polyunsaturated fatty acid released from the platelet membrane by phospholipase A2.[5] It serves as the precursor for the synthesis of potent pro-aggregatory molecules, primarily Thromboxane A2 (TXA2).[6]

  • Release of AA: Upon platelet activation by various agonists, phospholipase A2 is activated and cleaves AA from membrane phospholipids.

  • Conversion to Prostaglandins: Free AA is metabolized by the cyclooxygenase (COX) enzyme to form Prostaglandin H2 (PGH2).[6]

  • Synthesis of TXA2: PGH2 is then converted by thromboxane synthase into TXA2.

  • TXA2 Action: TXA2 is a potent vasoconstrictor and platelet agonist that binds to the thromboxane receptor (TP) on the surface of other platelets, leading to further activation and robust aggregation.[6]

.

Caption: Signaling pathway of AA-induced platelet aggregation.

Comparative Bioactivity Data

A series of 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamide derivatives were synthesized and evaluated for their in vitro antiplatelet aggregation activities. The half-maximal inhibitory concentration (IC50) was determined for each compound against platelet aggregation induced by both ADP and AA. The results for a selection of the most active compounds are presented below.[1]

Compound IDR Group (Substitution)IC50 (µM) vs. ADP-induced AggregationIC50 (µM) vs. AA-induced Aggregation
6c 4-Fluorophenyl3.844.21
6f 4-Chlorophenyl5.123.12
6g 4-Bromophenyl6.453.98
6j 3-Chlorophenyl7.235.87
Aspirin (Reference)> 10025.6

Data extracted from Zhang et al. (2019).[1]

Experimental Protocol: In Vitro Antiplatelet Aggregation Assay

The following protocol outlines the Born's turbidimetric method used to assess the antiplatelet activity of the test compounds.[1]

1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP): a. Draw whole blood from healthy volunteers into tubes containing 3.8% sodium citrate (9:1, v/v). b. Centrifuge the blood at 150 x g for 15 minutes at room temperature to obtain PRP. c. Centrifuge the remaining blood at 1200 x g for 10 minutes to obtain PPP. d. Adjust the platelet count in the PRP to approximately 3.0 x 10^8 platelets/mL using PPP.

2. Platelet Aggregation Assay: a. Pre-warm the PRP sample to 37°C for 5 minutes in a platelet aggregometer. b. Add 5 µL of the test compound solution (dissolved in DMSO) or vehicle control to the PRP and incubate for 5 minutes. c. Initiate platelet aggregation by adding either ADP (final concentration 10 µM) or AA (final concentration 0.5 mM). d. Record the change in light transmittance for 5 minutes. The PPP is used to set the 100% aggregation baseline, and the PRP with vehicle is used for the 0% aggregation baseline.

3. Calculation of Inhibition Rate and IC50: a. Calculate the percentage of inhibition for each compound concentration using the formula: Inhibition (%) = [1 - (Max Aggregation with Compound / Max Aggregation with Vehicle)] x 100 b. Test a range of concentrations for each compound to generate a dose-response curve. c. Fit the dose-response data using a four-parameter logistic (4PL) nonlinear regression model to determine the IC50 value.[7][8][9][10]

Statistical Analysis of Bioactivity Data

The robust comparison of compound potencies requires appropriate statistical methods. The goal is to determine if the observed differences in IC50 values between the compounds are statistically significant.

Workflow for Statistical Analysis

.

Statistical Analysis Workflow Data_Collection Collect IC50 Data (Multiple Replicates) Normality_Test Test for Normality (e.g., Shapiro-Wilk) Data_Collection->Normality_Test Homogeneity_Test Test for Homogeneity of Variances (e.g., Levene's Test) Data_Collection->Homogeneity_Test ANOVA One-Way ANOVA Normality_Test->ANOVA If Normal Homogeneity_Test->ANOVA If Homogeneous Post_Hoc Post-Hoc Test (e.g., Tukey's HSD) ANOVA->Post_Hoc If p < 0.05 Conclusion Draw Conclusions on Relative Potency ANOVA->Conclusion If p >= 0.05 (No significant difference) Post_Hoc->Conclusion

Caption: Workflow for the statistical comparison of IC50 values.

Step-by-Step Statistical Methodology
  • Data Transformation: IC50 values are often log-transformed (e.g., pIC50 = -log10(IC50)) before statistical analysis. This is because IC50 data are typically log-normally distributed, and the transformation helps to normalize the data and stabilize the variance.

  • Checking Assumptions: Before performing the main statistical test, it is essential to verify the assumptions of that test. For an Analysis of Variance (ANOVA), the key assumptions are:

    • Normality: The data for each compound group should be approximately normally distributed. This can be checked using tests like the Shapiro-Wilk test.

    • Homogeneity of Variances: The variance of the data should be similar across all compound groups. Levene's test is commonly used for this purpose.

  • Analysis of Variance (ANOVA): A one-way ANOVA is an appropriate statistical test to compare the means of three or more groups.[11][12][13] In this context, we would use ANOVA to test the null hypothesis that there is no difference in the mean pIC50 values among the different benzamide derivatives.

    • If the p-value from the ANOVA is less than a chosen significance level (e.g., 0.05), we reject the null hypothesis and conclude that there is a statistically significant difference in potency among the compounds.

  • Post-Hoc Testing: A significant ANOVA result tells us that at least one compound is different from the others, but it does not specify which ones. To identify the specific pairs of compounds that are significantly different from each other, a post-hoc test is necessary. A commonly used post-hoc test is Tukey's Honestly Significant Difference (HSD) test. This test performs pairwise comparisons of all the compounds while controlling the overall error rate.

Interpretation of Results

Based on the hypothetical application of this statistical workflow to the data in the table, if the ANOVA and subsequent post-hoc tests were to show a significant difference between compound 6f and the other compounds in the AA-induced assay, we could confidently state that the 4-chloro substitution leads to a significantly higher potency in inhibiting the arachidonic acid pathway compared to the other tested substitutions.

Conclusion

References

  • Zhang, Q., et al. (2019). Design, synthesis, and biological evaluation of 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamide derivatives as potential antiplatelet agents. Archiv der Pharmazie, 352(12), e1900199. [Link]

  • Lagarde, M., et al. (1985). Arachidonic acid-induced human platelet aggregation independent of cyclooxygenase and lipoxygenase. Biochemical and Biophysical Research Communications, 126(1), 328-333. [Link]

  • Rao, G. H., & White, J. G. (1985). Role of arachidonic acid metabolism in human platelet activation and irreversible aggregation. The American Journal of Pathology, 119(1), 1-5. [Link]

  • Sebaugh, J. L. (2011). An EM Algorithm for Fitting a 4-Parameter Logistic Model to Binary Dose-Response Data. Statistical Computing & Simulation, 81(8), 941-954. [Link]

  • Hechler, B., et al. (2001). Mechanisms Involved in Adenosine Triphosphate–Induced Platelet Aggregation in Whole Blood. Arteriosclerosis, Thrombosis, and Vascular Biology, 21(11), 1898-1904. [Link]

  • Haslam, R. J., & Taylor, A. (1971). The mechanism of adenosine diphosphate induced platelet aggregation: binding to platelet receptors and inhibition of binding and aggregation by prostaglandin E1. British Journal of Haematology, 21(5), 555-566. [Link]

  • Biocompare. (2024). Adenosine-5'-Diphosphate (ADP): Unraveling its Role in Platelet Aggregation. Biocompare. [Link]

  • Brass, L. F. (1999). ADP and platelets: the end of the beginning. Journal of Clinical Investigation, 104(12), 1731-1737. [Link]

  • Linder, M. W., et al. (1981). Studies on the mechanism of the inhibition of platelet aggregation and release induced by high levels of arachidonate. Journal of Laboratory and Clinical Medicine, 98(2), 282-292. [Link]

  • Rocha, T., et al. (2020). Oxidative pathways of arachidonic acid as targets for regulation of platelet activation. Prostaglandins & Other Lipid Mediators, 147, 106382. [Link]

  • Daniel, J. L., et al. (2002). Adenosine diphosphate (ADP)–induced thromboxane A2 generation in human platelets requires coordinated signaling through integrin αIIbβ3 and ADP receptors. Blood, 99(1), 165-171. [Link]

  • Bio/Data Corporation. (2024). Arachidonic Acid and Platelet Function Testing Explained. Bio/Data Corporation. [Link]

  • Quantics Biostatistics. (2023). What is the 4PL Formula? Quantics Biostatistics. [Link]

  • Brendan Bioanalytics. (n.d.). Five Parameter Logistic and Four Parameter Logistic Curve Fitting of Asymmetric Assays. Brendan Bioanalytics. [Link]

  • Adwoa Biotech. (2021, October 14). 4 PARAMETER LOGISTIC CURVE fitting for unknown concentration calculation [Video]. YouTube. [Link]

  • Scheiner, S. M. (2020, July 17). How to do ANOVA analysis for therapeutic biomarker screening for drug sensitivity. Cross Validated. [Link]

  • Menden, M. P., et al. (2020). A statistical framework for assessing pharmacological responses and biomarkers using uncertainty estimates. eLife, 9, e53962. [Link]

  • GraphPad. (n.d.). Equation: Asymmetrical (five parameter). GraphPad Prism 10 Curve Fitting Guide. [Link]

  • Wang, S., et al. (2016). Synthesis and Antiplatelet Aggregation Activities In Vitro of N,N'-di(3-Substitutedphenyl)-4-Methoxyl Benzene-1,3-Disulfonamid. Journal of Heterocyclic Chemistry, 53(1), 226-231. [Link]

  • ResearchGate. (n.d.). ANOVA analysis of IC 50 values compared to different strains. ResearchGate. [Link]

Sources

A Framework for the Independent Verification of (4-Methoxy-benzenesulfonylamino)-acetic acid: A Comparative Approach to Characterizing Novel Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Independent Verification

In the landscape of drug discovery and chemical biology, the journey of a novel molecule from synthesis to potential therapeutic application is predicated on rigorous, unbiased validation. The compound (4-Methoxy-benzenesulfonylamino)-acetic acid, a derivative of the well-established sulfonamide scaffold, represents a common challenge for researchers: a molecule with a clear chemical identity but an uncharacterized biological profile. Publicly available data on this specific compound is sparse, with no significant studies detailing its biological effects.

This guide, therefore, moves beyond a simple verification of known effects. Instead, it provides a comprehensive, field-proven framework for the systematic biological characterization of this compound. We will treat it as a case study for any novel research chemical. Our objective is to establish a logical, multi-tiered experimental plan to uncover its primary biological activity, assess its selectivity, and compare its performance against established pharmacological agents. This process is fundamental to scientific integrity, ensuring that any subsequent research is built on a foundation of robust and reproducible data.

The core structure, a benzenesulfonamide linked to an acetic acid moiety, provides critical clues. The sulfonamide group is a privileged pharmacophore, famous for its role in antibacterial drugs but also found in diuretics, anticonvulsants, and enzyme inhibitors.[1][2][3][4] This structural alert immediately suggests several potential, testable hypotheses for its mechanism of action.

Phase 1: Hypothesis Generation via Structural Analysis and In Silico Profiling

Before committing to resource-intensive wet-lab experiments, a logical workflow begins with an analysis of the molecule's structure to generate testable hypotheses. The sulfonamide functional group is a known zinc-binding moiety, making zinc-containing metalloenzymes a primary class of potential targets.[1][5]

Primary Hypotheses:

  • Carbonic Anhydrase (CA) Inhibition: A classic target for aromatic sulfonamides. CAs are ubiquitous zinc metalloenzymes crucial for pH regulation, and their inhibitors are used to treat glaucoma, epilepsy, and altitude sickness.[5] The unsubstituted sulfonamide nitrogen is a key pharmacophoric element for coordinating the catalytic zinc ion.[1]

  • Protease Inhibition: Various classes of proteases, including matrix metalloproteinases (MMPs) and serine proteases, can be targeted by sulfonamide-containing compounds.[1]

  • Antimicrobial Activity: The foundational role of sulfonamides is as competitive inhibitors of dihydropteroate synthase (DHPS) in bacteria, disrupting folate synthesis.[3]

  • Anti-inflammatory Activity: Certain sulfonamides function as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.[4]

This guide will focus on Hypothesis 1 (Carbonic Anhydrase Inhibition) for its detailed experimental protocols, using Acetazolamide as a well-characterized comparator. Protocols for investigating other hypotheses will be presented in a comparative context.

Overall Verification Workflow

The following diagram outlines the comprehensive strategy for characterizing a novel compound, from initial hypothesis to preliminary safety assessment.

G cluster_0 Phase 1: In Silico & Hypothesis cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Cellular Validation cluster_3 Phase 4: Preliminary Safety A Structural Analysis This compound B Hypothesis Generation (e.g., CA, DHPS, COX-2) A->B C Biochemical Assays (Target Engagement) B->C Select Primary Hypothesis D Comparator Selection (e.g., Acetazolamide) E Cell-Based Activity Assay C->E Confirm On-Target Effect F Selectivity & Counter-Screen E->F G General Cytotoxicity Assay F->G Assess Specificity H Go/No-Go Decision G->H

Caption: High-level workflow for novel compound verification.

Phase 2: Primary Target Engagement - A Comparative Biochemical Assay

The first and most critical experimental step is to determine if the compound directly interacts with its hypothesized molecular target. Here, we detail a protocol for assessing the inhibition of human carbonic anhydrase II (hCA II), a well-studied and therapeutically relevant isoform.

Mechanism of Action: Sulfonamide Inhibition of Carbonic Anhydrase

Sulfonamide inhibitors function by binding directly to the Zn(II) ion in the enzyme's active site. The sulfonamide nitrogen displaces a zinc-bound water molecule/hydroxide ion, which is essential for the catalytic hydration of CO2. This coordination bond is strong and accounts for the high affinity of many sulfonamide inhibitors.[1][5]

G cluster_0 CA Active Site cluster_1 Sulfonamide Inhibitor Zn Zn(II) His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 OH OH- Zn->OH HCO3 HCO3- + H+ Zn->HCO3 Inhibitor R-SO2-NH2 Inhibitor->Zn Inhibition CO2 CO2 + H2O CO2->Zn Catalysis

Caption: Sulfonamide inhibition of carbonic anhydrase active site.

Detailed Protocol: hCA II Esterase Activity Assay

This assay leverages the esterase activity of hCA II, using 4-nitrophenyl acetate (NPA) as a substrate, which is hydrolyzed to the chromogenic product 4-nitrophenol (NP).

1. Materials & Reagents:

  • Recombinant human Carbonic Anhydrase II (hCA II)

  • This compound (Test Compound)

  • Acetazolamide (Positive Control Inhibitor)

  • 4-Nitrophenyl acetate (NPA, Substrate)

  • TRIS buffer (pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader capable of reading absorbance at 400 nm

2. Preparation of Solutions:

  • Enzyme Stock: Prepare a 1 mg/mL stock of hCA II in cold buffer. Aliquot and store at -80°C.

  • Compound Stocks: Prepare 10 mM stock solutions of the test compound and Acetazolamide in 100% DMSO.

  • Substrate Solution: Prepare a 10 mM stock of NPA in acetonitrile.

3. Experimental Procedure:

  • Compound Dilution: Create a serial dilution series (e.g., 10-point, 1:3 dilution) for the test compound and Acetazolamide in DMSO, starting from the 10 mM stock. This will be used to generate a dose-response curve.
  • Assay Plate Setup:
  • To each well of a 96-well plate, add 90 µL of TRIS buffer.
  • Add 1 µL of the diluted compound, Acetazolamide, or DMSO (for vehicle control and no-inhibitor control wells).
  • Add 5 µL of a working dilution of hCA II enzyme to all wells except the "no enzyme" blank.
  • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
  • Initiate Reaction: Add 5 µL of the NPA substrate solution to all wells to start the reaction.
  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 25°C. Measure the absorbance at 400 nm every 30 seconds for 10 minutes.
  • Data Analysis:
  • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.
  • Normalize the data: % Inhibition = 100 * (1 - (Rateinhibitor - Rateblank) / (RateDMSO - Rateblank)).
  • Plot % Inhibition vs. log[Inhibitor Concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

4. Self-Validation & Controls (Trustworthiness):

  • Positive Control: Acetazolamide must yield an IC50 value within the historically accepted range for the assay (typically low nanomolar), confirming assay sensitivity.

  • Negative Control: The DMSO vehicle control defines 100% enzyme activity (0% inhibition).

  • Z'-factor: Calculate the Z'-factor using the positive and negative controls to assess assay quality. A Z' > 0.5 indicates a robust assay.

Comparative Data Summary

The goal is to generate data that allows for a direct, objective comparison. The results should be tabulated as follows:

CompoundPrimary TargetAssay TypeIC50 (nM) [Hypothetical Data]
This compoundhCA IIEsterase Assay1,250
Acetazolamide (Reference)hCA IIEsterase Assay12

This hypothetical data immediately tells a story: the test compound is a weak inhibitor of hCA II, over 100-fold less potent than the clinical standard, Acetazolamide.

Phase 3: Cellular Validation and Selectivity

A potent biochemical inhibitor may fail in a cellular context due to poor membrane permeability or efflux. Therefore, the next logical step is to validate the activity in a whole-cell system.

Comparative Cellular Assays

The choice of cellular assay depends on the primary hypothesis being tested.

HypothesisCellular Assay PrincipleComparator Drug
Carbonic Anhydrase In a suitable cancer cell line (e.g., A549), inhibition of CA IX (a transmembrane isoform) can lead to extracellular acidification. This can be measured using pH-sensitive probes. Alternatively, effects on cell proliferation under hypoxia can be assessed.Acetazolamide
Antimicrobial (DHPS) Minimum Inhibitory Concentration (MIC) Assay: Determine the lowest concentration of the compound that prevents visible growth of a bacterial strain (e.g., E. coli) in liquid culture over 24 hours.[4][6]Sulfamethoxazole
Anti-inflammatory (COX-2) LPS-induced PGE2 Release Assay: In macrophages (e.g., RAW 264.7), lipopolysaccharide (LPS) induces COX-2 expression and prostaglandin E2 (PGE2) release. The ability of the compound to inhibit PGE2 production is measured by ELISA.[7]Celecoxib
Protocol Outline: General Cytotoxicity Assay (MTT Assay)

It is crucial to determine if the observed cellular effect is specific to the target or simply a result of general toxicity. A standard MTT assay measures metabolic activity as a proxy for cell viability.

  • Cell Plating: Seed a suitable cell line (e.g., HEK293 for general toxicity) in a 96-well plate and allow cells to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the test compound and a positive control known to induce cell death (e.g., Staurosporine) for 24-48 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at ~570 nm.

  • Analysis: Calculate the CC50 (Concentration causing 50% cytotoxicity) value.

Interpreting the Data: A desirable compound will have a CC50 value that is significantly higher (ideally >10-fold) than its cellular efficacy (EC50) or biochemical potency (IC50). This ratio is known as the Selectivity Index (SI = CC50 / IC50) . A higher SI indicates a wider therapeutic window.

Conclusion: Synthesizing the Evidence

Independent verification of a novel compound like this compound is a systematic process of elimination and confirmation. Based on its sulfonamide structure, we hypothesized several potential biological activities. By executing a tiered plan—starting with a specific, high-quality biochemical assay against carbonic anhydrase and comparing it directly to a reference compound—we can generate an initial, unbiased assessment of its potency.

Subsequent cellular assays are essential to confirm this activity in a more complex biological system and, critically, to assess its selectivity and general toxicity. Only by integrating data from all phases of this workflow can a researcher confidently decide whether to advance a compound for further study or to de-prioritize it. This framework ensures that resources are spent on molecules with validated activity and a plausible safety profile, upholding the principles of rigorous scientific inquiry.

References

  • Supuran, C. T. (2016). Therapeutic potential of sulfamides as enzyme inhibitors. PubMed. [Link]

  • Zajdel, P., et al. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. PubMed. [Link]

  • Ahmad, A., et al. (2023). Sulfonamide Derivatives: Recent Compounds with Potent Anti-alzheimer's Disease Activity. MDPI. [Link]

  • Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. [Link]

  • Nocentini, A., & Supuran, C. T. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach. Journal of Medicinal Chemistry. [Link]

  • Wikipedia contributors. (2023). Sulfonamide (medicine). Wikipedia. [Link]

  • Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC - NIH. [Link]

  • El-Sayed, M. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. PMC - PubMed Central. [Link]

Sources

A Comparative Guide to Assessing the Off-Target Effects of Novel Kinase Inhibitors: A Case Study with (4-Methoxy-benzenesulfonylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel small molecule from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is understanding and mitigating off-target effects. Unintended interactions with cellular components other than the desired biological target can lead to toxicity, reduced efficacy, and misleading experimental outcomes.[1] This guide provides a comprehensive framework for assessing the off-target profile of a novel kinase inhibitor, using the hypothetical compound "(4-Methoxy-benzenesulfonylamino)-acetic acid," hereafter referred to as Cpd-X , as a case study.

We will objectively compare the performance of Cpd-X with established, FDA-approved kinase inhibitors, Gefitinib (an EGFR inhibitor)[2][3][4] and Dasatinib (a multi-kinase inhibitor including Src and BCR-ABL)[5][6][7], supported by illustrative experimental data. This guide emphasizes the causality behind experimental choices and provides detailed, self-validating protocols to ensure scientific integrity.

The Imperative of Off-Target Profiling in Kinase Inhibitor Development

Protein kinases are a crucial class of drug targets, particularly in oncology.[8] However, the high degree of structural conservation in the ATP-binding pocket across the human kinome presents a significant challenge for developing highly selective inhibitors.[1][9] Consequently, many kinase inhibitors exhibit polypharmacology, interacting with multiple kinases.[10] While sometimes beneficial, these off-target interactions are often responsible for adverse drug reactions.[11][12][13] Therefore, a rigorous and early assessment of a compound's selectivity is paramount for progressing a safe and effective therapeutic.[14][15]

In this guide, we posit Cpd-X as a novel inhibitor targeting the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently dysregulated in various cancers.[8][16] Our objective is to build a comprehensive selectivity profile for Cpd-X and compare it against Gefitinib, a well-established EGFR inhibitor, and Dasatinib, a broader spectrum inhibitor, to understand its potential advantages and liabilities.

A Multi-pronged Strategy for Off-Target Assessment

A robust assessment of off-target effects should not rely on a single methodology. Instead, a combination of in vitro biochemical assays, cell-based assays, and in silico approaches provides a more complete picture. Our comparative analysis will employ the following key techniques:

  • In Vitro Kinome Profiling: To broadly assess the selectivity of Cpd-X across the human kinome.

  • Cellular Target Engagement: To confirm that Cpd-X interacts with its intended target and potential off-targets in a physiological context.

  • Phenotypic Screening: To evaluate the functional consequences of on- and off-target engagement on cellular viability.

G cluster_0 Off-Target Assessment Workflow A Novel Compound (Cpd-X) B In Vitro Kinome Profiling (e.g., KINOMEscan®) A->B C Data Analysis: Selectivity Scoring (S-Score) B->C D Identification of Potential Off-Targets C->D E Cellular Target Engagement (e.g., CETSA) D->E I In Silico Modeling (Structure-Based) D->I F Confirmation of Intracellular Binding E->F G Cell-Based Phenotypic Assays (e.g., Cell Viability) F->G H Functional Consequence Assessment G->H K Comprehensive Off-Target Profile H->K J Hypothesis Generation & Mechanistic Understanding I->J J->K G cluster_0 EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation CpdX Cpd-X CpdX->EGFR

Caption: Simplified EGFR signaling pathway and the inhibitory action of Cpd-X.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

While in vitro assays are excellent for broad screening, it is crucial to verify target engagement within the complex milieu of a living cell. [17]The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. It is based on the principle that ligand binding stabilizes a protein, resulting in a higher melting temperature. [1][18][19][20] Illustrative Data:

CompoundTargetCell LineThermal Shift (ΔTm)
Cpd-X (10µM) EGFR NCI-H1975 +5.2°C
SRCNCI-H1975+0.3°C
Gefitinib (10µM) EGFR NCI-H1975 +4.8°C
Dasatinib (10µM) EGFRNCI-H1975+0.8°C
SRC K562 +6.1°C

Interpretation:

  • Cpd-X induces a significant thermal shift for EGFR in NCI-H1975 cells (an EGFR-mutant lung cancer cell line), confirming strong target engagement in a cellular context. The negligible shift for SRC further supports its selectivity.

  • Gefitinib also demonstrates robust cellular engagement with EGFR.

  • Dasatinib shows minimal engagement with EGFR but a pronounced thermal shift for SRC in K562 cells (a CML cell line), consistent with its primary targets.

Functional Impact: Cell Viability Assays

Ultimately, the goal of a targeted therapy is to elicit a specific biological response, often the inhibition of cancer cell proliferation. High-throughput cell viability assays can assess the functional consequences of a compound's activity. [21][22][23][24] Illustrative Data (IC50 values in µM):

Cell LinePrimary Target(s)Cpd-X (IC50)Gefitinib (IC50)Dasatinib (IC50)
NCI-H1975 EGFR (L858R/T790M) 0.05 >101.5
A431 EGFR (wild-type) 0.2 0.152.8
K562 BCR-ABL, SRC >20>200.005
MCF-7 (EGFR low) 15.818.28.9

Interpretation:

  • Cpd-X shows potent inhibition of proliferation in EGFR-dependent cell lines (NCI-H1975 and A431), with significantly less activity in cells that do not rely on EGFR signaling (K562 and MCF-7). This correlation between target engagement and functional outcome is a strong indicator of on-target activity.

  • Gefitinib is potent against wild-type EGFR but, as expected, is ineffective against the T790M resistance mutation in NCI-H1975 cells. [25]* Dasatinib is highly potent in K562 cells, driven by its inhibition of BCR-ABL and SRC. Its moderate activity in other cell lines may be attributable to its broader kinase inhibition profile. [12][13]

Detailed Experimental Protocols

KINOMEscan® Competition Binding Assay

This protocol is adapted from the principles of the KINOMEscan® assay. [26][27]

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.

  • Procedure:

    • Prepare a stock solution of the test compound (Cpd-X, Gefitinib, Dasatinib) in DMSO.

    • Perform serial dilutions to achieve the desired final assay concentration (e.g., 1 µM).

    • In a multi-well plate, combine the DNA-tagged kinases from the screening panel with the test compound and the immobilized ligand.

    • Incubate the mixture to allow for binding equilibrium to be reached.

    • Wash the plate to remove unbound kinase.

    • Elute the bound kinase-DNA conjugate.

    • Quantify the amount of eluted DNA tag using qPCR.

    • Results are expressed as a percentage of the DMSO control, where a lower value signifies stronger binding of the test compound.

Cellular Thermal Shift Assay (CETSA)

This protocol is based on established CETSA methodologies. [18][19][28]

  • Cell Culture and Treatment:

    • Culture cells (e.g., NCI-H1975) to ~80% confluency.

    • Harvest and resuspend the cells in culture medium.

    • Treat the cell suspension with the test compound at the desired concentration (e.g., 10 µM) or vehicle (DMSO) for 1 hour at 37°C.

  • Heat Shock:

    • Aliquot the treated cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at high speed.

    • Transfer the supernatant to a new tube.

    • Quantify the amount of the target protein in the soluble fraction using an appropriate method, such as Western blotting or ELISA.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples.

    • Determine the melting temperature (Tm) for each curve. The difference in Tm (ΔTm) represents the thermal stabilization induced by the compound.

Cell Viability Assay (e.g., CellTiter-Glo®)

This is a general protocol for a luminescence-based cell viability assay. [21][29]

  • Cell Seeding:

    • Seed cells in a 96-well or 384-well opaque-walled plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds.

    • Add the compounds to the wells, including a vehicle control (DMSO).

    • Incubate for a specified period (e.g., 72 hours).

  • Assay Measurement:

    • Equilibrate the plate to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the normalized cell viability against the logarithm of the compound concentration.

    • Calculate the IC50 value using a non-linear regression curve fit.

Conclusion

This guide outlines a systematic and multi-faceted approach to characterizing the off-target effects of a novel kinase inhibitor, exemplified by the hypothetical compound this compound (Cpd-X). By integrating in vitro kinome-wide screening, cellular target engagement confirmation, and functional cell-based assays, a comprehensive and reliable selectivity profile can be established. The comparative analysis against well-characterized drugs like Gefitinib and Dasatinib provides crucial context for interpreting the data and making informed decisions in the drug discovery pipeline. A thorough understanding of a compound's off-target interactions is not merely a regulatory requirement but a fundamental aspect of developing safer and more effective targeted therapies.

References

  • A Protocol for a High-Throughput Multiplex Cell Viability Assay. PubMed. [Link]

  • FDA- and EMA-Approved Tyrosine Kinase Inhibitors in Advanced EGFR-Mutated Non-Small Cell Lung Cancer: Safety, Tolerability, Plasma Concentration Monitoring, and Management. PubMed Central. [Link]

  • FDA-approved EGFR kinase inhibitors and the mechanism of action of Lapatinib. ResearchGate. [Link]

  • Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia. NIH. [Link]

  • A Protocol for a High-Throughput Multiplex Cell Viability Assay. Mary Ann Liebert, Inc., publishers. [Link]

  • Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. PubMed Central. [Link]

  • Novel EGFR Inhibitors for Non-Small Cell Lung Cancer. Department of Defense Congressionally Directed Medical Research Programs. [Link]

  • Identification of gefitinib off-targets using a structure-based systems biology approach; their validation with reverse docking and retrospective data mining. PubMed. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Adverse events associated with dasatinib (all treated patients). ResearchGate. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Visikol. [Link]

  • Src inhibitor. Wikipedia. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. [Link]

  • FDA-approved Protein Kinase Inhibitors. Sino Biological. [Link]

  • Molecular interactions of gefitinib with selected human off-targets; (A) mutant EGFR kinase domain. ResearchGate. [Link]

  • Adverse reactions after treatment with dasatinib in chronic myeloid leukemia: Characteristics, potential mechanisms, and clinical management strategies. NIH. [Link]

  • Adverse reactions after treatment with dasatinib in chronic myeloid leukemia: Characteristics, potential mechanisms, and clinical management strategies. ResearchGate. [Link]

  • Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential. Frontiers. [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. NIH. [Link]

  • Cell Viability Assays. NCBI Bookshelf. [Link]

  • What are SRC inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Src Kinase Inhibitor Market And Pipeline Insights 2023. LinkedIn. [Link]

  • Development of a High-Throughput Screening Assay for Chemical Effects on Proliferation and Viability of Immortalized Human Neural Progenitor Cells. Oxford Academic. [Link]

  • VX-680 KINOMEscan (LDG-1175: LDS-1178). LINCS Data Portal. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]

  • KINOMEscan® Kinase Profiling Platform. DiscoverX. [Link]

  • Assays. HMS LINCS Project. [Link]

  • KINOMEscan Technology. Eurofins Discovery. [Link]

  • Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. [Link]

  • Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. PubMed Central. [Link]

  • Gefitinib-Induced Severe Dermatological Adverse Reactions: A Case Report and Pharmacogenetic Profile. NIH. [Link]

  • The Crosstalk Mechanism of EGFR and ER in EGFR-Mutant Lung Adenocarcinoma. MDPI. [Link]

  • Glucocorticoids may compromise the effect of gefitinib in non-small cell lung cancer. NIH. [Link]

  • The target landscape of clinical kinase drugs. PubMed Central. [Link]

Sources

Bridging the Bench and Bedside: A Comparative Guide to In Vitro and In Vivo Data for (4-Methoxy-benzenesulfonylamino)-acetic acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the journey of a potential therapeutic agent from a laboratory concept to a clinical reality is both intricate and fraught with challenges. This guide provides a comprehensive framework for understanding the critical comparison between in vitro and in vivo data, using the sulfonamide derivative (4-Methoxy-benzenesulfonylamino)-acetic acid as a focal point. While specific experimental data for this exact molecule is not extensively available in the public domain, we will leverage data from structurally related sulfonamide and acetic acid derivatives to illuminate the scientific principles, methodologies, and potential pitfalls in the preclinical drug development cascade.

Sulfonamides represent a remarkably versatile class of compounds, demonstrating a broad spectrum of biological activities that include antibacterial, anti-inflammatory, and anticancer properties.[1] The successful translation of a promising sulfonamide candidate from the controlled environment of a test tube to the complex biological system of a living organism hinges on a robust correlation between its in vitro activity and its in vivo efficacy. A strong in vitro-in vivo correlation (IVIVC) is not only a desirable attribute but a critical factor in predicting the clinical success and safety profile of a new chemical entity.[2]

This guide will navigate through the following key areas:

  • Representative In Vitro Assays: An exploration of the initial laboratory tests used to evaluate the biological activity of sulfonamide derivatives.

  • Common In Vivo Models: An overview of the animal models employed to assess the efficacy and pharmacokinetic profile of these compounds.

  • Mind the Gap: A critical analysis of the frequent discrepancies observed between in vitro and in vivo results, and the underlying scientific rationale.

  • Detailed Experimental Protocols: Step-by-step methodologies for key assays to ensure reproducibility and scientific rigor.

  • Visual Learning: Graphical representations of experimental workflows and core concepts to facilitate a deeper understanding.

Part 1: The World in a Dish: In Vitro Evaluation

In vitro assays serve as the foundational step in characterizing the biological potential of a novel compound. Conducted in a controlled, non-living environment, such as a multi-well plate or a cell culture flask, these assays are designed to precisely measure a specific biological effect. For a molecule like this compound, a variety of in vitro tests would be pertinent, contingent on the intended therapeutic target.

Gauging Potency: Enzyme Inhibition Assays

A significant number of sulfonamide derivatives exert their therapeutic action by inhibiting specific enzymes.[1] For example, the anti-inflammatory properties of some sulfonamides stem from their ability to inhibit cyclooxygenase (COX) enzymes.[3] Other members of this class have demonstrated inhibitory activity against enzymes such as urease and 12-lipoxygenase.[4][5]

Table 1: Illustrative In Vitro Enzyme Inhibition Data for Sulfonamide Derivatives

Compound IDTarget EnzymeIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
YM-1Urease1.98 ± 0.02Thiourea21.3 ± 0.12
YM-2Urease1.90 ± 0.02Thiourea21.3 ± 0.12
5a COX-14.07 ± 0.12Mefenamic Acid29.9 ± 0.09
5a COX-20.15 ± 0.01Celecoxib0.30 ± 0.02
Compound 35 12-Lipoxygenase0.05 ± 0.01--
Compound 36 12-Lipoxygenase0.03 ± 0.01--

This data is a compilation from studies on various sulfonamide derivatives and is presented for illustrative purposes.[3][4][5]

A Cellular Perspective: Cell-Based Assays

Cell-based assays provide a more complex biological context to evaluate a compound's effect on living cells. A widely used technique is the MTT assay, which quantifies the metabolic activity of cells and is a reliable indicator of cell viability. This assay is frequently used to determine the cytotoxic potential of a compound against cancer cell lines.[4]

Table 2: Representative In Vitro Cytotoxicity Data for Sulfonamide Derivatives against MG-U87 Glioblastoma Cells

Compound IDConcentration (µM)% CytotoxicityIC₅₀ (µM)
YM-112090.381.154 ± 0.317
YM-2120-> 120
YM-3120-> 120

This data is sourced from a study on sulfonamide derivatives and serves as an illustrative example.[4]

Part 2: From Dish to Organism: In Vivo Evaluation

In vivo studies, conducted in living organisms such as mice or rats, are indispensable for evaluating the efficacy, safety, and pharmacokinetic properties of a drug candidate. These studies provide a holistic understanding of how a compound behaves within a complex, integrated biological system.

Proving the Concept: Animal Models of Efficacy

The selection of an appropriate animal model is dictated by the therapeutic target of the compound. For an anti-inflammatory agent, the carrageenan-induced paw edema model in rats is a well-established and informative assay.[3] In this model, inflammation is induced, and the ability of the test compound to ameliorate the resulting swelling is quantified.

Table 3: Illustrative In Vivo Anti-inflammatory Activity of a Phenoxy Acetic Acid Derivative (Compound 5a)

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 5h
Control (Carrageenan)-0
Compound 5a 1055.2
Celecoxib (Reference)1062.5

This data is derived from a study on phenoxy acetic acid derivatives and is presented for illustrative purposes.[3]

The Body's Journey: Pharmacokinetic Studies

Pharmacokinetic (PK) studies are designed to elucidate the journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME). These studies are paramount for determining the optimal dosage and administration regimen. Key parameters derived from PK studies include clearance (CL), volume of distribution (Vd), and elimination half-life (t₁/₂).[6]

Table 4: Representative Pharmacokinetic Parameters for Robenacoxib (an acidic NSAID) in a Feline Model of Inflammation

ParameterUnitValue
Clearance (CL/F)L/kg/h0.684
Elimination Half-life (t₁/₂)h1.13
Exudate Elimination Half-lifeh41.5

This data is from a study on robenacoxib and is illustrative of the pharmacokinetic profile of an acidic anti-inflammatory drug.[6]

Part 3: Bridging the Gap: The In Vitro-In Vivo Correlation Challenge

One of the most significant hurdles in drug development is the frequent disconnect between promising in vitro activity and demonstrable in vivo efficacy. This discrepancy can arise from a multitude of factors:

  • Poor Bioavailability: The compound may be inadequately absorbed into the systemic circulation following administration.

  • Rapid Metabolism: The compound may be swiftly metabolized and inactivated by enzymes, primarily in the liver, thereby reducing its concentration at the target site.

  • High Plasma Protein Binding: The compound may bind extensively to plasma proteins, rendering it pharmacologically inactive.

  • Inadequate Tissue Penetration: The compound may fail to reach the target tissue in concentrations sufficient to elicit a therapeutic effect.

  • Off-target Effects: The compound may interact with unintended biological targets, leading to unforeseen toxicities or a blunting of its intended efficacy.

The establishment of a robust in vitro-in vivo correlation (IVIVC) is a pivotal objective in modern drug development.[2][7] A predictive IVIVC can serve as a surrogate for in vivo bioavailability studies, potentially reducing the reliance on extensive animal testing and accelerating the drug development timeline.[7]

Part 4: The Blueprint for Discovery: Experimental Protocols

In Vitro COX-1 and COX-2 Inhibition Assay
  • Enzyme Preparation: Utilize purified recombinant human COX-1 and COX-2 enzymes.

  • Compound Incubation: Pre-incubate the test compound with the enzyme in a suitable buffer for 15 minutes at 37°C.

  • Reaction Initiation: Add arachidonic acid, the natural substrate for COX enzymes, to initiate the enzymatic reaction.

  • Reaction Termination: After a defined incubation period, halt the reaction by adding a quenching solution.

  • Product Detection: Quantify the amount of prostaglandin E₂ (PGE₂) produced using a commercially available enzyme immunoassay (EIA) kit.

  • IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of enzyme inhibition against a range of compound concentrations.[3]

In Vivo Carrageenan-Induced Paw Edema Assay
  • Animal Acclimatization: Acclimate male Wistar rats to the laboratory environment for a minimum of one week prior to the experiment.

  • Animal Grouping: Randomly assign the animals to different experimental groups: a vehicle control group, a reference drug group (e.g., celecoxib), and multiple test compound groups at varying doses.

  • Drug Administration: Administer the test compounds and the reference drug via the appropriate route (e.g., oral gavage, intraperitoneal injection) one hour prior to the induction of inflammation.

  • Induction of Edema: Inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.

  • Calculation of Inhibition: Determine the percentage of paw edema inhibition for each treatment group relative to the vehicle control group.[3]

Part 5: Visualizing the Path to Discovery

G cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_correlation In Vitro-In Vivo Correlation compound Compound Synthesis (this compound) enzyme_assay Enzyme Inhibition Assays (e.g., COX-2) compound->enzyme_assay Primary Screening cell_assay Cell-Based Assays (e.g., Cytotoxicity) enzyme_assay->cell_assay Secondary Screening pk_studies Pharmacokinetic Studies (ADME) cell_assay->pk_studies Lead Candidate Selection efficacy_models Efficacy Models (e.g., Inflammation Model) pk_studies->efficacy_models Dose-Response Studies ivivc IVIVC Modeling efficacy_models->ivivc

Caption: A typical workflow for the preclinical evaluation of a drug candidate.

G cluster_in_vitro In Vitro cluster_in_vivo In Vivo cluster_factors Influencing Factors dissolution Dissolution Rate (In Vitro) absorption Absorption Rate (In Vivo) dissolution->absorption Correlation (Mathematical Model) metabolism Metabolism absorption->metabolism permeability Permeability absorption->permeability transporters Efflux/Influx Transporters absorption->transporters

Caption: The concept of In Vitro-In Vivo Correlation (IVIVC).

References

  • [Author], [Year]. In vivo and in vitro studies of the effect of sulfonamide-antibiotic combinations on the emergence of drug resistance. PubMed.
  • [Author], [Year]. Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Publishing.
  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • [Author], [Year].
  • [Author], [Year]. In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Walsh Medical Media.
  • [Author], [Year]. Synthesis and Biological Evaluation of N-Alkyl-N-(4-Methoxyphenyl)
  • [Author], [Year]. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. PMC - PubMed Central.
  • [Author], [Year]. In vitro chemosensitivity testing of flavone acetic acid (LM975; NSC 347512)
  • [Author], [Year]. Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. PMC - PubMed Central.
  • [Author], [Year]. Preclinical in vitro and in vivo activity of 5,6-dimethylxanthenone-4-acetic acid. PMC.
  • [Author], [Year]. Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold. MDPI.
  • [Author], [Year]. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)
  • [Author], [Year]. Molecular Insights into the In Vivo Analgesic and Anti-Inflammatory Activity of Indomethacin Analogues. PMC - PubMed Central.
  • [Author], [Year]. Synthesis, biological evaluation, and physicochemical property assessment of 4-substituted 2-phenylaminoquinazolines as Mer tyrosine kinase inhibitors. PubMed.
  • [Author], [Year].
  • [Author], [Year]. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. PubMed.
  • Plessas, J., et al. (2014). Differential pharmacokinetics and pharmacokinetic/pharmacodynamic modelling of robenacoxib and ketoprofen in a feline model of inflammation. Journal of Veterinary Pharmacology and Therapeutics, 38(2), 158-167.

Sources

Peer-Reviewed Validation of (4-Methoxy-benzenesulfonylamino)-acetic acid and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the peer-reviewed validation of biological activities associated with benzenesulfonamide derivatives, with a specific focus on analogs of (4-Methoxy-benzenesulfonylamino)-acetic acid. Due to the limited direct peer-reviewed studies on this compound itself, this guide establishes a framework for its potential validation by drawing comparisons with structurally similar compounds that have been extensively studied. We will delve into the known antimicrobial and anti-inflammatory properties of this class of compounds, detail the experimental methodologies for their validation, and explore their mechanisms of action.

Introduction to Benzenesulfonamide-Acetic Acid Derivatives

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] When coupled with an acetic acid functional group, as in this compound, the resulting scaffold presents significant potential for diverse biological activities. The sulfonamide group can act as a key pharmacophore, while the carboxylic acid moiety can influence solubility, pharmacokinetic properties, and interactions with biological targets. The methoxy group on the benzene ring can further modulate the electronic and lipophilic properties of the molecule.[3]

This guide will focus on two primary, well-documented biological activities of benzenesulfonamide derivatives: antimicrobial and anti-inflammatory effects.

Comparative Analysis of Biological Activities

Antimicrobial Activity

Benzenesulfonamide derivatives, commonly known as sulfa drugs, are a class of synthetic bacteriostatic antibiotics.[4] Their primary mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[5][] Folic acid is essential for the synthesis of nucleic acids, and its disruption halts bacterial growth and replication.[][7]

Mechanism of Action: Antimicrobial Activity

The following diagram illustrates the inhibition of the bacterial folic acid synthesis pathway by sulfonamide drugs.

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid (DHF) DHPS->DHF Product THF Tetrahydrofolic Acid (THF) DHF->THF via Dihydrofolate Reductase Nucleic_Acids Nucleic Acid Synthesis THF->Nucleic_Acids Sulfonamide (4-Methoxy-benzenesulfonylamino) -acetic acid Analogs Sulfonamide->DHPS Competitive Inhibition

Caption: Competitive inhibition of dihydropteroate synthase by sulfonamide analogs.

Comparative Antimicrobial Activity of Benzenesulfonamide Derivatives

The following table summarizes the antimicrobial activity of various benzenesulfonamide derivatives from peer-reviewed studies. This data provides a benchmark for the potential efficacy of this compound.

Compound/DerivativeTarget Organism(s)Activity Metric (e.g., MIC, Inhibition Zone)Reference
4-((7-methoxyquinolin-4-yl) amino)-N-(4,6-dimethylpyrimidin-2-yl) benzenesulfonamide (3l)E. coli21 mm inhibition zone[8]
4-((7-methoxyquinolin-4-yl) amino)-N-(4,6-dimethylpyrimidin-2-yl) benzenesulfonamide (3l)S. aureus18 mm inhibition zone[8]
N-Butyl-2-{[(4-Methylphenyl)Sulphonyl]Amino}-4-(Methylsulphanyl)Butanamide (4e)C. albicansMIC: 6.63 mg/mL[9]
N-Butyl-2-{[(4-Methylphenyl)Sulphonyl]Amino}-4-(Methylsulphanyl)Butanamide (4e)A. nigerMIC: 6.28 mg/mL[9]
p-Bromophenyl p-bromobenzenethiosulfonateGram-positive bacteriaExhibited antimicrobial activity[10]
4-Thiazolone-based benzenesulfonamides (4e, 4g, 4h)S. aureus80.69%, 69.74%, 68.30% inhibition respectively[11]
Anti-inflammatory Activity

Certain benzenesulfonamide derivatives are known to exhibit potent anti-inflammatory properties. A key mechanism for this activity is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1] COX-2 is an inducible enzyme that plays a significant role in the inflammatory cascade by catalyzing the production of prostaglandins.

Mechanism of Action: Anti-inflammatory Activity

The diagram below outlines the role of COX-2 in inflammation and its inhibition by sulfonamide-based anti-inflammatory agents.

Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, cytokines) COX2 Cyclooxygenase-2 (COX-2) Inflammatory_Stimuli->COX2 Induces Expression Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins COX2->Prostaglandins Catalyzes Conversion Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Anti_inflammatory_Sulfonamide Anti-inflammatory Benzenesulfonamides Anti_inflammatory_Sulfonamide->COX2 Selective Inhibition

Caption: Inhibition of COX-2 by anti-inflammatory benzenesulfonamide derivatives.

Comparative Anti-inflammatory Activity of Benzenesulfonamide Derivatives

The following table presents data on the anti-inflammatory effects of various benzenesulfonamide analogs, which can serve as a reference for evaluating this compound.

Compound/DerivativeIn Vivo/In Vitro ModelActivity Metric (% Inhibition, IC50)Reference
N-Butyl-2-{[(4-methylphenyl)sulphonyl]amino}acetamide derivative (4c)Carrageenan-induced rat paw edema94.69% inhibition at 1 hr[9]
N-(1,3-Benzothiazol-2-yl)-1-(4-chlorobenzenesulfonyl)pyrrolidine-2-carboxamide (17c)Carrageenan-induced rat paw edema72% inhibition at 1 hr[12]
5′-Amino-N-(4-sulfamoylphenyl)-1′H-spiro[cyclohexane-1,7′-[1][5][]triazolo[1,5-a][1][4][7]triazine]-2′-carboxamide derivative (3)Carrageenan-induced rat paw edema99.69% inhibition at 4 hr[13][14]

Experimental Protocols for Validation

To ensure scientific rigor, the biological activities of novel compounds like this compound must be validated using standardized and reproducible experimental protocols.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Bacterial Inoculum: Culture the test bacteria in Mueller-Hinton Broth (MHB) to the log phase. Adjust the turbidity to a 0.5 McFarland standard.

  • Preparation of Compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing MHB.

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow: Broth Microdilution Assay

Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Inoculate Inoculate Microtiter Plate Prep_Inoculum->Inoculate Serial_Dilution Perform Serial Dilutions of This compound Serial_Dilution->Inoculate Incubate Incubate at 37°C for 24h Inoculate->Incubate Read_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a standard animal model to screen for acute anti-inflammatory activity.

Protocol:

  • Animal Acclimatization: Acclimate Wistar rats for one week under standard laboratory conditions.

  • Grouping and Administration: Divide the animals into groups: control (vehicle), standard (e.g., indomethacin), and test groups receiving different doses of this compound. Administer the compounds orally or intraperitoneally.

  • Induction of Edema: After one hour, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Conclusion

While direct peer-reviewed data on this compound is not yet abundant, the extensive research on its structural analogs provides a strong foundation for predicting its potential biological activities. The benzenesulfonamide scaffold is a well-established pharmacophore with proven antimicrobial and anti-inflammatory properties. The validation of this compound should, therefore, prioritize the investigation of these activities using the standardized protocols outlined in this guide. Comparative analysis with the data presented for related compounds will be crucial in determining its therapeutic potential and guiding future drug development efforts.

References

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Available at: [Link]

  • Overview on the Mechanism of Action of Two Well-known Antibacterial Drugs Based on Enzyme Inhibition. Juniper Publishers. Available at: [Link]

  • Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work. Study.com. Available at: [Link]

  • Sulfonamides. MSD Manual Professional Edition. Available at: [Link]

  • Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. National Institutes of Health. Available at: [Link]

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. National Institutes of Health. Available at: [Link]

  • The Chemistry of 4-Methoxybenzenesulfonamide: Properties and Synthesis Applications. Available at: [Link]

  • Reactions of benzenesulfonohydrazides and benzenesulfonamides with hydrogen chloride or hydrogen bromide in acetic acid. PubMed. Available at: [Link]

  • Synthesis, characterization, antimicrobial activity and structure-activity relationships of new aryldisulfonamides. PubMed. Available at: [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF BENZENESULPHON AMIDE BASE DERIVATES. Jetir.org. Available at: [Link]

  • Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI. Available at: [Link]

  • (PDF) Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. ResearchGate. Available at: [Link]

  • Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling. MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. PubMed. Available at: [Link]

  • Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies. PubMed. Available at: [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. National Institutes of Health. Available at: [Link]

  • Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational- aided. Usiena air. Available at: [Link]

  • Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. National Institutes of Health. Available at: [Link]

  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. National Institutes of Health. Available at: [Link]

  • Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. National Institutes of Health. Available at: [Link]

  • Synthesis, Spectral Characterization and Biological Screening of N-Substituted Derivatives of N-(1-Hydroxy-2-methylpropan-2-yl)benzenesulfonamide. Asian Journal of Chemistry. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (4-Methoxy-benzenesulfonylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that meticulous research and groundbreaking discoveries are intrinsically linked to a culture of safety and environmental stewardship. The proper handling and disposal of chemical reagents are not merely procedural afterthoughts; they are foundational to the integrity of our work. This guide provides a detailed, step-by-step protocol for the safe disposal of (4-Methoxy-benzenesulfonylamino)-acetic acid, ensuring the protection of laboratory personnel and the environment. The procedures outlined herein are designed to be a self-validating system, grounded in authoritative safety data and best practices for chemical waste management.

Hazard Identification and Chemical Profile

Before handling any chemical, a thorough understanding of its properties and associated hazards is paramount. This compound is an irritant that requires careful handling to avoid exposure.[1][2]

Property Information Source(s)
IUPAC Name 2-[(4-methoxyphenyl)sulfonylamino]acetic acid[3]
CAS Number 13029-74-8[1][3]
Molecular Formula C9H11NO5S[1]
Molecular Weight 245.26 g/mol [1]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3]
Signal Word Warning[3]
Incompatible Materials Strong oxidizing agents[3]
Hazardous Decomposition Carbon oxides, Nitrogen oxides, Sulfur oxides[3]

The Core Principle: Segregation as Hazardous Waste

The foundational principle for disposing of this compound is that it must be treated as regulated hazardous waste . The safety data sheet explicitly states to "Dispose of contents/container to an approved waste disposal plant"[3][4][5] and warns against letting the product enter drains, waterways, or soil.[3][6]

Causality: The compound's classification as a skin, eye, and respiratory irritant means it can cause harm to personnel upon direct contact and poses a risk to aquatic life if released into the sanitary sewer system.[3] Standard wastewater treatment facilities are not designed to neutralize or remove such specialized organic molecules, leading to environmental contamination. Therefore, drain disposal is strictly prohibited.[7] All waste streams containing this chemical must be segregated for collection by a certified hazardous waste management service.[8][9]

Personal Protective Equipment (PPE) for Disposal Operations

Safe disposal begins with appropriate personal protection. Based on the compound's hazard profile, the following PPE is mandatory when handling waste containing this compound:

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[5]

  • Hand Protection: Wear impervious gloves, such as nitrile rubber. Inspect gloves prior to use and wash hands thoroughly after handling.[2][3][6]

  • Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, wear appropriate protective clothing to prevent skin exposure.[3][5]

  • Respiratory Protection: If working with the solid form where dust may be generated, or if ventilation is inadequate, use a NIOSH-approved respirator.[2][3] Handling should ideally occur within a chemical fume hood.[2]

Step-by-Step Disposal Protocol

All waste must be collected in compatible, properly sealed containers stored in a designated Satellite Accumulation Area (SAA) under the control of the lab director.[8][9]

Protocol 4.1: Disposal of Unused or Expired Solid Reagent
  • Container Labeling: If discarding the original container, ensure it is clearly marked with the words "HAZARDOUS WASTE".[9]

  • Segregation: Do not mix with other solid wastes unless they are chemically compatible.

  • Storage: Place the securely sealed container in the designated SAA for solid chemical waste.

  • Pickup: Arrange for collection by your institution's environmental health and safety (EHS) office or a licensed hazardous waste contractor.

Protocol 4.2: Disposal of Solutions
  • Waste Container: Use a designated, compatible, and leak-proof container (e.g., a high-density polyethylene jug) for liquid waste. The container must be clearly labeled "HAZARDOUS WASTE" and list all chemical constituents, including "this compound" and any solvents used.[9]

  • Segregation: This waste stream must be kept separate from other liquid waste streams, such as halogenated solvents or heavy metal waste, to prevent dangerous reactions and to facilitate proper final disposal.[8][9]

  • Collection: Carefully pour the waste solution into the designated container, avoiding splashes.

  • Storage: Keep the container sealed when not in use and store it in the SAA. Do not overfill containers.

Protocol 4.3: Disposal of Contaminated Labware and Consumables

This category includes items such as weighing papers, pipette tips, gloves, and paper towels that have come into direct contact with the chemical.

  • Waste Container: Use a dedicated, puncture-proof container lined with a clear plastic bag.[9] The container must be labeled "HAZARDOUS WASTE" with the chemical name.

  • Collection: Place all contaminated solid items directly into this container.

  • Sharps: Any contaminated sharps (needles, razor blades) must be placed in a separate, rigid, puncture-proof sharps container that is also labeled as hazardous waste.[9]

  • Storage and Pickup: Once the container is full, securely seal it and place it in the SAA for pickup.

Emergency Procedures: Spill Management

Accidents during handling and disposal require an immediate and correct response.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area: Remove all sources of ignition.[3][10]

  • Don PPE: Wear the full PPE detailed in Section 3.

  • Contain and Clean:

    • For solid spills, carefully sweep or vacuum the material and place it into a suitable, sealed disposal container.[3] Avoid generating dust.[11]

    • For liquid spills, cover with an inert, non-combustible absorbent material such as sand, vermiculite, or dry lime.[3][10]

  • Collect Waste: Scoop the absorbed material and place it into a sealed, compatible container. Label the container as "HAZARDOUS WASTE" and list the contents.

  • Decontaminate: Clean the spill area thoroughly.

  • Disposal: Dispose of the cleanup materials and waste as described in Protocol 4.3.

Decontamination of Reusable Labware

Glassware and equipment that have been in contact with this compound must be decontaminated before returning to general use.

  • Initial Rinse: Perform a preliminary rinse with a suitable solvent (e.g., acetone or ethanol) to dissolve any chemical residue.

  • Collect Rinsate: This initial rinsate is considered hazardous waste and MUST be collected in the designated liquid waste container (as per Protocol 4.2). Do not pour it down the drain.

  • Standard Wash: After the initial solvent rinse, the labware can be washed with soap and water as per standard laboratory procedure.

Visual Workflow: Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from this compound.

G cluster_0 cluster_1 Waste Characterization cluster_2 Disposal Action & Container cluster_3 start Waste Generation This compound solid Solid Reagent (Expired or Unused) start->solid Is it the pure solid? liquid Liquid Solution (Aqueous or Solvent-based) start->liquid Is it a solution? consumable Contaminated Consumable (Gloves, Pipette Tips, Paper) start->consumable Is it contaminated labware? solid_waste Collect in Original or Compatible Labeled Container 'Solid Hazardous Waste' solid->solid_waste liquid_waste Collect in Labeled Waste Solvent Jug 'Liquid Hazardous Waste' liquid->liquid_waste consumable_waste Collect in Lined, Labeled 'Solid Hazardous Waste' Bin consumable->consumable_waste end_point Store in Satellite Accumulation Area (SAA) for EHS Pickup solid_waste->end_point liquid_waste->end_point consumable_waste->end_point

Caption: Disposal decision workflow for this compound.

References

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzene Sulfonyl Chloride. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: 4-methoxyphenylacetic acid. [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. [Link]

  • National Institutes of Health. The NIH Drain Discharge Guide. [Link]

Sources

Navigating the Safe Handling of (4-Methoxy-benzenesulfonylamino)-acetic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive guidance on the safe handling, use, and disposal of (4-Methoxy-benzenesulfonylamino)-acetic acid (CAS No. 13029-74-8), a compound utilized in various research and development applications. Adherence to these protocols is critical to ensure the safety of laboratory personnel and to maintain a compliant research environment. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed safety decisions.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound is classified as an irritant.[1] A thorough understanding of its specific hazards is the foundation of safe handling.

Primary Hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[2] Prolonged or repeated exposure can lead to dermatitis. The acidic nature of the compound and its potential to react with skin proteins are the primary causes of this irritation.

  • Serious Eye Irritation (H319): Poses a significant risk of serious eye irritation.[2] The mucous membranes of the eyes are particularly sensitive to this chemical.

  • Respiratory Tract Irritation (H335): Inhalation of dust or aerosols may cause respiratory irritation.[2][3]

While comprehensive toxicological data for this specific compound is not fully available, it is prudent to treat it with a high degree of caution.[3]

Hazard Summary Table:

Hazard StatementGHS ClassificationSignal WordPictogram
H315: Causes skin irritationSkin Irritation (Category 2)WarningExclamation Mark
H319: Causes serious eye irritationEye Irritation (Category 2A)WarningExclamation Mark
H335: May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3), Respiratory systemWarningExclamation Mark

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory to mitigate the identified risks. The selection of appropriate PPE is not merely a checklist item but a critical experimental parameter.

PPE Regimen Table:

PPE CategoryItemSpecification and Rationale
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended for handling acidic compounds.[4] Always inspect gloves for any signs of degradation or perforation before use. Employ proper glove removal techniques to prevent skin contamination.
Body Protection Laboratory coatA clean, buttoned lab coat provides a barrier against accidental spills and splashes.
Eye and Face Protection Safety goggles with side shields or a full-face shieldStandard safety glasses are insufficient. Safety goggles provide a seal around the eyes to protect against dust and splashes.[4] A face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing.
Respiratory Protection NIOSH-approved respiratorA respirator is crucial when working with the solid compound outside of a certified chemical fume hood or when generating dust is likely. A particulate filter (e.g., N95) may be sufficient for low-level exposure, but a respirator with acid gas cartridges is recommended for higher-risk procedures.[4]

Operational Plan: A Step-by-Step Guide to Safe Handling

This procedural workflow is designed to minimize exposure and prevent contamination.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Cleanup prep1 Verify fume hood functionality prep2 Ensure accessibility of eyewash station and safety shower prep1->prep2 prep3 Don all required PPE prep2->prep3 prep4 Prepare all necessary equipment and reagents prep3->prep4 handle1 Work within a certified chemical fume hood prep4->handle1 Proceed to handling handle2 Weigh solid in a contained manner handle1->handle2 handle3 Slowly add solid to solvent when preparing solutions handle2->handle3 handle4 Keep containers closed when not in use handle3->handle4 clean1 Decontaminate work surfaces handle4->clean1 Proceed to cleanup clean2 Segregate and label waste clean1->clean2 clean3 Properly doff and dispose of contaminated PPE clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Caption: Workflow for the safe handling of this compound.

Detailed Protocol:

  • Preparation and Pre-Handling Checks:

    • Confirm that the chemical fume hood has a current certification and is functioning correctly.

    • Verify that an eyewash station and safety shower are unobstructed and within a 10-second travel distance.[5]

    • Don the complete PPE ensemble as detailed in the table above.

    • Assemble all necessary glassware, reagents, and equipment to minimize movement and the potential for spills.

  • Handling the Compound:

    • All manipulations of this compound, especially the solid form, must be conducted within a chemical fume hood to mitigate inhalation risks.[3]

    • When weighing the solid, use a weigh boat or other contained method to prevent dust dissemination.

    • To prepare solutions, slowly add the solid this compound to the solvent to control the dissolution rate and prevent splashing.

    • Keep all containers of the compound tightly sealed when not in use.[2]

  • Post-Handling and Cleanup:

    • Thoroughly decontaminate all work surfaces with an appropriate cleaning agent.

    • Segregate all waste materials as described in the disposal plan below.

    • Carefully remove and dispose of contaminated gloves and other disposable PPE.

    • Wash hands and forearms thoroughly with soap and water after completing the work and before leaving the laboratory.[2][5]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[2] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water. Seek immediate medical attention.

  • Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[7] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Disposal Plan: Environmental Responsibility

Proper disposal is a critical final step in the safe handling of this compound.

cluster_waste Waste Segregation cluster_disposal Disposal Pathway waste1 Solid Waste: Contaminated PPE, weigh boats, etc. disp1 Place in a clearly labeled, sealed hazardous waste container waste1->disp1 waste2 Liquid Waste: Unused solutions, rinsates waste2->disp1 waste3 Sharps Waste: Contaminated needles, etc. waste3->disp1 disp2 Follow institutional guidelines for hazardous waste pickup and disposal disp1->disp2

Caption: Logical workflow for the disposal of this compound waste.

Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: All disposable items contaminated with this compound, such as gloves, weigh boats, and paper towels, should be collected in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Unused solutions and the first rinse of contaminated glassware should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this waste down the drain.[2]

    • Empty Containers: Thoroughly rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous waste.[8] Once triple-rinsed, the container can be disposed of according to institutional guidelines.

  • Neutralization of Minor Residues:

    • For very dilute aqueous solutions containing minor residues, neutralization may be an option prior to disposal, subject to local regulations.

    • Slowly add the acidic solution to a dilute solution of a weak base, such as sodium bicarbonate, with stirring in a well-ventilated area.

    • Monitor the pH to ensure it is within the acceptable range for drain disposal (typically between 6 and 8), as per your institution's and local wastewater authority's guidelines.

    • Caution: This should only be performed by trained personnel for very small residual amounts and is not a substitute for the proper disposal of bulk waste.

  • Final Disposal:

    • All collected hazardous waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[2][5]

    • Ensure all waste containers are properly labeled with the full chemical name and associated hazards.

By integrating these safety protocols into your laboratory workflow, you can effectively manage the risks associated with this compound and ensure a safe and productive research environment.

References

  • AK Scientific, Inc. Safety Data Sheet: this compound.

  • Matrix Scientific. This compound.

  • Pfaltz & Bauer. Safety Data Sheet: (p-Methoxyphenoxy)acetic acid. [This is a related but different compound, used for general guidance on handling similar chemical classes].

  • TCI Chemicals. Safety Data Sheet: Methoxyacetic Acid. [This is a related but different compound, used for general guidance on handling similar chemical classes].

  • Fisher Scientific. Safety Data Sheet: 5-Methoxyindole-3-acetic acid. [This is a related but different compound, used for general guidance on handling similar chemical classes].

  • Fisher Scientific. Safety Data Sheet: 4-Methoxyphenylacetic acid. [This is a related but different compound, used for general guidance on handling similar chemical classes].

  • BenchChem. Personal protective equipment for handling p-Dimethylaminodiazobenzenesulfonic acid. [Used for general guidance on PPE and handling procedures for hazardous chemicals].

  • CHEMM. Personal Protective Equipment (PPE).

  • Merck Millipore. Safety Data Sheet. [General safety information].

  • Sigma-Aldrich. Safety Data Sheet. [General safety information].

  • American Chemistry Council. Protective Equipment.

  • ABL. Discover the Various Types of PPE for Optimal Chemical Safety.

  • LeelineWork. What PPE Should You Wear When Handling Acid?

  • Castrol. Safety Data Sheet. [General safety and disposal information].

  • AK Scientific, Inc. Safety Data Sheet: (3-Methoxybenzyloxy)acetic acid. [This is a related but different compound, used for general guidance on handling similar chemical classes].

  • Chemos GmbH & Co.KG. Safety Data Sheet: 4-methoxyphenylacetic acid. [This is a related but different compound, used for general guidance on handling similar chemical classes].

  • Northwestern University. Hazardous Waste Disposal Guide.

  • Procedures for the disposal of liquid chemical residues and aqueous solutions. [General guidance on chemical waste disposal].

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.